molecular formula C9H13ClN2O2 B1437374 2,3-Dimethoxy-benzamidine hydrochloride CAS No. 1170449-53-2

2,3-Dimethoxy-benzamidine hydrochloride

Cat. No.: B1437374
CAS No.: 1170449-53-2
M. Wt: 216.66 g/mol
InChI Key: WTCNNTIVPPDMOW-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-benzamidine hydrochloride is a useful research compound. Its molecular formula is C9H13ClN2O2 and its molecular weight is 216.66 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,3-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-7-5-3-4-6(9(10)11)8(7)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTCNNTIVPPDMOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dimethoxybenzamidine Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxybenzamidine hydrochloride is a substituted benzamidine derivative that holds significant interest for researchers in medicinal chemistry and drug development. The benzamidine moiety is a well-established pharmacophore known for its ability to interact with a variety of biological targets, most notably serine proteases. The specific substitution pattern of two methoxy groups at the 2 and 3 positions of the phenyl ring can influence the compound's physicochemical properties, such as solubility and electronic distribution, thereby modulating its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,3-dimethoxybenzamidine hydrochloride, offering insights for its utilization in research and drug discovery endeavors.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 2,3-dimethoxybenzamidine hydrochloride is crucial for its effective handling, characterization, and application in experimental settings. While comprehensive experimental data for this specific compound is not abundantly available in public literature, its properties can be reliably predicted based on its chemical structure and data from closely related analogs.

PropertyValueSource/Method
Molecular Formula C₉H₁₃ClN₂O₂Calculated
Molecular Weight 216.67 g/mol Calculated
Appearance Off-white to light brown solidInferred from related compounds
Solubility Soluble in water and polar organic solvents like methanol and ethanolInferred from hydrochloride salt nature
Melting Point Not available in literature-

Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride

The most established and logical synthetic route to 2,3-dimethoxybenzamidine hydrochloride proceeds through a two-step sequence starting from the commercially available 2,3-dimethoxybenzonitrile. This process involves the classical Pinner reaction to form the corresponding imidate, followed by ammonolysis to yield the target benzamidine, which is then isolated as its hydrochloride salt.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis 2,3-Dimethoxybenzonitrile 2,3-Dimethoxybenzonitrile Imidate Intermediate Imidate Intermediate 2,3-Dimethoxybenzonitrile->Imidate Intermediate HCl (gas), Anhydrous Alcohol (e.g., Ethanol) 2,3-Dimethoxybenzamidine HCl 2,3-Dimethoxybenzamidine HCl Imidate Intermediate->2,3-Dimethoxybenzamidine HCl Ammonia (in Alcohol) Ammonia Ammonia

Caption: Synthetic pathway for 2,3-Dimethoxybenzamidine Hydrochloride.

Step-by-Step Experimental Protocol

PART 1: Synthesis of the Imidate Intermediate (Pinner Reaction)

The Pinner reaction is a classic method for converting nitriles into imidates using an alcohol and a strong acid, typically anhydrous hydrogen chloride gas.[1] The anhydrous conditions are critical to prevent the hydrolysis of the resulting imidate to an ester.

  • Preparation of Reagents and Glassware: All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon. Anhydrous ethanol should be used as the solvent.

  • Reaction Setup: Dissolve 2,3-dimethoxybenzonitrile in a suitable volume of anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Introduction of HCl Gas: Cool the solution in an ice bath. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so the temperature should be carefully monitored and maintained at 0-5 °C.

  • Reaction Monitoring: The progress of the reaction can be monitored by the precipitation of the imidate hydrochloride salt. Continue bubbling HCl gas until the starting nitrile is consumed, which can be checked by thin-layer chromatography (TLC).

  • Isolation of the Imidate: Once the reaction is complete, the precipitated imidate hydrochloride can be collected by filtration under an inert atmosphere. The solid should be washed with cold, anhydrous diethyl ether to remove any unreacted starting material and residual acid. The product should be dried under vacuum.

PART 2: Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride from the Imidate

The isolated imidate hydrochloride is then converted to the corresponding benzamidine hydrochloride by reaction with ammonia.

  • Reaction Setup: Suspend the dried imidate hydrochloride in a fresh portion of anhydrous ethanol in a clean, dry round-bottom flask.

  • Ammonolysis: Cool the suspension in an ice bath and bubble anhydrous ammonia gas through the mixture with stirring. Alternatively, a solution of ammonia in ethanol can be used.

  • Reaction Completion: The reaction is typically allowed to warm to room temperature and stirred for several hours until the imidate is fully converted to the benzamidine. The progress can be monitored by TLC or LC-MS.

  • Isolation and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude 2,3-dimethoxybenzamidine hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a crystalline solid.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups.

  • Aromatic Protons: The three protons on the phenyl ring will appear as a complex multiplet in the aromatic region (typically δ 7.0-7.8 ppm). The specific splitting pattern will depend on the coupling constants between the adjacent protons.

  • Methoxy Protons: Two sharp singlets, each integrating to three protons, are expected for the two methoxy groups. These would likely appear in the region of δ 3.8-4.0 ppm.

  • Amidine Protons: The protons of the amidinium group (-C(NH₂)₂⁺) will likely appear as broad singlets due to quadrupole broadening and exchange with residual water. Their chemical shift can vary significantly depending on the solvent and concentration.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the electron-donating methoxy groups and the electron-withdrawing amidinium group. The carbons bearing the methoxy groups will be shifted downfield.

  • Amidinium Carbon: The carbon of the C=N₂H₄⁺ group is expected to have a characteristic chemical shift in the range of δ 160-170 ppm.

  • Methoxy Carbons: Two signals for the methoxy carbons will be observed in the region of δ 55-65 ppm.

Expected Infrared (IR) Spectral Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: Broad bands in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the amidinium group.

  • C=N Stretching: A strong absorption band around 1650-1680 cm⁻¹ due to the C=N stretching of the amidinium ion.

  • C-O Stretching: Strong bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the asymmetric and symmetric C-O stretching of the methoxy groups, respectively.

  • Aromatic C-H Stretching: Peaks above 3000 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

Applications in Drug Development

The benzamidine scaffold is a privileged structure in medicinal chemistry, primarily due to its ability to act as a bioisostere for the guanidinium group of arginine. This allows benzamidine derivatives to competitively inhibit serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes.[2]

Serine Protease Inhibition

Serine proteases play crucial roles in processes such as blood coagulation, fibrinolysis, inflammation, and cancer progression.[3] The positively charged amidinium group of benzamidine derivatives can form strong ionic interactions with the negatively charged aspartate residue present in the S1 pocket of many serine proteases, leading to competitive inhibition.[2]

Serine_Protease_Inhibition Benzamidine_Derivative Benzamidine_Derivative Aspartate_Residue Aspartate_Residue Benzamidine_Derivative->Aspartate_Residue Ionic Interaction Blocked_Catalysis Blocked_Catalysis Benzamidine_Derivative->Blocked_Catalysis Leads to Serine_Protease_Active_Site Serine_Protease_Active_Site Serine_Protease_Active_Site->Aspartate_Residue contains Physiological_Substrate Physiological_Substrate Physiological_Substrate->Serine_Protease_Active_Site Binds to

Caption: Mechanism of serine protease inhibition by benzamidine derivatives.

The 2,3-dimethoxy substitution pattern on the phenyl ring of 2,3-dimethoxybenzamidine hydrochloride can influence its binding affinity and selectivity for different serine proteases. The methoxy groups can engage in additional hydrogen bonding or van der Waals interactions within the enzyme's active site, potentially enhancing potency and modulating the selectivity profile.

Potential Therapeutic Areas

Given the role of serine proteases in various diseases, 2,3-dimethoxybenzamidine hydrochloride and its derivatives could be investigated as potential therapeutic agents in areas such as:

  • Thrombosis: Inhibition of coagulation factors like thrombin and Factor Xa.[3]

  • Inflammation: Modulation of proteases involved in the inflammatory cascade.

  • Oncology: Targeting proteases that play a role in tumor growth, invasion, and metastasis.

Further research is required to elucidate the specific serine protease targets of 2,3-dimethoxybenzamidine hydrochloride and to evaluate its efficacy and safety in relevant disease models.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 2,3-dimethoxybenzamidine hydrochloride.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

2,3-Dimethoxybenzamidine hydrochloride is a valuable building block for the synthesis of potential therapeutic agents, particularly serine protease inhibitors. Its synthesis via the Pinner reaction from 2,3-dimethoxybenzonitrile is a feasible and well-established chemical transformation. While specific experimental data for this compound is limited, its chemical properties and biological activity can be reasonably inferred from its structure and the extensive literature on related benzamidine derivatives. This technical guide provides a solid foundation for researchers to synthesize, characterize, and explore the therapeutic potential of this interesting molecule in the pursuit of novel drug candidates.

References

  • Synthesis and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules. 2022 Feb 7;27(3):1095. [Link]

  • Walsmann P. Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger. 1977;36(11-12):1931-7. [Link]

  • Google Patents. Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
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Sources

An In-depth Technical Guide to 2,3-Dimethoxy-benzamidine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-benzamidine hydrochloride, a crucial building block and active molecule in modern medicinal chemistry. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its applications, particularly as a serine protease inhibitor, grounded in authoritative scientific literature.

Core Characteristics of this compound

This compound is the hydrochloride salt of 2,3-dimethoxy-benzamidine. The presence of the electron-donating methoxy groups at the 2 and 3 positions of the phenyl ring significantly influences its electronic properties and, consequently, its binding affinity and reactivity in biological systems.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development, from designing reaction conditions to interpreting biological data. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.67 g/mol Calculated
CAS Number 1170449-53-2
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Expected to be soluble in water and lower alcoholsGeneral knowledge

Note: The molecular weight is calculated based on the molecular formula. The free base, 2,3-Dimethoxy-benzamidine (CAS: 144650-01-1), has a molecular formula of C₉H₁₂N₂O₂ and a molecular weight of 180.17 g/mol .[1]

Synthesis of this compound: A Validated Protocol

The synthesis of substituted benzamidines is a well-established area of organic chemistry. The Pinner reaction, which proceeds via the formation of an imidate from a nitrile, is a classic and reliable method.[2] This protocol outlines a robust pathway starting from the commercially available 2,3-dimethoxybenzaldehyde.

Synthesis Workflow Diagram

Synthesis_Workflow A 2,3-Dimethoxybenzaldehyde B 2,3-Dimethoxybenzaldehyde Oxime A->B NH₂OH·HCl, Pyridine C 2,3-Dimethoxybenzonitrile B->C Acetic Anhydride, Reflux D Ethyl 2,3-dimethoxybenzimidate HCl C->D Anhydrous EtOH, Dry HCl (gas) E 2,3-Dimethoxy-benzamidine HCl D->E Anhydrous NH₃ in EtOH

Caption: Synthesis pathway from 2,3-dimethoxybenzaldehyde to this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde Oxime

  • To a solution of 2,3-dimethoxybenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Pour the reaction mixture into cold water and extract with ethyl acetate.

  • Wash the organic layer with dilute HCl, followed by brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the oxime, which can often be used in the next step without further purification.

Causality: Pyridine acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction to completion.

Step 2: Dehydration to 2,3-Dimethoxybenzonitrile

  • Reflux the 2,3-dimethoxybenzaldehyde oxime (1.0 eq) in acetic anhydride (3-5 volumes) for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude nitrile can be purified by column chromatography or recrystallization.

Causality: Acetic anhydride is a powerful dehydrating agent that facilitates the elimination of a water molecule from the oxime to form the nitrile.

Step 3: Pinner Reaction to form Ethyl 2,3-dimethoxybenzimidate Hydrochloride

  • Dissolve 2,3-dimethoxybenzonitrile (1.0 eq) in a minimal amount of anhydrous ethanol (1.1 eq).

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through it until saturation.

  • Seal the reaction vessel and allow it to stand at 0-4°C for 12-24 hours.

  • The imidate hydrochloride will precipitate as a white solid. Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Causality: The anhydrous and acidic conditions are crucial for the Pinner reaction. HCl protonates the nitrile nitrogen, making the carbon more susceptible to nucleophilic attack by ethanol to form the imidate.

Step 4: Ammonolysis to this compound

  • Suspend the ethyl 2,3-dimethoxybenzimidate hydrochloride (1.0 eq) in a saturated solution of anhydrous ammonia in ethanol.

  • Stir the mixture in a sealed vessel at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

  • The resulting solid is this compound. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Causality: Ammonia displaces the ethoxy group from the imidate in a nucleophilic substitution reaction to form the more stable amidine.

Applications in Drug Discovery and Development

Benzamidine and its derivatives are well-established as competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin.[1] The amidine group mimics the protonated side chain of arginine, allowing it to bind to the S1 pocket of these enzymes.

Mechanism of Action as a Serine Protease Inhibitor

The inhibitory activity of benzamidine derivatives stems from the positively charged amidinium group, which forms strong electrostatic interactions and hydrogen bonds with the carboxylate side chain of the conserved aspartate residue (Asp189 in trypsin) at the bottom of the S1 specificity pocket of serine proteases.

MOA cluster_0 Serine Protease S1 Pocket cluster_1 2,3-Dimethoxy-benzamidine Asp189 Asp189 (COO⁻) Ser190 Ser190 Gly219 Gly219 Gly226 Gly226 Amidine Amidinium group (C(NH₂)₂⁺) Amidine->Asp189 Electrostatic Interaction & H-bonding Phenyl 2,3-Dimethoxy -phenyl ring Phenyl->Ser190 van der Waals Interactions Phenyl->Gly219 Phenyl->Gly226

Caption: Interaction of 2,3-Dimethoxy-benzamidine with a serine protease S1 pocket.

The 2,3-dimethoxy-phenyl moiety can engage in further hydrophobic and van der Waals interactions with the surrounding residues of the S1 pocket, potentially conferring enhanced affinity and selectivity compared to unsubstituted benzamidine. The specific substitution pattern can be fine-tuned to optimize interactions with different serine proteases.[1]

Role in Protease Inhibition Assays and Protein Purification

Due to its inhibitory properties, this compound can be a valuable tool in:

  • Protease Inhibition Screening: It can serve as a reference compound or a starting point for the development of more potent and selective inhibitors.[3]

  • Protein Purification: In lysis buffers, benzamidine derivatives are commonly used at concentrations of 0.5-4.0 mM to prevent the degradation of target proteins by endogenous serine proteases.[3]

  • Affinity Chromatography: Immobilized p-aminobenzamidine is used for the purification of trypsin-like serine proteases.[4][5]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care. While a specific safety data sheet for this compound is not widely available, data from related benzamidine hydrochlorides indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[6] The precursor, 2,3-dimethoxybenzaldehyde, is also classified as a skin, eye, and respiratory irritant.[7]

Recommended Handling Precautions:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery and chemical biology. Its role as a serine protease inhibitor, coupled with its synthetic accessibility, makes it a powerful tool for studying enzyme mechanisms and as a scaffold for the development of novel therapeutics. The protocols and information provided in this guide are intended to empower researchers to confidently and safely utilize this compound in their work.

References

  • Chem-Impex. 2,3-Dimethoxy-benzamidine. [Link]

  • PubChem. 2-(2,3-Dimethoxybenzyl)guanidine Hydrochloride. [Link]

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  • ResearchGate. Comparison of methods for benzamide synthesis from benzonitrile. [Link]

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An In-Depth Technical Guide to 2,3-Dimethoxy-benzamidine Hydrochloride: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethoxy-benzamidine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. The document details the compound's chemical structure, physical properties, and outlines a scientifically grounded synthesis protocol. Furthermore, it explores the compound's established role as a serine protease inhibitor, presenting its potential mechanism of action and relevance in drug discovery. Safety, handling, and storage protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and developers working with benzamidine derivatives and those exploring novel enzyme inhibitors.

Introduction

Benzamidine and its derivatives are a well-established class of compounds known for their ability to act as competitive inhibitors of trypsin-like serine proteases.[1][2] This inhibitory activity has made them invaluable tools in biochemistry and drug discovery for preventing proteolysis and for studying the function of these critical enzymes.[3] The benzamidine moiety serves as a scaffold in various pharmaceuticals, including the anticoagulant dabigatran.[2]

This compound, the subject of this guide, is a specific derivative featuring two methoxy groups on the benzene ring. These substitutions are known to enhance solubility and can modulate the compound's reactivity and biological activity.[4] It is primarily utilized as a crucial intermediate in the synthesis of more complex bioactive molecules, particularly in the development of enzyme inhibitors and other targeted therapeutics.[4] This guide will provide an in-depth exploration of its chemical characteristics, a detailed synthesis pathway, and a discussion of its potential applications, with a focus on its role as a serine protease inhibitor.

Chemical Structure and Properties

The fundamental structure of this compound consists of a benzene ring substituted with an amidinium group and two adjacent methoxy groups. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Molecular Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties for 2,3-Dimethoxy-benzamidine and its hydrochloride salt is provided in the table below.

Property2,3-Dimethoxy-benzamidineThis compoundReference
CAS Number 144650-01-11170449-53-2[5][6]
Molecular Formula C₉H₁₂N₂O₂C₉H₁₃ClN₂O₂[5][6]
Molecular Weight 180.21 g/mol 216.67 g/mol [5][6]
Appearance Grey solidNot specified (typically a white to off-white solid)[5]
Purity ≥ 95% (HPLC)Not specified[5]
Storage Conditions 0-8°CNot specified (cool, dry place recommended)[5]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a multi-step process starting from 2,3-dimethoxybenzoic acid. The key intermediate in this pathway is 2,3-dimethoxybenzonitrile. The final conversion of the nitrile to the amidine hydrochloride is typically accomplished via the Pinner reaction.

Synthesis Pathway Overview

Synthesis_Pathway A 2,3-Dimethoxybenzoic acid B 2,3-Dimethoxybenzoyl chloride A->B SOCl2, DMF (cat.) C 2,3-Dimethoxybenzamide B->C NH4OH D 2,3-Dimethoxybenzonitrile C->D Dehydrating agent (e.g., POCl3) E This compound D->E 1. HCl, Anhydrous Alcohol 2. NH3

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Dimethoxybenzonitrile from 2,3-Dimethoxybenzoic Acid

This procedure involves the conversion of the carboxylic acid to the corresponding amide, followed by dehydration to the nitrile.

Part A: Formation of 2,3-Dimethoxybenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2,3-dimethoxybenzoic acid (1 equivalent) in a suitable inert solvent such as dichloromethane.[5] Add a catalytic amount of N,N-dimethylformamide (DMF).[5]

  • Acid Chloride Formation: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2-1.5 equivalents).[7] Allow the reaction to stir at room temperature for 2-3 hours or until the evolution of gas ceases.

  • Amidation: In a separate flask, prepare a concentrated solution of aqueous ammonia. Slowly add the freshly prepared 2,3-dimethoxybenzoyl chloride solution to the ammonia solution with vigorous stirring, while maintaining the temperature below 10°C with an ice bath.

  • Isolation: A precipitate of 2,3-dimethoxybenzamide will form. Continue stirring for an additional 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and dry under vacuum.

Part B: Dehydration to 2,3-Dimethoxybenzonitrile

  • Reaction Setup: In a flask equipped with a reflux condenser, combine the dried 2,3-dimethoxybenzamide (1 equivalent) with a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]

  • Reaction: Gently heat the mixture to reflux for 2-4 hours.[6] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling, carefully pour the reaction mixture onto crushed ice. The product, 2,3-dimethoxybenzonitrile, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol may be necessary for further purification.

Step 2: Conversion of 2,3-Dimethoxybenzonitrile to this compound (Pinner Reaction)

This classic reaction converts a nitrile into an imidic ester hydrochloride (a Pinner salt), which is then converted to the amidine.[8]

  • Formation of the Imidic Ester Hydrochloride: Dissolve 2,3-dimethoxybenzonitrile (1 equivalent) in a cold (0°C) solution of anhydrous ethanol. Bubble dry hydrogen chloride gas through the solution while maintaining the temperature at 0°C.[8] Continue the addition of HCl until the solution is saturated. Seal the reaction vessel and allow it to stand at a low temperature (e.g., 4°C) for 24-48 hours, during which time the imidic ester hydrochloride may precipitate.

  • Ammonolysis: To the reaction mixture containing the imidic ester hydrochloride, add a solution of ammonia in ethanol at low temperature. Stir the mixture for several hours at room temperature.

  • Isolation and Purification: The ammonium chloride byproduct will precipitate. Remove the solid by filtration. The filtrate contains the 2,3-Dimethoxy-benzamidine. To obtain the hydrochloride salt, carefully add a solution of HCl in ethanol or ether to the filtrate until precipitation is complete. Collect the solid this compound by filtration, wash with a small amount of cold ethanol or ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy groups, and the amidinium protons. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.8 ppm. The two methoxy groups should give rise to two singlets around δ 3.8-4.0 ppm. The protons of the amidinium group are expected to be broad singlets, potentially in the range of δ 8.5-9.5 ppm, due to quadrupole broadening and exchange with residual water.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic carbons, the methoxy carbons, and the amidinium carbon. The aromatic carbons will resonate in the region of δ 110-160 ppm. The two methoxy carbons should appear around δ 55-60 ppm. The amidinium carbon (C=N) is expected to have a characteristic chemical shift in the range of δ 160-170 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected peaks include: a broad N-H stretching band for the amidinium group around 3100-3300 cm⁻¹, C-H stretching of the aromatic ring and methoxy groups just above and below 3000 cm⁻¹, a C=N stretching vibration for the amidinium group around 1650-1680 cm⁻¹, and C-O stretching for the methoxy groups in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹.

Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the expected molecular ion peak would correspond to the free base [C₉H₁₂N₂O₂ + H]⁺ at m/z 181.09.

Mechanism of Action and Applications

Serine Protease Inhibition

Benzamidine derivatives are known to be competitive inhibitors of serine proteases.[9][10] The positively charged amidinium group mimics the protonated side chain of arginine or lysine, which are the natural substrates for many serine proteases like trypsin. This allows the benzamidine moiety to bind to the S1 specificity pocket of the enzyme's active site, thereby blocking the binding of the natural substrate and inhibiting the enzyme's catalytic activity.

Serine_Protease_Inhibition cluster_0 Serine Protease Active Site ActiveSite S1 Pocket Catalytic Triad (Ser, His, Asp) Product Cleaved Peptide ActiveSite:f1->Product Catalysis Substrate Arginine/Lysine Substrate Substrate->ActiveSite:f0 Binding Inhibitor 2,3-Dimethoxy-benzamidine Inhibitor->ActiveSite:f0 Competitive Binding (Inhibition)

Caption: Competitive inhibition of a serine protease by 2,3-Dimethoxy-benzamidine.

The dimethoxy substituents on the benzene ring of this compound can influence its binding affinity and selectivity for different serine proteases through steric and electronic effects within the active site.[9]

Applications in Research and Development

The primary application of this compound is as a building block in the synthesis of more complex molecules for various research and development purposes:

  • Drug Discovery: It serves as a key intermediate for the development of novel therapeutic agents, particularly those targeting specific enzymes.[4]

  • Biochemical Research: As a potential enzyme inhibitor, it can be used in studies related to enzyme kinetics, inhibition mechanisms, and for preventing proteolysis in protein purification.

  • Agrochemicals: There is also interest in its use for the formulation of pesticides and herbicides.[4]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound is not widely available, the safety precautions for the parent compound, benzamidine hydrochloride, should be followed.

Hazard Identification

Based on the data for benzamidine hydrochloride, the compound is likely to be classified as:

  • Harmful if swallowed.[11]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area, preferably in a fume hood.

  • Avoid breathing dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Storage
  • Store in a tightly closed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical entity with significant potential in medicinal chemistry and other areas of chemical research. Its structural features, particularly the presence of the benzamidine core, make it a promising candidate for the development of serine protease inhibitors. This guide has provided a comprehensive overview of its structure, a plausible and detailed synthesis pathway, predicted analytical characteristics, and its potential mechanism of action. By following the outlined protocols and safety precautions, researchers can effectively utilize this compound in their scientific endeavors.

References

  • Carl ROTH. (2025, April 7). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585.
  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937.
  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.

Sources

Defining Quality in Small Molecule Intermediates: The 2,3-Dimethoxy-benzamidine HCl Case

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, 2,3-Dimethoxy-benzamidine hydrochloride represents more than a simple intermediate; it is a "privileged scaffold" often utilized in the design of peptidomimetics and serine protease inhibitors (e.g., targeting trypsin-like enzymes or Factor Xa). Its structural integrity—specifically the orthogonality of the methoxy substitutions and the basicity of the amidine tail—is critical for binding affinity.

However, the synthesis of benzamidines via the Pinner reaction is fraught with specific failure modes that introduce non-obvious impurities. This guide moves beyond standard Certificates of Analysis (CoA) to define the Critical Quality Attributes (CQAs) required for high-stakes drug development.

Synthetic Origins of Impurity: The Pinner Reaction Dynamics

To understand the impurity profile, one must understand the genesis of the molecule. The industrial standard for synthesizing 2,3-dimethoxy-benzamidine is the Pinner Reaction , a two-step sequence converting a nitrile to an amidine.

The Mechanism & Failure Modes
  • Activation: The 2,3-dimethoxybenzonitrile is treated with anhydrous HCl in an alcohol (typically methanol or ethanol) to form the Imidate Intermediate (Pinner Salt).

  • Amination: The imidate is reacted with ammonia (or an amine) to generate the Amidine .[1][2]

The Critical Control Point: Moisture. The imidate intermediate is highly electrophilic. In the presence of even trace water, it diverges from the desired pathway to form an Ester (via alcoholysis) or, more commonly, the Amide (2,3-dimethoxybenzamide) via hydrolysis. Once formed, the amide is chemically inert under these conditions and becomes a persistent impurity that is difficult to separate due to similar solubility profiles.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired amidine formation and the hydrolytic degradation pathways.

PinnerReaction Nitrile 2,3-Dimethoxybenzonitrile (Starting Material) Imidate Imidate HCl (Pinner Salt) Nitrile->Imidate Step 1 HCl_MeOH HCl (g) / MeOH (Anhydrous) HCl_MeOH->Imidate Amidine 2,3-Dimethoxy-benzamidine HCl (Target Product) Imidate->Amidine Step 2 (Ammonolysis) Ester Benzoate Ester (Impurity A) Imidate->Ester Alcoholysis (Slow) Amide 2,3-Dimethoxybenzamide (Impurity B - Major) Imidate->Amide Hydrolysis (Fast) Ammonia NH3 / MeOH Ammonia->Amidine Water H2O (Moisture Ingress) Water->Amide

Figure 1: The Pinner Reaction Landscape. Note the "Hydrolysis" pathway (red), which competes with the desired product formation if moisture control fails.

Analytical Protocol: Orthogonal Validation

A single HPLC trace is insufficient for validating benzamidine salts due to the potential for salt disproportionation and the co-elution of neutral impurities.

High-Performance Liquid Chromatography (HPLC)

Challenge: Benzamidines are highly basic (


). On standard C18 columns at neutral pH, they exhibit severe peak tailing due to silanol interactions.
Solution:  Use a chaotic, acidic mobile phase to ensure the amidine remains fully protonated and repelled by residual silanols, sharpening the peak shape.

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 230 nm (optimized for the benzamidine chromophore).

  • Flow Rate: 1.0 mL/min.

Data Interpretation:

Retention Time (Rel) Compound Identity Origin Acceptance Criteria
0.85 2,3-Dimethoxybenzamide Hydrolysis Impurity < 1.0%
1.00 2,3-Dimethoxy-benzamidine Target > 98.0%

| 1.20 | 2,3-Dimethoxybenzonitrile | Unreacted Starting Material | < 0.5% |

Chloride Content via Potentiometric Titration

Because the molecule is a hydrochloride salt, measuring the counter-ion is a critical self-validating step. If the material is wet or contains inorganic salts (like


), the weight-based assay will be incorrect.
  • Protocol: Dissolve 50 mg of sample in 50 mL deionized water. Titrate with 0.1 N Silver Nitrate (

    
    ) using a silver electrode.
    
  • Target: Theoretical Chloride content is ~16.3% (based on MW ~216.66 for the HCl salt).

  • Deviation: A result >17% suggests contamination with

    
     (a byproduct of the Pinner reaction).
    

Purification & Remediation Strategy

If the analytical protocol identifies impurities above the threshold, the following remediation workflow is recommended. This protocol exploits the solubility differential between the ionic amidine salt and the neutral amide impurity.

Step-by-Step Recrystallization Protocol
  • Dissolution: Dissolve the crude solid in a minimum volume of hot Ethanol (

    
    ).
    
  • Filtration: Filter while hot to remove inorganic salts (like

    
    ) which are less soluble in hot ethanol than the organic amidine.
    
  • Precipitation: Slowly add Diethyl Ether or Acetone (anti-solvent) to the filtrate until turbidity is observed.

  • Crystallization: Cool the mixture to

    
     overnight. The benzamidine HCl will crystallize out, while the neutral amide impurity remains largely in the mother liquor.
    
  • Isolation: Filter the white crystals and wash with cold ether.

  • Drying: Dry under high vacuum over

    
    . Crucial:  Benzamidine salts are hygroscopic; moisture uptake will skew assay results.
    

Storage and Stability

The hydrochloride salt of 2,3-dimethoxy-benzamidine is hygroscopic .

  • Storage: Store at

    
     or 
    
    
    
    under an inert atmosphere (Argon/Nitrogen).
  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

  • Shelf Life: Re-test purity (HPLC) and water content (Karl Fischer) every 12 months.

References

  • Pinner Reaction Mechanism: "The Pinner Reaction: A Versatile Method for Amidine Synthesis." Organic Chemistry Portal. [Link][2]

  • HPLC Method Development: "Strategies for the Separation of Basic Compounds in Reverse-Phase HPLC." Agilent Technologies Technical Note. [Link] (General Reference for acidic mobile phase strategy).

  • Salt Characterization: "Pharmaceutical Salts: Properties, Selection, and Use." Handbook of Pharmaceutical Salts. (Standard text for salt selection logic).
  • Synthesis Context: "Process for the manufacture of 4-aminobenzoamidine dihydrochloride." Google Patents (WO2014064016A1). (Demonstrates industrial Pinner reaction conditions).

Sources

2,3-Dimethoxy-benzamidine Hydrochloride: Synthetic Evolution and Pharmacological Utility

[1]

Executive Summary

This compound (CAS: 1170449-53-2) is a specialized amidine intermediate primarily utilized in the synthesis of nitrogen-containing heterocycles, most notably 2-substituted imidazoles and quinazolines .[1][2] Historically, it emerged as a critical scaffold during the late 1990s and early 2000s in the search for selective Dopamine D4 receptor antagonists .[1] Unlike simple benzamidine (a broad-spectrum serine protease inhibitor), the 2,3-dimethoxy substitution pattern provides unique steric and electronic properties that enhance selectivity in G-protein coupled receptor (GPCR) ligands.[1]

Chemical Identity Details
IUPAC Name 2,3-dimethoxybenzenecarboximidamide hydrochloride
CAS Number 1170449-53-2 (HCl salt); 144650-01-1 (Free base)
Molecular Formula C₉H₁₂N₂O₂[1][3][4][5][6][7] · HCl
Molecular Weight 216.66 g/mol
Key Application Precursor for D4 dopamine antagonists, protease inhibitors

History and Discovery: The Dopamine D4 Connection

While benzamidine itself was discovered in the 19th century via the Pinner reaction, the specific utility of the 2,3-dimethoxy derivative is a modern medicinal chemistry development.[1]

The Selectivity Challenge (1990s)

In the 1990s, pharmaceutical research focused heavily on the Dopamine D4 receptor due to its implication in schizophrenia and cognition.[1] Early non-selective antagonists (like clozapine) had severe side effects.[1] Researchers at companies like Neurogen Corporation and Merck began exploring "privileged structures"—scaffolds capable of binding to multiple GPCRs but tunable for selectivity.[1]

The "Ortho-Effect" Breakthrough

The discovery of 2,3-dimethoxy-benzamidine's value lies in its Structure-Activity Relationship (SAR) profile:

  • Steric Bulk: The 2-methoxy group (ortho) forces the amidine (and subsequent heterocyclic rings) out of planarity with the benzene ring.[1] This "twisted" conformation often matches the binding pocket of the D4 receptor better than flat analogs.[1]

  • Electronic Donation: The electron-donating methoxy groups increase the basicity of the amidine nitrogen, enhancing hydrogen bond interactions with receptor residues (e.g., Aspartate).[1]

Key Milestone:

  • Patent US 2003/0018025 A1: Explicitly describes the synthesis of 2,3-dimethoxybenzamidine as a precursor for 4-aminomethyl-2-substituted imidazoles , a novel class of D4 ligands.[1] This marked the transition of the compound from a theoretical derivative to a validated drug intermediate.[1]

Synthetic Pathways and Protocols

The synthesis of this compound presents specific challenges due to the steric hindrance of the ortho-methoxy group.[1] Two primary routes are established: the Classic Pinner Synthesis (Method A) and the Oxime Reduction (Method B).[1]

Method A: The Pinner Synthesis (Laboratory Scale)

Best for: Small-scale synthesis (<50g) where high purity is required.[1]

Mechanism: Acid-catalyzed addition of alcohol to the nitrile to form an imidate ester, followed by ammonolysis.[1]

Protocol:

  • Imidate Formation:

    • Dissolve 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous methanol (10 volumes).

    • Cool to 0°C under N₂ atmosphere.[1]

    • Bubble anhydrous HCl gas through the solution until saturation (approx. 3-4 hours). Critical: Moisture must be excluded to prevent hydrolysis back to the amide.

    • Store at 4°C for 24–48 hours. The imidate ester hydrochloride often precipitates.[1]

  • Ammonolysis:

    • Suspend the imidate ester intermediate in anhydrous ethanol.[1]

    • Treat with 7N Ammonia in Methanol (excess, ~5-10 eq).[1]

    • Stir at room temperature for 24 hours.

    • Concentrate in vacuo.[1][8][9]

  • Purification:

    • Recrystallize the crude residue from Isopropanol/Ether to yield this compound as a white crystalline solid.[1]

Method B: Hydroxylamine/Hydrogenation (Industrial Scale)

Best for: Large-scale synthesis (>100g) to avoid handling gaseous HCl.[1]

Protocol:

  • Amidoxime Synthesis:

    • Reflux 2,3-dimethoxybenzonitrile with Hydroxylamine hydrochloride (1.2 eq) and Sodium Carbonate (1.5 eq) in aqueous ethanol for 12 hours.

    • Cool, filter the precipitated 2,3-dimethoxybenzamidoxime .[1]

  • Catalytic Hydrogenation:

    • Dissolve the amidoxime in acetic acid or methanol.[1]

    • Add Raney Nickel or Pd/C catalyst (10 wt%).[1]

    • Hydrogenate at 50 psi H₂ at 50°C for 6 hours.

    • Filter catalyst, treat filtrate with HCl/dioxane to precipitate the hydrochloride salt.[1]

Visualization: Synthesis Logic Flow

SynthesisPathNitrile2,3-Dimethoxybenzonitrile(Precursor)ImidateImidate Ester HCl(Unstable Intermediate)Nitrile->ImidateHCl(g), MeOH(Pinner)AmidoximeAmidoxime(Stable Intermediate)Nitrile->AmidoximeNH2OH·HClNa2CO3Amidine2,3-Dimethoxy-benzamidine HCl(Final Product)Imidate->AmidineNH3 / EtOHAmidoxime->AmidineH2, Raney Ni(Reduction)

Figure 1: Comparison of Pinner (Blue) and Amidoxime (Red) synthetic routes.[1]

Applications in Drug Development

The core utility of this compound is its reactivity with 1,3-electrophiles to form heterocycles.[1]

Synthesis of D4-Selective Imidazoles

Reaction with α-haloketones or α-amino ketones yields 2-substituted imidazoles.[1]

  • Reaction: 2,3-Dimethoxy-benzamidine + 1,3-dihydroxyacetone dimer + NH₄Cl → 4-(hydroxymethyl)-2-(2,3-dimethoxyphenyl)imidazole .[1]

  • Significance: The 2,3-dimethoxy phenyl ring serves as the "anchor" in the receptor pocket, while the imidazole nitrogen interacts with the receptor's serine/threonine residues.[1]

Synthesis of Quinazolines

Reaction with 2-aminobenzaldehydes or 2-aminobenzoic acid derivatives.[1]

  • Utility: Quinazoline derivatives are potent kinase inhibitors.[1] While 6,7-dimethoxy is more common (e.g., Gefitinib), the 2,3-dimethoxy variants are explored for overcoming resistance mutations by altering the binding angle in the ATP pocket.[1]

Visualization: Pharmacological Scaffold Logic

PharmaLogiccluster_SARSAR Propertiescluster_TargetsTherapeutic TargetsAmidine2,3-Dimethoxy-benzamidineStericOrtho-Methoxy:Prevents PlanarityAmidine->StericElectronicElectron Donor:Increases BasicityAmidine->ElectronicD4Dopamine D4(Schizophrenia)Steric->D4Improves SelectivityKinaseTyrosine Kinases(Oncology)Electronic->KinaseModulates H-Bonding

Figure 2: Structure-Activity Relationship (SAR) rationale for using the 2,3-dimethoxy scaffold.[1]

Technical Specifications & Safety

Physical Properties
PropertyValue
Appearance White to off-white crystalline powder
Melting Point 161–163 °C (HCl salt)
Solubility Soluble in water, methanol, DMSO; Insoluble in ether
Hygroscopicity Moderate (Store under desiccant)
Safety & Handling
  • Hazard: Irritant (Skin/Eye/Respiratory).[1]

  • Precursor Hazard: 2,3-Dimethoxybenzonitrile releases cyanide fumes if burned; however, the amidine salt is stable.[1]

  • Storage: Keep cool (2-8°C) and dry. The free base is unstable and should be generated in situ or stored as the HCl salt.[1]

References

  • Neurogen Corporation . (2003).[1] Certain 4-aminomethyl-2-substituted imidazole derivatives... new classes of dopamine receptor subtype specific ligands. US Patent Application 2003/0018025 A1.

  • CymitQuimica . (n.d.).[1] Benzamidine hydrochloride: Properties and Applications. Retrieved from CymitQuimica.[1]

  • ChemicalBook . (n.d.).[1] Synthesis of Benzamidine Hydrochloride via Pinner Reaction. Retrieved from ChemicalBook.[1]

  • Royal Society of Chemistry . (2013).[1] A flexible Pinner preparation of orthoesters. Green Chemistry.

An In-depth Technical Guide to 2,3-Dimethoxybenzamidine Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethoxybenzamidine hydrochloride is a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Its structure, featuring a benzamidine core with two methoxy groups at the 2 and 3 positions of the benzene ring, imparts unique chemical properties that make it a valuable building block in the synthesis of a wide range of bioactive molecules. This guide provides a comprehensive technical overview of 2,3-Dimethoxybenzamidine hydrochloride, covering its synthesis, physicochemical properties, mechanism of action, and key applications in drug discovery and development.

Chemical and Physical Properties

The hydrochloride salt of 2,3-Dimethoxybenzamidine enhances its stability and solubility in aqueous solutions, which is advantageous for various laboratory applications. While specific experimental data for this particular salt is not extensively published, its properties can be reliably predicted based on closely related compounds and general chemical principles.

Table 1: Physicochemical Properties of 2,3-Dimethoxybenzamidine Hydrochloride

PropertyValueSource/Reference
CAS Number 144650-01-1 (for the free base)[1]
Molecular Formula C₉H₁₃ClN₂O₂N/A
Molecular Weight 216.67 g/mol N/A
Appearance Expected to be a white to off-white or grey solid[1]
Solubility Expected to be soluble in water and lower alcohols
Storage Store at 0-8°C in a dry, well-ventilated place[1]

Synthesis and Purification

The synthesis of 2,3-Dimethoxybenzamidine hydrochloride is typically achieved through a two-step process starting from 2,3-dimethoxybenzoic acid. The key transformation involves the conversion of a nitrile intermediate to the corresponding benzamidine hydrochloride via the Pinner reaction.

Part 1: Synthesis of 2,3-Dimethoxybenzonitrile

The initial step is the conversion of 2,3-dimethoxybenzoic acid to 2,3-dimethoxybenzonitrile. This can be accomplished through the formation of an amide followed by dehydration.

Synthesis_Part1 A 2,3-Dimethoxybenzoic Acid B 2,3-Dimethoxybenzamide A->B 1. SOCl₂, cat. DMF 2. aq. NH₃ C 2,3-Dimethoxybenzonitrile B->C Dehydrating agent (e.g., POCl₃, SOCl₂)

Caption: Synthesis of 2,3-Dimethoxybenzonitrile from 2,3-Dimethoxybenzoic Acid.

Experimental Protocol: Synthesis of 2,3-Dimethoxybenzonitrile [2]

  • Acid Chloride Formation: To a solution of 2,3-dimethoxybenzoic acid in a suitable solvent (e.g., dichloromethane), add a catalytic amount of dimethylformamide (DMF). Slowly add thionyl chloride (SOCl₂) and stir the mixture at room temperature.

  • Amidation: Quench the reaction mixture by adding it to a cooled aqueous ammonia solution. Separate the organic layer.

  • Dehydration: To the resulting 2,3-dimethoxybenzamide, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride and heat the mixture to afford 2,3-dimethoxybenzonitrile.

  • Purification: The crude product can be purified by crystallization.

Part 2: Pinner Reaction for the Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride

The Pinner reaction is a classic method for converting nitriles into imidates, which are then readily converted to the corresponding amidine hydrochlorides upon treatment with ammonia.

Pinner_Reaction A 2,3-Dimethoxybenzonitrile B Ethyl 2,3-dimethoxybenzimidate hydrochloride (Pinner Salt) A->B Anhydrous HCl (g), Anhydrous Ethanol C 2,3-Dimethoxybenzamidine hydrochloride B->C Ammonia (in Ethanol)

Caption: Pinner reaction for the synthesis of 2,3-Dimethoxybenzamidine hydrochloride.

Experimental Protocol: Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride [3][4]

  • Pinner Salt Formation: Dissolve 2,3-dimethoxybenzonitrile in anhydrous ethanol. Bubble anhydrous hydrogen chloride gas through the solution at a low temperature (e.g., 0-5°C). The corresponding imidate hydrochloride (Pinner salt) will precipitate.

  • Ammonolysis: Isolate the Pinner salt and dissolve it in anhydrous ethanol. Add a solution of ammonia in ethanol to the mixture.

  • Isolation and Purification: The 2,3-Dimethoxybenzamidine hydrochloride will precipitate. Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Expect aromatic protons in the range of 7-8 ppm. The methoxy groups will likely appear as singlets around 3.8-4.0 ppm. The protons of the amidinium group (-C(=NH₂)NH₂) are expected to be broad singlets at a downfield chemical shift.

  • ¹³C NMR: Aromatic carbons will appear in the region of 110-160 ppm. The carbon of the amidinium group is expected around 165 ppm. The methoxy carbons will be in the range of 55-60 ppm.

Infrared (IR) Spectroscopy: Key expected vibrational frequencies include:

  • N-H stretching vibrations from the amidinium group (around 3100-3400 cm⁻¹).

  • C=N stretching vibration (around 1650-1680 cm⁻¹).

  • C-O stretching from the methoxy groups (around 1250 cm⁻¹ and 1020 cm⁻¹).

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): The positive ion mode should show a prominent peak corresponding to the protonated free base [M+H]⁺ at m/z 181.10.

Mechanism of Action and Biological Activity

Benzamidine-containing compounds are well-established as competitive inhibitors of serine proteases. The positively charged amidinium group mimics the protonated side chain of arginine or lysine, allowing it to bind to the S1 pocket of these enzymes, which typically have an aspartate residue at the bottom.

Serine_Protease_Inhibition cluster_0 Serine Protease Active Site cluster_1 2,3-Dimethoxybenzamidine S1_Pocket S1 Pocket (Aspartate) Catalytic_Triad Catalytic Triad (Ser, His, Asp) Amidinium_Group Amidinium Group (Positively Charged) Amidinium_Group->S1_Pocket Ionic Interaction Benzene_Ring 2,3-Dimethoxy- -phenyl Ring Benzene_Ring->Catalytic_Triad Steric Hindrance

Caption: Proposed binding mode of 2,3-Dimethoxybenzamidine in the active site of a serine protease.

The 2,3-dimethoxy substituents on the phenyl ring can influence the binding affinity and selectivity of the molecule. These groups can engage in additional hydrophobic or hydrogen bonding interactions within the active site of the target enzyme, potentially enhancing potency and modulating the specificity profile.

Applications in Drug Discovery
  • Serine Protease Inhibition: As a benzamidine derivative, this compound is a prime candidate for the development of inhibitors for various serine proteases involved in diseases such as thrombosis, inflammation, and cancer.[5][6]

  • Kinase Inhibition: The benzamidine scaffold has also been explored for the development of kinase inhibitors. The ability to serve as a versatile building block allows for its incorporation into larger molecules designed to target the ATP-binding site of kinases.[2]

  • Antimicrobial Agents: Benzamidine derivatives have shown promise as antimicrobial agents.[7] 2,3-Dimethoxybenzamidine hydrochloride can serve as a starting point for the synthesis of novel antibiotics.

Experimental Protocols for Biological Evaluation

Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 2,3-Dimethoxybenzamidine hydrochloride against a target serine protease using a chromogenic substrate.

Materials:

  • Target serine protease (e.g., trypsin, thrombin)

  • Chromogenic substrate specific for the protease

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 2,3-Dimethoxybenzamidine hydrochloride stock solution (in assay buffer or DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of 2,3-Dimethoxybenzamidine hydrochloride in the assay buffer.

  • In a 96-well plate, add the inhibitor dilutions.

  • Add the serine protease solution to each well and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate the reaction by adding the chromogenic substrate.

  • Monitor the absorbance at the appropriate wavelength over time using a microplate reader.

  • Calculate the initial reaction velocities and determine the IC₅₀ value by plotting the percent inhibition against the inhibitor concentration.

Kinase Inhibition Assay

A common method to screen for kinase inhibitors is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Target kinase

  • Kinase substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 2,3-Dimethoxybenzamidine hydrochloride stock solution

  • 96-well plate

  • Luminometer

Procedure: [2]

  • Set up the kinase reaction in a 96-well plate containing the kinase, substrate, ATP, and various concentrations of 2,3-Dimethoxybenzamidine hydrochloride.

  • Incubate the plate at the optimal temperature for the kinase reaction.

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measure the luminescence using a luminometer.

  • The light signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compound against a specific bacterial strain.[7]

Materials:

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 2,3-Dimethoxybenzamidine hydrochloride stock solution

  • 96-well microplate

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare serial twofold dilutions of 2,3-Dimethoxybenzamidine hydrochloride in the growth medium in a 96-well plate.

  • Inoculate each well with the standardized bacterial suspension.

  • Include a positive control (bacteria without inhibitor) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

2,3-Dimethoxybenzamidine hydrochloride should be handled with care in a laboratory setting. It is classified as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[8]

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or a fume hood.

  • Avoid breathing dust.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

  • Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

2,3-Dimethoxybenzamidine hydrochloride is a valuable and versatile building block for the synthesis of biologically active compounds. Its utility as a precursor for serine protease inhibitors, kinase inhibitors, and antimicrobial agents makes it a compound of significant interest to researchers in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with practical experimental protocols for its evaluation. Further research into the specific biological activities and structure-activity relationships of derivatives of 2,3-Dimethoxybenzamidine hydrochloride is warranted to fully exploit its therapeutic potential.

References

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH National Library of Medicine. 2022-02-07. [Online]. Available: [Link]

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  • Structural, spectroscopic (IR, Raman, and NMR), quantum chemical, and molecular docking analysis of (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide and its dimers. ResearchGate. 2025-08-08. [Online]. Available: [Link]

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An In-Depth Technical Guide to 2,3-Dimethoxy-benzamidine Hydrochloride and its Role in Modern Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-benzamidine hydrochloride, a versatile research chemical. Given the limited specific data on this particular derivative, this document establishes a foundational understanding by contextualizing its properties and potential applications within the well-documented class of substituted benzamidines. This approach offers researchers and drug development professionals the necessary framework to effectively utilize this compound in their investigations.

Introduction: The Significance of the Benzamidine Scaffold

Benzamidine and its derivatives are a cornerstone in medicinal chemistry and biochemical research, primarily recognized for their ability to act as competitive inhibitors of serine proteases.[1] These enzymes play critical roles in a multitude of physiological and pathological processes, making them prime targets for therapeutic intervention. The benzamidine moiety serves as a bioisostere for the guanidinium group of arginine, allowing it to bind with high affinity to the S1 pocket of trypsin-like serine proteases.

This compound introduces two methoxy groups onto the benzene ring, a structural modification that is expected to alter its solubility, reactivity, and target-binding profile compared to the parent benzamidine molecule.[2] Such substitutions are a key strategy in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties. While detailed research on the 2,3-dimethoxy derivative is still emerging, it is primarily utilized as a key intermediate in the synthesis of more complex bioactive molecules, including enzyme inhibitors and agrochemicals.[2][3]

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research. Below is a summary of the known properties of 2,3-Dimethoxy-benzamidine and its hydrochloride salt.

PropertyValueSource(s)
Chemical Name 2,3-dimethoxybenzenecarboximidamide hydrochloride
CAS Number 1170449-53-2
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.67 g/mol
Appearance Brown Solid
Purity ≥96%
Storage Conditions Store at 0-8°C, sealed in a dry environment.[2]
Solubility Expected to be soluble in water and polar organic solvents.General knowledge
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[4]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would likely proceed in two main steps:

  • Formation of the Imidate Ester Hydrochloride (Pinner Salt): 2,3-dimethoxybenzonitrile is reacted with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas. This forms the corresponding ethyl imidate hydrochloride, often referred to as a Pinner salt.

  • Ammonolysis of the Pinner Salt: The isolated Pinner salt is then treated with ammonia in an alcoholic solvent. This displaces the ethoxy group to form the final this compound.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis 2,3-Dimethoxybenzonitrile 2,3-Dimethoxybenzonitrile Pinner_Salt Ethyl 2,3-dimethoxybenzenecarboximidate HCl 2,3-Dimethoxybenzonitrile->Pinner_Salt  + Ethanol (EtOH)  + Anhydrous HCl (gas) Final_Product 2,3-Dimethoxy-benzamidine HCl Pinner_Salt->Final_Product Ammonia Ammonia (NH3) in Ethanol

Figure 1: Proposed Pinner reaction pathway for the synthesis of 2,3-Dimethoxy-benzamidine HCl.
Generic Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the Pinner synthesis and should be adapted and optimized for the specific substrate.

Step 1: Formation of Ethyl 2,3-dimethoxybenzenecarboximidate Hydrochloride

  • Dissolve 2,3-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the solution to 0°C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored.

  • Continue the HCl addition until the solution is saturated.

  • Seal the flask and allow it to stand at 0-4°C for 12-24 hours. The Pinner salt will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the imidate ester hydrochloride.

Step 2: Ammonolysis to this compound

  • Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0°C) anhydrous ethanol.

  • Add the Pinner salt (1 equivalent) to the ethanolic ammonia solution.

  • Stir the suspension at room temperature for 4-6 hours in a sealed vessel.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield pure this compound.

Mechanism of Action: Insights from Substituted Benzamidines

While direct enzymatic inhibition data for 2,3-Dimethoxy-benzamidine is not yet published, the vast body of literature on substituted benzamidines provides a strong predictive framework for its mechanism of action.

Inhibition of Serine Proteases

Benzamidine derivatives are classic competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin.[1] The positively charged amidinium group mimics the side chain of arginine, allowing it to bind reversibly to the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes.

G cluster_0 Serine Protease Active Site cluster_1 Inhibitor Asp189 Asp189 (COO⁻) Ser195 Ser195 (OH) His57 His57 S1_Pocket S1 Specificity Pocket Benzamidine 2,3-Dimethoxy- benzamidine (Positively Charged Amidinium Group) Benzamidine->Asp189 Ionic Bond (Competitive Inhibition)

Figure 2: Competitive inhibition of a trypsin-like serine protease by a benzamidine derivative.

The 2,3-dimethoxy substituents on the phenyl ring are expected to influence the binding affinity and selectivity. These groups can:

  • Alter Hydrophobicity: The methoxy groups increase the lipophilicity of the molecule, which can affect its interaction with hydrophobic residues within or near the active site.[1]

  • Introduce Steric Effects: The position of the methoxy groups will dictate how the inhibitor orients itself in the binding pocket, potentially favoring or clashing with certain enzyme conformations.

  • Modify Electronic Properties: The electron-donating nature of the methoxy groups can influence the pKa of the amidinium group and its interaction with the enzyme.[1]

Potential Research Applications and Experimental Workflows

Based on its chemical structure and the known activities of related compounds, this compound can be explored in several research areas.

Serine Protease Inhibition Assays

The primary application would be to screen this compound for inhibitory activity against a panel of serine proteases.

Workflow: In Vitro Serine Protease Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl or PBS).

    • Prepare a stock solution of the target serine protease (e.g., trypsin, thrombin) of known concentration.

    • Prepare a stock solution of a chromogenic or fluorogenic substrate specific to the enzyme.

  • Assay Procedure:

    • In a 96-well plate, add increasing concentrations of the inhibitor.

    • Add a fixed concentration of the enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the substrate to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Plot the percent inhibition versus the inhibitor concentration.

    • Fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC₅₀ or Kᵢ value.

G Start Start Prep_Inhibitor Prepare serial dilutions of 2,3-Dimethoxy-benzamidine HCl Start->Prep_Inhibitor Prep_Enzyme Prepare enzyme solution (e.g., Trypsin) Start->Prep_Enzyme Incubate Add inhibitor and enzyme to 96-well plate. Incubate. Prep_Inhibitor->Incubate Prep_Enzyme->Incubate Add_Substrate Initiate reaction by adding chromogenic substrate Incubate->Add_Substrate Read_Plate Measure absorbance/fluorescence kinetically Add_Substrate->Read_Plate Analyze Calculate initial velocities and determine IC50/Ki Read_Plate->Analyze End End Analyze->End

Figure 3: Workflow for a typical in vitro serine protease inhibition assay.
Antimicrobial Activity Screening

Substituted benzamidines have also been investigated for their antimicrobial properties.[5] this compound could be screened against a panel of pathogenic bacteria and fungi.

Workflow: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Prepare Inoculum: Grow the microbial strain to be tested in a suitable broth to a standardized cell density (e.g., 0.5 McFarland standard).

  • Prepare Inhibitor Dilutions: In a 96-well plate, prepare two-fold serial dilutions of this compound in the appropriate growth medium.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (no inhibitor) and negative (no microbes) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Conclusion and Future Directions

This compound is a promising, yet underexplored, research tool. Its structural similarity to a well-established class of serine protease inhibitors provides a strong rationale for its investigation in this area. As a commercially available synthetic intermediate, it also offers a platform for the development of novel, more complex molecules with tailored biological activities.

Future basic research should focus on systematically characterizing this compound. This includes:

  • Definitive Synthesis and Characterization: Publishing a detailed and validated synthesis protocol.

  • Broad-Spectrum Enzymatic Screening: Testing its inhibitory activity against a wide range of proteases to determine its potency and selectivity profile.

  • Structural Biology: Co-crystallizing the compound with target enzymes to elucidate the molecular basis of its binding.

  • Cell-Based and In Vivo Studies: Evaluating its efficacy and safety in relevant disease models.

This foundational work will be crucial for unlocking the full potential of this compound and its derivatives in drug discovery and chemical biology.

References

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  • PubMed Central. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. [Link]

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An In-depth Technical Guide to 2,3-Dimethoxy-benzamidine Hydrochloride: Synthesis, Characterization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-benzamidine hydrochloride, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, analytical characterization, and preliminary biological investigation, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Significance of the Benzamidine Scaffold

The benzamidine moiety is a privileged structure in medicinal chemistry, renowned for its ability to act as a bioisostere for the guanidinium group of arginine. This mimicry allows benzamidine derivatives to function as competitive inhibitors of a wide range of serine proteases, enzymes that play crucial roles in numerous physiological and pathological processes.[1][2][3] Consequently, benzamidine-containing compounds have been investigated for a multitude of therapeutic applications, including anticoagulants, anti-inflammatory agents, and anticancer therapies. The subject of this guide, this compound, is a valuable building block in the synthesis of more complex molecules designed to modulate the activity of such enzymes.[4] The strategic placement of the two methoxy groups on the benzene ring can significantly influence the compound's solubility, electronic properties, and binding affinity to target proteins, making it a compound of considerable interest for further investigation.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available precursors and proceeds through a key benzonitrile intermediate. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2,3-Dimethoxybenzonitrile cluster_1 Step 2: Pinner Reaction A 2,3-Dimethoxy benzoic Acid B 2,3-Dimethoxy benzamide A->B 1. SOCl₂ 2. NH₄OH C 2,3-Dimethoxy benzonitrile B->C Dehydration (e.g., POCl₃) D 2,3-Dimethoxy benzonitrile E Ethyl 2,3-dimethoxy benzimidate HCl (Pinner Salt) D->E HCl, EtOH F 2,3-Dimethoxy-benzamidine Hydrochloride E->F NH₃

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of the Precursor, 2,3-Dimethoxybenzonitrile

The synthesis of the key intermediate, 2,3-dimethoxybenzonitrile, can be achieved from 2,3-dimethoxybenzoic acid. This involves the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile.[5]

Experimental Protocol:

  • Amide Formation: To a solution of 2,3-dimethoxybenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature until the acid is completely converted to the acid chloride (monitor by TLC). In a separate flask, prepare a concentrated solution of ammonium hydroxide. Slowly add the acid chloride solution to the ammonium hydroxide solution at 0°C with vigorous stirring. The resulting precipitate of 2,3-dimethoxybenzamide is then collected by filtration, washed with cold water, and dried.

  • Dehydration to Nitrile: The dried 2,3-dimethoxybenzamide (1.0 eq) is suspended in a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The mixture is heated under reflux until the reaction is complete (monitor by TLC). After cooling, the reaction mixture is carefully poured onto crushed ice. The crude 2,3-dimethoxybenzonitrile that precipitates is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Conversion to this compound via the Pinner Reaction

The Pinner reaction is a classic method for converting nitriles into amidines.[6][7] It proceeds through an intermediate imino ester salt, known as a Pinner salt, which is then treated with ammonia to yield the final amidine hydrochloride.[8]

Experimental Protocol:

  • Formation of the Pinner Salt: A solution of 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous ethanol is cooled to 0°C. Dry hydrogen chloride gas is bubbled through the solution until saturation. The reaction vessel is then sealed and allowed to stand at low temperature (e.g., 4°C) for an extended period (typically 24-48 hours). The formation of the ethyl 2,3-dimethoxybenzimidate hydrochloride (Pinner salt) as a precipitate is observed. The precipitate is collected by filtration under anhydrous conditions and washed with cold, dry diethyl ether.

  • Ammonolysis to the Amidine Hydrochloride: The isolated Pinner salt is suspended in a minimal amount of anhydrous ethanol. The suspension is cooled in an ice bath, and anhydrous ammonia gas is bubbled through the mixture until the Pinner salt is consumed (monitor by TLC). Alternatively, the Pinner salt can be added to a solution of ammonia in ethanol. The reaction mixture is stirred at room temperature until the reaction is complete. The solvent is then removed under reduced pressure, and the resulting solid, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC-UV method can be developed for the routine analysis of this compound.

Proposed HPLC-UV Method:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% trifluoroacetic acid
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25°C

This method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy groups. The protons of the amidinium group may appear as broad signals due to exchange with residual water.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, further confirming its structure.

Preliminary Investigation of Biological Activity

Based on the known pharmacology of benzamidine derivatives, this compound is hypothesized to exhibit serine protease inhibitory and anti-inflammatory activities.

Serine Protease Inhibition Assay

The inhibitory potential of this compound can be evaluated against a model serine protease such as trypsin.[1][12]

Experimental Protocol: Trypsin Inhibition Assay

  • Reagents: Prepare solutions of trypsin, the test compound (this compound) at various concentrations, and a chromogenic substrate for trypsin (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA). A suitable buffer, such as Tris-HCl with CaCl₂, is also required.[13]

  • Assay Procedure: In a 96-well plate, add the buffer, the test compound solution, and the trypsin solution. Incubate for a pre-determined time to allow for inhibitor-enzyme binding. Initiate the enzymatic reaction by adding the BAPNA solution.

  • Data Acquisition: Monitor the absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of increase in absorbance is proportional to the trypsin activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trypsin_Inhibition Trypsin Trypsin Product Colored Product Trypsin->Product Cleavage Substrate Chromogenic Substrate (BAPNA) Substrate->Trypsin Inhibitor 2,3-Dimethoxy- benzamidine HCl Inhibitor->Trypsin Inhibition

Caption: Mechanism of the trypsin inhibition assay.

In Vitro Anti-inflammatory Activity: Nitric Oxide Scavenging Assay

The anti-inflammatory potential can be initially assessed by evaluating the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in a cell-based assay using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[14][15][16][17][18][19][20][21][22][23]

Experimental Protocol: LPS-Induced Nitric Oxide Production Assay

  • Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media and conditions.

  • Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a short pre-incubation period. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a positive control (LPS alone) and a negative control (untreated cells).

  • Nitrite Quantification: After a 24-hour incubation period, collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is determined using the Griess reagent.[14][17] The absorbance is measured at approximately 540 nm.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by the test compound. An IC₅₀ value can be calculated. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity.[16]

Preliminary Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic properties of this compound can be conducted using in vitro and in silico methods.

In Vitro Intestinal Permeability: Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal drug absorption.[24][25][26][27]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are cultured on semi-permeable filter supports in a transwell plate system until they form a confluent monolayer with well-developed tight junctions.

  • Permeability Assay: The test compound, this compound, is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. The experiment is also performed in the reverse direction (B to A) to assess for active efflux.

  • Sample Analysis: Samples from both the apical and basolateral compartments are collected at various time points and analyzed by a sensitive analytical method, such as LC-MS/MS, to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both the A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined. A high efflux ratio suggests that the compound may be a substrate for efflux transporters.

Caco2_Assay Apical Apical Compartment (Drug Addition) Monolayer Caco-2 Cell Monolayer Apical->Monolayer Permeation Basolateral Basolateral Compartment (Sampling) Monolayer->Basolateral

Caption: Schematic of the Caco-2 permeability assay.

In Silico ADME Prediction

Computational tools can be employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound.[28][29][30][31][32] Various software packages and web-based platforms can provide predictions for parameters such as:

  • Solubility: Predicted aqueous solubility.

  • Lipophilicity (logP): An indicator of a compound's ability to cross cell membranes.

  • Plasma Protein Binding: The extent to which a compound binds to proteins in the blood.

  • CYP450 Inhibition/Metabolism: Prediction of potential interactions with major drug-metabolizing enzymes.

  • Drug-likeness: Evaluation based on rules such as Lipinski's Rule of Five.

These in silico predictions can provide valuable early insights into the potential developability of the compound and guide further experimental work.

Conclusion and Future Directions

This compound is a valuable synthetic intermediate with promising potential for the development of novel therapeutic agents, particularly serine protease inhibitors. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and preliminary biological evaluation. The detailed protocols and methodologies presented herein offer a solid foundation for researchers to further explore the chemical and biological properties of this compound.

Future work should focus on the synthesis and biological testing of a library of derivatives based on the 2,3-dimethoxybenzamidine scaffold to establish structure-activity relationships. More extensive in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.

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  • SciSpace. (2019, August 16). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). In silico approach to predict ADME-Tox properties of small organic molecules: Challenges and opportunities for drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Evaluation of nitric oxide scavenging activity, in vitro and ex vivo, of selected medicinal plants traditionally used in inflammatory diseases. Retrieved from [Link]

  • Oxford Academic. (n.d.). Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide | Pathogens and Disease. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Caco-2 cell permeability assays to measure drug absorption. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Retrieved from [Link]

  • ResearchGate. (2015, April 20). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? Retrieved from [Link]

  • Cambridge University Press. (2015, September 2). In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). Development and Validation of UV Spectrophotometric Method for Estimation of Benfotiamine in Bulk and Dosage Form. Retrieved from [Link]

  • MDPI. (n.d.). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Retrieved from [Link]

  • BenzamidineSepharose 4 Fast Flow (high sub) HiTrap Benzamidine FF (high sub). (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of ideal LPS concentration for assay of nitric oxide (NO) on BV-2 cells. Retrieved from [Link]

  • protocols.io. (2019, November 14). Enzymatic Assay of Trypsin Inhibition. Retrieved from [Link]

  • MedCrave online. (2018, June 7). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. Retrieved from [Link]

  • Dove Medical Press. (2019, August 8). Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants. Retrieved from [Link]

  • YouTube. (2019, July 30). Caco 2 Cell Permeability Assay. Retrieved from [Link]

  • ResearchGate. (2019, August 11). (PDF) A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Retrieved from [Link]

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  • ChemSynthesis. (2025, May 20). 3,4-dimethoxybenzonitrile. Retrieved from [Link]

  • YouTube. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

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Theoretical Profiling & Computational Analysis: 2,3-Dimethoxy-benzamidine Hydrochloride

[1]

Executive Summary

This technical guide establishes a rigorous theoretical framework for 2,3-Dimethoxy-benzamidine hydrochloride , a pharmacophore of significant interest in medicinal chemistry due to its potential as a serine protease inhibitor (e.g., Trypsin, Thrombin). By synthesizing Density Functional Theory (DFT) calculations with molecular docking protocols, this document provides a predictive roadmap for researchers optimizing this ligand for high-affinity binding and bioavailability.

Electronic Structure & Geometric Optimization (DFT)[1]

Computational Methodology

To accurately predict the physicochemical properties of 2,3-Dimethoxy-benzamidine, we employ Density Functional Theory (DFT) .[1][2][3][4][5] The presence of the hydrochloride salt implies the amidine group is protonated (

Standard Protocol:

  • Software: Gaussian 16 / ORCA.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven accuracy in organic electronic state prediction.

  • Basis Set: 6-311++G(d,p) – The diffuse functions (++) are critical for describing the lone pairs on the methoxy oxygens and the cationic charge distribution on the amidine moiety.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (

    
    ) to simulate physiological conditions.
    
Geometric Conformation & Steric Effects

The 2,3-dimethoxy substitution pattern introduces unique steric constraints compared to unsubstituted benzamidine.

  • Orthogonality: The methoxy group at the 2-position creates steric repulsion with the amidine group, forcing the amidine plane to twist out of coplanarity with the benzene ring. This breaks the

    
    -conjugation slightly but enhances solubility.
    
  • Bond Lengths: The cationic amidine

    
     bonds typically equalize due to resonance delocalization (
    
    
    ), predicted to be approximately 1.32 Å.
Frontier Molecular Orbitals (FMO) Analysis

The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.

OrbitalLocalizationSignificance
HOMO Localized on the dimethoxy-phenyl ring.Acts as the electron donor region; susceptible to electrophilic attack.
LUMO Concentrated on the protonated amidine group (

).
Acts as the electron acceptor; key for nucleophilic interaction with enzyme active sites (e.g., Serine-195 in proteases).
Gap (

)
Estimated ~4.5 - 5.0 eV.Indicates a "hard" molecule with high chemical stability, suitable for oral drug formulations.
Molecular Electrostatic Potential (MEP) Map

The MEP map visualizes charge distribution, guiding docking studies.

  • Blue Region (Positive Potential): Concentrated heavily on the amidine hydrogens . This is the primary pharmacophore point, driving the salt-bridge interaction with Aspartate residues in target proteins.

  • Red Region (Negative Potential): Localized on the methoxy oxygens (positions 2 and 3). These sites act as hydrogen bond acceptors, potentially interacting with backbone amides or water networks.

Experimental Validation: Vibrational Spectroscopy (IR/Raman)

To validate the theoretical model, experimental IR spectra should be compared against scaled harmonic vibrational frequencies derived from DFT.

Diagnostic Bands for Validation:

  • 
     Stretching: 
    
    
    . In the hydrochloride salt, this appears as a broad, intense band due to hydrogen bonding of the
    
    
    group.
  • 
     Amidine Stretch: 
    
    
    . This is the "fingerprint" of the amidine functionality.
  • 
     Methoxy Stretch: 
    
    
    (Asymmetric) and
    
    
    (Symmetric).

Molecular Docking & Interaction Profiling[1][2][6][7][8][9]

Benzamidine derivatives are classic inhibitors of trypsin-like serine proteases. The 2,3-dimethoxy substitution requires specific docking protocols to account for the increased steric bulk in the S1 specificity pocket.

Docking Workflow (AutoDock Vina / Glide)

DockingWorkflowLigandPrepLigand Preparation(2,3-Dimethoxy-benzamidine)Protonation State: pH 7.4GridGenGrid GenerationFocus: S1 Specificity Pocket(Asp189)LigandPrep->GridGenReceptorPrepReceptor Preparation(Target: Trypsin/Thrombin)Remove Water, Add HydrogensReceptorPrep->GridGenDockingDocking ExecutionAlgorithm: Lamarckian GA100 RunsGridGen->DockingAnalysisInteraction AnalysisBinding Energy (ΔG)RMSD ClusteringDocking->Analysis

Figure 1: Standardized molecular docking workflow for benzamidine derivatives.

Key Binding Interactions (The "S1 Anchor")

In the active site of Trypsin (PDB ID: 3PTB) or Thrombin, the binding mode is driven by:

  • Salt Bridge (Critical): The positively charged amidine group forms a bidentate salt bridge with the carboxylate side chain of Asp189 (in Trypsin) or Asp189 (in Thrombin). This anchors the molecule.

  • Hydrogen Bonding: The amidine protons also H-bond with Gly219 and Ser190 .

  • Hydrophobic/Steric Fit: The 2,3-dimethoxy phenyl ring sits in the hydrophobic S1 pocket.

    • Note: The 2-methoxy group may clash with Val213 or Gln192 depending on the specific protease isoform. Docking studies must evaluate if the 2-methoxy group forces a "flipped" binding mode or requires backbone flexibility.

ADMET Prediction (In Silico Pharmacokinetics)

Before synthesis scale-up, theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling is essential.

PropertyPredictionMechanism/Implication
Lipophilicity (LogP) ~1.5 - 2.0The two methoxy groups increase lipophilicity compared to benzamidine, improving membrane permeability.
Water Solubility HighThe hydrochloride salt form ensures excellent aqueous solubility, ideal for oral or IV delivery.
BBB Permeability ModerateSmall molecular weight (<300 Da) and lipophilicity suggest potential to cross the Blood-Brain Barrier.
CYP Inhibition Potential CYP2D6Methoxy-benzenes can be substrates for O-demethylation by Cytochrome P450 enzymes.

Synthesis & Validation Protocol

To confirm the theoretical findings, the following synthesis and characterization loop is recommended:

  • Pinner Reaction: React 2,3-dimethoxybenzonitrile with dry HCl in ethanol to form the imidate ester, followed by ammonolysis with ammonia gas.

  • Crystallization: Recrystallize from Ethanol/Ether to obtain X-ray quality crystals.

  • X-Ray Diffraction: Solve the crystal structure to confirm the torsion angle between the phenyl ring and the amidine group (predicted non-planar).

Theoretical-Experimental Feedback Loop

FeedbackLoopTheoryDFT Calculation(Predicted Geometry)CompareRMSD ComparisonTheory->CompareExpX-Ray Diffraction(Experimental Geometry)Exp->CompareRefineRefine Functional/Basis SetCompare->RefineIf RMSD > 0.1 ÅRefine->Theory

Figure 2: Validation loop ensuring the computational model aligns with physical reality.

References

  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. BMC Chemistry. (2025). Link

  • Molecular Docking Studies on Some Benzamide Derivatives as Topoisomerase Inhibitors. ResearchGate. (2025). Link

  • Synthesis, Spectroscopic, and Computational examination of an optically active E-N'-2,3-dimethoxybenzylidene-4-nitrobenzohydrazide Crystal. Journal of Molecular Structure. (2025). Link

  • Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. Acta Crystallographica Section E. (2017). Link

  • Theoretical DFT Studies on Free Base, Cationic and Hydrochloride Species of Narcotic Tramadol Agent. Biointerface Research. (2021). Link

The Strategic Placement of Methoxy Groups on the Benzamidine Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzamidine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, most notably serine proteases.[1][2] The strategic functionalization of this scaffold is a key aspect of modern drug design. Among the various substituents, the methoxy group (–OCH₃) holds a prominent position due to its unique electronic and steric properties, which can significantly influence a molecule's pharmacological profile.[3][4] This in-depth technical guide provides a comprehensive exploration of the role of methoxy groups on the benzamidine core. We will delve into the synthetic organic chemistry for the creation of these analogs, dissect the nuanced structure-activity relationships (SAR), and provide detailed, field-proven protocols for their biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the subtle yet profound impact of methoxy substitution in their therapeutic design strategies.

The Benzamidine Core and the Influence of Methoxy Substitution

Benzamidine itself is a potent inhibitor of trypsin-like serine proteases, a class of enzymes pivotal in numerous physiological and pathological processes.[1] The basic amidine group is crucial for its activity, forming key interactions within the S1 specificity pocket of these enzymes.[1] The introduction of a methoxy group onto the phenyl ring can modulate this activity through several mechanisms:

  • Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. Depending on its position (ortho, meta, or para), it can alter the pKa of the amidine group, thereby influencing its protonation state and binding affinity at physiological pH.

  • Steric and Conformational Effects: The placement of a methoxy group can introduce steric hindrance or promote specific conformations that enhance or diminish binding to the target protein.

  • Physicochemical and ADME Properties: Methoxy groups can impact a compound's lipophilicity (LogP), solubility, and metabolic stability, all of which are critical parameters for drug-likeness and in vivo efficacy.[3][4][5]

This guide will provide the practical knowledge to harness these effects in a rational drug design context.

Synthesis of Methoxy-Substituted Benzamidines: The Pinner Reaction

A classic and reliable method for the synthesis of benzamidines from their corresponding benzonitriles is the Pinner reaction.[6][7] This reaction proceeds via an imidate salt intermediate, which is then converted to the desired amidine.[7]

Below is a detailed protocol for the synthesis of 4-methoxybenzamidine hydrochloride, a common starting point for further derivatization.

Experimental Protocol: Synthesis of 4-Methoxybenzamidine Hydrochloride

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. The presence of water will lead to the hydrolysis of the imidate intermediate to the corresponding ester, significantly reducing the yield of the desired amidine.[8] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Use of Gaseous HCl: Gaseous hydrogen chloride is used to create a strongly acidic and anhydrous environment, which is necessary to activate the nitrile for nucleophilic attack by the alcohol.[6]

  • Low Temperature: The initial stages of the reaction are conducted at low temperatures (-10 to -5 °C) to control the exothermicity of the reaction and to prevent the formation of side products.[8]

  • Ammonolysis: The imidate intermediate is converted to the amidine by treatment with a source of ammonia, in this case, ammonium chloride, which reacts in situ.[9]

Step-by-Step Methodology:

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is charged with 4-methoxybenzonitrile (1.0 eq) and anhydrous methanol (1.2 eq).[9]

  • Acidification: The reaction mixture is cooled to -10 °C in an ice-salt bath. Dry hydrogen chloride gas is then bubbled through the solution for 2-3 hours, ensuring the temperature remains below 0 °C.[8]

  • Imidate Formation: The flask is sealed and allowed to stir at 0-5 °C for 24 hours. The formation of a white precipitate (the imidate hydrochloride, or "Pinner salt") is typically observed.

  • Isolation of Imidate (Optional but Recommended): The reaction mixture can be filtered, and the collected solid washed with cold, anhydrous diethyl ether to isolate the Pinner salt. This intermediate can be used in the next step without further purification.

  • Ammonolysis: The Pinner salt is suspended in anhydrous methanol, and ammonium chloride (1.5 eq) is added. The mixture is stirred at room temperature for 24-48 hours.[9]

  • Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The resulting solid is triturated with diethyl ether, filtered, and washed with copious amounts of diethyl ether to remove any unreacted starting material and byproducts. The product, 4-methoxybenzamidine hydrochloride, is then dried under vacuum.[9]

Characterization: The identity and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[10][11][12]

  • ¹H NMR (DMSO-d₆): Expect signals corresponding to the methoxy protons (~3.8 ppm), aromatic protons (a characteristic doublet of doublets pattern for a 1,4-disubstituted ring), and broad signals for the amidinium protons.

  • ¹³C NMR (DMSO-d₆): Expect signals for the methoxy carbon, the aromatic carbons, and the amidinium carbon.

  • MS (ESI+): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ of the free base (m/z = 151.1).[9]

Structure-Activity Relationship (SAR) of Methoxy-Benzamidines as Serine Protease Inhibitors

The inhibitory activity of substituted benzamidines against serine proteases like trypsin and thrombin is highly dependent on the nature and position of the substituents on the phenyl ring.[1]

Key Insights from SAR Studies:

  • Hydrophobicity: The interaction of benzamidines with thrombin is significantly influenced by the hydrophobicity of the substituent.[1] A methoxy group can contribute to the overall lipophilicity of the molecule.

  • Electronic Effects: For enzymes like plasmin and C1s, both electron-donating properties and hydrophobicity of the substituent affect binding.[1]

  • Positional Isomerism: The position of the methoxy group (ortho, meta, or para) is critical. For instance, a para-methoxy group can extend into a specific sub-pocket of the enzyme, potentially forming favorable interactions. In contrast, an ortho-methoxy group might introduce steric clashes that hinder optimal binding.

Quantitative SAR Data

To illustrate the impact of methoxy substitution, the following table summarizes hypothetical but representative inhibition constants (Ki) for methoxy-benzamidine isomers against trypsin and thrombin.

CompoundSubstitutionTrypsin Ki (nM)Thrombin Ki (nM)
BenzamidineUnsubstituted18.46.5
1 2-Methoxy35.212.8
2 3-Methoxy22.18.1
3 4-Methoxy15.84.9

Note: The Ki values presented are for illustrative purposes and are based on trends observed in the literature. Actual values may vary depending on the specific assay conditions.

Interpretation of the Data:

  • The 4-methoxy derivative shows a slight improvement in inhibitory activity against both trypsin and thrombin compared to the parent benzamidine. This suggests that the para-position is favorable for substitution.

  • The 2-methoxy derivative exhibits the weakest activity, likely due to steric hindrance from the ortho-substituent, which may disrupt the optimal binding conformation.

  • The 3-methoxy derivative shows intermediate activity, indicating that the meta-position is tolerated but does not offer the same advantages as the para-position.

Logical Relationship of SAR:

SAR_Logic cluster_substituent Substituent Properties cluster_outcome Pharmacological Outcome Position Position Binding_Affinity Binding_Affinity Position->Binding_Affinity Steric Fit Electronic_Effects Electronic_Effects Electronic_Effects->Binding_Affinity pKa Modulation Hydrophobicity Hydrophobicity Hydrophobicity->Binding_Affinity Solvation/Desolvation Enzyme_Inhibition Enzyme_Inhibition Binding_Affinity->Enzyme_Inhibition Direct Correlation

Caption: Logical flow of substituent effects on enzyme inhibition.

Biological Evaluation: Key Experimental Protocols

A thorough evaluation of novel methoxy-benzamidine derivatives requires robust and reproducible biological assays. Here, we provide detailed protocols for a serine protease inhibition assay and a standard cytotoxicity assay.

Serine Protease Inhibition Assay (Trypsin as an Example)

This assay determines the inhibitory potency of a compound by measuring the residual enzyme activity in its presence.[13][14][15]

Self-Validating System:

  • Controls: The protocol includes positive controls (known inhibitor, e.g., benzamidine), negative controls (no inhibitor), and substrate/enzyme blanks to ensure the validity of the results.

  • Chromogenic Substrate: The use of a chromogenic substrate provides a linear and quantifiable readout that is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 8.0.

    • Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of bovine pancreatic trypsin in 1 mM HCl.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO.

    • Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the test compounds in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 80 µL of assay buffer.

    • Add 10 µL of the inhibitor solution at various concentrations (typically a serial dilution). For the no-inhibitor control, add 10 µL of DMSO.

    • Add 10 µL of the trypsin working solution (diluted from the stock to an appropriate concentration in assay buffer).

    • Incubate the plate at 37 °C for 15 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the BAPNA working solution (diluted from the stock in assay buffer).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

    • Calculate the reaction velocity (rate of change of absorbance) for each well.

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation if the inhibition is competitive and the Km of the substrate is known.

Experimental Workflow Diagram:

Protease_Assay_Workflow Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate_Setup Plate Setup (96-well) - Assay Buffer - Inhibitor/DMSO Reagent_Prep->Plate_Setup Enzyme_Addition Add Trypsin Solution Plate_Setup->Enzyme_Addition Pre_incubation Pre-incubation (15 min at 37°C) Enzyme_Addition->Pre_incubation Reaction_Initiation Add Substrate (BAPNA) Pre_incubation->Reaction_Initiation Data_Acquisition Kinetic Read at 405 nm (30 min) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate Velocity Determine IC50/Ki Data_Acquisition->Data_Analysis

Caption: Workflow for the serine protease inhibition assay.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential drug candidate to ensure that the observed enzyme inhibition is not due to a general toxic effect on cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4][7][16][17][18]

Principle of the Assay:

Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture: Seed a suitable cell line (e.g., HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for 24-48 hours at 37 °C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the compound concentration and determine the CC₅₀ (50% cytotoxic concentration).

Conclusion

The strategic incorporation of methoxy groups onto the benzamidine scaffold is a powerful tool in the medicinal chemist's arsenal. By understanding the principles of their synthesis, the nuances of their structure-activity relationships, and the application of robust biological evaluation protocols, researchers can rationally design and optimize novel benzamidine-based therapeutics. This guide provides a solid foundation of both the theoretical and practical aspects necessary to explore the full potential of methoxy-substituted benzamidines in drug discovery.

References

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  • EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors - Google P
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  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - NIH. [Link]

  • Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition | ACS Pharmacology & Translational Science - ACS Publications. [Link]

  • pKa – LogP plot for methoxy‐substituted carboxylic acids and their... - ResearchGate. [Link]

  • Inhibition constants ( K , ,pmol/l) for bovine thrombin and bovine trypsin - ResearchGate. [Link]

  • Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - NIH. [Link]

  • Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. [Link]

  • Quantitative Structure–Activity Relationship Models for the Angiotensin-Converting Enzyme Inhibitory Activities of Short-Chain Peptides of Goat Milk Using Quasi-SMILES - MDPI. [Link]

  • CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google P
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  • (PDF) Identification of Structural–Kinetic and Structural–Thermodynamic Relationships for Thrombin Inhibitors - ResearchGate. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC - NIH. [Link]

  • Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide ORGANIC AND BIOCHEMISTRY. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. [Link]

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  • ADME profile of phencyclidine (PCP) analogues: emerging dissociative hallucinogens 3-MeO-PCP (CAS: 72242-03-6) and 4-MeO-PCP (CAS: 2201-35-6)—a multi-in silico approach for comprehensive prediction of absorption, distribution, metabolism and excretion relevant to clinical and forensic toxicology - ResearchGate. [Link]

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The Role of Dimethoxy Substitution in Benzamidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzamidine derivatives represent a foundational pharmacophore in medicinal chemistry, primarily serving as arginine mimetics that target the S1 pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa) and the minor groove of DNA. This guide analyzes the specific impact of dimethoxy substitution (typically at the 3,4-, 3,5-, or 2,5-positions) on the physicochemical and pharmacological profiles of these ligands.

While the unsubstituted benzamidine moiety provides a high-affinity salt bridge to aspartate residues (e.g., Asp189 in Trypsin), the introduction of dimethoxy groups introduces a complex trade-off:

  • Electronic Modulation: Methoxy groups are electron-donating by resonance, potentially stabilizing the cationic amidine via the aromatic system, yet they introduce polarity that can desolvate the hydrophobic S1 cleft.

  • Steric Constraints: In DNA minor groove binders (e.g., pentamidine analogs), dimethoxy substitution often acts as a "steric clash," reducing affinity by disrupting the spine of hydration or clashing with the groove walls.

  • Metabolic Liability: The methoxy group introduces a specific site for CYP450-mediated O-demethylation, altering the pharmacokinetic half-life.

Molecular Architecture & Physicochemical Properties

Electronic Effects & pKa Modulation

The benzamidine group typically exhibits a pKa of ~11.6, ensuring it remains protonated at physiological pH to form a salt bridge with anionic residues.

  • Resonance Effect (+M): Methoxy groups at the para or ortho positions donate electron density into the benzene ring, which can stabilize the positive charge on the amidinium group, potentially raising the pKa slightly.

  • Inductive Effect (-I): The oxygen atom is electronegative, exerting a withdrawing effect through the sigma bond.

  • Net Result: In 3,4-dimethoxybenzamidine, the combined effects typically result in a molecule that retains high basicity but possesses significantly altered surface electrostatics compared to the parent benzamidine.

Lipophilicity and Solubility
  • LogP Shift: While a methoxy group is polar, it is less polar than a hydroxyl group and adds a methyl moiety. A dimethoxy substitution generally increases lipophilicity compared to a dihydroxy substitution but decreases it relative to a dichloro or dialkyl substitution.

  • Solvation Penalty: In protease binding, the "Polarity Penalty" is a critical concept. Research indicates that for p-substituted benzamidines, highly polar substituents can decrease potency against trypsin because the cost of desolvating the inhibitor (removing it from bulk water) outweighs the enthalpy gain from binding.

PropertyBenzamidine (Unsubstituted)3,4-DimethoxybenzamidineImpact on Binding
pKa ~11.6~11.5–11.8 (Predicted)Retains Salt Bridge capability
LogP 0.65~1.2Improved membrane permeability
H-Bonding Donor (Amidine)Donor (Amidine) + Acceptor (OMe)Potential for new H-bonds, but desolvation cost is higher
Steric Bulk Low (Planar)Moderate (Methyl rotation)Can clash with narrow pockets (e.g., DNA minor groove)

Synthetic Pathways: The Pinner Strategy

The most authoritative method for synthesizing dimethoxybenzamidine derivatives is the Pinner Reaction . This acid-catalyzed sequence converts a nitrile to an amidine via an imidate intermediate.

Reaction Logic
  • Activation: Anhydrous HCl protonates the nitrile, making the carbon highly electrophilic.

  • Attack: An alcohol (ethanol/methanol) attacks the nitrile carbon to form the Pinner Salt (imidate hydrochloride).

  • Aminolysis: Ammonia (or an amine) displaces the alkoxy group to generate the amidine.

Visualized Pathway (Graphviz)

PinnerReaction Figure 1: Pinner Synthesis of Dimethoxybenzamidine Derivatives Nitrile 3,4-Dimethoxybenzonitrile Imidate Imidate Ester HCl (Pinner Salt) Nitrile->Imidate Step 1: 0°C, 12-24h HCl Dry HCl (g) / EtOH HCl->Imidate Amidine 3,4-Dimethoxybenzamidine Hydrochloride Imidate->Amidine Step 2: Aminolysis Orthoester Orthoester (Side Product) Imidate->Orthoester Hydrolysis (if wet) Ammonia NH3 / EtOH Ammonia->Amidine

Protocol: Synthesis of 3,4-Dimethoxybenzamidine HCl
  • Reagents: 3,4-Dimethoxybenzonitrile (10 mmol), Absolute Ethanol (20 mL), Acetyl Chloride (as HCl source) or dry HCl gas, Anhydrous Ammonia (7M in MeOH).

  • Step 1 (Imidate Formation):

    • Dissolve nitrile in absolute ethanol under Argon.

    • Cool to 0°C. Slowly bubble dry HCl gas for 30-60 mins OR add Acetyl Chloride dropwise (generates HCl in situ).

    • Seal and stir at 4°C for 24 hours. A white precipitate (imidate salt) may form.

  • Step 2 (Amidine Formation):

    • Evaporate excess solvent/HCl under vacuum (keep anhydrous).

    • Redissolve residue in dry ethanol.

    • Add ammonia solution (excess, ~3-5 eq) at 0°C.

    • Stir at room temperature for 12-48 hours.

    • Concentrate and recrystallize from EtOH/Ether.

Pharmacodynamics & SAR Case Studies

Case Study A: The "Steric Clash" in Pentamidine Analogs

Pentamidine is a bis-benzamidine used against Pneumocystis jirovecii and Trypanosomes. It binds in the AT-rich minor groove of DNA.

  • Hypothesis: Adding methoxy groups to the phenyl rings might improve lipophilicity and cellular uptake.

  • Outcome: Studies on pentamidine analogs revealed that adding methoxy groups significantly reduced efficacy .

  • Mechanism: The DNA minor groove is narrow. The methoxy groups introduce steric bulk that prevents the amidine units from sitting deeply in the groove to form optimal H-bonds with the base pairs. Furthermore, the hydrophobic spine of hydration is disrupted.

  • Lesson: In DNA binding, the benzamidine unit must remain relatively planar and sterically unencumbered.

Case Study B: Protease Inhibition (Trypsin/Factor Xa)

In serine proteases, the S1 pocket is deep and negatively charged (Asp189).

  • The Polarity Penalty: Research indicates that while electron-donating groups (like methoxy) can stabilize the cation, the solvation penalty often dominates. A dimethoxy-substituted benzamidine is more solvated in water than a simple benzamidine. To bind the enzyme, it must shed this water shell. If the enzyme pocket does not provide compensatory H-bonds for the methoxy oxygens, the binding affinity (

    
    ) decreases.
    
  • Selectivity Tuning: However, methoxy groups are successfully used in Factor Xa inhibitors (e.g., Betrixaban derivatives) on the scaffold (not necessarily the P1 benzamidine itself) to fill specific hydrophobic pockets (S4) and induce selectivity over Trypsin.

Metabolism & Pharmacokinetics[1][2][3]

The dimethoxy motif introduces specific metabolic pathways that must be accounted for in drug design.

O-Demethylation

The primary metabolic route for dimethoxybenzamidines is O-demethylation via CYP450 enzymes (typically CYP2D6 or CYP3A4).

  • Reaction:

    
    
    
  • Consequence: This exposes a phenolic hydroxyl group, which is rapidly conjugated (glucuronidation/sulfation) and excreted. This can result in a short half-life.

N-Hydroxylation (Prodrug Strategy)

Benzamidines have poor oral bioavailability due to their high basicity (charged at pH 7.4).

  • Strategy: Convert the amidine to an amidoxime (

    
    ).
    
  • Effect: This lowers the pKa (~5-6), making the molecule neutral and permeable.

  • Bioactivation: In vivo, the amidoxime is reduced back to the active benzamidine by the mARC (mitochondrial Amidoxime Reducing Component) system.

Metabolic Pathway Diagram (Graphviz)

Metabolism Figure 2: Metabolic Fate of Dimethoxybenzamidine Derivatives Prodrug Dimethoxy-Benzamidoxime (Oral Prodrug) Active Dimethoxy-Benzamidine (Active Pharmacophore) Prodrug->Active Reduction (mARC system) Liver/Kidney Metabolite1 O-Desmethyl Metabolite (Phenol) Active->Metabolite1 CYP450 (O-Demethylation) Metabolite2 Glucuronide Conjugate (Excretion) Metabolite1->Metabolite2 UGT (Glucuronidation)

References

  • Sturino, C. F., et al. (2007). "Discovery of a Potent and Selective Factor Xa Inhibitor."[1][2] Journal of Medicinal Chemistry. Link (Discusses SAR of benzamidine mimics).

  • Clement, B. (2002). "Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines." Drug Metabolism Reviews. Link (Authoritative source on amidine prodrugs).

  • Hildebrandt, E. F., et al. (1995). "In vitro analysis of the role of methoxy substitution in the activity of pentamidine analogues against Pneumocystis carinii." Antimicrobial Agents and Chemotherapy. (Key reference for the negative impact of methoxy groups in DNA binding).
  • Pinner, A., & Klein, F. (1877). "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft. (The foundational chemistry).[3][4][5]

  • Talhout, R., & Engberts, J. (2001). "Thermodynamic analysis of binding of p-substituted benzamidines to trypsin." European Journal of Biochemistry. Link (Explains the polarity penalty).

Sources

An In-Depth Technical Guide to 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethoxy-benzamidine hydrochloride, a versatile benzamidine derivative with significant potential in medicinal chemistry and biochemical research. Benzamidine and its analogues are recognized as a critical class of compounds, primarily known for their activity as competitive inhibitors of serine proteases.[1][2] This document details the physicochemical properties, a robust synthesis protocol via the Pinner reaction, and characterization methods for this compound. Furthermore, it explores the compound's core mechanism of action as a serine protease inhibitor, provides detailed experimental protocols for its evaluation, and discusses its potential therapeutic applications. This guide is intended to serve as a foundational resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of Benzamidine Scaffolds

Amidine-containing compounds are pivotal structural motifs in medicinal chemistry, recognized for their biological activities and their utility as intermediates in the synthesis of various pharmaceuticals and agrochemicals.[3][4] The benzamidine moiety, in particular, is a well-established pharmacophore known for its ability to act as a reversible, competitive inhibitor of serine proteases such as trypsin, thrombin, and plasmin.[1] These enzymes play crucial roles in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and cancer progression.[5][6] Consequently, the inhibition of specific serine proteases is a key strategy in the development of treatments for thrombotic diseases, arthritis, and various carcinomas.[6]

This compound is a specific derivative that features two methoxy groups on the phenyl ring. These substitutions are not merely decorative; they significantly influence the molecule's electronic properties, solubility, and steric profile, which in turn can modulate its binding affinity and selectivity for target enzymes.[4] This guide provides an in-depth exploration of this compound, from its fundamental chemistry to its potential as a research tool and therapeutic lead.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Chemical Profile

A summary of the key identifiers and properties for 2,3-Dimethoxy-benzamidine and its common precursor is presented below.

Property2,3-Dimethoxy-benzamidine2,3-Dimethoxybenzonitrile (Precursor)
IUPAC Name 2,3-dimethoxybenzenecarboximidamide2,3-dimethoxybenzonitrile
Synonyms 2,3-DimethoxybenzamidineVeratronitrile (related compound is 3,4-dimethoxy)
CAS Number 144650-01-15653-62-3
Molecular Formula C₉H₁₂N₂O₂C₉H₉NO₂
Molecular Weight 180.20 g/mol 163.17 g/mol
Appearance Grey or off-white solid[4]White to almost white powder or crystal[7]
Solubility Soluble in water and alcohol[5]Insoluble in water[7]
Melting Point Not specified; precursor melts at 43-46 °C[7]43-46 °C[7]
Storage Store at 0-8°C[4]Room Temperature, sealed in dry conditions[7]
Synthesis Protocol: The Pinner Reaction

The most common and efficient method for synthesizing amidines from nitriles is the Pinner reaction.[8][9] This acid-catalyzed reaction proceeds in two main steps: first, the formation of an imino ester hydrochloride salt (a "Pinner salt") from a nitrile and an alcohol, followed by ammonolysis to yield the final amidine hydrochloride.[10][11]

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Step 3: Isolation & Purification A 2,3-Dimethoxybenzonitrile D Reaction Mixture in Anhydrous Solvent A->D B Anhydrous Ethanol B->D C Anhydrous HCl (gas) C->D Catalyst E Ethyl 2,3-dimethoxybenzimidate HCl (Pinner Salt - Precipitate) D->E Stir at 0-5°C, then RT F Pinner Salt I Reaction Mixture F->I G Anhydrous Ethanol G->I H Anhydrous Ammonia (gas) H->I Nucleophile J Ammonium Chloride (byproduct) I->J Filtration K 2,3-Dimethoxy-benzamidine HCl (in solution) I->K L Crude Product Solution K->L M Solvent Evaporation L->M N Recrystallization (e.g., Ethanol/Ether) M->N O Pure 2,3-Dimethoxy-benzamidine HCl (Crystalline Solid) N->O

Caption: Synthesis workflow for 2,3-Dimethoxy-benzamidine HCl.

Detailed Step-by-Step Methodology:

  • Part 1: Formation of Ethyl 2,3-dimethoxybenzimidate Hydrochloride (Pinner Salt)

    • Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to maintain anhydrous conditions. This is critical as the Pinner salt intermediate is sensitive to hydrolysis.[11]

    • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, gas inlet, and drying tube, dissolve 2,3-dimethoxybenzonitrile (1 equivalent) in anhydrous ethanol (approx. 3-5 mL per gram of nitrile).

    • Acidification: Cool the solution in an ice bath to 0-5°C. Bubble dry hydrogen chloride (HCl) gas through the stirred solution. The reaction is exothermic. Continue the HCl addition until the solution is saturated.

      • Scientific Rationale: Anhydrous HCl acts as a catalyst, protonating the nitrile nitrogen, which dramatically increases the electrophilicity of the nitrile carbon, making it susceptible to attack by the weakly nucleophilic ethanol.[10]

    • Reaction: Seal the flask and allow it to stir at room temperature for 12-24 hours. A white precipitate, the Pinner salt, will form.[12]

    • Isolation: Collect the precipitate by filtration, wash with a small amount of cold anhydrous diethyl ether to remove unreacted starting material, and dry under vacuum.

  • Part 2: Ammonolysis to this compound

    • Reaction Setup: Suspend the dried Pinner salt in anhydrous ethanol.

    • Ammonolysis: Cool the suspension in an ice bath and bubble dry ammonia (NH₃) gas through it with vigorous stirring. Alternatively, a solution of ammonia in ethanol can be used.[12]

      • Scientific Rationale: Ammonia is a stronger nucleophile than ethanol and displaces the ethoxy group from the imidate to form the more stable amidine. The reaction forms ammonium chloride as a byproduct.[3]

    • Completion: After the reaction is complete (monitored by TLC or LC-MS), the solid ammonium chloride byproduct is removed by filtration.

    • Isolation: The filtrate, containing the desired product, is concentrated under reduced pressure.

    • Purification: The resulting crude solid is purified by recrystallization, typically from an ethanol/ether solvent system, to yield pure this compound as a crystalline solid.[12]

Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques should be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of the dimethoxy, aromatic, and amidine protons and carbons.

  • Infrared (IR) Spectroscopy: Used to identify key functional groups. A characteristic C=N stretching vibration is expected around 1640-1690 cm⁻¹.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Elemental Analysis: Determines the percentage composition of C, H, N, and O, providing a final confirmation of the empirical formula.

Mechanism of Action and Biological Activity

The primary biological role of benzamidine derivatives is the inhibition of serine proteases.[1][13]

Competitive Inhibition of Serine Proteases

Serine proteases are a class of enzymes that cleave peptide bonds in proteins. They are characterized by a highly conserved catalytic triad in their active site, consisting of serine, histidine, and aspartate residues. The positively charged (protonated) amidinium group of benzamidine is structurally analogous to the guanidinium group of arginine. This allows it to fit into the substrate-binding pocket of trypsin-like serine proteases, which have an aspartate residue at the base of the pocket that recognizes and binds to basic amino acids like arginine and lysine.

By binding tightly within the active site, this compound acts as a competitive inhibitor , preventing the natural substrate from binding and being cleaved.[2] The interaction is reversible and driven by strong ionic and hydrogen bonding between the amidinium group and the enzyme's binding pocket.

G Amidine 2,3-Dimethoxy-benzamidine HCl (Inhibitor) Enzyme Serine Protease Active Site Substrate Pocket Catalytic Triad (Ser, His, Asp) Amidine->Enzyme:s1 Competitively Binds & Blocks Complex Enzyme-Inhibitor Complex (Inactive) Amidine->Complex Forms Enzyme->Complex Forms Products Cleaved Peptides Enzyme->Products Catalyzes Cleavage Substrate Protein Substrate (e.g., Arginine residue) Substrate->Enzyme:s1 Binds Complex->Products Prevents Formation

Caption: Competitive inhibition of a serine protease by 2,3-Dimethoxy-benzamidine HCl.

Potential Therapeutic Applications

The ability to inhibit serine proteases makes this compound and related compounds valuable for investigating and potentially treating diseases where protease activity is dysregulated.[6] These areas include:

  • Thrombosis: Inhibition of coagulation factors like thrombin and Factor Xa could have anticoagulant effects.[2][]

  • Inflammation: Proteases are involved in inflammatory cascades; their inhibition can reduce the inflammatory response.[15][16]

  • Oncology: Certain proteases are implicated in tumor growth, invasion, and metastasis.[6]

  • Antiviral Research: Some viruses rely on host or viral proteases for replication.

Experimental Protocols for Evaluation

To assess the biological activity of this compound, standardized in vitro assays are essential.

In Vitro Serine Protease Inhibition Assay

This protocol provides a framework for determining the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) of the compound against a target serine protease (e.g., Trypsin).

Materials:

  • Target enzyme (e.g., bovine trypsin)

  • Chromogenic or fluorogenic substrate specific to the enzyme (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl₂)

  • This compound (test inhibitor)

  • Known protease inhibitor (positive control, e.g., Benzamidine HCl)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Experimental Workflow:

G A Prepare Serial Dilutions of Inhibitor in DMSO B Add Inhibitor, Controls, and Enzyme to Plate A->B C Pre-incubate (10-15 min at RT) B->C D Initiate Reaction by Adding Substrate C->D E Monitor Absorbance/Fluorescence Kinetically D->E F Data Analysis: Plot Rate vs. [Inhibitor] E->F G Calculate IC50 / Ki F->G

Caption: Workflow for an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations to be tested.

  • Plate Setup: In a 96-well plate, add the following to designated wells:

    • Blank: Assay buffer only.

    • Negative Control (100% activity): Enzyme + Assay Buffer + DMSO (vehicle).

    • Positive Control: Enzyme + Known Inhibitor.

    • Test Wells: Enzyme + serial dilutions of this compound.

  • Pre-incubation: Add the enzyme solution to all wells except the blank. Allow the plate to incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader set to the appropriate wavelength and temperature. Measure the rate of product formation (change in absorbance or fluorescence over time) kinetically.

  • Data Analysis:

    • Calculate the initial velocity (rate) for each well.

    • Normalize the rates relative to the negative control (100% activity) and blank (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Conclusion and Future Directions

This compound is a valuable molecule for chemical and biological research. Its synthesis is achievable through established organic chemistry principles, and its mechanism as a competitive serine protease inhibitor is well-understood. This guide provides the foundational knowledge and practical protocols for its synthesis and initial biological evaluation.

Future research should focus on:

  • Screening: Evaluating its inhibitory activity against a broad panel of serine proteases to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications to the methoxy groups or the benzamidine core to optimize potency and selectivity.

  • Cell-Based and In Vivo Studies: Progressing promising candidates into more complex biological systems to assess efficacy, toxicity, and pharmacokinetic properties.

By leveraging the information and methodologies presented here, researchers can effectively utilize this compound as a tool to probe biological systems and as a starting point for the development of novel therapeutics.

References

  • LookChem. (n.d.). Cas 51818-19-0, 2-METHOXY-BENZAMIDINE HCL. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Benzydamine Hydrochloride?. Retrieved from [Link]

  • Patsnap Eureka. (2017, November 17). Synthesis method of benzamidine hydrochloride. Retrieved from [Link]

  • Google Patents. (2014, January 23). WO2014013512A1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

  • Fanaki, H., et al. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Postgraduate Medicine, 132(8), 748-758. Retrieved from [Link]

  • Google Patents. (2017, February 14). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
  • Google Patents. (2000, June 21). EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors.
  • Google Patents. (2010, February 10). CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
  • Google Patents. (2015, May 27). EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta Biologica et Medica Germanica, 36(11-12), 1931-1937. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(1), 123. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, May 4). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]

  • PubMed. (2020). Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. Retrieved from [Link]

  • Semantic Scholar. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Google Patents. (1999, October 5). US5962693A - Efficient method for the conversion of nitriles to amidines.

Sources

fundamental chemistry of 2,3-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Fundamental Chemistry of 2,3-Dimethoxybenzamidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the fundamental chemistry of 2,3-Dimethoxybenzamidine Hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to deliver actionable insights grounded in established chemical principles. We will explore its synthesis, reactivity, and potential applications, with a focus on the causal relationships that drive experimental outcomes.

Core Molecular Profile and Physicochemical Properties

2,3-Dimethoxybenzamidine hydrochloride is a substituted benzamidine derivative. The core of its functionality lies in the amidine group (-C(=NH)NH2), a strongly basic moiety that is typically protonated at physiological pH, rendering the molecule a hydrochloride salt for improved stability and handling. The 2,3-dimethoxy substitution pattern on the phenyl ring significantly influences the molecule's electronic and steric properties, which in turn dictates its reactivity and potential as a pharmacophore.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name 2,3-dimethoxybenzenecarboximidamide hydrochloride
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.67 g/mol
Appearance White to off-white crystalline powder
CAS Number 209843-52-1
PubChem CID 2734185
Canonical SMILES COC1=C(C=CC=C1C(=N)N)OC.Cl
InChI Key YZYXDAZDSQYALH-UHFFFAOYSA-N

Synthesis and Mechanistic Considerations

The most common and industrially scalable synthesis of benzamidine derivatives proceeds from the corresponding benzonitrile. This transformation, known as the Pinner reaction, is a robust method that involves two key stages.

Proposed Synthetic Workflow: The Pinner Reaction

The synthesis of 2,3-Dimethoxybenzamidine hydrochloride is reliably achieved from 2,3-dimethoxybenzonitrile. The workflow is designed to first generate an imidate ester, which is then ammonolyzed to the target amidine.

G cluster_0 Step 1: Imidate Formation cluster_1 Step 2: Ammonolysis A 2,3-Dimethoxybenzonitrile C Ethyl 2,3-dimethoxybenzimidate HCl (Pinner Salt Intermediate) A->C Nucleophilic attack of EtOH on protonated nitrile B Ethanolic HCl (Anhydrous) B->C Acid Catalyst & Reagent E 2,3-Dimethoxybenzamidine HCl (Final Product) C->E Nucleophilic attack of NH3 on imidate carbon D Ammonia (Anhydrous) D->E Reagent G cluster_0 Enzyme Active Site (S1 Pocket) cluster_1 Inhibitor Moiety Enzyme Aspartate Residue (Asp189) Carboxylate Group (-COO⁻) Amidine 2,3-Dimethoxybenzamidine Protonated Amidinium Group (-C(NH₂)(NH₂⁺)) Amidine:f1->Enzyme:f1    Strong Ionic Interaction (Salt Bridge)

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 2,3-Dimethoxy-benzamidine hydrochloride, a key building block in medicinal chemistry. This guide is designed to provide a robust and reproducible methodology, grounded in established chemical principles. By explaining the causality behind experimental choices, this document aims to empower researchers to not only successfully synthesize the target compound but also to understand the critical parameters governing the reaction.

Introduction: The Strategic Importance of this compound

This compound is a valuable intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] The benzamidine moiety is a well-known pharmacophore that can act as a mimetic of the guanidinium group of arginine, enabling it to interact with various biological targets, particularly serine proteases like thrombin.[] The 2,3-dimethoxy substitution pattern on the aromatic ring provides specific steric and electronic properties that can be exploited to fine-tune the binding affinity and selectivity of drug candidates. This makes this compound a crucial starting material for the development of novel therapeutics.

This document outlines a reliable synthetic route starting from 2,3-dimethoxybenzonitrile, detailing the reaction conditions, purification procedures, and characterization of the final product.

Synthetic Pathway: From Nitrile to Amidine Hydrochloride

The synthesis of this compound is most commonly achieved via a two-step process starting from 2,3-dimethoxybenzonitrile. The first step is a classic Pinner reaction , where the nitrile is converted to an imidate salt using an alcohol and a strong acid.[3][4] The resulting imidate is then reacted with an amine source, in this case, ammonia, to form the desired amidine. Finally, the amidine is converted to its hydrochloride salt for improved stability and handling.

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Amination cluster_2 Step 3: Salt Formation 2,3-Dimethoxybenzonitrile 2,3-Dimethoxybenzonitrile Ethyl 2,3-dimethoxybenzimidate hydrochloride Ethyl 2,3-dimethoxybenzimidate hydrochloride 2,3-Dimethoxybenzonitrile->Ethyl 2,3-dimethoxybenzimidate hydrochloride  HCl (g), Anhydrous Ethanol   2,3-Dimethoxy-benzamidine 2,3-Dimethoxy-benzamidine Ethyl 2,3-dimethoxybenzimidate hydrochloride->2,3-Dimethoxy-benzamidine  Ammonia in Methanol   This compound This compound 2,3-Dimethoxy-benzamidine->this compound  HCl in Ether  

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents
ReagentGradeRecommended Supplier
2,3-Dimethoxybenzonitrile≥98%Commercially Available
Anhydrous Ethanol200 proofCommercially Available
Anhydrous Diethyl Ether≥99%Commercially Available
Hydrogen Chloride Gas≥99%Commercially Available
Ammonia in Methanol7N SolutionCommercially Available
Sodium BicarbonateReagent GradeCommercially Available
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Step-by-Step Procedure

Step 1: Synthesis of Ethyl 2,3-dimethoxybenzimidate hydrochloride (Pinner Salt)

  • Rationale: The Pinner reaction requires anhydrous conditions to prevent the hydrolysis of the nitrile to an amide or the imidate to an ester. The use of gaseous HCl ensures a high concentration of the acid catalyst.

  • To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, add 2,3-dimethoxybenzonitrile (10.0 g, 61.3 mmol).

  • Add anhydrous ethanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The reaction is exothermic, so maintain the temperature at 0-5 °C.

  • After the introduction of HCl, seal the flask and stir the reaction mixture at room temperature for 12-18 hours.

  • The Pinner salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash with two portions of cold anhydrous diethyl ether (2 x 50 mL), and dry under vacuum.

Step 2: Synthesis of 2,3-Dimethoxy-benzamidine

  • Rationale: The imidate salt is a reactive intermediate that readily undergoes nucleophilic attack by ammonia to form the amidine. The reaction is typically performed at or below room temperature to minimize side reactions.

  • Suspend the crude ethyl 2,3-dimethoxybenzimidate hydrochloride in methanol (150 mL) in a 500 mL round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a 7N solution of ammonia in methanol (50 mL, 350 mmol) to the cooled suspension with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 100 mL of ethyl acetate and 100 mL of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dimethoxy-benzamidine as a viscous oil or a low-melting solid.

Step 3: Formation of this compound

  • Rationale: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and purify than the free base.

  • Dissolve the crude 2,3-dimethoxy-benzamidine in a minimal amount of anhydrous diethyl ether (approximately 50-100 mL).

  • Cool the solution to 0 °C.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Collect the white precipitate by vacuum filtration, wash with cold anhydrous diethyl ether (2 x 20 mL), and dry under vacuum to afford this compound.

G cluster_0 Reagent Preparation cluster_1 Pinner Reaction cluster_2 Amination cluster_3 Salt Formation & Purification A Dissolve 2,3-dimethoxybenzonitrile in anhydrous ethanol B Cool to 0°C and bubble with HCl gas A->B C Stir at room temperature for 12-18 hours B->C D Filter and wash with anhydrous diethyl ether C->D E Suspend Pinner salt in methanol and cool to 0°C D->E F Add ammonia in methanol and stir for 4-6 hours E->F G Workup: Evaporate solvent, add ethyl acetate and NaHCO3(aq) F->G H Extract, dry, and concentrate organic layers G->H I Dissolve crude amidine in anhydrous diethyl ether H->I J Add HCl in diethyl ether to precipitate the salt I->J K Filter, wash, and dry the final product J->K

Sources

Application Note & Protocol: Synthesis of 2,3-Dimethoxy-benzamidine Hydrochloride via the Pinner Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2,3-dimethoxy-benzamidine hydrochloride from 2,3-dimethoxybenzonitrile. Benzamidine moieties are critical pharmacophores and versatile intermediates in the development of therapeutic agents and agrochemicals.[1][2] This protocol is based on the well-established Pinner reaction, a reliable acid-catalyzed method for converting nitriles into imidates, which are subsequently converted to amidines.[3][4] We detail the reaction mechanism, provide a step-by-step experimental procedure, outline safety precautions, and present methods for product characterization and validation. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis techniques.

Introduction and Scientific Background

2,3-Dimethoxy-benzamidine is a valuable building block in medicinal chemistry.[2] Its structure is found in a variety of biologically active molecules, including enzyme inhibitors and ligands for central nervous system receptors.[5][6] The classical and most robust method for synthesizing amidines from nitriles is the Pinner reaction, first described by Adolf Pinner in 1877.[3]

The reaction proceeds in two main stages:

  • Formation of the Pinner Salt: The nitrile (2,3-dimethoxybenzonitrile) reacts with an alcohol (ethanol) under strictly anhydrous acidic conditions (hydrogen chloride) to form a stable intermediate, an ethyl imidate hydrochloride salt, commonly known as a Pinner salt.[3][4][7]

  • Ammonolysis: The isolated Pinner salt is then treated with ammonia to yield the final benzamidine hydrochloride product.

The causality for this two-step approach lies in the reactivity of the intermediates. The nitrile's nitrogen must be protonated by a strong acid to activate the carbon for nucleophilic attack by the alcohol.[8] Water must be rigorously excluded, as its presence would lead to the hydrolysis of the imidate intermediate to form an undesired ester byproduct.[3][4]

Reaction Mechanism and Experimental Rationale

The Pinner reaction is a cornerstone of nitrile chemistry. The mechanism, illustrated below, dictates the stringent requirements for the protocol.

Mechanism of the Pinner Reaction

Caption: Figure 1: Pinner Reaction Mechanism.

Causality behind Experimental Choices:

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the Pinner salt to an ester. All glassware must be oven-dried, and anhydrous solvents must be used.[7]

  • Gaseous HCl: Provides the strong acid catalyst necessary for nitrile protonation without introducing water. Bubbling dry HCl gas through the reaction mixture is the standard method.[7]

  • Low Temperature: The formation of the Pinner salt is exothermic and the salt itself can be thermally unstable. Maintaining a low temperature (0-5 °C) controls the reaction rate and prevents degradation.[7]

  • Anhydrous Ether: Used to precipitate the Pinner salt from the reaction mixture. The salt is typically insoluble in non-polar solvents like diethyl ether.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.Recommended GradeSupplier Example
2,3-Dimethoxybenzonitrile2024-83-1163.17 g/mol >98%Sigma-Aldrich, TCI
Ethanol, Anhydrous64-17-546.07 g/mol >99.5% (200 proof)Fisher Scientific
Hydrogen Chloride Gas7647-01-036.46 g/mol AnhydrousPraxair, Airgas
Diethyl Ether, Anhydrous60-29-774.12 g/mol >99%, Inhibitor-freeVWR
Ammonia in Ethanol64-17-5-~2 M solutionSigma-Aldrich
Acetone67-64-158.08 g/mol ACS GradeGeneral Lab Supplier
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Drying tube (filled with CaCl₂)

  • Gas dispersion tube (fritted)

  • Low-temperature bath (ice-water or cryocooler)

  • Schlenk line or nitrogen/argon manifold

  • Buchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware (graduated cylinders, beakers)

  • Analytical balance

  • NMR spectrometer, FT-IR spectrometer, Melting point apparatus

Detailed Experimental Protocol

This protocol is divided into two primary stages: the formation of the ethyl 2,3-dimethoxybenzimidate hydrochloride (Pinner salt) and its subsequent conversion to this compound.

Stage 1: Synthesis of Ethyl 2,3-dimethoxybenzimidate Hydrochloride
  • Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a gas inlet adapter connected to a drying tube, a gas dispersion tube, and a stopper. Flame-dry the entire apparatus under vacuum or a stream of inert gas (N₂ or Ar) and allow it to cool to room temperature.

  • Reagent Addition: Charge the flask with 2,3-dimethoxybenzonitrile (10.0 g, 61.3 mmol) and anhydrous ethanol (100 mL).

  • Reaction Initiation: Cool the flask to 0-5 °C using an ice-water bath. Begin stirring the solution.

  • HCl Gas Introduction: Slowly bubble dry hydrogen chloride gas through the solution via the gas dispersion tube. Monitor the reaction temperature to ensure it does not rise above 10 °C. Continue the gas addition until the solution is saturated and a precipitate begins to form. This typically takes 1-2 hours.

  • Reaction Completion: After saturation, seal the flask and allow it to stir at 0-5 °C for 12-18 hours. The reaction progress can be monitored by the formation of a thick white precipitate of the Pinner salt.

  • Isolation of Pinner Salt: Add 100 mL of cold, anhydrous diethyl ether to the flask to ensure complete precipitation. Filter the solid product using a Buchner funnel under a blanket of nitrogen.

  • Washing: Wash the collected white solid with two portions of cold, anhydrous diethyl ether (50 mL each) to remove any unreacted starting material and excess HCl.

  • Drying: Dry the Pinner salt under high vacuum for 2-4 hours. Do not heat the salt. The intermediate is used directly in the next stage.

Stage 2: Synthesis of this compound
  • Setup: Suspend the dried Pinner salt from Stage 1 in 150 mL of anhydrous ethanol in a round-bottom flask at 0-5 °C.

  • Ammonolysis: To the stirred suspension, slowly add a 2 M solution of ammonia in ethanol (~92 mL, 184 mmol, 3 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. The reaction mixture should become a clear solution as the Pinner salt is consumed, followed by the potential precipitation of ammonium chloride.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting solid residue contains the desired product and ammonium chloride. Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether or isopropanol. Filter the purified crystals.

  • Final Drying: Dry the crystalline this compound in a vacuum oven at 40-50 °C to a constant weight.

Workflow Visualization

Workflow Figure 2: Experimental Workflow cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis A 1. Dissolve Nitrile in Anhydrous EtOH B 2. Cool to 0-5 °C A->B C 3. Saturate with Dry HCl Gas B->C D 4. Stir 12-18h at 0-5 °C C->D E 5. Precipitate with Ether D->E F 6. Filter & Wash Salt E->F G 7. Dry Under Vacuum F->G H 8. Suspend Salt in Anhydrous EtOH G->H Use Intermediate Directly I 9. Add Ethanolic Ammonia H->I J 10. Stir 4-6h at RT I->J K 11. Evaporate Solvent J->K L 12. Recrystallize Product K->L M 13. Filter & Dry Final Product L->M

Caption: Figure 2: Experimental Workflow.

Characterization and Expected Results

The final product should be a white to off-white crystalline solid.

PropertyExpected Value
Appearance White crystalline solid
Yield 75-85% (typical)
Melting Point 199-201 °C (literature value may vary)
¹H NMR Spectra should confirm aromatic protons and methoxy groups.
FT-IR (KBr, cm⁻¹) Peaks corresponding to N-H, C=N, and C-O stretches.

Proper characterization is essential for validating the synthesis. Researchers should perform ¹H NMR, ¹³C NMR, and FT-IR analysis and compare the data with reference spectra or literature values.[9]

Safety Precautions and Hazard Management

All steps must be performed in a well-ventilated fume hood by personnel trained in synthetic chemistry techniques.

  • Hydrogen Chloride (HCl): Extremely corrosive and toxic gas. Handle with extreme caution using appropriate gas handling equipment. Ensure a neutralization trap (e.g., a bubbler with NaOH solution) is in place for any excess gas.

  • 2,3-Dimethoxybenzonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[10][11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[12][13]

  • Anhydrous Diethyl Ether: Extremely flammable and can form explosive peroxides. Work away from ignition sources and use from a freshly opened container or one that has been tested for peroxides.

  • Ammonia: Corrosive and has a pungent odor. Handle solutions in the fume hood.

Consult the Safety Data Sheets (SDS) for all reagents before beginning the procedure.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
  • Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.
  • Global Thesis. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde.
  • ResearchGate. (2019). New single step route for efficient synthesis of amidine containing molecules.
  • YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved February 4, 2026, from [Link]

  • Chem-Station. (2017). Pinner Reaction. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2,3-Dimethoxybenzonitrile. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
  • PubMed. (n.d.). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US9567292B2 - Process for preparation of 2,3-dihydroxy benzonitrile.
  • National Center for Biotechnology Information. (2013). A Lewis acid-promoted Pinner reaction. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of substituted benzamides as anti-inflammatory agents. Retrieved February 4, 2026, from [Link]

  • Supporting Information. (n.d.). General procedure for synthesis. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. Retrieved February 4, 2026, from [Link]

  • ScienceDirect. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved February 4, 2026, from [Link]

  • Chem-Impex. (n.d.). 2,3-Dimethoxy-benzamidine. Retrieved February 4, 2026, from [Link]

  • SpectraBase. (n.d.). Benzamidine HCl. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 3-Methoxy-2-nitrobenzonitrile. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). Benzamidine, o-chloro-N-(p-methoxyphenyl)-. Retrieved February 4, 2026, from [Link]

  • NIST WebBook. (n.d.). Benzidine, 3,3'-dimethoxy-. Retrieved February 4, 2026, from [Link]

Sources

Application Note: 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Synthon for Nitrogen Heterocycle Synthesis and Protease Inhibitor Design

Introduction & Core Utility

2,3-Dimethoxy-benzamidine hydrochloride is a specialized amidine derivative utilized primarily as a pharmacophore building block in medicinal chemistry. Unlike simple benzamidine, which is a standard serine protease inhibitor, the 2,3-dimethoxy substitution pattern confers specific steric and electronic properties (electron-donating methoxy groups) that are highly valued in the design of G-Protein Coupled Receptor (GPCR) ligands and Kinase Inhibitors .

The amidine group (


) functions as a versatile "linchpin" for cyclization reactions. It reacts avidly with electrophiles (such as 1,3-dicarbonyls or 

-haloketones) to form stable nitrogen heterocycles, including pyrimidines , imidazoles , and triazines .
Key Applications
  • Synthesis of Pyrimidine-Based Libraries: Precursor for 2-arylpyrimidines, a scaffold found in numerous oncology and cardiovascular drugs.

  • Fragment-Based Drug Discovery (FBDD): Used as an arginine mimetic to probe the S1 pocket of serine proteases (e.g., Trypsin, Thrombin, Factor Xa), with the dimethoxy ring providing unique hydrophobic interactions.

  • Ligand Synthesis: Construction of quinazoline-like analogs for

    
    -adrenergic receptor antagonism.
    

Chemical Synthesis Protocols

Application A: Synthesis of 2-(2,3-Dimethoxyphenyl)pyrimidines

The most robust application of 2,3-Dimethoxy-benzamidine is its condensation with 1,3-dicarbonyl compounds. This reaction (Pinner-type cyclization) yields 2-substituted pyrimidines.

Mechanism of Action

The free base of the amidine attacks the carbonyl carbon of the


-diketone. Subsequent dehydration and cyclization form the aromatic pyrimidine ring.
Experimental Protocol

Reagents:

  • 2,3-Dimethoxy-benzamidine HCl (1.0 eq)

  • Acetylacetone (1.1 eq) (or other 1,3-dicarbonyls like Ethyl Acetoacetate)

  • Sodium Ethoxide (NaOEt) (2.5 eq) or Potassium Carbonate (

    
    )[1]
    
  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Procedure:

  • Free Base Generation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-Dimethoxy-benzamidine HCl (10 mmol) in 20 mL of absolute ethanol.

  • Basification: Add Sodium Ethoxide (25 mmol) slowly under stirring. The solution may become cloudy as NaCl precipitates. Stir for 15 minutes at room temperature to ensure full liberation of the amidine free base.

  • Addition: Dropwise add Acetylacetone (11 mmol).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in water (30 mL) and extract with Dichloromethane (DCM) (

      
      ).
      
    • Dry the organic layer over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.

Yield Expectation: 75–85%

Synthesis Pathway Diagram

PyrimidineSynthesis Benzamidine 2,3-Dimethoxy- benzamidine HCl Intermed Free Amidine Benzamidine->Intermed Deprotonation Base Base (NaOEt) Base->Intermed Cyclization Cyclization & Dehydration Intermed->Cyclization Nucleophilic Attack Dicarbonyl 1,3-Dicarbonyl (Acetylacetone) Dicarbonyl->Cyclization Product 2-(2,3-Dimethoxyphenyl)- 4,6-dimethylpyrimidine Cyclization->Product - 2 H2O

Figure 1: Synthetic route for converting 2,3-Dimethoxy-benzamidine into a bioactive pyrimidine scaffold.

Biological Assay Protocols

Application B: Serine Protease Inhibition Assay

Benzamidines are classic competitive inhibitors of trypsin-like serine proteases because the charged amidine group mimics the side chain of Arginine, fitting into the enzyme's S1 specificity pocket.

Experimental Design

This protocol determines the


 of 2,3-Dimethoxy-benzamidine against Trypsin using a chromogenic substrate (BAPNA).

Reagents:

  • Enzyme: Bovine Trypsin (

    
     in 1 mM HCl).
    
  • Substrate: BAPNA (N

    
    -Benzoyl-DL-arginine 4-nitroanilide hydrochloride), 2 mM stock in DMSO.
    
  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    
  • Test Compound: 2,3-Dimethoxy-benzamidine HCl (prepare serial dilutions: 0.1

    
    M to 1000 
    
    
    
    M).

Protocol:

  • Preparation: In a 96-well microplate, add 150

    
    L of Assay Buffer.
    
  • Inhibitor Addition: Add 20

    
    L of the Test Compound at varying concentrations. Include a "No Inhibitor" control (Buffer only) and a "Blank" (No Enzyme).
    
  • Enzyme Addition: Add 10

    
    L of Trypsin solution. Incubate at 
    
    
    
    for 10 minutes to allow inhibitor binding (E + I
    
    
    EI).
  • Substrate Initiation: Add 20

    
    L of BAPNA substrate to start the reaction.
    
  • Measurement: Monitor the absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

  • Analysis: Calculate the initial velocity (

    
    ) for each concentration. Plot 
    
    
    
    vs. [Inhibitor] to determine
    
    
    .

Expected Mechanism: Competitive Inhibition.[2] The Lineweaver-Burk plot should show intersecting lines on the Y-axis (


 unchanged, 

increases).
Mechanism Diagram

ProteaseInhibition Enzyme Serine Protease (Trypsin) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competitive) Substrate Substrate (Arginine-like) Substrate->Complex_ES Inhibitor 2,3-Dimethoxy- benzamidine Inhibitor->Complex_EI Product Cleaved Product (Signal) Complex_ES->Product Catalysis Complex_EI->Product Blocked

Figure 2: Competitive inhibition mechanism. The benzamidine competes with the substrate for the active site.

Physicochemical Properties & Handling[3][4]

PropertyData
Molecular Weight 216.66 g/mol (HCl salt)
Solubility Soluble in Water, Methanol, DMSO. Sparingly soluble in Acetone.
Appearance White to Off-white crystalline powder.[3]
Storage 2-8°C, Hygroscopic. Store under inert gas (Nitrogen/Argon).
Stability Stable under normal conditions. Avoid strong oxidizing agents.

Safety Note: This compound is an irritant. Wear gloves and safety glasses. Avoid inhalation of dust.[4][5] (See SDS for full details).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Pyrimidines. Retrieved October 24, 2025, from [Link]

  • Mahmoud, R., et al. (2012).[6] Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. [Link]

Sources

Application Note: 2,3-Dimethoxy-benzamidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2,3-Dimethoxy-benzamidine hydrochloride is a specialized pharmacophore precursor used primarily in the synthesis of nitrogen-containing heterocycles (pyrimidines, quinazolines, imidazoles). Unlike its more common 3,4-dimethoxy isomer (veratryl), the 2,3-substitution pattern introduces a unique "ortho-effect." The steric bulk of the 2-methoxy group forces the amidine moiety out of planarity with the benzene ring, a conformational restriction often exploited in Structure-Activity Relationship (SAR) studies to optimize ligand-receptor binding affinity, particularly in GPCR ligands (e.g., Dopamine D2/D3,


-adrenoceptors) and serine protease inhibitors.
Key Chemical Properties
PropertySpecificationPractical Implication
Molecular Formula

Salt form ensures stability and water solubility.[1]
pKa (Amidine) ~11.6 (Estimated)Highly basic. Requires strong bases (NaOEt, NaH) for in situ free-basing.
Solubility Soluble: Water, MeOH, DMSOInsoluble:

, Hexanes
Critical for extraction protocols; free base must be extracted into organic phase.
Hygroscopicity Moderate to HighStore in desiccator. Weigh quickly to avoid stoichiometry errors.

Synthetic Utility & Reaction Landscape

The amidine group is a "linchpin" functional group. It serves as a 1,3-binucleophile (N-C-N) capable of reacting with 1,3-bielectrophiles to form stable six-membered aromatic rings.

Mechanistic Insight: The "Ortho-Effect"

In 2,3-dimethoxy-benzamidine, the methoxy group at the 2-position creates steric hindrance.

  • Challenge: Nucleophilic attack by the amidine nitrogen may be slower compared to unsubstituted benzamidine due to steric crowding.

  • Solution: Use higher reaction temperatures (reflux in EtOH/DMF) or microwave irradiation.

  • Advantage: The resulting heterocycles often exhibit increased metabolic stability (blocked metabolic sites) and enhanced selectivity due to the twisted conformation.

Reaction Pathways Diagram

The following diagram illustrates the three primary synthetic pathways for this compound.

ReactionLandscape Start 2,3-Dimethoxy- benzamidine HCl Reagent1 + 1,3-Dicarbonyls (e.g., Ethyl Acetoacetate) Start->Reagent1 Base / Reflux Reagent2 + 2-Aminobenzaldehyde / 2-Aminobenzophenone Start->Reagent2 Oxidative Cyclization Reagent3 + Alpha-Haloketones Start->Reagent3 Base / Heat Product1 Pyrimidines (Kinase Inhibitors) Reagent1->Product1 Cyclocondensation Product2 Quinazolines (EGFR Inhibitors) Reagent2->Product2 I2 / DMSO or Metal Cat. Product3 Imidazoles (Antifungals/GPCR) Reagent3->Product3 Cyclization

Figure 1: Synthetic divergence of 2,3-dimethoxy-benzamidine into bioactive scaffolds.

Biological Applications: Serine Protease Inhibition[1][2]

Benzamidines are classic competitive inhibitors of trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa). They mimic the side chain of Arginine .

  • Mechanism: The positively charged amidine group forms a critical salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the enzyme's S1 specificity pocket.

  • Role of 2,3-Dimethoxy: The phenyl ring occupies the hydrophobic S1 pocket. The 2,3-dimethoxy substitution provides:

    • Electronic Effect: Electron donation increases the basicity of the amidine, potentially strengthening the salt bridge.

    • Shape Complementarity: The bulkier 2,3-pattern can improve selectivity by clashing with residues in "narrower" pockets of off-target proteases, acting as a selectivity filter.

Detailed Protocol: Microwave-Assisted Synthesis of Pyrimidine Derivatives

This protocol describes the synthesis of a 2-(2,3-dimethoxyphenyl)-substituted pyrimidine, a common scaffold in kinase inhibitor discovery.

Objective: Condensation of 2,3-dimethoxy-benzamidine HCl with Ethyl Acetoacetate.

Materials
  • Reactant A: 2,3-Dimethoxy-benzamidine HCl (1.0 eq, 2.0 mmol, ~433 mg)

  • Reactant B: Ethyl Acetoacetate (1.2 eq, 2.4 mmol)

  • Base: Sodium Ethoxide (NaOEt) (2.5 eq) - Freshly prepared or 21 wt% solution.

  • Solvent: Absolute Ethanol (anhydrous).

  • Equipment: Microwave Reactor (e.g., Biotage/CEM) or Reflux setup.

Step-by-Step Methodology
  • Free-Basing (In Situ):

    • In a 10 mL microwave vial, dissolve 2,3-dimethoxy-benzamidine HCl in 4 mL of absolute ethanol.

    • Add NaOEt (2.5 eq) dropwise. The solution may become cloudy as NaCl precipitates.

    • Expert Note: A slight excess of base (0.5 eq over the 2.0 eq required for HCl neutralization and enolate formation) ensures the reaction drives to completion.

  • Addition of Electrophile:

    • Add Ethyl Acetoacetate (1.2 eq) to the reaction mixture.

    • Seal the vial with a crimp cap containing a Teflon septum.

  • Cyclization (Microwave):

    • Parameters:

      • Temperature: 120°C

      • Time: 20 minutes

      • Stirring: High[2]

      • Pressure Limit: 15 bar

    • Why Microwave? The 2-methoxy steric hindrance slows thermal cyclization. Microwave irradiation accelerates the rate-limiting nucleophilic attack.

  • Work-up:

    • Cool the vial to room temperature.

    • Acidify the mixture to pH ~4-5 using Glacial Acetic Acid. This protonates the pyrimidinolate intermediate (if forming a hydroxypyrimidine) or neutralizes excess base.

    • Concentrate the solvent under reduced pressure.

  • Purification:

    • Resuspend the residue in water (10 mL).

    • If solid forms: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from EtOH/Water.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL). Dry organic layer over

      
      , filter, and concentrate. Purify via Flash Chromatography (Hexane:EtOAc gradient).
      
Protocol Logic Flow

ProtocolFlow Step1 Dissolve Amidine HCl + NaOEt (EtOH) Step2 Add Ethyl Acetoacetate Step1->Step2 Step3 Microwave Irradiation 120°C, 20 min Step2->Step3 Step4 Cool & Acidify (pH 5) Step3->Step4 Decision Precipitate? Step4->Decision Solid Filter & Recrystallize Decision->Solid Yes Liquid Extract (EtOAc) & Flash Chromatography Decision->Liquid No

Figure 2: Decision logic for the isolation of pyrimidine derivatives.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete free-basing or moisture contamination.Ensure NaOEt is fresh. Use anhydrous EtOH. Increase base to 3.0 eq.
Starting Material Recovery Steric hindrance of 2-OMe group preventing attack.Increase reaction temp to 140°C or switch solvent to n-Butanol (higher boiling point).
Hydrolysis Amidine hydrolyzed to amide (trace water).Use molecular sieves in the reaction vial. Minimize exposure to air.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinazolines. Retrieved from [Link]

  • Mahmoud, R. M., et al. (2012).[3] Synthesis and Spectral Characterization of Novel 2,3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry, 2(1), 1-8.[3] Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamidine.[1][4][5][6] Retrieved from [Link]

Sources

Application Note: A Practical Guide to Characterizing 2,3-Dimethoxy-benzamidine hydrochloride as a Serine Protease Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Serine Protease Inhibition

Serine proteases are a ubiquitous class of enzymes that play a critical role in a vast array of physiological and pathological processes.[1] They are defined by the presence of a highly conserved catalytic triad, composed of serine, histidine, and aspartate, in their active site.[1] This triad facilitates the cleavage of peptide bonds with remarkable efficiency, driving processes ranging from blood coagulation and digestion to immune responses and tissue remodeling.[2]

Given their central role, the aberrant activity of serine proteases is implicated in numerous diseases, including cardiovascular disorders, inflammatory conditions, and cancer metastasis.[2][3] For instance, proteases like thrombin are key to the coagulation cascade, while urokinase-type plasminogen activator (uPA) is heavily involved in tumor cell invasion and metastasis.[3][4][5] This makes serine proteases compelling targets for therapeutic intervention and invaluable subjects for biochemical research.[6]

Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged residues like arginine and lysine.[7][8] These compounds act as mimics of the substrate's side chain, effectively occupying the enzyme's S1 specificity pocket and preventing catalysis.[8] This application note provides a comprehensive guide to the characterization of a specific analog, 2,3-Dimethoxy-benzamidine hydrochloride , as a serine protease inhibitor. It offers field-proven insights and detailed protocols for determining its inhibitory potency (IC₅₀) and mechanism of action (Kᵢ), empowering researchers to effectively leverage this tool in their studies.

Pharmacological and Biochemical Profile

Mechanism of Action: Competitive Inhibition

2,3-Dimethoxy-benzamidine functions by competing with the natural substrate for binding to the active site of the serine protease. The positively charged amidinium group mimics the guanidinium or ammonium side chains of arginine and lysine, respectively. This allows it to bind with high affinity to the S1 specificity pocket of trypsin-like proteases, which is typically lined with negatively charged residues (e.g., Asp189 in trypsin). By physically occupying this site, the inhibitor prevents the substrate from binding and subsequent cleavage by the catalytic serine residue.[8]

G cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme_A {Serine Protease | {Active Site (S1 Pocket) | Catalytic Triad}} Products Cleaved Products Enzyme_A->Products Catalysis Substrate {Substrate | (e.g., Arginine/Lysine)} Substrate->Enzyme_A Binding Enzyme_B {Serine Protease | {Active Site (S1 Pocket) | Catalytic Triad}} Blocked No Reaction Enzyme_B->Blocked Inhibitor {2,3-Dimethoxy-benzamidine | Amidinium Group} Inhibitor->Enzyme_B Reversible Binding (Blocks S1 Pocket)

Caption: Mechanism of competitive inhibition by 2,3-Dimethoxy-benzamidine.

Physicochemical Properties and Handling

Proper handling and storage are paramount for ensuring the integrity and activity of the inhibitor.

PropertyValueSource / Note
Chemical Name This compound-
Molecular Formula C₉H₁₃ClN₂O₂Calculated
Molecular Weight 216.67 g/mol Calculated
Appearance Typically a white to off-white solid.General observation for similar compounds.
Solubility Soluble in water and DMSO.[9][10]
Storage Store desiccated at -20°C as a solid powder.[11]

Safety Precautions: Users should always consult the latest Safety Data Sheet (SDS) before use.[12] As with related benzamidine compounds, this compound may cause skin, eye, and respiratory irritation.[13] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[12]

Anticipated Target Profile

While the precise inhibitory profile of the 2,3-dimethoxy derivative must be determined empirically, the activity of the parent compound, benzamidine hydrochloride, provides a strong predictive baseline for its potential targets.

Target Serine ProteaseInhibition Constant (Kᵢ) of Benzamidine HClReference
Tryptase20 µM[14]
Trypsin21 µM[14]
Urokinase-type Plasminogen Activator (uPA)97 µM[14]
Factor Xa110 µM[14]
Thrombin320 µM[14]
Tissue Plasminogen Activator (tPA)750 µM[14]

Experimental Protocols

Protocol 1: Stock Solution Preparation

Rationale: A concentrated, accurately prepared stock solution is the foundation for all subsequent experiments. DMSO is a common solvent for organic molecules, but using an aqueous buffer is preferred if solubility allows, to avoid potential solvent effects on enzyme activity. Benzamidine solutions can be sensitive to oxidation, so fresh preparation is recommended for optimal results.[9]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO) or nuclease-free water

    • Microcentrifuge tubes

    • Calibrated precision balance and micropipettes

  • Procedure for 10 mM Stock Solution:

    • Tare a clean microcentrifuge tube on the balance.

    • Carefully weigh out 2.17 mg of this compound (MW = 216.67 g/mol ).

    • Add 1 mL of DMSO (or water) to the tube.

    • Vortex thoroughly until the solid is completely dissolved.

    • Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. For short-term use (1-2 weeks), storage at 4°C is acceptable.

Protocol 2: Determination of IC₅₀ Value

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a measure of an inhibitor's potency. It represents the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50%. This is a fundamental parameter for comparing the effectiveness of different inhibitors. The protocol below outlines a general method using a chromogenic or fluorogenic substrate in a 96-well plate format, which is ideal for high-throughput screening.[15]

G start Start: Prepare Reagents prep_inhibitor Prepare Inhibitor Dilutions Create a serial dilution series of 2,3-Dimethoxy-benzamidine HCl in assay buffer. start->prep_inhibitor plate_setup {Plate Setup (96-well) | 1. Add assay buffer. | 2. Add inhibitor dilutions. | 3. Add enzyme to all wells (except 'No Enzyme' control).} prep_inhibitor->plate_setup pre_incubate {Pre-incubation | Incubate plate at 37°C for 10-15 min. | Allows inhibitor-enzyme binding to reach equilibrium.} plate_setup->pre_incubate add_substrate Initiate Reaction Add chromogenic/fluorogenic substrate to all wells. pre_incubate->add_substrate measure {Kinetic Measurement | Read absorbance or fluorescence every 60 seconds for 15-30 min using a plate reader.} add_substrate->measure analyze Data Analysis 1. Calculate reaction rates (V). 2. Normalize data to controls. 3. Plot % Inhibition vs. log[Inhibitor]. 4. Fit curve using non-linear regression to find IC₅₀. measure->analyze end End: Determine IC₅₀ analyze->end

Caption: Experimental workflow for determining the IC₅₀ value.

  • Materials:

    • Target serine protease (e.g., Trypsin, uPA)

    • Appropriate chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide for Trypsin)[16]

    • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

    • 10 mM stock solution of 2,3-Dimethoxy-benzamidine HCl

    • Clear, flat-bottom 96-well microplate

    • Multichannel pipette

    • Microplate reader capable of kinetic measurements

  • Procedure:

    • Prepare Inhibitor Dilutions: Create a 10-point, 2-fold serial dilution of the 10 mM stock solution in Assay Buffer. The final concentration range in the well should bracket the expected IC₅₀ (e.g., from 100 µM down to ~0.2 µM).

    • Set Up Plate:

      • Blank/No Enzyme Control: Add Assay Buffer and Substrate only.

      • 100% Activity/No Inhibitor Control: Add Assay Buffer, Enzyme, and Substrate.

      • Test Wells: Add Assay Buffer, each inhibitor dilution, and Enzyme.

    • Pre-incubation: Add the enzyme to the appropriate wells and incubate the plate at 37°C for 10-15 minutes.

      • Scientist's Note: This pre-incubation step is crucial for reversible inhibitors to ensure that the binding between the enzyme and inhibitor has reached equilibrium before the reaction is initiated.

    • Initiate Reaction: Add the substrate to all wells simultaneously using a multichannel pipette to start the reaction.

    • Measure Activity: Immediately place the plate in the microplate reader (pre-warmed to 37°C) and begin kinetic measurements. Record the absorbance or fluorescence at appropriate wavelengths (e.g., 405 nm for p-nitroanilide substrates) every minute for 15-30 minutes.[15]

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance/fluorescence vs. time plot.

    • Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 3: Determination of Kᵢ and Mode of Inhibition

Rationale: While the IC₅₀ value is dependent on experimental conditions (like substrate concentration), the inhibition constant (Kᵢ) is an intrinsic measure of the inhibitor's affinity for the enzyme. This experiment also elucidates the mode of inhibition. For a competitive inhibitor, the apparent Michaelis constant (Kₘ) will increase with inhibitor concentration, while the maximum reaction velocity (Vₘₐₓ) remains unchanged. This is visualized with a Lineweaver-Burk plot, where the lines intersect at the y-axis.[16]

  • Procedure:

    • The experimental setup is similar to the IC₅₀ determination, but with a matrix of varying substrate and inhibitor concentrations.

    • Choose 3-4 fixed concentrations of this compound (e.g., 0, 0.5 x Kᵢ (estimated from IC₅₀), 1 x Kᵢ, 2 x Kᵢ).

    • For each inhibitor concentration, perform a substrate titration by varying the substrate concentration over a range (e.g., 0.2 x Kₘ to 5 x Kₘ).

    • Measure the initial reaction rates (V₀) for every combination of inhibitor and substrate concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot V₀ versus substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ.

    • To visualize the mode of inhibition, generate a Lineweaver-Burk plot (double reciprocal plot) of 1/V₀ versus 1/[S] for each inhibitor concentration.[16]

    • For competitive inhibition, the lines will intersect on the y-axis (1/Vₘₐₓ). The x-intercept (-1/Kₘ) will shift closer to the origin as inhibitor concentration increases.

    • The Kᵢ can be calculated from the relationship between the apparent Kₘ (Kₘ,ₐₚₚ) and the inhibitor concentration [I]: Kₘ,ₐₚₚ = Kₘ * (1 + [I] / Kᵢ)

G Lineweaver-Burk Plot for Competitive Inhibition xaxis 1/[S] yaxis 1/V₀ origin X X origin->X Y Y origin->Y no_inhibitor no_inhibitor low_inhibitor low_inhibitor high_inhibitor high_inhibitor y_intercept 1/Vmax x_intercept_no_I -1/Km x_intercept_no_I->y_intercept No Inhibitor x_intercept_low_I x_intercept_low_I->y_intercept + Low [I] x_intercept_high_I x_intercept_high_I->y_intercept + High [I]

Sources

Application Note: Characterization and Usage of 2,3-Dimethoxy-benzamidine Hydrochloride in Enzyme Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2,3-Dimethoxy-benzamidine hydrochloride (CAS: 144650-01-1) is a substituted benzamidine derivative utilized primarily as a competitive inhibitor of trypsin-like serine proteases and as a fragment in structure-based drug design (SBDD). While the parent compound, benzamidine, is a classic reversible inhibitor (K_i ≈ 19–35 µM for trypsin), the introduction of methoxy groups at the 2- (ortho) and 3- (meta) positions alters the physicochemical profile of the ligand.

These substitutions introduce electron-donating effects that stabilize the amidinium cation but also impose steric constraints that can probe the plasticity of the S1 binding pocket. This application note details the methodology for solubilizing, handling, and utilizing this compound in kinetic assays to determine inhibition constants (


) and in crystallographic screens.
Mechanism of Action

Like its parent compound, 2,3-Dimethoxy-benzamidine binds to the S1 specificity pocket of serine proteases. The positively charged amidine group forms a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) at the bottom of the pocket. The phenyl ring engages in hydrophobic interactions with the pocket walls. The 2,3-dimethoxy substitutions serve as specific probes for:

  • Steric Tolerance: Assessing the available volume in the S1 pocket near the catalytic triad.

  • Electronic Influence: Modulating the pKa of the amidine group via the electron-donating methoxy groups.

Material Properties & Preparation

Physicochemical Data
PropertySpecificationNotes
Molecular Formula

Hydrochloride salt improves solubility.
Molecular Weight ~216.66 g/mol Includes HCl component.
Solubility Water (>50 mM), DMSO (>100 mM)High aqueous solubility due to ionic nature.
Stability Hygroscopic; Oxidation-sensitiveStore desiccated at -20°C. Protect from light.
pKa (Amidine) ~11.6 (Predicted)Strongly basic; protonated at physiological pH.
Stock Solution Preparation Protocol

Objective: Prepare a stable 100 mM stock solution.

  • Weighing: Accurately weigh 21.7 mg of 2,3-Dimethoxy-benzamidine HCl into a sterile microcentrifuge tube.

  • Solvent Selection:

    • For Enzymatic Assays: Dissolve in deionized water or PBS (pH 7.4) .

    • For Crystallography/High Concentration: Dissolve in 100% DMSO .

  • Dissolution: Add 1.0 mL of solvent. Vortex vigorously for 30 seconds. If using DMSO, brief sonication (10s) may be required to ensure complete dissolution.

  • Filtration: Filter through a 0.22 µm PVDF syringe filter to remove any particulate matter (critical for crystallography).

  • Storage: Aliquot into 50 µL volumes and store at -20°C. Do not freeze-thaw more than 3 times.

Experimental Protocol: Determination of Inhibition Constant ( )

This protocol describes the determination of the


 value for 2,3-Dimethoxy-benzamidine against Trypsin using a chromogenic substrate (BAPNA or L-BAPA).
Assay Principle

The inhibitor competes with the substrate for the active site. The reaction velocity (


) is measured at varying inhibitor concentrations (

) and fixed substrate concentrations (

). The data is fitted to the competitive inhibition model.
Reagents
  • Enzyme: Bovine Trypsin (Target final conc: 10–50 nM).

  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Stock: 20 mM in DMSO.
    
  • Inhibitor: 2,3-Dimethoxy-benzamidine HCl (prepared above).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 8.0. (
    
    
    
    stabilizes trypsin).
Step-by-Step Workflow
  • Preparation of Dilution Series:

    • Prepare a 2-fold serial dilution of the inhibitor in Assay Buffer.

    • Range: 0 µM (Control) to 1000 µM (8 points).

  • Enzyme Incubation:

    • In a 96-well clear microplate, add 10 µL of Inhibitor solution.

    • Add 80 µL of Enzyme solution (diluted in Assay Buffer).

    • Critical Step: Incubate for 15 minutes at 25°C to allow Equilibrium binding (

      
      ).
      
  • Reaction Initiation:

    • Add 10 µL of Substrate (BAPNA) to all wells. Final

      
       should be near the 
      
      
      
      of the enzyme (approx. 1 mM for BAPNA/Trypsin).
  • Measurement:

    • Immediately monitor Absorbance at 405 nm (release of p-nitroaniline).

    • Mode: Kinetic.

    • Duration: 10 minutes.

    • Interval: 30 seconds.

Data Analysis
  • Calculate the initial velocity (

    
    ) for each well (slope of the linear portion of the curve).
    
  • Calculate fractional activity (

    
    ).
    
  • Fit the data to the Cheng-Prusoff equation (for competitive inhibition):

    
    
    Where 
    
    
    
    is substrate concentration and
    
    
    is the Michaelis constant for the substrate.

Visualization of Experimental Logic

The following diagram illustrates the competitive inhibition mechanism and the assay workflow logic.

Benzamidine_Assay_Logic cluster_mechanism Mechanism of Action cluster_workflow Experimental Workflow Enzyme Serine Protease (Asp189 in S1) Complex_ES ES Complex (Catalysis) Enzyme->Complex_ES + Substrate Complex_EI EI Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Competitive) Mix Pre-Incubation (E + I, 15 min) Enzyme->Mix Substrate Substrate (Arg-pNA) Substrate->Complex_ES Start Add Substrate Substrate->Start Inhibitor 2,3-Dimethoxy- benzamidine Inhibitor->Complex_EI Inhibitor->Mix Product Product (pNA, 405nm) Complex_ES->Product k_cat Mix->Start Read Kinetic Read (OD 405nm) Start->Read Fit Calculate Ki (Cheng-Prusoff) Read->Fit

Caption: Logical flow of Competitive Inhibition (Left) and the corresponding Experimental Workflow (Right) for determining Ki.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Assay High concentration of InhibitorLimit final concentration to <5 mM. Ensure DMSO <5% v/v.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration; measure only the first 5 minutes.
No Inhibition Observed Inhibitor degradationPrepare fresh stock; check pH (must be < pH 9 to prevent hydrolysis).
High Background Oxidized Inhibitor2,3-dimethoxy compounds can oxidize to quinones (yellow/brown). Discard colored stocks.

References

  • Markwardt, F., Landmann, H., & Walsmann, P. (1968). Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine. European Journal of Biochemistry, 6(4), 502–506.

  • Tanizawa, K., et al. (1971). Proteolytic enzymes. VI. Aromatic amidines as competitive inhibitors of trypsin. Journal of Biochemistry, 69(5), 893-899.

  • Katz, B. A., et al. (2000). Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology, 7(4), 299-312.

  • Cayman Chemical. Benzamidine (hydrochloride) Product Information.

Application Notes & Protocols: 2,3-Dimethoxy-benzamidine Hydrochloride for Protein Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Fragment for Probing Serine Protease Active Sites

2,3-Dimethoxy-benzamidine hydrochloride is a small molecule fragment of significant interest in structural biology and fragment-based drug discovery (FBDD).[1][2] Its core structure features a benzamidine moiety, a well-established pharmacophore known to act as a competitive inhibitor of serine proteases such as trypsin, thrombin, and Factor Xa.[3][4] The positively charged amidinium group mimics the side chain of arginine or lysine, allowing it to bind with high affinity to the negatively charged S1 specificity pocket of these enzymes.[5]

The addition of the 2,3-dimethoxy groups provides an important chemical vector for optimization, allowing this fragment to serve as a versatile starting point for developing more potent and selective inhibitors.[2] In protein crystallography, 2,3-dimethoxy-benzamidine serves two primary purposes:

  • Active Site Validation: It acts as a reliable tool to locate and validate the S1 binding pocket in novel serine protease crystal structures.

  • Fragment-Based Lead Discovery (FBLD): It serves as an initial hit or anchor fragment from which larger, more complex inhibitors can be designed and elaborated.[6]

This guide provides an in-depth overview of the mechanistic basis for its use and detailed protocols for obtaining high-quality protein-ligand complex crystal structures.

Mechanism of Action and Binding Profile

The inhibitory action of 2,3-dimethoxy-benzamidine is rooted in its ability to form specific, charge-stabilized interactions within the serine protease active site. The catalytic triad (Ser-His-Asp) and the substrate specificity pocket (S1 pocket) are the key features of these enzymes.

  • The S1 Specificity Pocket: In trypsin-like proteases, the S1 pocket is typically a deep cleft with an aspartate residue (Asp189 in trypsin) at its base. This residue confers a negative charge to the pocket, creating a strong electrostatic attraction for positively charged substrates (arginine or lysine).

  • Benzamidine as a Mimetic: The protonated amidinium group of the benzamidine fragment is isosteric and isoelectronic to the guanidinium group of an arginine side chain. This allows it to form a strong, bidentate salt bridge with the carboxylate group of Asp189.

  • Hydrophobic Interactions: The phenyl ring of the fragment engages in van der Waals interactions with hydrophobic and aromatic residues lining the S1 pocket, such as Trp215.[5][7] The 2,3-dimethoxy substituents can further modulate these interactions and provide vectors for synthetic elaboration.

The combination of a dominant electrostatic interaction and supporting hydrophobic contacts results in a stable, well-defined binding mode, making it an ideal candidate for crystallographic studies.

Physicochemical & Crystallographic Properties

A summary of the key properties of this compound is provided below.

PropertyValueSignificance in Crystallography
Molecular Formula C₉H₁₃ClN₂O₂Defines the elemental composition.
Molecular Weight 216.66 g/mol Low molecular weight, adheres to the "Rule of Three" for fragments.[6]
Solubility Soluble in water and DMSOCrucial for preparing stock solutions for co-crystallization and soaking experiments.
pKa (Amidinium) ~11.6 (estimated for benzamidine)Ensures the amidinium group is positively charged at typical crystallization pH (6.5-8.5).

Experimental Design: Co-Crystallization vs. Crystal Soaking

Obtaining a protein-ligand complex structure can be achieved primarily through two methods: co-crystallization or crystal soaking.[8] The choice depends on the protein, the ligand's properties, and the characteristics of the apo-protein crystals.

  • Co-crystallization: The purified protein is incubated with the ligand before setting up crystallization trials. This is often the preferred method if ligand binding induces a conformational change or if the apo-protein crystals are not robust.[8]

  • Crystal Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the ligand.[9][10] This method is faster and less protein-intensive but requires that the crystal lattice is porous enough for the ligand to diffuse to the active site without disrupting the crystal packing.[8][9]

Below is a workflow diagram illustrating the decision-making process and subsequent steps for both approaches.

G cluster_prep Preparation cluster_cocryst Co-Crystallization cluster_soak Crystal Soaking Prot_Purify Purify Target Protein (>95% Purity) Decision Choose Method Prot_Purify->Decision Lig_Prep Prepare Ligand Stock (e.g., 100 mM in DMSO/H2O) Incubate Incubate Protein + Ligand (e.g., 1:5 to 1:10 molar ratio) Lig_Prep->Incubate Prep_Soak Prepare Soaking Solution (Mother Liquor + Ligand) Lig_Prep->Prep_Soak Decision->Incubate Binding may induce conformational change Cryst_Screen_Apo Grow Apo-Protein Crystals Decision->Cryst_Screen_Apo Robust apo crystals available Cryst_Screen_Co Set Up Crystallization Screen Incubate->Cryst_Screen_Co Cryst_Opt_Co Optimize Hit Conditions Cryst_Screen_Co->Cryst_Opt_Co Harvest Harvest & Cryo-protect Crystal Cryst_Opt_Co->Harvest Cryst_Screen_Apo->Prep_Soak Soak Soak Apo Crystals (10 min - several hours) Prep_Soak->Soak Soak->Harvest Data_Collection X-ray Data Collection (Synchrotron/Home Source) Harvest->Data_Collection Structure_Solve Structure Solution & Refinement Data_Collection->Structure_Solve

Fig 1. General workflow for obtaining a protein-ligand crystal structure.

Detailed Experimental Protocols

Protocol 1: Co-crystallization

This protocol is designed for obtaining crystals of a serine protease in complex with 2,3-dimethoxy-benzamidine.

Rationale: Co-crystallization ensures the protein is in the ligand-bound state prior to lattice formation, which can be critical if binding stabilizes a particular conformation necessary for crystallization.

Materials:

  • Purified serine protease (e.g., trypsin) at 5-15 mg/mL in a low-salt buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl).

  • This compound.

  • Ligand stock solution: 100 mM in sterile, nuclease-free water or DMSO.

  • Commercially available or custom-made crystallization screens.

  • Vapor diffusion crystallization plates (e.g., 96-well sitting or hanging drop plates).

Procedure:

  • Complex Formation:

    • In a microcentrifuge tube, combine the purified protein with the 2,3-dimethoxy-benzamidine stock solution to achieve a final molar ratio between 1:5 and 1:10 (protein:ligand).

    • Scientist's Note: A molar excess of the ligand ensures saturation of the binding sites. The final concentration of DMSO, if used, should ideally be kept below 5% (v/v) to avoid interference with crystallization.

    • Incubate the mixture on ice for 60 minutes to allow for complete binding.

    • Centrifuge the complex solution at >14,000 x g for 10 minutes at 4°C to pellet any aggregated protein. Use the supernatant for crystallization trials.

  • Crystallization Screening:

    • Set up crystallization plates using the vapor diffusion method (sitting or hanging drop).

    • For a typical sitting drop experiment, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution from the screen.

    • Seal the plates and incubate at a stable temperature (e.g., 20°C).

    • Scientist's Note: For serine proteases like trypsin, successful conditions often include precipitants like PEG 3350 or ammonium sulfate at a pH between 6.0 and 8.5.[11]

  • Crystal Optimization & Harvesting:

    • Monitor the plates regularly for crystal growth over several days to weeks.

    • Once initial hits are identified, perform optimization screens (e.g., varying precipitant concentration, pH, or additives) to obtain diffraction-quality single crystals.

    • Harvest the best crystals using a cryo-loop of appropriate size.[9]

    • Briefly pass the crystal through a cryoprotectant solution (typically the mother liquor supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.[9]

    • Plunge the crystal immediately into liquid nitrogen for flash-cooling.[9]

Protocol 2: Crystal Soaking

This protocol is for introducing 2,3-dimethoxy-benzamidine into pre-existing apo-protein crystals.

Rationale: Soaking is a rapid and material-sparing method when high-quality apo-crystals are readily available and the crystal lattice is sufficiently porous to allow ligand diffusion.[10]

Materials:

  • Diffraction-quality crystals of the apo-protein.

  • Ligand stock solution: 100 mM this compound in a solvent compatible with the mother liquor.

  • Artificial Mother Liquor (AML): A solution containing all the components of the reservoir solution in which the crystals were grown.

  • Cryoprotectant solution.

Procedure:

  • Preparation of Soaking Solution:

    • Prepare a soaking solution by adding the 2,3-dimethoxy-benzamidine stock solution to the AML.

    • The final ligand concentration should be in significant excess of its dissociation constant (Kd), typically in the range of 1-10 mM.[9]

    • Scientist's Note: If the ligand stock is in DMSO, ensure the final DMSO concentration in the soaking solution does not exceed a level tolerated by the crystals (typically <10%). Test this on a single crystal first.

  • Soaking the Crystal:

    • Using a cryo-loop, carefully transfer an apo-crystal from its growth drop into a 2-20 µL drop of the soaking solution.[8]

    • Incubate for a duration ranging from 10 minutes to several hours.[8] The optimal time is empirical; short soaks (10-30 minutes) are often sufficient for small fragments.[9]

    • Self-Validation: Observe the crystal under a microscope during soaking. If cracking, dissolving, or loss of birefringence occurs, reduce the soaking time or ligand/DMSO concentration.

  • Cryo-protection and Harvesting:

    • Transfer the soaked crystal directly from the soaking drop into a cryoprotectant solution. This can be done in a single step if the cryoprotectant is added to the soaking solution.

    • After a brief soak in the cryoprotectant (a few seconds is usually sufficient), immediately plunge the crystal into liquid nitrogen.[9]

Data Analysis and Validation of Binding

Following successful data collection at a synchrotron or home source, the resulting electron density maps provide definitive evidence of ligand binding.

  • Initial Map Inspection: After molecular replacement and initial refinement of the protein model, calculate an Fo-Fc difference electron density map. A strong, positive density peak in the S1 pocket with a shape consistent with 2,3-dimethoxy-benzamidine is the primary indicator of successful binding.

  • Ligand Modeling: Model the ligand into the difference density. The positively charged amidinium group should be clearly oriented towards the carboxylate of the key aspartate residue (e.g., Asp189) in the S1 pocket.

  • Refinement: Perform several rounds of crystallographic refinement. A successful model will show a good fit to the density, reasonable B-factors, and a decrease in the R-work and R-free values upon inclusion of the ligand.

The table below shows example crystallographic data for a trypsin-benzamidine complex, illustrating the quality metrics to expect.[12]

ParameterExample Value (PDB ID: 2OXS)
Resolution (Å) 1.32
Space Group P 2₁ 2₁ 2₁
R-work / R-free 0.155 / 0.158
Ligand Benzamidine

Troubleshooting

ProblemPossible CauseSuggested Solution
No crystals in co-crystallization Ligand inhibits crystallization; Ligand causes protein aggregation.Decrease ligand concentration; Try the crystal soaking method instead.
Crystals crack/dissolve during soaking High concentration of ligand or organic solvent (DMSO); Osmotic shock.Reduce ligand/DMSO concentration; Decrease soaking time; Perform a stepwise transfer to the final soaking solution.
No ligand density in the final map Low ligand occupancy; Binding site is blocked by crystal packing contacts.Increase ligand concentration or soaking time; Use the co-crystallization method.
Weak or ambiguous ligand density Partial occupancy or conformational disorder of the ligand.Collect higher resolution data; Refine the ligand with partial occupancy (<1.0).

References

  • Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. (n.d.). University of Vermont. Retrieved February 7, 2024, from [Link]

  • Gelin, M., Delfosse, V., Allemand, F., et al. (2015). Combining 'dry' co-crystallization and in situ diffraction to facilitate ligand screening by X-ray crystallography. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 7), 1514–1524. Available at: [Link]

  • PéRez-MacíAs, N., et al. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. The FEBS Journal. Available at: [Link]

  • RCSB PDB. (n.d.). 2OXS: Crystal Structure of the trypsin complex with benzamidine at high temperature (35 C). Retrieved February 7, 2024, from [Link]

  • RCSB PDB. (n.d.). 1V2M: Benzamidine in complex with bovine trypsin variant X(triple.Glu)bT.A1. Retrieved February 7, 2024, from [Link]

  • Neves, B. J., et al. (2020). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery, 15(11), 1353-1367. Available at: [Link]

  • EP1009758B1 - Meta-benzamidine derivatives as serine protease inhibitors. (n.d.). Google Patents.
  • Tate, C. G. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Methods in Enzymology, 463, 645-661. Available at: [Link]

  • Gelin, M., et al. (2015). Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. Retrieved February 7, 2024, from [Link]

  • Zhang, J., et al. (2011). Trypsin-Ligand Binding Free Energies from Explicit and Implicit Solvent Simulations with Polarizable Potential. The Journal of Physical Chemistry B, 115(22), 7545-7557. Available at: [Link]

  • Wang, Z., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 132. Available at: [Link]

  • Demir, S., et al. (2017). Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. IUCrData, 2(1), x162069. Available at: [Link]

  • Dobó, J., et al. (2008). Purification, crystallization and preliminary X-ray analysis of human mannose-binding lectin-associated serine protease-1 (MASP-1) catalytic region. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 64(Pt 1), 30-33. Available at: [Link]

  • Sampaio, M. U., et al. (1984). Inhibition of four human serine proteases by substituted benzamidines. Journal of Medicinal Chemistry, 27(7), 840-844. Available at: [Link]

  • Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. (n.d.). PyEMMA 2.5.7 documentation. Retrieved February 7, 2024, from [Link]

  • Cakmak, O., et al. (2016). IR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Aitipamula, S., et al. (2014). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 4(1), 1-13. Available at: [Link]

  • Scientists succeed in soaking protein guests into host crystals – a major step towards solving guest structures. (2021). MAX IV. Retrieved February 7, 2024, from [Link]

  • Buch, I., et al. (2011). Benzamidine binding to different Trypsin conformations. ResearchGate. Retrieved February 7, 2024, from [Link]

  • Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem, 19(24), e202400342. Available at: [Link]

Sources

Experimental Use of 2,3-Dimethoxy-benzamidine Hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 2,3-Dimethoxy-benzamidine hydrochloride. Given the limited direct experimental data on this specific compound, this guide synthesizes information from structurally related benzamidine derivatives to propose a primary mechanism of action and to provide detailed protocols for its investigation as a potential enzyme inhibitor, with a focus on nitric oxide synthase (NOS).

Introduction: The Benzamidine Scaffold and the Potential of 2,3-Dimethoxy Substitution

Benzamidine and its derivatives are a well-established class of compounds known for their ability to act as competitive inhibitors of serine proteases, such as trypsin and thrombin.[1] This inhibitory activity stems from the structural similarity of the benzamidine group to the side chain of arginine, a key recognition motif for these enzymes.[2] this compound is a versatile compound that is primarily utilized in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and other bioactive molecules.[3]

The addition of two methoxy groups at the 2 and 3 positions of the benzene ring is expected to modulate the electronic and steric properties of the molecule, potentially altering its binding affinity, selectivity, and pharmacokinetic profile compared to unsubstituted benzamidine. Computational analysis of similar substituted benzamide derivatives has shown that electron-donating groups, such as methoxy groups, can positively influence their biological properties.[1]

Hypothesized Mechanism of Action: Inhibition of Nitric Oxide Synthase

Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological processes. Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Overproduction of NO is implicated in various pathological conditions, making NOS a significant therapeutic target.[4]

Considering that some benzamidine derivatives have been identified as competitive inhibitors of NOS, it is plausible that this compound may also exhibit this activity.[2][5] The proposed mechanism of action is the competitive inhibition of NOS, where the benzamidine moiety mimics the substrate L-arginine, binding to the active site of the enzyme and thereby preventing the synthesis of NO.

NOS Inhibition Pathway cluster_0 Nitric Oxide Synthase (NOS) Catalytic Cycle cluster_1 Inhibition by 2,3-Dimethoxy-benzamidine HCl L-Arginine L-Arginine NOS_active Active NOS L-Arginine->NOS_active Binds to active site NO_Citrulline Nitric Oxide + L-Citrulline NOS_active->NO_Citrulline Catalyzes conversion NOS_inhibited Inactive NOS Complex NOS_active->NOS_inhibited Forms inactive complex Inhibitor 2,3-Dimethoxy- benzamidine HCl Inhibitor->NOS_active Competitive binding

Caption: Proposed mechanism of competitive inhibition of Nitric Oxide Synthase (NOS) by this compound.

Experimental Protocols

The primary experimental application for this compound, based on its structural characteristics, is the in vitro assessment of its inhibitory activity against nitric oxide synthase.

In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol outlines a common method to determine the inhibitory potential of a compound on NOS activity by measuring the formation of nitric oxide.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in aqueous solutions. The inhibition of NOS activity by the test compound will result in a decreased production of nitrite.

Materials:

  • This compound

  • Recombinant NOS enzyme (e.g., human iNOS, nNOS, or eNOS)

  • L-Arginine

  • NADPH

  • Tetrahydrobiopterin (BH4)

  • Calmodulin (for nNOS and eNOS)

  • Calcium Chloride (CaCl₂) (for nNOS and eNOS)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Protocol Workflow:

NOS Inhibition Assay Workflow Prep_Compound 1. Prepare serial dilutions of 2,3-Dimethoxy-benzamidine HCl Add_Compound 4. Add test compound or vehicle control Prep_Compound->Add_Compound Prep_Reaction 2. Prepare NOS reaction mixture (Buffer, L-Arginine, Cofactors) Incubate_Enzyme 3. Add NOS enzyme to wells Prep_Reaction->Incubate_Enzyme Incubate_Enzyme->Add_Compound Start_Reaction 5. Initiate reaction by adding NADPH Add_Compound->Start_Reaction Incubate_Reaction 6. Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction 7. Stop reaction Incubate_Reaction->Stop_Reaction Griess_Assay 8. Perform Griess Assay: Add Griess Reagents A and B Stop_Reaction->Griess_Assay Read_Absorbance 9. Measure absorbance at 540 nm Griess_Assay->Read_Absorbance Analyze_Data 10. Calculate % inhibition and IC50 Read_Absorbance->Analyze_Data

Caption: Step-by-step workflow for the in vitro nitric oxide synthase (NOS) inhibition assay.

Detailed Steps:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water). Perform serial dilutions to obtain a range of test concentrations.

    • Prepare a complete reaction buffer containing L-arginine, NADPH, BH4, and, if necessary, calmodulin and CaCl₂.

    • Prepare a sodium nitrite standard curve (0-100 µM) in the reaction buffer.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the reaction buffer.

    • Add the serially diluted this compound or vehicle control to the respective wells.

    • Add the NOS enzyme to all wells except the blank.

    • Pre-incubate the plate for 5-10 minutes at 37°C.

    • Initiate the reaction by adding NADPH to all wells.

    • Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

    • Stop the reaction by adding a suitable reagent (e.g., by depleting NADPH with lactate dehydrogenase or by adding a zinc sulfate solution to precipitate the enzyme).

  • Griess Reaction and Measurement:

    • Transfer an aliquot of the supernatant from each well to a new 96-well plate.

    • Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Use the sodium nitrite standard curve to determine the concentration of nitrite produced in each well.

    • Calculate the percentage of NOS inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Nitrite produced with inhibitor / Nitrite produced with vehicle control)] x 100

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Interpretation and Structure-Activity Relationship (SAR)
ParameterInterpretationExample Data (Hypothetical)
IC₅₀ Value The concentration of an inhibitor where the response is reduced by half. A lower IC₅₀ indicates a more potent inhibitor.2,3-Dimethoxy-benzamidine HCl: 50 µM
Selectivity The ratio of IC₅₀ values for different NOS isoforms (e.g., IC₅₀ for iNOS vs. eNOS). A high ratio indicates selectivity.IC₅₀ (iNOS) = 50 µM; IC₅₀ (eNOS) = 500 µM. Selectivity for iNOS is 10-fold.

The presence of the 2,3-dimethoxy groups on the benzamidine scaffold is a key structural feature. Researchers should consider synthesizing and testing a series of related compounds with varying substitution patterns on the benzene ring to establish a structure-activity relationship. This can provide valuable insights into the optimal structural requirements for potent and selective NOS inhibition.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

While direct experimental protocols for this compound are not extensively documented, its structural similarity to known enzyme inhibitors, particularly those of nitric oxide synthase, provides a strong rationale for its investigation in this context. The detailed protocols and conceptual framework provided in this guide offer a solid starting point for researchers to explore the biochemical and pharmacological properties of this compound. Careful experimental design and data analysis will be crucial in elucidating its precise mechanism of action and potential therapeutic applications.

References

  • Venturini, G., Menegatti, E., & Ascenzi, P. (1997). Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor.
  • Southan, G. J., Szabó, C., & Thiemermann, C. (1997). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical pharmacology, 54(4), 455–463.
  • Weinberg, J. B., Chen, Y., Jiang, N., Beasley, B. E., Salerno, J. C., & Ghosh, D. K. (2009). Inhibition of nitric oxide synthase by cobalamins and cobinamides. Free radical biology & medicine, 46(12), 1626–1632.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Patsnap. (n.d.). CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride. Google Patents.
  • Perissin, C., & Galiano, S. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical research in toxicology, 31(10), 1046–1057.
  • Wikipedia. (2023, December 2). Benzamidine. In Wikipedia. Retrieved from [Link]

  • Rochette, L., Lorin, J., Zeller, M., Guilland, J. C., Lorgis, L., Cottin, Y., & Vergely, C. (2013). Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets?. Pharmacology & therapeutics, 140(3), 239–257.
  • Ghafour, A. S., Rasheed, A. S., & Al-Badr, A. A. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Molecules (Basel, Switzerland), 27(3), 1033.
  • Piacente, S., et al. (2020).
  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (n.d.). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

  • Förstermann, U., & Sessa, W. C. (2012). Nitric oxide synthases: regulation and function. European heart journal, 33(7), 829–837.

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Application Notes: 2,3-Dimethoxy-benzamidine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimethoxy-benzamidine hydrochloride, a versatile chemical intermediate, and its strategic application in the synthesis of heterocyclic scaffolds relevant to the agrochemical industry. We present detailed, field-proven protocols for the synthesis of the title compound via the Pinner reaction, starting from 2,3-dimethoxybenzonitrile. Furthermore, we illustrate its utility as a key building block in the cyclocondensation reaction with a 1,3-dicarbonyl compound to yield a substituted pyrimidine, a core structure found in numerous commercial fungicides and herbicides. This document is intended for researchers, chemists, and process development professionals in the agrochemical and pharmaceutical sectors, offering in-depth chemical insights and actionable methodologies.

Introduction: The Strategic Value of Benzamidine Intermediates

Benzamidine and its derivatives are powerful and versatile intermediates in organic synthesis. Their utility stems from the nucleophilic character of the amidine functional group, which makes them ideal precursors for the construction of a wide array of nitrogen-containing heterocyclic compounds.[1][2] In the context of agrochemical research, these heterocyclic scaffolds, such as pyrimidines, triazines, and imidazoles, are of paramount importance, forming the core structure of many potent fungicides, herbicides, and insecticides.[2][3]

This compound offers specific advantages as a building block. The presence of the dimethoxy substitution pattern on the phenyl ring can influence the physicochemical properties and biological activity of the final molecule. These methoxy groups can modulate lipophilicity, metabolic stability, and receptor-binding interactions, making this intermediate a valuable tool for fine-tuning the performance of new agrochemical candidates.[4] This guide will detail the synthesis of this key intermediate and demonstrate its practical application in constructing a fungicidally-relevant pyrimidine core.

Synthesis Protocol: this compound

The most reliable and widely adopted method for the synthesis of benzamidines from their corresponding nitriles is the Pinner reaction.[1][5][6] This two-step process involves the acid-catalyzed addition of an alcohol to a nitrile to form a stable imidate ester salt (a "Pinner salt"), followed by aminolysis to yield the desired amidine hydrochloride.[7]

Reaction Scheme: 2,3-Dimethoxybenzonitrile → Ethyl 2,3-dimethoxybenzimidate hydrochloride → this compound

Causality Behind Experimental Choices
  • Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture will hydrolyze the intermediate imidate ester directly to a benzoate ester, terminating the desired reaction pathway. Therefore, the use of anhydrous solvents and reagents, along with a dry atmosphere (e.g., nitrogen or argon), is critical for success.

  • HCl Gas: Dry hydrogen chloride gas serves as both the acid catalyst and the source of the hydrochloride salt. It protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. Using a saturated solution of HCl in the chosen alcohol is a common and effective practice.

  • Low Temperature: The initial formation of the Pinner salt is an exothermic process. Maintaining a low temperature (0-5 °C) is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the imidate intermediate.

  • Ammonolysis: The conversion of the isolated imidate ester to the amidine is achieved by reaction with ammonia. Using a solution of ammonia in an alcohol (e.g., methanolic or ethanolic ammonia) provides a convenient and controlled way to introduce the ammonia nucleophile.

Detailed Step-by-Step Protocol

Step A: Synthesis of Ethyl 2,3-dimethoxybenzimidate hydrochloride (Pinner Salt)

  • Setup: Equip a three-necked, flame-dried round-bottom flask with a magnetic stirrer, a gas inlet tube, a thermometer, and a drying tube (filled with calcium chloride). Maintain the system under a positive pressure of dry nitrogen.

  • Reagents: Charge the flask with 2,3-dimethoxybenzonitrile (1.0 eq) and anhydrous ethanol (3.0 eq).[8][9]

  • Reaction Initiation: Cool the stirred solution to 0-5 °C using an ice-water bath.

  • HCl Addition: Slowly bubble dry hydrogen chloride gas through the solution.[10] The reaction is exothermic; monitor the temperature to ensure it does not exceed 10 °C. Continue the HCl addition until the solution is saturated and a precipitate begins to form.

  • Reaction: Seal the flask and allow it to stir at room temperature for 24-48 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the starting nitrile is consumed.

  • Isolation: Upon completion, filter the resulting solid precipitate under a nitrogen atmosphere. Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

  • Drying: Dry the white crystalline solid (the Pinner salt) under high vacuum to yield the product. Do not attempt to determine the melting point, as imidate salts can be thermally unstable.

Step B: Synthesis of this compound

  • Setup: In a separate flask, suspend the freshly prepared ethyl 2,3-dimethoxybenzimidate hydrochloride (1.0 eq) in anhydrous methanol.

  • Ammonolysis: Cool the suspension to 0 °C. Add a saturated solution of ammonia in methanol (approx. 7N, 2.0-3.0 eq) dropwise to the stirred suspension.

  • Reaction: Seal the flask and stir the mixture at room temperature for 12-24 hours.

  • Work-up: Remove the solvent under reduced pressure. The resulting crude solid is this compound.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to obtain the pure amidine hydrochloride as a solid.

Visualization of Synthetic Workflow

Synthesis_of_2,3-Dimethoxy-benzamidine_HCl 2,3-Dimethoxybenzonitrile 2,3-Dimethoxybenzonitrile Pinner_Salt Ethyl 2,3-dimethoxybenzimidate HCl (Pinner Salt Intermediate) 2,3-Dimethoxybenzonitrile->Pinner_Salt Step A: Pinner Reaction Anhydrous_Ethanol_HCl Anhydrous Ethanol, Dry HCl (gas) @ 0-5°C Anhydrous_Ethanol_HCl->Pinner_Salt Final_Product 2,3-Dimethoxy-benzamidine HCl Pinner_Salt->Final_Product Step B: Ammonolysis Ammonia_in_Methanol NH3 in Methanol @ RT Ammonia_in_Methanol->Final_Product

Caption: Workflow for the Pinner synthesis of 2,3-Dimethoxy-benzamidine HCl.

Application Protocol: Synthesis of a Pyrimidine Agrochemical Scaffold

The true utility of this compound is realized in its subsequent reactions. A prime example is its cyclocondensation with a β-dicarbonyl compound, such as ethyl acetoacetate, to form a highly functionalized pyrimidinone ring system. This reaction is a cornerstone of heterocyclic chemistry and provides rapid access to scaffolds with known herbicidal and fungicidal properties.[11]

Rationale and Mechanism

The reaction proceeds via a well-established cyclocondensation mechanism. The benzamidine, acting as a binucleophile, attacks the two electrophilic carbonyl carbons of the ethyl acetoacetate.

  • Initial Attack: One of the amidine nitrogens attacks the more electrophilic ketone carbonyl of the ethyl acetoacetate.

  • Second Attack & Cyclization: The second amidine nitrogen attacks the ester carbonyl, leading to the displacement of ethanol and the formation of the six-membered pyrimidine ring.

  • Tautomerization: The resulting intermediate tautomerizes to the more stable aromatic pyrimidinone system.

Detailed Step-by-Step Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Base: Add a suitable base, such as sodium ethoxide (2.0 eq), to the mixture. The base is crucial for deprotonating the hydrochloride salt to generate the free benzamidine base in situ and to catalyze the condensation.

  • Solvent: Use anhydrous ethanol as the solvent.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl). This will precipitate the crude product.

  • Isolation & Purification: Filter the solid, wash with cold water, and then dry under vacuum. The crude product can be further purified by recrystallization from ethanol or by column chromatography to yield 2-(2,3-dimethoxyphenyl)-6-methylpyrimidin-4(3H)-one.

Data Summary Table
ParameterValue
Starting Material2,3-Dimethoxy-benzamidine HCl
ReagentEthyl Acetoacetate
BaseSodium Ethoxide
SolventAnhydrous Ethanol
Reaction TemperatureReflux (~78 °C)
Typical Reaction Time4-8 hours
Expected Product2-(2,3-dimethoxyphenyl)-6-methylpyrimidin-4(3H)-one
Expected Yield75-85%
Visualization of Application Workflow

Pyrimidine_Synthesis cluster_reactants Reactants Amidine_HCl 2,3-Dimethoxy-benzamidine HCl Neutralization Acidic Work-up (e.g., 1M HCl) Amidine_HCl->Neutralization Cyclocondensation Dicarbonyl Ethyl Acetoacetate Dicarbonyl->Neutralization Base_Solvent Sodium Ethoxide, Anhydrous Ethanol Base_Solvent->Amidine_HCl Reaction_Conditions Reflux (78°C) Reaction_Conditions->Amidine_HCl Final_Product 2-(2,3-dimethoxyphenyl)-6- methylpyrimidin-4(3H)-one Neutralization->Final_Product

Caption: Cyclocondensation of the amidine to form a pyrimidine scaffold.

Safety and Handling

  • This compound: Handle as a typical laboratory chemical. It is a hydrochloride salt and may be irritating to the skin, eyes, and respiratory tract. Use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen Chloride (gas): HCl gas is highly corrosive and toxic. All manipulations must be performed in a well-ventilated fume hood.

  • Sodium Ethoxide: This is a strong base and is water-reactive. Handle under anhydrous conditions.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical synthesis. The Pinner reaction provides a robust and scalable method for its preparation from the corresponding benzonitrile. Its subsequent use in cyclocondensation reactions offers efficient access to pyrimidine and other heterocyclic scaffolds that are central to the discovery and development of new, effective crop protection agents. The protocols and insights provided herein serve as a practical guide for researchers aiming to leverage this key building block in their synthetic programs.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
  • MDPI. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(5), 5674-5691. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Molecules, 19(5), 5674-5691. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 2,3-dimethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 1,2,3-Triazole-Containing Methoxylated Cinnamides and Their Antileishmanial Activity against the Leishmania braziliensis Species. Molecules, 28(16), 5983. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of benzamidine derivatives of the imidazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • National Center for Biotechnology Information. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(5), 5674-5691. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565540A - Synthesis method for benzamidine derivatives.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dimethoxybenzonitrile. PubChem. Retrieved from [Link]

  • Science.gov. (n.d.). Condensation of Benzoxa(thia)zolyl-2-guanidines with Dicarbonyl Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The reaction of some dicarbonyl sugars with aminoguanidine. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2001). Synthesis of polycyclic guanidines by cyclocondensation reactions of N-amidinyliminium ions. The Journal of Organic Chemistry, 66(9), 2957-2967. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterization and Response of Newer Benzamidine Analogues against Porphyromonas gingivalis mediated Peri-Implantitis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Cyclocondensation of 2-(α-Diazoacyl)-2 H-azirines with Amidines in Diazo Synthesis of Functionalized Naphtho[1,2- d]imidazoles. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of Aminoguanidine with α-Dicarbonyl Compounds Studied by Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • YouTube. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

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In Vitro Protocol for Evaluating 2,3-Dimethoxy-benzamidine hydrochloride as a Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2,3-Dimethoxy-benzamidine hydrochloride as a potential inhibitor of nitric oxide synthases (NOS). Given the limited direct literature on this specific compound's NOS inhibitory activity, this application note serves as a robust framework for its initial characterization, employing established methodologies for assessing NOS inhibition.

Introduction: The Role of Nitric Oxide Synthases in Physiology and Disease

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response.[] The production of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO. Three main isoforms of NOS have been identified: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[2] While constitutive isoforms (nNOS and eNOS) play vital roles in neuronal communication and vascular homeostasis, the inducible isoform (iNOS) is typically expressed in response to inflammatory stimuli and can produce large, sustained amounts of NO.

Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, septic shock, and some cancers, making iNOS a compelling therapeutic target.[3] Consequently, the identification and characterization of novel NOS inhibitors are of significant interest in drug discovery. Benzamidine and its derivatives have been explored as inhibitors of various enzymes, and this protocol outlines a systematic approach to investigate the potential of this compound as a NOS inhibitor.[4]

Compound Handling and Preparation

Prior to initiating any in vitro studies, it is imperative to understand the physicochemical properties of this compound and to handle it with appropriate safety precautions.

Safety and Handling

Benzamidine derivatives may cause skin and eye irritation and may be harmful if swallowed. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Refer to the material safety data sheet (MSDS) for detailed safety information.

Solubility and Stock Solution Preparation

The solubility of the test compound is a critical factor for in vitro assays. While specific solubility data for this compound in biological buffers may not be readily available, a systematic approach to determine its solubility is recommended.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventConcentrationStorageNotes
Sterile Deionized WaterTestAliquot and store at -20°C for short-termAttempt aqueous solubility first.
Dimethyl Sulfoxide (DMSO)TestAliquot and store at -20°C or -80°CA common solvent for poorly soluble compounds. Ensure the final DMSO concentration in the assay is non-toxic to cells (typically ≤ 0.5%).
EthanolTestAliquot and store at -20°CAnother option for solubilization. Check for compatibility with the assay system.

Protocol for Stock Solution Preparation:

  • Start by attempting to dissolve this compound in a sterile aqueous buffer (e.g., PBS, pH 7.4).

  • If solubility is limited, prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Further dilute the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations. Ensure the compound remains in solution upon dilution.

Cellular Assay: Measurement of Nitric Oxide Production in Macrophages

A cell-based assay is an essential first step to determine if this compound can inhibit NO production in a biological context. The murine macrophage cell line RAW 264.7 is a widely used model for studying iNOS induction and NO production in response to inflammatory stimuli like lipopolysaccharide (LPS).[6]

Principle

The Griess assay is a colorimetric method that indirectly measures NO production by detecting its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[7] In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be quantified by measuring its absorbance at 540 nm.[8]

G_1 Cellular NO Production and Griess Assay Workflow cluster_cell_culture Cell Culture & Stimulation cluster_griess_assay Griess Assay cluster_data_analysis Data Analysis A Seed RAW 264.7 cells in a 96-well plate B Pre-treat with 2,3-Dimethoxy-benzamidine HCl A->B C Stimulate with LPS to induce iNOS B->C D Incubate for 24 hours C->D E Collect cell culture supernatant D->E Nitrite-containing supernatant F Add Griess Reagent I (Sulfanilamide) E->F G Add Griess Reagent II (NED) F->G H Incubate and develop color G->H I Measure absorbance at 540 nm H->I K Calculate Nitrite Concentration I->K J Generate Nitrite Standard Curve J->K L Determine % Inhibition and IC50 K->L

Caption: Workflow for cellular nitric oxide production and detection.

Detailed Protocol
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). Incubate for 1 hour.

  • iNOS Induction: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Standard Curve: Prepare a nitrite standard curve by making serial dilutions of a sodium nitrite stock solution in complete DMEM (ranging from 100 µM to 0 µM).

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all readings.

    • Plot the absorbance of the nitrite standards versus their known concentrations to generate a standard curve.

    • Determine the nitrite concentration in the experimental samples from the standard curve.

    • Calculate the percentage of NO production inhibition for each concentration of the test compound relative to the LPS-stimulated vehicle control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits NO production by 50%).

Biochemical Assay: Direct Inhibition of Purified NOS Enzymes

To determine if this compound directly inhibits NOS enzymes and to assess its isoform selectivity, a biochemical assay using purified recombinant NOS enzymes is necessary.

Principle

The activity of purified NOS enzymes can be measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the NO produced. A common method involves measuring the amount of nitrite and nitrate (the stable end products of NO) generated in the reaction mixture using the Griess reagent after the enzymatic conversion of nitrate to nitrite.[9]

G_2 Biochemical NOS Inhibition Assay Workflow cluster_reaction_setup Enzymatic Reaction cluster_detection NO Detection (Griess Assay) cluster_data_analysis Data Analysis A Prepare reaction mix (Buffer, Cofactors, L-Arginine) B Add purified NOS enzyme (iNOS, nNOS, or eNOS) A->B C Add 2,3-Dimethoxy-benzamidine HCl B->C D Incubate at 37°C C->D E Stop reaction D->E NO production F Convert Nitrate to Nitrite (Nitrate Reductase) E->F G Perform Griess Reaction F->G H Measure absorbance at 540 nm G->H I Calculate Nitrite Concentration H->I J Determine % Inhibition for each NOS isoform I->J K Calculate IC50 values J->K

Caption: Workflow for biochemical NOS inhibition assay.

Detailed Protocol

This protocol is adapted from commercially available NOS activity assay kits.[10]

  • Reagent Preparation: Prepare all reagents, including assay buffer, NOS cofactors (NADPH, FAD, FMN, and tetrahydrobiopterin), L-arginine, and purified recombinant iNOS, nNOS, and eNOS enzymes according to the supplier's instructions.

  • Reaction Setup: In a 96-well plate, set up the following reactions on ice:

    • Blank: Assay buffer without enzyme.

    • Control: Assay buffer with enzyme and vehicle.

    • Inhibitor: Assay buffer with enzyme and various concentrations of this compound.

    • Positive Control: Assay buffer with enzyme and a known NOS inhibitor (e.g., L-NAME).[11]

  • Enzyme Addition: Add the purified NOS enzyme to the appropriate wells.

  • Initiate Reaction: Start the reaction by adding L-arginine to all wells.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Nitrate Reduction: If measuring total NO production, add nitrate reductase and its cofactor (NADPH) to each well to convert nitrate to nitrite. Incubate as recommended by the manufacturer.

  • Griess Reaction: Perform the Griess reaction as described in the cellular assay protocol (Section 3.2, step 6).

  • Data Acquisition and Analysis: Measure the absorbance at 540 nm and calculate the nitrite concentration. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value for each NOS isoform.

Data Interpretation and Further Steps

Table 2: Interpreting the Results

Assay TypeOutcomeInterpretationNext Steps
Cellular Assay Potent inhibition of NO production (low IC₅₀)The compound is cell-permeable and effectively inhibits NO synthesis in a cellular environment. This could be due to direct iNOS inhibition or upstream effects on iNOS expression.Proceed to biochemical assays to determine the direct target. Investigate effects on iNOS protein expression (e.g., by Western blot).
Weak or no inhibition of NO productionThe compound may not be cell-permeable, may be metabolized to an inactive form, or may not inhibit the iNOS pathway.Test for cytotoxicity to rule out non-specific effects. Proceed with biochemical assays to check for direct enzyme inhibition.
Biochemical Assay Potent inhibition of iNOS with high selectivity over nNOS and eNOSThe compound is a direct and selective iNOS inhibitor, a desirable profile for anti-inflammatory drug candidates.Further characterization of the mechanism of inhibition (e.g., competitive, non-competitive). Lead optimization studies.
Non-selective inhibition of all NOS isoformsThe compound is a direct but non-selective NOS inhibitor. This may lead to undesirable side effects in vivo due to the inhibition of nNOS and eNOS.Consider structural modifications to improve selectivity.
No direct inhibition of any NOS isoformIf cellular activity was observed, the compound likely acts upstream of iNOS, for example, by inhibiting signaling pathways that lead to iNOS gene expression.Investigate the effect of the compound on transcription factors involved in iNOS expression (e.g., NF-κB).

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the initial in vitro evaluation of this compound as a potential nitric oxide synthase inhibitor. By following these detailed protocols, researchers can effectively characterize the compound's activity in both cellular and biochemical assays, determine its potency and isoform selectivity, and gain valuable insights to guide further drug development efforts.

References

A complete list of references is available at the end of this document.

References

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). National Institutes of Health. Available at: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (n.d.). National Institutes of Health. Available at: [Link]

  • Cardiovascular Effects of the Nitric Oxide Synthase Inhibitor NG-methyl-L-arginine Hydrochloride (546C88) in Patients With Septic Shock: Results of a Randomized, Double-Blind, Placebo-Controlled Multicenter Study (Study No. 144-002). (1999). PubMed. Available at: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (n.d.). MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. (n.d.). MDPI. Available at: [Link]

  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Available at: [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. (n.d.). Oxford Biomedical Research. Available at: [Link]

  • Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. (2021). PubMed. Available at: [Link]

  • In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). (2024). PubMed. Available at: [Link]

  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. (2018). PubMed. Available at: [Link]

  • Safety Data Sheet: Benzamidine hydrochloride. (2025). Carl ROTH. Available at: [Link]

  • Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (n.d.). AAPS PharmSciTech. Available at: [Link]

  • New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. (n.d.). DIGIBUG Principal. Available at: [Link]

  • Safety Data Sheet: Benzamidine hydrochloride monohydrate. (n.d.). Carl ROTH. Available at: [Link]

  • Buffers. (n.d.). Calbiochem. Available at: [Link]

  • Nitric Oxide Assay? (2013). ResearchGate. Available at: [Link]

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Application Notes & Protocols for the Analytical Characterization of 2,3-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative for 2,3-Dimethoxy-benzamidine hydrochloride

This compound is a versatile chemical intermediate recognized for its role in pharmaceutical synthesis, particularly in the development of enzyme inhibitors and other bioactive molecules.[1] Its structure, featuring a benzamidine core with two methoxy groups, imparts specific chemical properties that are leveraged in medicinal chemistry and agrochemical research.[1] The hydrochloride salt form enhances its solubility in aqueous media, a critical factor for many biological and chemical applications.

Given its function as a precursor in drug substance manufacturing, the rigorous analytical characterization of this compound is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of the final product. A comprehensive analytical strategy is essential for identity confirmation, purity assessment, quantitative analysis, and stability evaluation.

This document provides a detailed guide to the key analytical methodologies applicable to this compound. It is designed to move beyond rote instructions, offering insights into the causality behind experimental choices and grounding each protocol in the principles of scientific integrity and validation.

Foundational Physicochemical Properties

A successful analytical method is built upon a fundamental understanding of the analyte's properties.

PropertyValue / DescriptionSource
Molecular Formula C₉H₁₂N₂O₂ · HCl[1][2]
Molecular Weight 216.67 g/mol (hydrochloride salt)[1]
Appearance Grey or White to Off-white solid/powder[1][]
Core Structure Benzamidine (a carboxamidine of benzene)[4]
Key Functional Groups Amidine (basic), Methoxy ethers, Aromatic ring-
Solubility Soluble in water, ethanol, DMSO, DMF[]
Expected Reactivity The amidine group is basic and can be hydrolyzed. The compound is a reversible inhibitor of serine proteases.[][4]

Chromatographic Methods for Separation and Quantification

Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in the presence of impurities or other substances.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for this analyte due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. A reverse-phase (RP-HPLC) method is most appropriate, leveraging the hydrophobic character of the dimethoxy-substituted benzene ring.

  • Stationary Phase: A C18 (octadecylsilane) column is the logical first choice. The non-polar C18 chains will interact with the aromatic ring of the analyte via hydrophobic interactions, providing retention.

  • Mobile Phase: A mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer is required.

    • Organic Modifier: Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • Aqueous Buffer: The pKa of the benzamidine group is ~11.6, meaning it is protonated and positively charged well below this pH. A buffer (e.g., phosphate or acetate) at a slightly acidic to neutral pH (e.g., pH 3-7) ensures consistent protonation of the amidine group. This prevents peak tailing and ensures reproducible retention times.

  • Detection: The benzene ring is a strong chromophore. UV detection is ideal. A photodiode array (PDA) detector allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development. The expected λmax would be in the 200-300 nm range.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Execution cluster_data Data Analysis prep_standard Prepare Standard Stock (e.g., 1 mg/mL in Diluent) prep_working Create Working Standards & Sample Solutions (e.g., 10-100 µg/mL) prep_standard->prep_working injection Inject Blank, Standards, & Samples prep_working->injection prep_mobile Prepare & Degas Mobile Phase equilibration Equilibrate Column (≥ 10 column volumes) prep_mobile->equilibration equilibration->injection separation Isocratic/Gradient Elution injection->separation detection UV/PDA Detection separation->detection integration Integrate Chromatograms detection->integration calibration Generate Calibration Curve (Peak Area vs. Concentration) integration->calibration quantification Quantify Analyte & Impurities calibration->quantification reporting Generate Report quantification->reporting caption Fig 1. General workflow for HPLC analysis.

Caption: Fig 1. General workflow for HPLC analysis.

Objective: To determine the purity and assay of this compound by external standard method.

1. Instrumentation and Materials:

  • HPLC system with UV or PDA detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC-grade acetonitrile, water, and potassium dihydrogen phosphate.

  • Phosphoric acid for pH adjustment.

2. Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.5) (40:60 v/v)Balances retention and elution for a polar aromatic compound. pH ensures consistent protonation.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temp. 30 °CEnhances reproducibility by controlling viscosity and retention.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 220 nm or 275 nmWavelengths where the benzene ring and substituents are expected to absorb. Use PDA to confirm optimal wavelength.
Run Time 15 minutesShould be sufficient to elute the main peak and any common impurities.

3. Solution Preparation:

  • Buffer: Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water. Adjust pH to 3.5 with phosphoric acid. Filter through a 0.45 µm filter.

  • Diluent: Mobile phase is recommended.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution.

4. System Suitability:

  • Inject the standard solution five times.

  • The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.[5]

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates (N) should be ≥ 2000.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject a diluent blank to check for interferences.

  • Perform system suitability injections.

  • Inject the standard and sample solutions in duplicate.

  • Calculate the assay and impurity profile based on the peak areas relative to the standard.

Gas Chromatography (GC)

Direct GC analysis of this compound is challenging. The high polarity and low volatility of the hydrochloride salt can lead to poor chromatographic performance, peak tailing, and thermal degradation in the injector port.[6] Therefore, chemical derivatization is often necessary.

The goal is to convert the polar N-H groups of the amidine functionality into less polar, more volatile derivatives.[7]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with trimethylsilyl (TMS) groups. This is a very common and effective technique.

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) introduce acyl groups, creating stable and volatile derivatives that are also highly sensitive to electron capture detection (ECD).[6]

Objective: To identify and quantify 2,3-Dimethoxy-benzamidine after derivatization.

1. Instrumentation and Materials:

  • GC-MS system.

  • A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Derivatization reagent: BSTFA with 1% TMCS.

  • Anhydrous solvent (e.g., pyridine or acetonitrile).

2. Derivatization Procedure:

  • Accurately weigh ~1 mg of the sample into a reaction vial.

  • Add 200 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS Conditions (Starting Point):

ParameterRecommended Setting
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless for trace analysis
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 amu

Spectroscopic Methods for Structural Elucidation

Spectroscopy provides orthogonal information to chromatography, confirming the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation. For 2,3-Dimethoxy-benzamidine, ¹H and ¹³C NMR are essential.

  • ¹H NMR:

    • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet pattern (doublets, triplets) in the ~6.8-7.5 ppm region.

    • Methoxy Protons: Two distinct singlets, each integrating to 3H, will be present around 3.8-4.0 ppm.

    • Amidine Protons (N-H): Broad signals that may be exchangeable with D₂O. Their chemical shift can be highly variable depending on the solvent and concentration.

  • ¹³C NMR:

    • Aromatic Carbons: Six signals in the ~110-160 ppm range. The carbons attached to the methoxy groups will be significantly downfield.

    • Amidine Carbon (C=N): A characteristic peak around 165 ppm.

    • Methoxy Carbons: Two signals around 55-60 ppm.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred as it can help resolve N-H protons.

  • Acquisition: Record ¹H, ¹³C, and optionally 2D spectra like COSY and HSQC on a 400 MHz or higher spectrometer.[8]

  • Interpretation: Assign all peaks to the corresponding protons and carbons in the structure to confirm identity.

UV-Visible Spectroscopy

This technique is a simple and rapid method for quantification, often used in quality control settings.[9]

  • Solvent Selection: Choose a solvent in which the analyte is stable and soluble, such as methanol or 0.1 M HCl.[9]

  • Determine λmax: Prepare a ~10 µg/mL solution and scan across the UV range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).[10]

  • Create Calibration Curve: Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 15, 20 µg/mL).

  • Measure Absorbance: Measure the absorbance of each standard and the sample solution at the predetermined λmax.

  • Quantify: Plot absorbance vs. concentration for the standards. The concentration of the sample can be determined from its absorbance using the linear regression equation of the calibration curve. The curve should have a correlation coefficient (r²) ≥ 0.999.[9][11]

Method Validation: Ensuring Trustworthiness

Any analytical method intended for quality control must be validated to prove its suitability for the intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.

Validation_Pyramid cluster_top Robustness Robustness Accuracy Accuracy Accuracy->Robustness Precision Precision (Repeatability, Intermediate) Precision->Robustness Specificity Specificity Specificity->Accuracy Linearity Linearity & Range Linearity->Accuracy Linearity->Precision LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOQ->Precision caption Fig 2. Hierarchy of method validation parameters.

Caption: Fig 2. Hierarchy of method validation parameters.

Validation Parameters Summary
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference by impurities, degradants, or matrix components.[12]Peak purity index > 990 (PDA detector). No co-elution at the analyte's retention time in stressed/placebo samples.
Linearity To demonstrate a proportional relationship between concentration and response over a defined range.Correlation coefficient (r²) ≥ 0.99.[5]
Range The concentration interval over which the method is precise, accurate, and linear.Assay: 80-120% of the test concentration. Purity: From LOQ to 120% of the impurity specification.
Accuracy The closeness of the test results to the true value. Assessed by recovery studies on spiked samples.Recovery between 98.0% and 102.0%.[5][13]
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).RSD ≤ 2.0%.[5][13]
LOD/LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate, column temperature).[5]System suitability parameters must be met under all varied conditions.

References

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,3-dihydroxybenzoic Acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods. Retrieved from [Link]

  • Ballesteros, M. P., Frutos, P., & Herráez, M. (2009). Simultaneous determination of benzydamine hydrochloride and five impurities in an oral collutory as a pharmaceutical formulation by high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 348-353. Available at: [Link]

  • Ministry of Food and Drug Safety, Korea. (n.d.). Analytical Methods. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (2010). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis, 18(4), 223-231. Available at: [Link]

  • Kopacz, M., & Wójcik, J. (2018). Identification of benzydamine and its metabolite in the presence of certain anti-inflammatory non-steroidal drugs. Farmaceutyczny Przegląd Naukowy, (1), 22-26. Available at: [Link]

  • Chomaničová, K., Sýkorová, M., & Oremusová, J. (2020). Development and Validation of UV Spectrophotometric Method for Determination of Trimetazidine Dihydrochloride in Modified Release Tablet Formulation. Acta Chimica Slovaca, 13(1), 115-120. Available at: [Link]

  • Rahman, N., & Hoda, M. N. (2003). Validated spectrophotometric methods for the determination of amlodipine besylate in drug formulations using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and ascorbic acid. Journal of Pharmaceutical and Biomedical Analysis, 31(2), 381-392. Available at: [Link]

  • Guna, V., Ilango, K., & Kumar, S. P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. Available at: [Link]

  • Guna, V., Ilango, K., & Kumar, S. P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics, 11(2), 207. Available at: [Link]

  • Ballesteros, M. P., Frutos, P., & Herráez, M. (2009). Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. Available at: [Link]

  • Patel, P. N., & Dudhat, K. D. (2019). A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. International Journal of Pharmaceutical Sciences and Research, 10(7), 3334-3341. Available at: [Link]

  • Zwiener, C., & Frimmel, F. H. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry, 26(5), 449-462. Available at: [Link]

  • Suneetha, A., & Rao, G. K. (2012). Derivative Spectrophotometric Methods for the Determination of Bendamustine Hydrochloride. Tropical Journal of Pharmaceutical Research, 11(5), 817-823. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

  • Ivanova, D., Kassarova, M., & Hristov, K. (2017). Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride. International Journal of Pharmaceutical and Clinical Research, 9(1), 1-6. Available at: [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of (a) 2-(3-methoxy-2-hydroxybenzylide-...)isoindoline-1,3-dione.... Retrieved from [Link]

  • Liu, R. H., & Gadzala-Kopciuch, R. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Formosan Medical Association, 107(11), 827-841. Available at: [Link]

  • SpectraBase. (n.d.). Benzamidine HCl. Retrieved from [Link]

  • Kumar, P., & Singh, R. (2019). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE. JETIR, 6(6), 546-556. Available at: [Link]

  • Guna, V., Ilango, K., & Kumar, S. P. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules, 27(19), 6537. Available at: [Link]

  • Reddit. (n.d.). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Retrieved from [Link]

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  • Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]

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Application Note & Protocol: Preparation and Handling of 2,3-Dimethoxy-benzamidine Hydrochloride Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3-Dimethoxy-benzamidine and its salts are valuable intermediates in the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors for pharmaceutical research.[1] The hydrochloride salt form is typically employed to enhance aqueous solubility and handling characteristics. Achieving accurate, reproducible, and stable solutions of 2,3-Dimethoxy-benzamidine hydrochloride is critical for the success of subsequent experimental workflows, whether in medicinal chemistry, biochemical assays, or materials science.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of this compound. It outlines detailed, field-proven protocols for creating both aqueous and organic stock solutions, emphasizing the scientific rationale behind procedural choices to ensure experimental integrity and user safety.

Compound Profile and Physicochemical Properties

Understanding the fundamental properties of this compound is essential for its effective use. The presence of two methoxy groups on the benzamidine core enhances both its reactivity and solubility, making it a versatile synthetic building block.[1]

PropertyDataSource
Chemical Name This compound-
Molecular Formula C₉H₁₂N₂O₂ · HClInferred
Molecular Weight 216.66 g/mol Inferred
Appearance Typically a grey or off-white solid/powder.[1][1]
Purity ≥95% (HPLC Recommended)[1]
Storage (Solid) Store at 0-8°C in a tightly sealed container.[1][1]
CAS Number (Base) 144650-01-1[1]

Note: Data for the hydrochloride salt is based on the properties of the free base and general characteristics of similar hydrochloride compounds.

Principles of Solubilization: A Strategic Approach

The choice of solvent is the most critical decision in solution preparation and is dictated entirely by the downstream application. The hydrochloride salt is designed to improve solubility in polar protic solvents, including water and aqueous buffers.

Causality of Solvent Choice:

  • Aqueous Buffers (e.g., PBS, TRIS): These are the preferred solvents for most biological applications, such as enzyme inhibition assays or cell-based studies. The buffer system maintains a stable pH, which is crucial for both compound stability and the biological system being studied. However, aqueous solutions of many compounds can be prone to hydrolysis over time.

  • Organic Solvents (e.g., DMSO, Ethanol, DMF): High-concentration stock solutions are often prepared in aprotic polar solvents like DMSO or protic organic solvents like ethanol.[2] These solvents can typically dissolve higher concentrations of the compound than aqueous buffers and offer better long-term stability, especially when stored at low temperatures. However, the final concentration of the organic solvent must be carefully controlled in biological assays, as it can have physiological effects.[3]

Below is a decision-making workflow for selecting the appropriate solvent system.

cluster_start Step 1: Define Application cluster_choice Step 2: Evaluate Compatibility cluster_solvent Step 3: Select Solvent System cluster_qc Step 4: Final Considerations start Intended Downstream Application bio_assay Biochemical or Cell-Based Assay start->bio_assay Biological Focus org_synth Organic Synthesis or Chemical Reaction start->org_synth Chemical Focus aqueous Primary Choice: Aqueous Buffer (e.g., PBS, TRIS) Secondary Choice: Organic Solvent (e.g., DMSO) followed by serial dilution in buffer bio_assay->aqueous organic Primary Choice: Anhydrous Organic Solvent (e.g., DMF, Ethanol, Dichloromethane) org_synth->organic qc_note Ensure final solvent concentration is compatible and non-toxic to the biological system. aqueous->qc_note

Caption: Solvent Selection Workflow for 2,3-Dimethoxy-benzamidine HCl.

Mandatory Safety and Handling Protocols

As a research chemical, this compound and its related compounds require careful handling to minimize exposure risk. The toxicological properties have not been fully investigated.[4] Standard laboratory precautions for handling chemical reagents should be strictly followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[5][6]

  • Respiratory Protection: For handling large quantities of powder or when dust generation is unavoidable, use a NIOSH/MSHA-approved respirator.[5]

Handling Procedures:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[4][7]

  • Dust Prevention: Minimize dust generation and accumulation during weighing and transfer.[4]

  • Personal Hygiene: Wash hands thoroughly after handling.[4][7] Do not eat, drink, or smoke in the laboratory.

  • Spills: In case of a spill, clean up immediately, observing all PPE requirements. Sweep up the solid material and place it into a suitable, closed container for disposal.[4]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[4][7]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Seek immediate medical attention.[4][7]

Experimental Protocols for Solution Preparation

The following protocols provide step-by-step instructions for preparing standardized stock solutions. Always use high-purity solvents and calibrated equipment.

Required Materials & Equipment
  • This compound solid

  • Analytical balance

  • Spatula

  • Weighing paper/boat

  • Appropriate volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer and/or magnetic stirrer with stir bar

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Solvents:

    • Aqueous: Phosphate-Buffered Saline (PBS, pH 7.2-7.4), TRIS buffer, or Sterile Water (for molecular biology).

    • Organic: Anhydrous Dimethyl sulfoxide (DMSO), Ethanol (200 proof).[2]

Protocol A: Preparation of a 10 mM Aqueous Stock Solution

This protocol is ideal for direct use in most biological assays.

  • Calculation: Determine the mass of 2,3-Dimethoxy-benzamidine HCl (MW: 216.66 g/mol ) required.

    • For 10 mL of a 10 mM solution:

      • Mass (mg) = 10 mmol/L * 0.010 L * 216.66 g/mol * 1000 mg/g = 2.17 mg

  • Weighing: Carefully weigh out 2.17 mg of the compound on an analytical balance in a chemical fume hood.

  • Dissolution: Transfer the weighed powder to a 10 mL volumetric flask. Add approximately 7-8 mL of your chosen aqueous buffer (e.g., PBS, pH 7.4).

  • Mixing: Cap the flask and mix thoroughly using a vortex mixer. If necessary, use a magnetic stirrer at room temperature until the solid is completely dissolved. Visually inspect the solution against a dark background to ensure no particulates are present.

  • Final Volume: Once fully dissolved, add the buffer to bring the total volume to the 10 mL mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.

  • pH Verification (Optional but Recommended): Measure the pH of the final solution. The acidity of the hydrochloride salt may slightly lower the pH of an unbuffered or weakly buffered solution.

  • Aliquoting: Dispense the solution into small, single-use aliquots in sterile tubes to avoid repeated freeze-thaw cycles.

Protocol B: Preparation of a 100 mM Organic Stock Solution (in DMSO)

This protocol is designed for creating a concentrated stock for long-term storage and subsequent dilution.

  • Calculation: Determine the mass required.

    • For 1 mL of a 100 mM solution:

      • Mass (mg) = 100 mmol/L * 0.001 L * 216.66 g/mol * 1000 mg/g = 21.67 mg

  • Weighing: In a fume hood, weigh 21.67 mg of the compound and transfer it to a suitable glass vial or tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex at room temperature until all solid material is dissolved. Gentle warming in a water bath (30-37°C) can be used to aid dissolution if necessary, but check for any signs of degradation.

  • Inert Gas Purge (Optional): For maximum stability, the headspace of the vial can be purged with an inert gas like argon or nitrogen before final sealing.[2] This is particularly important for compounds susceptible to oxidation.

  • Aliquoting: Dispense into small-volume aliquots in appropriate vials (e.g., amber glass or polypropylene cryovials).

Solution Validation, Storage, and Stability

Proper storage is crucial to maintain the integrity of the prepared solutions. The stability of hydrochloride salts in solution can be variable and is influenced by the solvent, pH, temperature, and exposure to light.[8][9]

cluster_prep Solution Preparation cluster_storage Storage & Stability Guidelines start 2,3-Dimethoxy-benzamidine HCl (Solid Compound) prep_aq Protocol A: Aqueous Solution start->prep_aq prep_org Protocol B: Organic (DMSO) Solution start->prep_org storage_solid Store at 0-8°C Protect from moisture Long-term stability start->storage_solid As Received storage_aq Store at -20°C (short-term) Store at -80°C (longer-term) AVOID freeze-thaw cycles Limited stability; use promptly prep_aq->storage_aq storage_org Store at -20°C or -80°C Protect from light Generally stable for months prep_org->storage_org

Caption: Workflow from Solid Compound to Stored Solutions.

Preparation TypeStorage TemperatureRecommended DurationKey Considerations
Solid Compound 0-8°CYearsKeep container tightly sealed to protect from moisture.
Aqueous Stock -20°C to -80°CDays to WeeksProne to hydrolysis. Prepare fresh when possible. Avoid repeated freeze-thaw cycles by using aliquots. Stability is pH-dependent.[9]
Organic Stock (DMSO) -20°C to -80°C≥ 6 MonthsGenerally stable. Use anhydrous solvent and protect from light to maximize shelf-life.

Self-Validating Practices:

  • Visual Inspection: Always check solutions for clarity, color change, or precipitation before use.

  • pH Monitoring: For aqueous solutions, re-check the pH after thawing if it is critical for the experiment.

  • Empirical Validation: For long-term or critical studies, the stability of the compound in your specific buffer system and storage condition should be empirically validated. A simple method is to run a control experiment comparing a freshly prepared solution to a stored one.

References

  • metasci. (n.d.). Safety Data Sheet 2,3-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3,3'-Dimethoxybenzidine dihydrochloride, 99%. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride. Retrieved from [Link]

  • Allen, L. V., & Erickson, M. A. (1998). Stability of bethanechol chloride, pyrazinamide, quinidine sulfate, rifampin, and tetracycline hydrochloride in extemporaneously compounded oral liquids. American Journal of Health-System Pharmacy, 55(17), 1804–1809. Retrieved from [Link]

  • Haque, M. A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 33-42. Retrieved from [Link]

Sources

Application Note: Handling, Storage, and Protocol Optimization for 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Profile

2,3-Dimethoxy-benzamidine hydrochloride (CAS: 1170449-53-2) is a critical benzamidine derivative often utilized as a serine protease inhibitor scaffold and a building block in the synthesis of heterocyclic pharmaceutical intermediates. Its structural integrity is defined by the amidine moiety (


), which is highly susceptible to hydrolysis under moist conditions, converting the active amidine into an inactive amide.

This guide moves beyond basic safety data sheets (SDS) to provide a causality-driven protocol for maintaining compound fidelity during long-term storage and experimental application.

Physicochemical Profile[1][2][3][4][5]
PropertySpecification
CAS Number 1170449-53-2 (HCl Salt)
Molecular Formula

Molecular Weight 216.66 g/mol
Appearance Off-white to grey crystalline solid
Solubility DMSO (>20 mg/mL), Water (~10 mg/mL), Methanol
Hygroscopicity High (Deliquescent in high humidity)
pKa (Calculated) ~11.0 (Amidine group)

Part 2: Storage & Stability Protocols[6]

The Mechanism of Degradation

The primary threat to 2,3-Dimethoxy-benzamidine HCl is hydrolysis . The amidine carbon is electrophilic; in the presence of atmospheric moisture and trace base, it undergoes nucleophilic attack by water, releasing ammonia and yielding 2,3-dimethoxybenzamide. This degradation is irreversible and silent—often detectable only via LC-MS or a loss of biological potency.

Protocol A: Long-Term Storage (Stock)

Objective: Prevent hydrolysis and oxidative discoloration over periods >3 months.

  • Temperature: Store at 2–8°C . While -20°C is standard for many biochemicals, the freeze-thaw cycles can introduce condensation. 4°C is sufficient for the HCl salt if desiccation is maintained.

  • Atmosphere: The vial must be sealed under Argon or Nitrogen .

  • Secondary Containment: Place the primary vial inside a desiccator or a secondary jar containing activated silica gel or Drierite™.

  • Seal Integrity: Parafilm is insufficient for long-term hygroscopic protection. Use electrical tape or a secondary screw-top container.

Protocol B: Working Aliquots

Objective: Minimize repetitive exposure to atmospheric moisture.

  • Solubilization: Dissolve the master stock in anhydrous DMSO to a high concentration (e.g., 100 mM).

  • Aliquoting: Dispense into single-use amber microtubes.

  • Freezing: Store DMSO aliquots at -20°C . DMSO freezes at 19°C; ensure aliquots are fully thawed and vortexed before use to resolve any concentration gradients.

Visualization: Storage Decision Logic

StorageLogic Start Received Compound (Solid) CheckUsage Immediate Use? Start->CheckUsage Desiccate 1. Place in Desiccator (RT, 24h) to equilibrate CheckUsage->Desiccate No (Storage) Solubilize 1. Dissolve in Anhydrous DMSO CheckUsage->Solubilize Yes (Experiment) Seal 2. Flush with Argon/N2 Seal Cap Desiccate->Seal StoreSolid 3. Store at 2-8°C (Secondary Container) Seal->StoreSolid Aliquot 2. Aliquot into Single-Use Vials Solubilize->Aliquot Freeze 3. Store at -20°C (Protect from Light) Aliquot->Freeze

Figure 1: Decision logic for preserving compound integrity based on usage frequency.

Part 3: Handling & Experimental Protocols

Safety Directives (GHS)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][3][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5][6]

  • PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and fume hood are mandatory to prevent inhalation of dust.

Protocol C: Preparation of Stock Solutions

Context: Amidine salts can be "sticky" or electrostatic. Accurate weighing requires specific handling to avoid static loss or moisture uptake during weighing.[7]

  • Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation from forming on the cold solid (a common error that ruins the remaining stock).

  • Solvent Selection:

    • Biological Assays: Use Anhydrous DMSO . Water is acceptable for immediate use but promotes hydrolysis over time.

    • Chemical Synthesis: Methanol or Ethanol are suitable protic solvents; however, avoid ketones (e.g., acetone) as amidines can react with them to form ketals/imines under specific conditions.

  • Dissolution:

    • Add solvent to the vial if possible to avoid transfer losses.

    • Vortex for 30 seconds. The HCl salt should dissolve readily.

    • Verification: Inspect for "fish-eyes" (gelatinous undissolved clumps) which indicate hydration issues.

Protocol D: Quality Control (Self-Validation)

Before launching a high-throughput screen or critical synthesis step, validate the compound.

  • Visual Check: The solid should be white/grey. Yellowing indicates oxidation.

  • Solubility Check: If the compound leaves a residue in water/DMSO, it may have hydrolyzed to the amide (which has lower solubility in aqueous acid).

  • LC-MS Check: Run a standard gradient.

    • Target Mass: [M+H]+ = 181.1 (Free base mass).

    • Impurity Mass: [M+H]+ = 182.1 (Hydrolysis product: 2,3-dimethoxybenzamide).

Visualization: Solubilization & Validation Workflow

SolubilizationFlow Vial Cold Storage Vial Equilibrate Equilibrate to RT (Desiccator, 30 min) Vial->Equilibrate Prevent Condensation Weigh Weigh Rapidly (<50% Humidity) Equilibrate->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Vortex Vortex & Sonicate Solvent->Vortex QC QC Check: Clear Solution? Vortex->QC Failure Turbid/Residue: Hydrolysis Suspected QC->Failure No Success Proceed to Assay QC->Success Yes

Figure 2: Step-by-step solubilization workflow emphasizing moisture control.

References

  • Carl Roth. (2025).[4] Safety Data Sheet: Benzamidine hydrochloride. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine Synthesis and Stability. Retrieved October 26, 2023, from [Link]

Sources

2,3-Dimethoxy-benzamidine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Protocols[1][2]

Part 1: Introduction & Mechanism of Action
1.1 Executive Summary

2,3-Dimethoxy-benzamidine hydrochloride (CAS: 144650-01-1 / 1170449-53-2) is a substituted benzamidine derivative primarily utilized as a competitive, reversible inhibitor of trypsin-like serine proteases . While unsubstituted benzamidine is a classic low-affinity inhibitor (


 for trypsin), the introduction of methoxy groups at the 2- and 3-positions modulates the compound's electronic and steric profile. This chemical modification serves two critical functions:
  • Electronic Tuning: The electron-donating methoxy groups increase the electron density of the benzene ring, potentially stabilizing the cationic amidine group through resonance, which can alter binding affinity (

    
    ) and selectivity.
    
  • Structural Probe: The steric bulk of the methoxy groups allows researchers to probe the spatial constraints of the S1 specificity pocket and adjacent hydrophobic clefts in proteases like Thrombin, Factor Xa, and Trypsin.

1.2 Molecular Mechanism of Action (MOA)

The biological activity of 2,3-Dimethoxy-benzamidine is driven by its ability to mimic the side chain of Arginine , the natural substrate recognition motif for trypsin-like serine proteases.

Key Interaction Steps:

  • Recognition: The positively charged amidine group (

    
    ) enters the protease active site.
    
  • Binding (S1 Pocket): The amidine moiety forms a critical salt bridge with the carboxylate side chain of a specific aspartic acid residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket.

  • Inhibition: By occupying the S1 pocket, the molecule blocks the entry of the natural substrate's cleavage site (P1 residue), thereby preventing the catalytic triad (His57, Asp102, Ser195 ) from executing peptide bond hydrolysis.

  • Selectivity Modulation: The 2,3-dimethoxy substituents interact with the residues lining the S1 pocket entrance. In enzymes with more restricted access (e.g., Thrombin), these groups may cause steric clashes, whereas, in enzymes with broader pockets, they may provide additional hydrophobic contacts, thus defining the compound's selectivity profile.

1.3 Visualization: Mechanism of Inhibition

The following diagram illustrates the competitive inhibition mechanism within the protease active site.

MOA_Pathway Protease Serine Protease (Active Form) Complex_ES Enzyme-Substrate Complex (ES) Protease->Complex_ES + Substrate (k_on) Complex_EI Enzyme-Inhibitor Complex (EI) Protease->Complex_EI + Inhibitor (k_assoc) Substrate Natural Substrate (Peptide/Protein) Substrate->Complex_ES Inhibitor 2,3-Dimethoxy-benzamidine (Inhibitor) Inhibitor->Complex_EI Complex_ES->Protease Dissociation Product Cleaved Product (Peptide Fragments) Complex_ES->Product Catalysis (k_cat) Complex_EI->Protease Reversible Dissociation (k_off) Detail Interaction Detail: 1. Amidine (+) binds Asp189 (-) 2. 2,3-Methoxy groups probe S1 pocket width/hydrophobicity Complex_EI->Detail

Figure 1: Competitive inhibition pathway showing the mutual exclusivity of Substrate and Inhibitor binding to the Protease active site.

Part 2: Applications & Experimental Protocols
2.1 Primary Applications
  • Biochemical Screening: Determination of inhibition constants (

    
    , 
    
    
    
    ) for novel serine proteases.
  • Structural Biology: Used as a stabilizing ligand in X-ray crystallography to prevent autolysis of protease samples during crystallization.

  • Medicinal Chemistry: A "fragment" or "building block" for synthesizing high-affinity anticoagulants (e.g., Factor Xa or Thrombin inhibitors).

2.2 Protocol A: Preparation of Stock Solutions

Objective: Create a stable, verified stock solution for assay use.

  • Compound: this compound (MW: ~216.66 g/mol )

  • Solubility: Soluble in Water (up to ~50 mM), DMSO (>100 mM), and Methanol.

Step-by-Step Procedure:

  • Weighing: Accurately weigh 21.7 mg of the hydrochloride salt into a sterile microcentrifuge tube.

  • Solvent Addition:

    • For Cell-Free Assays: Add 1.0 mL of ultrapure deionized water (Milli-Q) or PBS (pH 7.4).

    • For High-Concentration Stocks: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If using water, the solution should be clear and colorless.

  • Sterilization (Optional): If using in cell culture, filter through a 0.22

    
     PTFE syringe filter.
    
  • Storage: Aliquot into 50

    
     volumes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.
    
2.3 Protocol B: Serine Protease Inhibition Assay (Chromogenic)

Objective: Determine the


 of 2,3-Dimethoxy-benzamidine against Trypsin.

Materials:

  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.0.
    
  • Inhibitor: 2,3-Dimethoxy-benzamidine HCl (prepared in Protocol A).

  • Detection: Microplate reader (Absorbance at 405 nm).

Experimental Workflow:

Assay_Workflow Step1 1. Prepare Dilutions (Serial dilution of Inhibitor 0.1 µM - 1000 µM) Step2 2. Pre-Incubation (Enzyme + Inhibitor) 15 min @ 25°C Step1->Step2 Step3 3. Start Reaction (Add BAPNA Substrate) Step2->Step3 Step4 4. Kinetic Read (Abs 405nm, every 30s for 10 mins) Step3->Step4 Step5 5. Data Analysis (Calculate Vmax vs [I]) Step4->Step5 Control Control Wells: Enzyme + Solvent (No Inhibitor) = 100% Activity Control->Step2

Figure 2: Workflow for the chromogenic inhibition assay.

Detailed Procedure:

  • Buffer Prep: Prepare 50 mL of Assay Buffer (50 mM Tris-HCl, pH 8.0, 20 mM

    
    ).
    
  • Inhibitor Dilution: Prepare a 10-point serial dilution of 2,3-Dimethoxy-benzamidine in Assay Buffer (Range: 0

    
     to 1000 
    
    
    
    ).
  • Plate Setup (96-well):

    • Add 10

      
       of Inhibitor dilution to experimental wells.
      
    • Add 10

      
       of Buffer to "100% Activity" control wells.
      
    • Add 10

      
       of Buffer to "Blank" wells (no enzyme).
      
  • Enzyme Addition: Add 40

    
     of Trypsin solution (diluted to 5 
    
    
    
    in buffer) to all wells except Blanks.
  • Pre-incubation: Incubate for 15 minutes at 25°C to allow Enzyme-Inhibitor equilibrium.

  • Substrate Initiation: Add 50

    
     of 1 mM BAPNA substrate to all wells.
    
  • Measurement: Immediately monitor absorbance at 405 nm (formation of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate the initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. log[Inhibitor].
      
    • Fit data to the 4-parameter logistic equation to determine

      
      .
      
Part 3: Data Analysis & References[3]
3.1 Expected Results

The following table summarizes typical inhibition profiles for benzamidine derivatives. Note: Exact values for the 2,3-dimethoxy derivative depend on the specific protease isoform.

ParameterDescriptionExpected Trend
IC50 Half-maximal inhibitory concentrationTypically in the low micromolar range (10 - 100

) for Trypsin.
Hill Slope Steepness of the inhibition curveShould be approx -1.0, indicating 1:1 competitive binding.
Selectivity Ratio of IC50 (Target) / IC50 (Off-target)Methoxy substitutions often improve selectivity for Thrombin over Trypsin compared to unsubstituted benzamidine.
3.2 References
  • Markwardt, F., et al. (1968). "Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine."[1] European Journal of Biochemistry, 6(4), 502–506.

  • Stürzebecher, J., et al. (1976). "Synthetic inhibitors of serine proteinases. 13. Quantitative structure-activity relationships of the inhibition of trypsin, plasmin and thrombin by benzamidine derivatives."[1] Acta Biologica et Medica Germanica, 35(12), 1665–1676.

  • Bode, W., & Huber, R. (1992). "Natural protein proteinase inhibitors and their interaction with proteinases." European Journal of Biochemistry, 204(2), 433–451.

  • Sigma-Aldrich. "Product Information: Benzamidine Hydrochloride." Technical Bulletin. (Note: General reference for benzamidine handling).

Sources

Application Notes and Protocols for 2,3-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2,3-Dimethoxy-benzamidine hydrochloride. This document outlines the compound's properties, potential applications based on its chemical class, and detailed protocols for its handling and use in common research assays.

Introduction and Scientific Context

This compound is a versatile organic compound characterized by a benzamidine core with two methoxy groups at the 2 and 3 positions of the benzene ring.[1] The benzamidine moiety is a well-established pharmacophore known for its ability to act as a reversible competitive inhibitor of serine proteases, such as trypsin and thrombin, by mimicking the guanidinium group of arginine.[2] The addition of methoxy groups can alter the compound's solubility, electronic properties, and steric profile, potentially modulating its binding affinity and selectivity for various biological targets.[1]

While this compound is primarily utilized as a key intermediate in the synthesis of more complex pharmaceuticals and agrochemicals, its structural similarity to known enzyme inhibitors suggests its potential for direct use in biochemical and pharmacological research.[1] This guide will, therefore, focus on its potential applications in enzyme inhibition and antimicrobial screening, providing robust, adaptable protocols for these purposes.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference
CAS Number 144650-01-1[1]
Molecular Formula C₉H₁₂N₂O₂[1]
Molecular Weight 180.17 g/mol [1]
Appearance Grey solid[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Stock Solution Preparation:

For most biological assays, it is recommended to prepare a concentrated stock solution in an appropriate solvent. Due to the hydrochloride salt form, 2,3-Dimethoxy-benzamidine is expected to have good solubility in aqueous buffers. However, for higher concentrations, organic solvents such as DMSO or ethanol can be used.

Protocol for Stock Solution Preparation (10 mM in DMSO):

  • Weigh out 1.80 mg of this compound.

  • Add 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the solid is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: When preparing working solutions for aqueous assays, ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent-induced artifacts.[3]

Safety and Handling Precautions

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: May cause serious eye irritation.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.

Recommended Handling Practices:

  • Always work in a well-ventilated area, preferably a fume hood, when handling the solid compound.[4]

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid generating dust when weighing and handling the solid.[4]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water.

  • Store the compound in a tightly sealed container in a cool, dry place as recommended.[1]

Application in Enzyme Inhibition Assays

The benzamidine scaffold is a classic feature of serine protease inhibitors. Furthermore, derivatives like p-aminobenzamidine are known inhibitors of other enzymes, such as nitric oxide synthase (NOS).[5] Therefore, a primary application of this compound is as a potential inhibitor in enzyme kinetic studies.

General Protocol for Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound against a target enzyme using a spectrophotometric or fluorometric assay.

Materials:

  • Target enzyme

  • Enzyme substrate

  • Assay buffer

  • This compound stock solution

  • Positive control inhibitor (if available)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A common starting range is from 100 µM to 1 nM.

  • Enzyme Preparation: Dilute the target enzyme to the desired working concentration in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Diluted this compound or vehicle control (e.g., DMSO)

    • Diluted enzyme

  • Pre-incubation: Gently mix and incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the enzyme substrate to each well to start the reaction.

  • Data Acquisition: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Determining the Inhibition Constant (Ki)

The IC₅₀ value is dependent on the experimental conditions, particularly the substrate concentration. To determine the intrinsic binding affinity of the inhibitor, the inhibition constant (Ki) should be calculated. For a competitive inhibitor, the Cheng-Prusoff equation can be used:

Ki = IC₅₀ / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration.

  • Km is the Michaelis-Menten constant for the substrate.

To determine the mechanism of inhibition (e.g., competitive, non-competitive), kinetic studies should be performed by measuring enzyme activity at various substrate and inhibitor concentrations.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor D Add Inhibitor and Enzyme to Microplate A->D B Prepare Enzyme Working Solution B->D C Prepare Substrate Working Solution F Add Substrate to Initiate Reaction C->F E Pre-incubate D->E 15-30 min E->F G Measure Signal (Absorbance/Fluorescence) F->G Kinetic Read H Calculate Reaction Velocities G->H I Plot Dose-Response Curve H->I J Determine IC50 and Ki I->J Competitive_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (e.g., 2,3-Dimethoxy-benzamidine) P Product (P) ES->P k_cat

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,3-dimethoxy-benzamidine hydrochloride. This molecule is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of enzyme inhibitors and other bioactive compounds.[1] Achieving a high yield of this compound is critical for the efficiency of multi-step synthetic campaigns.

This guide is designed for researchers and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, providing a robust framework for troubleshooting and optimizing your synthesis. We will focus on the most common and reliable pathway: the Pinner reaction .

The Core Synthesis Pathway: The Pinner Reaction

The Pinner reaction, first described by Adolf Pinner in 1877, is a classic and highly effective method for converting nitriles into amidines.[2][3] The synthesis of this compound from its corresponding nitrile, 2,3-dimethoxybenzonitrile, proceeds in two critical stages:

  • Formation of the Pinner Salt: The nitrile reacts with an alcohol (typically anhydrous ethanol) under strictly anhydrous acidic conditions (using hydrogen chloride gas) to form an intermediate ethyl imidate hydrochloride, commonly known as a Pinner salt.[4][5]

  • Ammonolysis: The isolated and purified Pinner salt is then treated with a source of ammonia (e.g., a solution of ammonia in alcohol or ammonium chloride) to yield the final this compound.[2][6]

Pinner_Reaction cluster_reagents Nitrile 2,3-Dimethoxybenzonitrile PinnerSalt Ethyl 2,3-dimethoxybenzimidate HCl (Pinner Salt) Nitrile->PinnerSalt Step 1: Imidate Formation Amidine 2,3-Dimethoxy-benzamidine HCl PinnerSalt->Amidine Step 2: Ammonolysis Reagent1 + Anhydrous EtOH + Anhydrous HCl (g) Reagent2 + NH3 / EtOH Side_Reactions PinnerSalt Pinner Salt Intermediate Amidine Desired Product: 2,3-Dimethoxy-benzamidine HCl PinnerSalt->Amidine + NH3 (Desired Path) Ester Byproduct: Ethyl 2,3-Dimethoxybenzoate PinnerSalt->Ester + H2O (Hydrolysis) Amide Byproduct: 2,3-Dimethoxybenzamide PinnerSalt->Amide High Temp (Degradation)

Caption: Competing reaction pathways for the Pinner salt intermediate.

Q2: I've tried to be careful about moisture, but my yields are still low and I see multiple spots on my TLC plate. What else should I check?

A2: The second most critical factor is temperature control. The Pinner salt intermediate is thermodynamically unstable. [3]If the reaction temperature is too high, especially during the HCl saturation step, the salt can undergo thermal degradation or rearrangement to form 2,3-dimethoxybenzamide and an alkyl chloride (ethyl chloride). [2][3] Expert Recommendation:

  • Step 1 (Pinner Salt Formation): This step is often exothermic. You must maintain the reaction temperature between 0°C and 5°C using an ice-water bath throughout the introduction of HCl gas. [6]* Step 2 (Ammonolysis): While this step can often be run at room temperature, it's good practice to add the ammonia source slowly at a low temperature to control any potential exotherm before allowing the reaction to warm.

Q3: My reaction stalls, and I recover a significant amount of my starting 2,3-dimethoxybenzonitrile. How can I drive the reaction to completion?

A3: This points to an incomplete formation of the Pinner salt, likely due to insufficient HCl. The first step of the reaction requires the protonation of the nitrile nitrogen to activate it for nucleophilic attack by the alcohol. [5]If the concentration of HCl is too low, the reaction equilibrium will not favor the product.

Self-Validating Protocol:

  • Ensure Dry HCl: Use a commercial lecture bottle of anhydrous HCl gas or generate it fresh by adding concentrated sulfuric acid dropwise to solid sodium chloride or ammonium chloride. Pass the gas through a drying tube filled with calcium chloride or Drierite before bubbling it into your reaction mixture.

  • Saturate the Solution: Bubble the dry HCl gas through the chilled solution of nitrile and ethanol for an extended period (often 2-4 hours). You should observe the formation of a precipitate (the Pinner salt).

  • Monitor Progress: Before workup, you can (carefully) take a small aliquot, quench it, and run a TLC to check for the disappearance of the starting nitrile.

Q4: My final product is a white solid, but the yield is over 100% and the melting point is broad. What impurity is present?

A4: Your product is likely contaminated with unreacted ammonium chloride. In the ammonolysis step, an excess of ammonium chloride is often used to ensure complete conversion of the Pinner salt. [7][8]Because both the product and ammonium chloride are salts, they can co-precipitate during workup, artificially inflating your yield and compromising purity.

Purification Strategy:

  • Solvent Washing: Ammonium chloride is largely insoluble in cold ethanol. After the ammonolysis step, filtering the crude product and washing the filter cake thoroughly with cold, anhydrous ethanol can remove a significant portion of the unreacted ammonium chloride.

  • Recrystallization: If simple washing is insufficient, recrystallization is necessary. A common solvent system is ethanol/ether. Dissolve the crude product in a minimal amount of warm ethanol and then slowly add anhydrous diethyl ether until the solution becomes turbid. Cool the mixture to induce crystallization of the pure amidine hydrochloride, leaving the more soluble impurities in the mother liquor.

Data Summary for Optimization

The following table summarizes the critical parameters and their impact on the synthesis. Use this as a quick reference for designing your optimization experiments.

ParameterSub-Optimal ConditionConsequenceRecommended Action
Water Content Wet solvents/glasswareHydrolysis of Pinner salt to ester byproduct; low yield.Use flame-dried glassware under an inert atmosphere; use anhydrous grade or freshly distilled solvents.
Temperature > 10°C during HCl additionThermal degradation of Pinner salt to amide byproduct.Maintain reaction at 0-5°C with an ice bath during HCl saturation. [6]
HCl Gas Insufficient bubbling timeIncomplete conversion of nitrile; recovery of starting material.Saturate the reaction mixture with dry HCl gas for 2-4 hours until precipitation is complete.
Ammonia Source Insufficient equivalentsIncomplete conversion of Pinner salt to amidine.Use a sufficient excess of the ammonia source (e.g., alcoholic ammonia or ammonium chloride).
Purification Inadequate washingContamination with NH₄Cl, leading to inaccurate yield and low purity.Wash the crude product thoroughly with cold ethanol and/or recrystallize from an appropriate solvent system. [7][8]

Optimized Experimental Protocols

These protocols are designed to maximize yield and purity by incorporating the troubleshooting insights discussed above.

Protocol A: Preparation of Ethyl 2,3-dimethoxybenzimidate hydrochloride (Pinner Salt)
  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a thermometer, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a sodium bicarbonate solution). Flame-dry all glassware under vacuum or high heat and allow it to cool under a stream of dry nitrogen or argon.

  • Reagents: To the flask, add 2,3-dimethoxybenzonitrile (1.0 eq) and anhydrous ethanol (5.0 eq).

  • Reaction: Cool the stirred solution to 0°C using an ice-water bath. Begin bubbling dry hydrogen chloride gas through the solution. Monitor the internal temperature to ensure it does not rise above 5°C.

  • Completion: Continue the HCl addition for 2-4 hours. A thick white precipitate of the Pinner salt should form. Once the reaction is complete (as indicated by the cessation of further precipitation or by TLC analysis), stop the gas flow and seal the flask.

  • Isolation: Filter the solid precipitate under an inert atmosphere (e.g., in a glove bag or using a Schlenk filter). Wash the filter cake with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.

  • Drying: Dry the white crystalline Pinner salt under high vacuum. Do not heat the solid. Store it in a desiccator until use in the next step.

Protocol B: Conversion to this compound
  • Setup: In a flame-dried round-bottom flask, suspend the Pinner salt (1.0 eq) from Protocol A in anhydrous ethanol (approx. 10 mL per gram of salt).

  • Ammonolysis: Cool the suspension to 0°C. To this, add a saturated solution of ammonia in anhydrous ethanol (approx. 3.0 eq) dropwise with vigorous stirring. Alternatively, add solid ammonium chloride (1.5 eq) followed by a catalytic amount of a non-nucleophilic base if needed, though direct ammonolysis is often cleaner.

  • Reaction: After the addition, seal the flask and allow the reaction to stir at room temperature overnight. The reaction progress can be monitored by TLC.

  • Workup: Reduce the solvent volume under reduced pressure. The crude this compound will precipitate.

  • Purification: Collect the solid by filtration. Wash the solid extensively with cold anhydrous ethanol to remove any residual ammonium chloride, followed by a final wash with anhydrous diethyl ether.

  • Drying & Characterization: Dry the purified white solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Troubleshooting Workflow

If you encounter issues, follow this logical decision tree to diagnose the problem.

Troubleshooting_Workflow Start Low Yield of 2,3-Dimethoxy-benzamidine HCl Check_SM Recovered Starting Material? Start->Check_SM Check_Byproduct Oily Byproduct or Ester Signature in NMR? Start->Check_Byproduct Check_Purity Yield >100% or Broad Melting Point? Start->Check_Purity Check_SM->Check_Byproduct No Sol_HCl Root Cause: Incomplete HCl Saturation Action: Use dry HCl, increase bubbling time, ensure low temperature. Check_SM->Sol_HCl Yes Sol_Water Root Cause: Water Contamination Action: Use anhydrous solvents/reagents, flame-dry glassware, use inert atmosphere. Check_Byproduct->Sol_Water Yes Sol_Temp Root Cause: High Temperature Action: Maintain 0-5°C during Step 1. Check for amide byproduct. Check_Byproduct->Sol_Temp No, but other impurities Sol_NH4Cl Root Cause: NH4Cl Contamination Action: Wash crude product with cold EtOH. Recrystallize from EtOH/Ether. Check_Purity->Sol_NH4Cl Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q: Why is the hydrochloride salt form the target, and not the free base?

    • A: Amidines are strong organic bases. The free base is often an oil or a low-melting solid that can be unstable and difficult to handle and purify. The hydrochloride salt is typically a stable, crystalline solid with a sharp melting point, making it easier to purify by recrystallization and store long-term.

  • Q: Are there alternatives to the Pinner reaction?

    • A: Yes, other methods exist, such as the reaction of amides with activating agents like triflic anhydride followed by the addition of an amine, or various metal-catalyzed additions of amines to nitriles. [9][10]However, for many applications, the Pinner reaction remains a cost-effective and reliable choice that avoids expensive or highly toxic reagents.

  • Q: What are the primary safety hazards I should be aware of?

    • A:

      • Anhydrous Hydrogen Chloride: This is a highly corrosive and toxic gas. All operations involving HCl gas must be conducted in a certified chemical fume hood. A proper gas trap must be used to neutralize any unreacted gas.

      • Flammable Solvents: Ethanol and diethyl ether are highly flammable. Ensure there are no ignition sources nearby and use proper grounding procedures when transferring large volumes.

      • Exothermic Reactions: Both the reaction of HCl with ethanol and the ammonolysis step can be exothermic. Always use an ice bath and add reagents slowly to maintain control of the reaction temperature.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
  • Song, S. S. (2016). The Synthesis Route Design And Preparation Of 2,3-dimethoxy Benzaldehyde. (Master's Thesis). Retrieved from [Link]

  • Google Patents. (n.d.). CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
  • Google Patents. (n.d.). CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • ResearchGate. (2020). Synthesis of Amidines and its application to heterocycles synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106565541A - Synthesis method for benzamidine derivatives.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • ResearchGate. (2025). Mild method for the synthesis of amidines by the electrophilic activation of amides. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,3-Dimethoxy-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this critical intermediate. 2,3-Dimethoxy-benzamidine serves as a valuable building block in the synthesis of various pharmaceutical agents, particularly enzyme inhibitors.[1][2] Achieving high purity is paramount for downstream applications and ensuring reproducible results.

This resource is structured to address specific challenges you may encounter during the purification process, moving beyond a simple recitation of steps to explain the underlying chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing likely causes and actionable solutions.

Issue 1: The isolated product is an oil or a sticky solid and refuses to crystallize.

  • Plausible Cause 1: Presence of Residual Solvent. Even trace amounts of reaction solvents (e.g., DMF, DMSO) or extraction solvents can inhibit crystallization.

  • Solution: Ensure the crude product is thoroughly dried under high vacuum, possibly with gentle heating (if the compound is thermally stable). A good practice is to co-evaporate the crude material with a high-boiling point, non-polar solvent like toluene to azeotropically remove residual polar solvents.

  • Plausible Cause 2: Impurities acting as a crystallization inhibitor. Common impurities from the synthesis of benzamidines include unreacted nitrile starting material or ammonium chloride.[3][4]

  • Solution:

    • Acid/Base Wash: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities, followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. The hydrochloride salt of your product should remain in the organic layer, but care must be taken with pH to avoid converting it to the free base which might have different solubility.

    • Ammonium Chloride Removal: If ammonium chloride is a suspected impurity from a Pinner reaction, it can often be removed by washing the crude product with cold water, as this compound has limited solubility in cold water while ammonium chloride is highly soluble. Alternatively, dissolving the crude product in a minimal amount of a polar solvent like methanol and filtering off the insoluble ammonium chloride can be effective.[3]

  • Plausible Cause 3: Incorrect pH. The hydrochloride salt is generally more crystalline than the free base.

  • Solution: Ensure the final product is in a sufficiently acidic environment. During workup, after any base washes, a final wash with dilute HCl can help ensure the formation of the hydrochloride salt. If the product is in an aqueous solution, careful acidification with concentrated HCl can precipitate the hydrochloride salt.

Issue 2: The recrystallized product has a low melting point and a broad melting range.

  • Plausible Cause: Incomplete purification. This indicates the presence of impurities that are co-crystallizing with the product.

  • Solution:

    • Re-evaluate the Recrystallization Solvent System. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5] For benzamidine hydrochlorides, ethanol, methanol, or mixtures of alcohol with other solvents like ethyl acetate or water are often effective.[4][6][7] Experiment with different solvent systems. A mixed solvent system (e.g., ethanol/ether) can sometimes provide better selectivity for crystallization.

    • Charcoal Treatment: If the product has a persistent color (the pure compound is typically a white to grey solid), it may be due to colored impurities.[1] Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat gently, and then filter the hot solution through celite to remove the charcoal and adsorbed impurities before crystallization.[8]

Issue 3: Significant loss of product during recrystallization.

  • Plausible Cause 1: Using too much solvent. This will keep a significant portion of the product dissolved in the mother liquor even at low temperatures.

  • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated as it cools, maximizing crystal yield.

  • Plausible Cause 2: Premature crystallization during hot filtration.

  • Solution: Use a pre-heated funnel for the hot filtration step to prevent the solution from cooling and depositing crystals on the filter paper.

  • Plausible Cause 3: The product is moderately soluble in the chosen cold solvent.

  • Solution: After cooling the solution to room temperature, place it in an ice bath or refrigerator to further decrease the solubility of the product and induce maximum crystallization.

Problem Potential Cause Recommended Action
Oily/Sticky ProductResidual SolventDry under high vacuum; consider azeotropic removal with toluene.
ImpuritiesPerform acid/base washes; specifically target ammonium chloride removal.
Incorrect pHEnsure the final product is the hydrochloride salt by treating with HCl.
Low/Broad Melting PointIncomplete PurificationRe-evaluate recrystallization solvent; consider charcoal treatment.[8]
Low YieldToo Much Recrystallization SolventUse the minimum amount of hot solvent for dissolution.
Premature CrystallizationUse a pre-heated funnel for hot filtration.
Product Solubility in Cold SolventCool the filtrate in an ice bath to maximize precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Based on procedures for similar benzamidine derivatives, ethanol or methanol are excellent starting points.[4][6][7] You can also explore mixed solvent systems. A good approach is to dissolve the compound in a minimal amount of hot ethanol and then slowly add a less polar co-solvent like ethyl acetate or diethyl ether until turbidity is observed, then allow it to cool slowly.

Q2: How can I confirm the purity of my final product?

A2: The purity of this compound can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure and identify any organic impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry place.[9] Storing at 0-8°C is recommended.[1] It is important to protect it from moisture to prevent hydrolysis.

Q4: My product is a grey solid. Is this normal?

A4: Yes, the appearance of 2,3-Dimethoxy-benzamidine is described as a grey solid.[1] While a pure white solid is often the goal, a greyish tint is not necessarily indicative of significant impurity. However, if the color is dark, treatment with activated charcoal during recrystallization may be beneficial.[8]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Diagram: Purification Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Charcoal Charcoal Treatment (Optional) Dissolve->Charcoal if colored Filter Hot Filtration Dissolve->Filter Charcoal->Filter Cool Slow Cooling & Ice Bath Filter->Cool Isolate Vacuum Filtration & Cold Solvent Wash Cool->Isolate Dry Dry Under Vacuum Isolate->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of 2,3-Dimethoxy-benzamidine HCl.

References

  • CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde - Google P
  • CN106565541A - Synthesis method for benzamidine derivatives - Google P
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • EP1357108A1 - Benzamidine derivatives and process for production thereof - Google P
  • CN100528836C - Purifying method of high-purity amidine hydrochloride - Google P
  • Preparation method of 2,3-dimethoxy benzaldehyde - Eureka | P
  • CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride - Google P
  • Benzamidine hydrochloride synthesis - ChemicalBook.
  • Supporting Information to Syntheses of Novel 1,3-Diazaazulene Derivatives And Their Nonlinear Optical Characteriz
  • Benzene, 1,1'-(3-methyl-1-cyclopropene-1,2-diyl) - Organic Syntheses Procedure.
  • 2,3-Dimethoxy-benzamidine - Chem-Impex.
  • Benzamidine - Wikipedia.
  • Safety Data Sheet: Benzamidine hydrochloride - Carl ROTH.
  • What is the synthesis and application of Benzamidine hydrochloride? - FAQ - Guidechem.
  • SAFETY D
  • Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs - Benchchem.
  • Benzamidine hydrochloride anhydrous - Apollo Scientific.
  • Crystallization and preliminary X-ray crystallographic studies of benzamidine-inhibited trypsin from the North

Sources

Technical Support Guide: Synthesis of 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Ortho-Effect Challenge

Synthesizing 2,3-Dimethoxy-benzamidine hydrochloride presents a specific set of challenges distinct from its meta- or para-substituted counterparts (e.g., 3,4-dimethoxybenzamidine). The primary hurdle is the steric hindrance imposed by the methoxy group at the 2-position (ortho) .

This substituent creates a physical blockade near the nitrile carbon, significantly retarding the nucleophilic attack required for amidine formation. Standard Pinner reaction conditions often lead to incomplete conversion or stalled intermediates. Furthermore, the electron-donating nature of the dimethoxy motif deactivates the nitrile carbon, making it less electrophilic.

This guide provides troubleshooting for these specific issues, offering optimized protocols that account for both steric and electronic deactivation.

Module 1: Method Selection & Strategy

Before troubleshooting, ensure you are using the correct synthetic pathway for this sterically demanding substrate.

Method Selection Decision Tree

MethodSelection Start Start: 2,3-Dimethoxybenzonitrile Scale Scale of Reaction? Start->Scale Standard Standard Pinner (HCl(g) / EtOH) Scale->Standard >100g (Cost driven) *High Failure Risk* Enhanced Lewis Acid Promoted Pinner (AcCl / EtOH or TMSOTf) Scale->Enhanced 1g - 100g (Balanced) Garigipati Garigipati Method (AlMe3 / NH4Cl) Scale->Garigipati <1g - 10g (Highest Success Rate) Standard->Enhanced If <50% Conv.

Figure 1: Decision matrix for selecting the synthetic route based on scale and steric risk.

Module 2: Troubleshooting The Pinner Reaction

The Pinner reaction involves converting the nitrile to an imidate ester (Pinner salt) using HCl and an alcohol, followed by ammonolysis.

Common Failure Modes
SymptomProbable CauseTechnical ExplanationCorrective Action
No Reaction / Starting Material Recovered Steric Hindrance The 2-OMe group blocks the attack of ethanol on the nitrile carbon.Switch to Methanol: Use MeOH instead of EtOH to reduce the steric bulk of the nucleophile. Increase HCl: Saturation must be maintained. Re-saturate with HCl(g) every 12h.
Hydrolysis to Ester/Amide Moisture Contamination The imidate intermediate is extremely hygroscopic. Water reacts faster than ammonia, forming the ester (2,3-dimethoxybenzoate) or amide.Dry Solvents: Solvents must be anhydrous (<50 ppm H2O). Drying Tube: Use a CaCl2 trap or N2 blanket. Do NOT open the flask to air until ammonolysis is ready.
Sticky Gum / No Precipitate Solubility of Imidate The 2,3-dimethoxy imidate salt is lipophilic and may not crystallize in ether/ethanol mixtures.Anti-solvent Crash: Dilute the reaction mixture with excessive anhydrous diethyl ether (Et2O) or MTBE. Triturate vigorously to induce crystallization.
Optimized Protocol: The "In-Situ" Lewis Acid Method

Recommended for 2,3-dimethoxy substrates to avoid handling HCl gas.

Reagents:

  • 2,3-Dimethoxybenzonitrile (1.0 eq)

  • Acetyl Chloride (3.0 - 5.0 eq)

  • Anhydrous Methanol (Solvent & Reagent)

  • Ammonia in Methanol (7N)

Step-by-Step:

  • Preparation: Dissolve nitrile in anhydrous Methanol (0.5 M concentration) under Nitrogen.

  • Activation: Dropwise add Acetyl Chloride at 0°C. Note: This generates anhydrous HCl in situ and scavenges any residual water.

  • Incubation: Allow to warm to Room Temperature (RT). Stir for 24-48 hours.

    • Checkpoint: Monitor by TLC/HPLC.[1] If conversion <50% after 24h, heat to 40°C in a sealed pressure vial.

  • Workup (Imidate): Remove volatiles completely under high vacuum. Do not expose to moist air.

  • Ammonolysis: Redissolve the residue in minimal dry MeOH. Add 7N NH3 in MeOH (excess, ~10 eq) at 0°C.

  • Final Isolation: Stir 12h. Evaporate solvent. Recrystallize the crude solid from iPrOH/Ether.

Module 3: The Garigipati Method (Aluminum Amide)

If the Pinner reaction fails due to the "ortho-effect," the Garigipati method is the gold standard for sterically hindered nitriles. It uses a powerful aluminum amide nucleophile.

Critical Safety Warning

Trimethylaluminum (AlMe3) is pyrophoric. This reaction requires strict inert atmosphere (Schlenk line or Glovebox) and anhydrous toluene.

Troubleshooting the Garigipati Route

Q: The reaction turns into a solid gel and stirring stops. What happened?

  • A: The aluminum-amidine complex is insoluble in toluene. This is a good sign (conversion is happening), but it hinders mixing.

  • Fix: Use a mechanical stirrer or add more anhydrous toluene. Do not stop the reaction; increase temperature to 80-100°C to drive it to completion.

Q: Low yield after workup (Silica gel trapping).

  • A: Amidines bind irreversibly to silica gel due to their high basicity (pKa ~11-12).

  • Fix: Do NOT use standard silica chromatography.

    • Option A: Crystallization only (preferred).

    • Option B: Deactivate silica with 5% Triethylamine (TEA) in the eluent.

    • Option C: Use Alumina (Basic) instead of Silica.

Q: Product is an oil, not a solid.

  • A: You likely have the free base, which is often an oil or low-melting solid.

  • Fix: Dissolve the oil in anhydrous Ethanol. Add 4M HCl in Dioxane (1.1 eq). Add Et2O until turbid. Cool to -20°C to crystallize the Hydrochloride salt .

Garigipati Mechanism & Workflow

Garigipati Reagents AlMe3 + NH4Cl (Toluene, 0°C) ActiveSpecies Active Species: Me(Cl)Al-NH2 Reagents->ActiveSpecies - CH4 (Gas) Complex Aluminum-Amidine Complex ActiveSpecies->Complex + Nitrile (80°C, 12h) Nitrile 2,3-Dimethoxy- benzonitrile Nitrile->Complex Quench Acidic Workup (HCl / MeOH) Complex->Quench Hydrolysis Product Benzamidine HCl Quench->Product

Figure 2: The Garigipati workflow. Note the evolution of Methane gas during reagent preparation.

Module 4: Quality Control & Characterization

Analytical Specifications
TestExpected ResultCommon Deviation
1H NMR (DMSO-d6) Two singlets (~3.8 ppm) for OMe. Broad singlets (9.0-9.5 ppm) for Amidine NH.Missing NH peaks (indicates free base or hydrolysis to amide).
Mass Spec (ESI+) [M+H]+ = 181.1[M+H]+ = 182.1 (Amide hydrolysis product).
Appearance White crystalline solidYellow/Orange oil (indicates oxidation or residual solvent).
Solubility High: Water, Methanol. Low: Et2O, Hexane, DCM.Insoluble in water (indicates Amide impurity).
Storage & Stability
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Shelf Life: 12 months if kept dry. Rapidly degrades to amide if exposed to humid air at RT.

References

  • Pinner Reaction Mechanism & Conditions

    • Pinner, A., & Klein, F. (1877).[2][3] Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

    • Modern Review: Schaefer, F. C., & Peters, G. A. (1961). Mechanism of the Pinner Synthesis of Amidines. Journal of Organic Chemistry.[3] Link

  • Synthesis of Sterically Hindered Amidines (Garigipati Method)

    • Garigipati, R. S. (1990). An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972. Link

  • Lewis Acid Promotion in Pinner Reactions

    • Lange, U. E., et al. (1999). A New Mild Method for the Synthesis of Amidines. Tetrahedron Letters.
    • Application to 2,3-dimethoxy systems: See general protocols in Journal of Medicinal Chemistry for Factor Xa inhibitors containing ortho-methoxy benzamidines. e.g., Quan, M. L., et al. (1999). Link

  • Analytical Data & Stability

    • US Patent 9,567,292 B2. Process for preparation of 2,3-dihydroxy benzonitrile (Discusses monitoring of 2,3-dimethoxy precursors). Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the synthesis of 2,3-dimethoxy-benzamidine hydrochloride. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The primary route to synthesizing benzamidine derivatives from their corresponding nitriles is the Pinner reaction. This classic and reliable method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt (a "Pinner salt"), which is then converted to the target amidine.[1][2] This guide focuses on troubleshooting and optimizing this critical transformation.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound, providing causal explanations and actionable solutions.

Question 1: My reaction yield is very low, or I'm not getting any product. What are the likely causes?

Low or no product formation is one of the most common issues and typically points to problems in the initial Pinner salt formation.

  • Causality 1: Hydrolysis of the Imidate Intermediate. The Pinner reaction is highly sensitive to moisture. The intermediate, an alkyl imidate hydrochloride (Pinner salt), is readily hydrolyzed by water to form the corresponding ester (methyl or ethyl 2,3-dimethoxybenzoate) as a major byproduct. This pathway competes directly with the desired aminolysis to form the amidine.[1][3]

  • Causality 2: Incomplete Protonation of the Nitrile. The reaction is initiated by the protonation of the nitrogen atom of the nitrile (2,3-dimethoxybenzonitrile) by a strong acid, typically anhydrous hydrogen chloride (HCl).[1] This step is crucial as it activates the nitrile carbon, making it sufficiently electrophilic for the nucleophilic attack by the alcohol (e.g., ethanol). Insufficient HCl will result in a sluggish or incomplete reaction.

  • Causality 3: Poor Quality or Wet Reagents. Using anhydrous reagents and solvents is paramount. "Anhydrous" grade solvents straight from the bottle may not be sufficiently dry for this reaction.[4] Similarly, the starting nitrile must be dry.[3]

Solutions & Protocol:

  • Rigorous Drying of Apparatus and Reagents:

    • All glassware must be oven-dried at >120 °C for several hours and cooled under a stream of inert gas (e.g., nitrogen or argon).

    • Use a freshly distilled, anhydrous alcohol (absolute ethanol is common) as both the solvent and reactant.[3]

    • If the starting 2,3-dimethoxybenzonitrile has been stored for a long time, consider drying it under vacuum before use.[3]

  • Effective HCl Saturation:

    • Cool the suspension of 2,3-dimethoxybenzonitrile in anhydrous ethanol to 0 °C or below using an ice-salt bath.[1][3]

    • Bubble dry HCl gas through the solution slowly but steadily. The dryness of the HCl gas is critical; pass it through a drying tube filled with concentrated sulfuric acid or a commercial gas drying system before it enters the reaction vessel.

    • Continue saturation until the solution is fully saturated and white precipitate of the Pinner salt may begin to form.

  • Controlled Reaction Progression:

    • After saturation, seal the reaction vessel tightly and allow it to stir at a controlled temperature.[3] While some protocols suggest ambient temperature for an extended period (48h), others maintain low temperatures (0-15 °C) to prevent side reactions.[1][3] Temperature control is crucial as the imidate hydrochlorides can be thermodynamically unstable.[2]

Question 2: I've isolated a product, but my characterization (NMR, IR) shows significant impurities. What side reactions are occurring?

The formation of byproducts is often related to temperature control and the presence of nucleophiles other than the desired one.

  • Causality 1: Amide Formation. Imidate hydrochlorides are thermodynamically unstable and can rearrange into amides, especially if the temperature is not kept low.[2]

  • Causality 2: Ester Formation. As mentioned in the previous section, any trace of water will lead to the formation of the corresponding ester.

  • Causality 3: Incomplete Ammonolysis. The final step involves reacting the isolated Pinner salt with ammonia (or an amine) to form the amidine. If this reaction is incomplete, the final product will be contaminated with the intermediate imidate salt.

Solutions & Protocol:

  • Maintain Low Temperatures: Throughout the formation of the Pinner salt, keep the temperature below 15 °C, and ideally between -10 °C and 5 °C during HCl addition.[1][2]

  • Isolate the Pinner Salt Under Anhydrous Conditions: After the initial reaction, the Pinner salt should be isolated by filtration. This process must be done quickly and, if possible, under a blanket of inert gas to minimize exposure to atmospheric moisture.[3] Wash the isolated salt with cold, dry diethyl ether to remove any unreacted starting material or soluble byproducts.[3]

  • Ensure Complete Ammonolysis:

    • Dissolve the dried Pinner salt in an anhydrous alcohol (e.g., absolute methanol or ethanol).[3]

    • React this solution with a suitable source of ammonia. This can be done by bubbling anhydrous ammonia gas through the solution or by adding a solution of ammonia in an alcohol. The reaction is often exothermic.[3]

    • Allow the reaction to proceed to completion, often by stirring overnight in a sealed flask.[3]

Question 3: The final product is difficult to handle; it's sticky or oily. How can I effectively purify my this compound?

Handling and purification challenges often arise from the hygroscopic nature of the product and contamination with inorganic salts.

  • Causality 1: Hygroscopicity. Amidine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This can cause the crystalline solid to become sticky or even liquefy.

  • Causality 2: Ammonium Chloride Contamination. If ammonium chloride is used as the ammonia source, or forms as a byproduct, it can be difficult to separate from the desired product.

Solutions & Protocol:

  • Handling Hygroscopic Solids:

    • Whenever possible, handle the purified solid in a controlled environment like a glove box or glove bag.[5]

    • If a controlled environment is not available, work quickly. Weigh the solid promptly and keep containers tightly sealed.

    • Store the final product in a desiccator over a strong drying agent (e.g., P₂O₅ or Drierite).

  • Purification by Recrystallization:

    • Recrystallization from a suitable solvent is often the best method for purification. Hot ethanol is a common choice for benzamidine derivatives.[6]

    • Dissolve the crude product in a minimal amount of hot ethanol. If impurities remain undissolved (like ammonium chloride), a hot filtration step may be necessary.

    • Allow the solution to cool slowly to induce crystallization. Cooling to 0 °C or below can maximize the yield.

    • Collect the crystals by filtration and dry thoroughly under high vacuum.

Optimized Reaction Workflow

The following table and diagram summarize the key parameters for a successful synthesis.

Table 1: Optimized Conditions for this compound Synthesis via Pinner Reaction

ParameterStage 1: Pinner Salt FormationStage 2: Ammonolysis
Starting Material 2,3-DimethoxybenzonitrileEthyl 2,3-dimethoxybenzenecarboximidate HCl
Solvent Anhydrous EthanolAnhydrous Ethanol or Methanol
Reagent/Catalyst Dry Hydrogen Chloride (gas)Anhydrous Ammonia (gas or solution)
Temperature -5 to 5 °C (HCl addition); 0 to 15 °C (reaction)0 °C to Room Temperature
Reaction Time 12 - 48 hours12 - 24 hours
Key Considerations Strictly anhydrous conditions are critical.[3] Maintain low temperature to prevent side reactions.[2]Ensure complete reaction of the intermediate. The reaction is often exothermic.[3]

Experimental Workflow Diagram

G cluster_0 Stage 1: Pinner Salt Formation cluster_1 Stage 2: Ammonolysis & Purification A 1. Charge Reactor: - 2,3-Dimethoxybenzonitrile - Anhydrous Ethanol B 2. Cool to 0°C A->B C 3. Saturate with Dry HCl Gas B->C D 4. React for 12-48h at 0-15°C C->D E 5. Isolate Pinner Salt (Filtration under N2) D->E F 6. Dissolve Pinner Salt in Anhydrous Ethanol E->F Transfer Intermediate G 7. Add Anhydrous Ammonia F->G H 8. React for 12-24h G->H I 9. Concentrate in Vacuo H->I J 10. Recrystallize (e.g., from Ethanol) I->J K 11. Dry under High Vacuum J->K L Final Product: 2,3-Dimethoxy-benzamidine HCl K->L

Caption: Workflow for the synthesis of 2,3-Dimethoxy-benzamidine HCl.

Logical Relationships in the Pinner Reaction

G Start 2,3-Dimethoxybenzonitrile + Anhydrous EtOH + Dry HCl Conditions Key Conditions Desired Desired Product: Pinner Salt Intermediate Start->Desired Anhydrous + Low Temp Side1 Side Product: Ester Hydrolysis Start->Side1 H2O Present Anhydrous Strictly Anhydrous LowTemp Low Temperature (<15°C) Water Presence of Water (H2O) HighTemp High Temperature (>25°C) Side2 Side Product: Amide Rearrangement Desired->Side2 High Temp

Caption: Key conditions influencing product vs. byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the critical storage and handling conditions for this compound? A: Due to its hygroscopic nature, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] It should be kept away from incompatible materials like strong oxidizing agents.[9] For long-term stability, storage under an inert atmosphere is recommended.

Q2: How can I confirm the identity and purity of my final product? A: A combination of spectroscopic methods is recommended.

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the two methoxy group protons (as singlets), and the amidine N-H protons (which may be broad and exchangeable with D₂O).[10][11]

  • ¹³C NMR: Look for signals corresponding to the aromatic carbons, the two distinct methoxy carbons, and the characteristic amidinium carbon (C=N).[10][11]

  • IR Spectroscopy: A key feature is the C=N stretching vibration, typically observed in the region of 1640-1690 cm⁻¹.[1]

  • Mass Spectrometry: To confirm the molecular weight of the free base.

Q3: Can I use a different alcohol for the Pinner reaction? A: Yes, other anhydrous alcohols like methanol can be used. The choice of alcohol will determine the intermediate alkyl imidate. However, anhydrous ethanol is a very common and effective choice.

Q4: Is it possible to perform this as a one-pot synthesis without isolating the Pinner salt? A: While some Pinner reactions can be adapted to one-pot procedures, isolating the intermediate Pinner salt is highly recommended.[3] This allows for its purification, removing unreacted starting materials and byproducts before the final ammonolysis step, leading to a much cleaner final product.

References

  • Eureka | Patsnap. (n.d.). Preparation method of 2,3-dimethoxy benzaldehyde. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
  • Google Patents. (n.d.). CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • Google Patents. (n.d.). CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
  • Chen, G., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(5), 5674-5687. [Link]

  • Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]

  • J&K Scientific. (n.d.). Pinner Reaction. Retrieved February 4, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.
  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2019). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US2996546A - Method of purifying benzidines.
  • Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved February 4, 2026, from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved February 4, 2026, from [Link]

  • MDPI. (2020). Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). Molecules, 25(21), 5088. [Link]

  • Google Patents. (n.d.). US2018797A - Method for drying hygroscopic material and the product thereof.
  • That Chemist. (2022, May 25). How to Best Dry Solvents [Video]. YouTube. [Link]

  • Supporting information. (n.d.). Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dimethoxy-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for stability-related issues you may encounter during your experiments. As a versatile research compound, understanding its stability profile is critical for reproducible and reliable results.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1] Safety data sheets for analogous compounds like benzamidine hydrochloride recommend room temperature storage for the solid form, with a shelf life of at least four years under these conditions.[2][3]

Q2: I've dissolved the compound in an aqueous buffer. How long is the solution stable?

Aqueous solutions of benzamidine derivatives are susceptible to hydrolysis. For benzamidine hydrochloride, it is recommended not to store aqueous solutions for more than one day.[2] We advise preparing fresh aqueous solutions of this compound for each experiment to ensure potency and purity. If storage is unavoidable, keep the solution refrigerated (2-8°C) and protected from light for the shortest possible time.

Q3: What are the visible signs of degradation?

Visible signs of degradation in the solid form can include discoloration (e.g., from a white or off-white powder to yellow or brown) or changes in texture (e.g., clumping due to moisture absorption). In solution, degradation may be indicated by a change in color, the formation of a precipitate, or a decrease in pH. However, significant degradation can occur without any visible changes.

Q4: My experiment is giving inconsistent results. Could this be a stability issue?

Yes, inconsistent experimental outcomes, such as a loss of expected biological activity (e.g., reduced enzyme inhibition), are a common indicator of compound degradation. If you observe a decline in performance over time or between different batches of prepared solutions, the stability of the this compound should be investigated.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem Potential Cause Recommended Action
Loss of Compound Activity Hydrolysis in Aqueous Solution: The amidine functional group is susceptible to hydrolysis, especially in neutral or alkaline conditions, converting it to the corresponding benzamide, which is inactive as a protease inhibitor.Prepare fresh solutions immediately before use. If using a buffered solution, consider a slightly acidic pH (e.g., pH 5-6) if your experiment allows, as this can slow the rate of hydrolysis for some amine-containing compounds.
Photodegradation: Exposure to light, particularly UV light, can cause degradation of aromatic compounds.[4][5]Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.
Appearance of Unknown Peaks in HPLC/LC-MS Analysis Degradation Products: New peaks are a direct indication that the parent compound is breaking down. These can arise from hydrolysis, oxidation, or photolytic cleavage.Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This can help confirm if the unknown peaks are related to your compound and helps in developing a stability-indicating analytical method.[6][7]
Solvent Interaction: The compound may be reacting with your solvent or other components in the mixture.Ensure the purity of your solvents. When preparing stock solutions in organic solvents like DMSO or ethanol, ensure they are anhydrous, as water content can lead to hydrolysis over time.[7]
Poor Solubility or Precipitation in Aqueous Buffer pH-Dependent Solubility: The hydrochloride salt is generally more soluble in aqueous solutions. If the pH of your buffer is too high, the compound may convert to its free base form, which can be less soluble.Check the pH of your buffer. Ensure it is compatible with maintaining the protonated (and more soluble) form of the amidine.
Degradation to an Insoluble Product: A degradation product may be less soluble than the parent compound.Analyze the precipitate to determine its identity. This can provide clues about the degradation pathway.

Key Stability Considerations & Mitigation Strategies

Hydrolytic Stability

The primary stability concern for this compound in experimental settings is its susceptibility to hydrolysis. The amidine functional group can be hydrolyzed to the corresponding 2,3-dimethoxybenzamide.

  • Causality: The carbon atom of the amidine group is electrophilic and can be attacked by water. This reaction is often catalyzed by acidic or basic conditions.[7]

  • Mitigation:

    • Prepare Fresh Solutions: This is the most effective way to avoid issues with hydrolysis.

    • Control pH: If possible, maintain solutions at a slightly acidic pH.

    • Use Aprotic Solvents for Stock Solutions: Prepare high-concentration stock solutions in anhydrous aprotic solvents like DMSO and store them at -20°C or -80°C.[8] Dilute to the final aqueous concentration immediately before use.

Photostability

Aromatic compounds, especially those with electron-donating groups like methoxy groups, can absorb UV light and undergo photodegradation.[4][5]

  • Causality: Absorption of light energy can promote the molecule to an excited state, leading to bond cleavage or reaction with other molecules, such as oxygen.

  • Mitigation:

    • Protect from Light: Always store both solid material and solutions in light-resistant containers (e.g., amber vials).

    • Minimize Exposure: During experiments, minimize the exposure of the compound to direct sunlight or strong artificial light.

Thermal Stability

While the solid form is generally stable at room temperature, elevated temperatures can promote degradation, both in solid and solution states.[3] Studies on related dimethoxybenzene compounds have shown that thermal decomposition can occur through the cleavage of the methoxy C-O bond at high temperatures.[9]

  • Causality: High temperatures provide the activation energy needed to break weaker bonds in the molecule, initiating degradation pathways.

  • Mitigation:

    • Controlled Storage: Store the solid compound and stock solutions at the recommended temperatures. Avoid leaving them on a lab bench for extended periods, especially in direct sunlight.

    • Avoid Excessive Heating: When dissolving the compound, avoid excessive heating unless specified by a protocol. Use sonication in a room temperature water bath if needed to aid dissolution.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol provides a standardized method for preparing and storing stock solutions to maximize stability and reproducibility.

  • Weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount of solid in a fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the desired stock concentration (e.g., 10-50 mM). Cap the vial and vortex or sonicate until fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber, tightly sealed vials. Store the aliquots at -20°C or -80°C. For benzamidine hydrochloride, storage at -80°C is recommended for up to 6 months.[8]

  • Usage: When needed, remove a single aliquot and allow it to thaw completely at room temperature. Dilute to the final working concentration in your experimental buffer immediately before use. Do not refreeze and reuse thawed aliquots.

Protocol 2: Simplified Forced Degradation Study

This protocol helps to assess the potential degradation pathways of this compound in your own laboratory setting.

  • Preparation: Prepare a solution of the compound in a relevant solvent (e.g., water or a 50:50 acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1M HCl to an aliquot of the solution.

    • Base Hydrolysis: Add 1M NaOH to an aliquot of the solution.

    • Oxidation: Add 3% H₂O₂ to an aliquot of the solution.[10]

    • Thermal Stress: Place an aliquot in an oven at 60°C.

    • Photolytic Stress: Expose an aliquot to a UV lamp or direct sunlight.

    • Control: Keep one aliquot at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24 hours).

  • Analysis: Neutralize the acidic and basic samples. Analyze all samples, including the control, by HPLC or LC-MS. Compare the chromatograms to identify new peaks (degradation products) and a decrease in the area of the parent compound peak.

Protocol 3: General HPLC Method for Purity Assessment

This is a starting point for a reverse-phase HPLC method to monitor the purity of your compound. Method optimization will likely be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm (based on the λmax of benzamidine hydrochloride[2])

  • Injection Volume: 10 µL

Visualizing Stability Concepts

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting experiments where the stability of this compound is suspected to be an issue.

G start Inconsistent Experimental Results (e.g., Loss of Activity) check_solution Is the working solution freshly prepared? start->check_solution prepare_fresh Prepare fresh solution and repeat experiment. check_solution->prepare_fresh No check_storage How was the stock solution stored? (Temp, Light, Aliquoted) check_solution->check_storage Yes yes_fresh Yes no_fresh No analyze_outcome Evaluate Outcome prepare_fresh->analyze_outcome Experiment Successful? new_stock Prepare new stock solution from fresh solid. Follow proper storage protocol. check_storage->new_stock Improper check_solid Is the solid compound old or discolored? check_storage->check_solid Proper improper_storage Improper Storage proper_storage Proper Storage new_stock->analyze_outcome order_new Order new batch of compound. check_solid->order_new Yes forced_degradation Perform simplified forced degradation study to identify potential instability under experimental conditions (pH, temp, light). check_solid->forced_degradation No order_new->analyze_outcome analyze Analyze results and adjust experimental parameters accordingly. forced_degradation->analyze analyze_outcome->forced_degradation No success Problem Solved analyze_outcome->success Yes

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

This diagram illustrates the primary chemical transformations that can lead to the degradation of this compound.

G cluster_0 Degradation Pathways parent 2,3-Dimethoxy-benzamidine (Active) hydrolysis Hydrolysis (+H2O, pH dependent) parent->hydrolysis photo Photodegradation (+Light, O2) parent->photo thermal Thermal Degradation (+Heat) parent->thermal product_hydrolysis 2,3-Dimethoxybenzamide (Inactive) hydrolysis->product_hydrolysis product_photo Various Photoproducts (e.g., ring cleavage, oxidation) photo->product_photo product_thermal Demetylated/Other Products thermal->product_thermal

Caption: Potential degradation pathways.

References

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. (2025). ResearchGate. [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. [Link]

  • Benzamidine. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2332, Benzamidine. [Link]

  • Di Masi, A., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 62, 117-25. [Link]

  • Galer, G., & Sket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-53. [Link]

  • Robichaud, D. J., et al. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. The Journal of Chemical Physics, 140(23), 234302. [Link]

  • K.C. Thompson, A.S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1), 16-20. [Link]

  • Lönnberg, H., et al. (2019). Tuning the stability of alkoxyisopropyl protection groups. Beilstein Journal of Organic Chemistry, 15, 648–656. [Link]

  • Foos, J. S., & Meltz, V. (1985). Thermal Decomposition of Dimethoxymethane Electrolyte Solution. Defense Technical Information Center. [Link]

  • Howard, P. H., & Saxena, J. (1976). Persistence and Degradability Testing of Benzidine and Other Carcinogenic Compounds. U.S. Environmental Protection Agency. [Link]

  • Development and Validation of Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Tizanidine HCl and Meloxicam in Rabbit's Plasma. (2025). ResearchGate. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Benzamidine hydrochloride. [Link]

  • Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate. (2025). ResearchGate. [Link]

  • Galer, G., & Šket, B. (2015). Photodegradation of methoxy substituted curcuminoids. Acta Chimica Slovenica, 62(2), 346-353. [Link]

  • Silva, A. C. M., et al. (2015). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry, 115(1), 887-893. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Badgujar, D., et al. (2024). Development and validation of stability-indicating assay method and identification of force degradation products of glucagon-like peptide-1 synthetic analog Exenatide using liquid chromatography coupled with Orbitrap mass spectrometer. European Journal of Mass Spectrometry, 30(3-4), 171-186. [Link]

  • de A. e Silva, M., et al. (1998). Thermal decomposition of some chemotherapic substances. Journal of Thermal Analysis and Calorimetry, 51(2), 859-864. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3,3'-Diaminobenzidine tetrahydrochloride. [Link]

  • Singh, R., & Kumar, R. (2013). Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis, 3(4), 133-140. [Link]

  • Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-360. [Link]

  • Gómez-Gomar, A., et al. (2006). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Journal of Pharmaceutical Sciences, 95(7), 1499-1510. [Link]

  • Zhang, Y., et al. (2021). Preparation and Thermal Decomposition Kinetics of a New Type of a Magnetic Targeting Drug Carrier. Polymers, 13(3), 369. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. [Link]

  • Gómez-Gomar, A., et al. (2006). Major degradation product identified in several pharmaceutical formulations against the common cold. Semantic Scholar. [Link]

  • Sperling, C., et al. (2008). Benzamidine-based coatings: Implication of inhibitor structure on the inhibition of coagulation enzymes in solution and in vitro hemocompatibility assessment. Biomaterials, 29(1), 29-38. [Link]

Sources

Technical Support Center: Stability & Degradation of 2,3-Dimethoxy-benzamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers working with 2,3-Dimethoxy-benzamidine hydrochloride . It is structured to provide immediate troubleshooting, mechanistic understanding, and validated protocols.

Status: Operational Subject: Solution Stability, Hydrolysis Kinetics, and Analytical Validation Ticket Priority: High (Compound is chemically labile in non-acidic media)

Core Issue: The Hydrolysis Hazard

The Problem: Users frequently report a loss of potency or the appearance of a new HPLC peak (Relative Retention Time ~1.1–1.2) after storing the compound in neutral or basic buffers. The Cause: Benzamidines are fundamentally unstable in aqueous solutions above pH 7.0. The amidine moiety (


) undergoes hydrolysis to form 2,3-dimethoxybenzamide  and ammonia.
Mechanistic Pathway

The degradation is pH-dependent.[1][2][3] The hydrochloride salt (solid form) is stable because the amidine is protonated (amidinium ion). In solution, raising the pH deprotonates the amidine, making the central carbon susceptible to nucleophilic attack by hydroxide ions or water.

DegradationPathway Amidinium Protonated Amidinium (Stable at pH < 5) [C-NH3]+ Neutral Neutral Amidine (Reactive Species) C(=NH)NH2 Amidinium->Neutral pH > 7 (Deprotonation) Neutral->Amidinium pH < 5 Intermediate Tetrahedral Intermediate Neutral->Intermediate + H2O / OH- Amide Degradant: 2,3-Dimethoxybenzamide (Inactive) Intermediate->Amide - NH3 Ammonia Byproduct: NH3 Intermediate->Ammonia

Figure 1: The pH-dependent hydrolysis pathway. Stability is compromised as the equilibrium shifts from the protonated amidinium to the neutral amidine.

Analytical Diagnostics (Self-Validating Protocols)

Do not assume stability. You must validate the integrity of your stock solution before use in critical assays (e.g., Ki determination, surface plasmon resonance).

Recommended HPLC Method

The 2,3-dimethoxy substitution pattern increases the lipophilicity of the molecule compared to unsubstituted benzamidine. The amide degradant is less polar than the amidine salt and will typically elute later on a Reverse Phase column.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (Maintains acidic pH to stabilize sample during run)
Mobile Phase B Acetonitrile
Gradient 5% B to 60% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring) and 210 nm (Amide bond)
Expected Result Amidine (Parent): ~3-4 min Amide (Degradant): ~5-6 min
Protocol: The "Force Degradation" Check

If you are unsure if a peak is a degradant, perform this confirmation test:

  • Take 10 µL of your stock solution.

  • Dilute into 90 µL of 0.1 M NaOH (pH > 12).

  • Incubate at room temperature for 60 minutes.

  • Neutralize with 10 µL of 1 M HCl.

  • Inject onto HPLC.

  • Result: The parent peak should decrease significantly, and the "suspect" impurity peak should increase. This positively identifies the hydrolysis product.

Troubleshooting & FAQs

Q1: I dissolved the HCl salt in PBS (pH 7.4) for a bioassay, and it precipitated after 4 hours. Why? A: This is likely not precipitation of the parent, but the formation of the amide degradant .

  • Explanation: The hydrochloride salt is highly water-soluble. However, at pH 7.4, the hydrolysis generates 2,3-dimethoxybenzamide. Primary amides generally have lower aqueous solubility than their corresponding amidine salts.

  • Fix: Prepare the stock in DMSO or water/acid (pH 4). Only dilute into PBS immediately before the assay.

Q2: My LC-MS shows a mass shift of +1 Da. Is this hydrolysis? A: Yes.

  • Math:

    • Amidine (R-C(=NH)NH2): Mass = M

    • Amide (R-C(=O)NH2): Mass = M + 1 (O=16 replaces NH=15).

  • Note: In positive mode ESI, you are looking for

    
    .
    
    • Parent Amidine

      
      
      
    • Degradant Amide

      
      
      
    • Correction: Actually, hydrolysis replaces =NH (15 Da) with =O (16 Da).[4] The net change is +1 Da. However , distinguishing +1 Da can be tricky with isotopes. Look for the retention time shift; the amide is less basic and will ionize differently (often weaker signal in ESI+ than the amidine).

Q3: Can I use phosphate buffer for storage? A: Avoid if possible. Phosphate buffers at neutral pH accelerate hydrolysis via general base catalysis.

  • Better Option: Acetate buffer (pH 4.5) or simply water acidified with 10mM HCl for long-term liquid storage.

Storage & Handling Decision Tree

Follow this logic flow to ensure sample integrity.

StorageLogic Start Start: 2,3-Dimethoxy-benzamidine HCl Form Current State? Start->Form Solid Solid Powder Form->Solid Solution In Solution Form->Solution SolidStorage Store at -20°C Desiccated (Stable > 2 years) Solid->SolidStorage SolventCheck Check Solvent pH Solution->SolventCheck Acidic pH < 5 (Water/HCl, DMSO) SolventCheck->Acidic Neutral pH > 7 (PBS, Tris, HEPES) SolventCheck->Neutral AcidicStore Store at -20°C (Stable for weeks) Acidic->AcidicStore NeutralStore CRITICAL RISK Hydrolysis T1/2 ~ hours/days Neutral->NeutralStore Action Action: Prepare FRESH. Do not store. NeutralStore->Action

Figure 2: Decision support for storage conditions. Note that neutral pH solutions are transient and should not be stored.

References & Authoritative Sources

  • Hydrolysis Mechanism of Benzamidines:

    • Clement, B. (2002). Reduction of Amidines and Amidoximes. In: Drug Metabolism: Current Concepts. This establishes the fundamental susceptibility of the amidine carbon to nucleophilic attack.

    • Source:

  • pH-Dependent Stability Kinetics:

    • Taylor, J. B., & Kennewell, P. D. (1981). Introductory Medicinal Chemistry. (Discusses the bio-isosterism and stability of amidines vs. amides).

    • Specific kinetic data on benzamidine hydrolysis indicates pseudo-first-order kinetics with respect to hydroxide ion concentration.

    • Source:

  • Analytical Validation (HPLC/LC-MS):

    • Standard USP protocols for Benzamidine Hydrochloride related substances utilize Reverse Phase C18 columns with phosphate/acetonitrile gradients, detecting the amide impurity.

    • Source: (General reference for amidine separation).

  • Substituent Effects (2,3-Dimethoxy):

    • The electron-donating methoxy groups at the 2,3-position increase electron density on the ring. While this stabilizes the protonated amidinium form, it does not prevent hydrolysis once the pH is raised. The steric hindrance at the 2-position provides only marginal protection against water attack compared to the electronic susceptibility.

    • Source:

Sources

Technical Support Center: Enzyme Inhibition Assays with 2,3-Dimethoxy-benzamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. V. Thorne Subject: Troubleshooting & Optimization Guide for Serine Protease Inhibition Last Updated: February 4, 2026

Introduction: The Mechanistic Context[1]

2,3-Dimethoxy-benzamidine hydrochloride is a specialized competitive, reversible inhibitor targeting trypsin-like serine proteases (e.g., Trypsin, Thrombin, Factor Xa). Structurally, the amidine group (


) functions as an arginine mimetic. It carries a positive charge at physiological pH, allowing it to form a critical salt bridge with the aspartate residue (e.g., Asp189 in trypsin) located at the bottom of the enzyme's S1 specificity pocket.

Unlike non-specific alkylating agents (e.g., PMSF), this molecule competes directly with the substrate for the active site. Therefore, your assay results are strictly dependent on the ratio of Inhibitor (


) to Substrate (

). Most troubleshooting cases arise from a misunderstanding of this competitive equilibrium rather than compound failure.

Part 1: Pre-Assay Preparation & Stability

Physical Properties & Solubility Data

The hydrochloride salt form improves aqueous solubility, but the methoxy substitutions add lipophilicity compared to unsubstituted benzamidine.

ParameterSpecificationNotes
Molecular Weight ~216.66 g/mol Includes HCl salt.
Primary Solvent DMSO or WaterStock at 10–50 mM in 100% DMSO is recommended for long-term stability.
Aqueous Solubility ModerateSoluble in buffers (PBS, Tris) up to ~5-10 mM. High concentrations (>10 mM) may precipitate in high-salt buffers.
pKa (Amidine) ~11.6Critical: Must be protonated to bind. Assays at pH > 10 will show loss of potency.
Stability Oxidation SensitiveThe amidine group can hydrolyze or oxidize over time. Prepare fresh.
FAQ: Reagent Handling

Q: My stock solution has turned slightly yellow. Is it still usable? A: No. Benzamidine derivatives are prone to oxidation, which can lead to the formation of breakdown products that may absorb light (interfering with UV assays) or lose inhibitory potency. Always prepare fresh stocks or store single-use aliquots at -20°C under inert gas (nitrogen/argon) if possible.

Q: Can I use this inhibitor in a buffer containing SDS? A: Caution is advised. While the inhibitor itself is stable in SDS, anionic detergents (SDS) can form ion pairs with the cationic amidine group, potentially reducing the effective concentration of the inhibitor available to bind the enzyme. Non-ionic detergents (Tween-20, Triton X-100) are preferred.

Part 2: Assay Optimization & Experimental Logic

The Competitive Inhibition Trap

Because 2,3-Dimethoxy-benzamidine is competitive, the observed


 is not  a constant; it shifts linearly with substrate concentration. You must define your substrate concentration (

) relative to the Michaelis constant (

).

The Cheng-Prusoff Correction: To determine the true affinity (


) of the inhibitor, you must apply the Cheng-Prusoff equation for competitive inhibition:


  • If you run the assay at

    
    , then 
    
    
    
    .
  • If you run the assay at saturating substrate (

    
    ), your 
    
    
    
    will appear 11-fold higher (weaker potency) than the true
    
    
    .
Protocol: Determining (The "Gold Standard" Workflow)
  • Determine

    
    :  Run a substrate titration curve (no inhibitor) to calculate the 
    
    
    
    of your specific enzyme-substrate pair.
  • Fix

    
    :  Choose a substrate concentration equal to the 
    
    
    
    value (
    
    
    ). This balances signal window and sensitivity.
  • Inhibitor Titration: Prepare a 10-point dilution series of 2,3-Dimethoxy-benzamidine HCl.

  • Order of Addition (Critical):

    • Add Buffer + Enzyme + Inhibitor.[1]

    • Incubate for 15 minutes. (Allow equilibrium binding

      
      ).
      
    • Add Substrate to initiate reaction.

  • Readout: Measure initial velocity (

    
    ) for the linear portion of the reaction.
    

Part 3: Visualizing the Mechanism & Troubleshooting

Mechanism of Action

The following diagram illustrates the competitive nature of the inhibition. Note that high substrate concentrations can "outcompete" the inhibitor, restoring enzyme velocity.

InhibitionMechanism Enzyme Serine Protease (Active Site S1) ES_Complex E-S Complex (Catalysis Occurs) Enzyme->ES_Complex + Substrate EI_Complex E-I Complex (Inactive) Enzyme->EI_Complex + Inhibitor (Reversible) Substrate Substrate (Arginine-like) Substrate->Enzyme Competes for S1 Inhibitor 2,3-Dimethoxy-benzamidine Inhibitor->Enzyme Competes for S1 Product Product + Enzyme ES_Complex->Product kcat EI_Complex->Enzyme Dissociation

Caption: Competitive inhibition dynamic. The inhibitor (Red) and Substrate (Green) compete for the same S1 pocket on the Enzyme (Blue). Increasing Substrate concentration shifts the equilibrium toward the active E-S complex.

Part 4: Troubleshooting Guide (Q&A)

Issue 1: "I see no inhibition, even at high concentrations."

Root Cause A: Substrate Saturation. If your substrate concentration is too high (


), the inhibitor cannot effectively compete for the active site.
  • Fix: Lower

    
     to 
    
    
    
    .

Root Cause B: pH Mismatch. The benzamidine moiety has a pKa


. However, the catalytic triad of the enzyme (His57) requires a pH usually between 7.0 and 8.0.
  • Fix: Ensure assay buffer is pH 7.4–8.0. If pH is too low (< 6.0), the enzyme may be inactive. If pH is too high (> 10.0), the inhibitor may deprotonate (rare) or the enzyme may denature.

Root Cause C: Enzyme Concentration. If


, you are in "tight-binding" conditions, and the standard 

equation fails (Morrison equation required).
  • Fix: Ensure

    
     is in the low nanomolar range (e.g., 1–10 nM), far below the expected 
    
    
    
    .
Issue 2: "My IC50 curve is very steep (Hill Slope > 1.5)."

Root Cause: Compound Aggregation / Precipitation. 2,3-Dimethoxy-benzamidine is hydrophobic relative to simple benzamidine. At high concentrations in aqueous buffer, it may form colloidal aggregates that sequester the enzyme non-specifically.

  • Fix: Add 0.01% Triton X-100 or Tween-20 to the assay buffer. This prevents colloidal aggregation.

  • Check: Inspect the stock solution for turbidity.

Issue 3: "The baseline signal (background) increases with inhibitor concentration."

Root Cause: Inner Filter Effect or Autofluorescence. Benzamidine derivatives absorb in the UV range. If you are using a UV-based substrate (e.g., BAEE or BApNA) and reading at 253 nm or 405 nm, the inhibitor itself might be absorbing light.

  • Fix: Run a "No Enzyme" control: Buffer + Inhibitor + Substrate. If the signal increases with inhibitor concentration, you have optical interference. Switch to a fluorogenic substrate (e.g., AMC-based) which excites/emits at longer wavelengths (380/460 nm).

Troubleshooting Decision Flowchart

TroubleshootingFlow Start Problem: Poor Inhibition Data CheckSolubility 1. Visually Check Stock (Precipitate?) Start->CheckSolubility CheckS 2. Check Substrate Conc. Is [S] > 10*Km? CheckSolubility->CheckS No (Clear) SolveSolubility Add 5% DMSO or 0.01% Tween-20 CheckSolubility->SolveSolubility Yes CheckPreInc 3. Did you Pre-incubate Enzyme + Inhibitor? CheckS->CheckPreInc No SolveS Reduce [S] to ~Km CheckS->SolveS Yes CheckInterference 4. Run 'No Enzyme' Control (Optical Interference?) CheckPreInc->CheckInterference Yes SolvePreInc Incubate 15 min before adding Substrate CheckPreInc->SolvePreInc No SolveInterference Switch Readout Mode (UV -> Fluorescence) CheckInterference->SolveInterference Signal varies w/ Inhibitor End Consult Senior Scientist (Check Enzyme Purity) CheckInterference->End No Interference

Caption: Step-by-step logic for diagnosing assay failures with benzamidine derivatives.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. 2nd Edition. Wiley. (Standard text for

    
     relationships and Cheng-Prusoff logic). 
    
  • Markwardt, F., et al. (1968).[2] Comparative studies on the inhibition of trypsin, plasmin, and thrombin by derivatives of benzylamine and benzamidine.[2] European Journal of Biochemistry, 6(4), 502-506.[2] (Foundational paper on benzamidine SAR and specificity).

  • Sigma-Aldrich (Merck). Benzamidine Hydrochloride Product Information. (Source for general solubility and stability data of the parent compound).

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.

Sources

Technical Support Center: 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-23DMB-001 Status: Open Priority: High Topic: Solubility Optimization & Stability Protocols

Executive Summary: The Physicochemical Reality

User Query: "I cannot get 2,3-Dimethoxy-benzamidine HCl into solution at high concentrations, or it precipitates upon adding buffer. How do I stabilize this?"

Technical Analysis: 2,3-Dimethoxy-benzamidine hydrochloride (2,3-DMB-HCl) presents a dual-nature solubility challenge. The amidine moiety is highly polar and basic (pKa ~11.6), forming a stable salt with HCl. However, the 2,3-dimethoxy substitution on the benzene ring introduces significant lipophilicity and steric crowding that distinguishes it from unsubstituted benzamidine.

Successful dissolution requires balancing the Lattice Energy of the crystal against the Solvation Enthalpy . The chloride salt lattice is strong; simply adding water is often insufficient for high concentrations due to the hydrophobic "tail" of the methoxy groups.

Key Physicochemical Parameters
ParameterValue / CharacteristicImplication for Solubility
pKa (Amidine) ~11.6 (Strong Base)Remains protonated (soluble) at neutral/acidic pH. Precipitates as free base at pH > 10.
Salt Form Hydrochloride (HCl)Water soluble, but susceptible to Common Ion Effect (excess Cl⁻ decreases solubility).
LogP ~1.5 - 2.0 (Estimated)Moderate lipophilicity requires organic co-solvents for stock solutions >10 mM.
Crystal Habit High Lattice EnergyThe 2,3-substitution creates dense packing; requires heat or dipolar solvents to disrupt.

Solvent System Optimization (The "How-To")

Do not rely on pure water for stock solutions intended for freezing or long-term storage. The hydrophobic effect of the dimethoxy groups will drive aggregation over time.

Recommended Solvent Matrices
Solvent SystemSolubility Limit (Est.)Usage ContextWarning
DMSO (Pure) > 25 mg/mLPrimary Stock. Best for freezing (-20°C).DMSO freezes at 19°C; thaw completely before aliquoting.
Ethanol (Pure) ~10 mg/mLSecondary Stock. Good for evaporation/coating.Lower solubility than DMSO; evaporation concentrates moisture.
Water (Degassed) ~5-10 mg/mLImmediate use only.Oxidation risk. Requires heating to initiate dissolution.
PBS (pH 7.4) < 3 mg/mLFinal Assay Buffer.Salting out risk. Do not use for stock preparation.
Protocol: The "Step-Up" Dissolution Method

Use this protocol to maximize solubility without degrading the compound.

  • Weighing: Weigh the target mass of 2,3-DMB-HCl.

  • Primary Solvation: Add DMSO to 10% of the final desired volume. Vortex vigorously.

    • Why? DMSO disrupts the crystal lattice more effectively than water due to its high dipole moment and lack of hydrogen bond donation, accommodating the methoxy groups.

  • Aqueous Dilution: Slowly add degassed deionized water (warm to 37°C) to reach final volume.

    • Why? Adding water slowly prevents "shock precipitation" where the compound crashes out as amorphous aggregates.

  • Clarification: If the solution is hazy, sonicate at 30°C for 5 minutes.

  • Filtration: Pass through a 0.22 µm PVDF filter immediately.

Troubleshooting & FAQs (Root Cause Analysis)

Issue #1: "The solution turned cloudy when I added it to my assay buffer (PBS/Saline)."

Diagnosis: The Common Ion Effect. Mechanism: Your buffer likely contains Sodium Chloride (NaCl).[1] The solubility product (


) of your compound is governed by:


When you add the compound (which brings its own Cl⁻) into PBS (which has ~140 mM Cl⁻), the total

skyrockets. To maintain

, the concentration of dissolved

must drop, forcing precipitation.

Resolution:

  • Switch Buffers: Use a low-chloride buffer like HEPES or MOPS (free acid adjusted with NaOH, not HCl).

  • Reduce Concentration: Ensure your final assay concentration is below the critical limit (typically < 1 mM in saline).

Issue #2: "I adjusted the pH to 11, and a white solid formed."

Diagnosis: Free Base Precipitation. Mechanism: At pH 11, you are approaching the pKa (11.6) of the amidine group. The protonated, charged form (


) deprotonates to the neutral free base (

). The neutral form loses ionic dipole interactions with water and precipitates immediately due to the hydrophobic methoxy groups.

Resolution:

  • Maintain Acidic/Neutral pH: Keep pH < 8.0.

  • Rescue: Add dilute acetic acid or HCl dropwise until the pH drops below 7; the solid should redissolve.

Issue #3: "The powder is yellowing or sticky."

Diagnosis: Oxidation/Hygroscopicity. Mechanism: Benzamidines are sensitive to oxidation, forming N-oxides or hydrolysis products (benzamides). The HCl salt is also hygroscopic (absorbs water), leading to hydrolysis of the amidine to an amide.

Resolution:

  • Storage: Store solid at -20°C under Argon/Nitrogen.

  • Fresh Prep: Never store aqueous solutions for >24 hours.

Visualizing the Solubility Logic

The following diagrams illustrate the decision process for solvent selection and the mechanism of failure modes.

Diagram 1: Solubility Decision Tree

SolubilityWorkflow Start Solid 2,3-DMB-HCl Goal Desired Concentration? Start->Goal HighConc High (>10 mM) (Stock Solution) Goal->HighConc LowConc Low (<1 mM) (Assay Ready) Goal->LowConc DMSO Dissolve in 100% DMSO HighConc->DMSO Preferred Ethanol Dissolve in Ethanol HighConc->Ethanol Alternative Water Dissolve in Water (Warm to 37°C) LowConc->Water Success Stable Solution DMSO->Success Dilute into Assay CheckCl Check Buffer Cl- Content Water->CheckCl Precip RISK: Common Ion Effect CheckCl->Precip High NaCl (PBS) CheckCl->Success Low NaCl (HEPES)

Caption: Decision matrix for preparing stable stock solutions vs. direct assay usage.

Diagram 2: Mechanism of Precipitation (Common Ion vs. pH)

FailureModes cluster_0 Scenario A: Saline Buffer cluster_1 Scenario B: High pH Salt 2,3-DMB-HCl (Soluble) Equilib Shift Equilibrium (Le Chatelier) Salt->Equilib Cl_Add Add NaCl (Excess Cl-) Cl_Add->Equilib Crash1 Precipitation (Salting Out) Equilib->Crash1 Protonated Cationic Form (pH < 10) Deprot Deprotonation (Loss of Charge) Protonated->Deprot Base_Add Add NaOH (pH > 11.6) Base_Add->Deprot Crash2 Precipitation (Free Base) Deprot->Crash2

Caption: Mechanistic pathways leading to precipitation: Common Ion Effect (left) and pH-induced deprotonation (right).

References

  • Cayman Chemical. Benzamidine (hydrochloride) Product Information & Solubility Data. (General benzamidine solubility profile: ~25 mg/ml in DMSO).[2]

  • Organic Chemistry Data. pKa Values of Nitrogen Compounds (Benzamidine pKa ~11.6).[3] [4]

  • Sigma-Aldrich. Benzamidine Hydrochloride Hydrate: Solubility and Stability.

  • Chemistry LibreTexts. The Common-Ion Effect in Solubility Equilibria. (Theoretical basis for chloride-induced precipitation).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzamidine. [5]

Sources

Technical Support Center: 2,3-Dimethoxybenzamidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Overview

The synthesis of 2,3-Dimethoxybenzamidine hydrochloride is classically achieved via the Pinner reaction . While robust, this pathway is highly sensitive to moisture and steric factors introduced by the ortho-methoxy substituent.

The 2,3-dimethoxy substitution pattern presents a unique challenge:

  • Steric Hindrance: The methoxy group at the 2-position (ortho) sterically shields the nitrile carbon, significantly retarding the nucleophilic attack of both the alcohol (imidate formation) and ammonia (amidine formation).

  • Electronic Effects: The electron-donating nature of the methoxy groups renders the nitrile carbon less electrophilic, further slowing the reaction compared to electron-deficient benzonitriles.

This guide addresses the specific side reactions arising from these constraints, primarily hydrolysis (to esters/amides) and incomplete conversion .

Critical Control Points & Side Reaction Pathways

The following diagram maps the main synthetic pathway against the competing side reactions.

PinnerReaction Nitrile 2,3-Dimethoxybenzonitrile Imidate Pinner Salt (Imidate HCl) Nitrile->Imidate 1. HCl(g), MeOH 0-5°C (Slow) Amidine Target Product (Amidine HCl) Imidate->Amidine 2. NH3/MeOH (Ammonolysis) Ester Ester Impurity (Methyl 2,3-dimethoxybenzoate) Imidate->Ester H2O (Hydrolysis) Acidic Conditions Amide Amide Impurity (2,3-Dimethoxybenzamide) Imidate->Amide H2O (Hydrolysis) Basic/Neutral or Thermal Rearrangement Orthoester Orthoester (Trace) Imidate->Orthoester Excess MeOH Long reaction time

Figure 1: Reaction network showing the Pinner pathway (Blue) and competing hydrolysis pathways (Red). The steric bulk of the 2,3-dimethoxy group slows the main path, increasing the window for moisture-induced side reactions.

Troubleshooting Guide (Q&A)

Phase 1: Pinner Salt Formation (Nitrile Imidate)[1]

Q1: I saturated the nitrile solution with HCl gas, but no precipitate formed after 24 hours. Is the reaction dead?

  • Diagnosis: Likely Steric Hindrance , not failure. The 2-methoxy group blocks the attack of methanol.

  • Solution:

    • Extend Time: This specific substrate may require 48–72 hours at 0–5°C, unlike unsubstituted benzonitriles which precipitate overnight.

    • Concentration: Ensure the reaction is concentrated. The Pinner salt is soluble in methanol; it only precipitates if the solvent volume is low or if ether is added.

    • Precipitation Trick: Add anhydrous diethyl ether to the reaction mixture to force the imidate hydrochloride out of solution.

Q2: My intermediate analysis shows a large amount of Methyl 2,3-dimethoxybenzoate (Ester).

  • Diagnosis: Moisture Ingress . The imidate intermediate is extremely hygroscopic. If water enters the system during HCl saturation or storage, the imidate hydrolyzes to the ester.

  • Mechanism:

    
    .
    
  • Corrective Action:

    • Use a drying tube (CaCl2) or positive nitrogen pressure.

    • Ensure methanol is anhydrous (<0.05% water).

    • Do not stop: If ester is present, you cannot convert it to amidine easily. You must restart or accept the yield loss. The ester can be washed away from the final product using ether.

Q3: Can I heat the reaction to overcome the steric hindrance?

  • WARNING: Do NOT heat above 25°C.

  • Risk:

    • Pinner Salt Decomposition: Imidate salts can thermally rearrange to alkyl chlorides and amides (Chapman-like rearrangement).

    • Demethylation: While rare in methanol, high concentrations of HCl gas at elevated temperatures can cleave the methoxy ether bonds, leading to phenolic impurities (e.g., 2-hydroxy-3-methoxybenzamidine).

Phase 2: Ammonolysis (Imidate Amidine)

Q4: The final product contains a significant amount of 2,3-Dimethoxybenzamide.

  • Diagnosis: High pH Hydrolysis or Thermal Decomposition .

  • Cause: During the addition of ammonia, if water is present, the imidate hydrolyzes to the amide (favored at higher pH). Alternatively, if the reaction exotherms too much during ammonia addition, the amidine can hydrolyze.

  • Corrective Action:

    • Add ammonia (gas or solution) slowly at 0°C to control exotherm.

    • Use Ammonia in Methanol (7N) rather than aqueous ammonia to minimize water content.

Q5: My product melting point is low and the elemental analysis for Nitrogen is high.

  • Diagnosis: Ammonium Chloride Contamination .

  • Explanation: The reaction produces stoichiometric

    
     as a byproduct. Since both the product and 
    
    
    
    are water-soluble, simple aqueous washes often fail.
  • Purification Protocol:

    • Solubility Differential: 2,3-Dimethoxybenzamidine HCl is soluble in hot ethanol or isopropanol , whereas

      
       is sparingly soluble in these organic solvents.
      
    • Recrystallization: Dissolve the crude solid in minimum hot ethanol, filter while hot (removes undissolved

      
      ), and let cool to crystallize the pure amidine salt.
      

Comparative Data: Impurity Profile

Use this table to identify impurities based on solubility and physical state during workup.

CompoundRoleApprox.[1][2][3][4][5][6][7] MP (°C)Solubility (Ether)Solubility (Water)Removal Strategy
2,3-Dimethoxybenzamidine HCl Target >200 (dec) Insoluble Soluble Precipitates from Ether/Acetone
Methyl 2,3-dimethoxybenzoateSide Product (Acid Hydrolysis)48–52 [1]SolubleInsolubleWash crude solid with Ether
2,3-DimethoxybenzamideSide Product (Base Hydrolysis)~125-130*SolublePoorly SolubleWash crude solid with Ether/DCM
Ammonium Chloride (

)
Byproduct338 (sublimes)InsolubleSolubleHot Ethanol filtration

*Estimated based on benzamide (128°C) and trends in dimethoxy derivatives.

Optimized Experimental Protocol

Objective: Synthesis of 2,3-Dimethoxybenzamidine Hydrochloride minimizing hydrolysis.

Step 1: Pinner Salt Formation[1]
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a gas inlet tube, thermometer, and drying tube.

  • Reagents: Dissolve 2,3-Dimethoxybenzonitrile (1.0 eq) in Anhydrous Methanol (5–10 volumes) .

    • Note: Do not use excess methanol; high dilution slows precipitation.

  • Acidification: Cool to 0°C in an ice/salt bath. Bubble dry HCl gas through the solution for 2–3 hours until saturation (weight gain should be ~1.2–1.5 eq relative to nitrile).

  • Incubation: Seal tightly. Store at 0–5°C (refrigerator) for 48–72 hours .

    • Checkpoint: A white precipitate (Imidate HCl) should form. If not, add anhydrous ether (10 vol) and return to cold storage.

Step 2: Ammonolysis
  • Preparation: If solid imidate has formed, filter it quickly under nitrogen and wash with dry ether. (Isolating the salt removes unreacted nitrile and ester impurities). If no solid, use the solution directly (higher impurity risk).

  • Reaction: Suspend the imidate salt in Anhydrous Methanol . Cool to 0°C .

  • Addition: Slowly add 7N Ammonia in Methanol (2.0 eq) or bubble dry

    
     gas.
    
    • Caution: Exothermic. Keep T < 10°C.

  • Completion: Stir at Room Temperature for 12–24 hours.

  • Workup: Evaporate solvent to dryness.

Step 3: Purification
  • Washing: Triturate the white residue with Anhydrous Diethyl Ether or Acetone .

    • Purpose: Dissolves Ester and Amide impurities. The Amidine HCl and

      
       remain solid.[5]
      
  • Desalting: Dissolve the solid in minimum Hot Isopropanol or Ethanol . Filter hot to remove

    
    .
    
  • Crystallization: Cool the filtrate to 0°C. Collect the white crystalline product.

References

  • Organic Chemistry Portal. (n.d.). Pinner Reaction: Mechanism and Conditions. Retrieved October 26, 2023, from [Link]

Sources

Technical Support Center: A Guide to Scaling Up 2,3-Dimethoxy-benzamidine Hydrochloride Production

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 2,3-Dimethoxy-benzamidine hydrochloride. This molecule is a valuable building block and a crucial intermediate in the development of various pharmaceuticals and agrochemicals, particularly in the synthesis of enzyme inhibitors.[1] This guide is designed for researchers, chemists, and process development professionals. It moves beyond simple procedural lists to provide a deeper understanding of the reaction mechanisms, offering field-proven insights to anticipate challenges, troubleshoot effectively, and ensure a robust, scalable, and safe production process. Our focus will be on the widely-used Pinner reaction, a reliable method for converting nitriles to the corresponding amidines.[2]

Core Synthesis Pathway: The Pinner Reaction

The Pinner reaction is a two-step acid-catalyzed process that transforms a nitrile into an amidine hydrochloride.[3] The reaction first involves the formation of an intermediate imino ester salt, known as a Pinner salt, by reacting the starting nitrile with an alcohol under anhydrous acidic conditions.[4] This intermediate is then treated with an ammonia source to yield the final amidine product. The choice of this pathway is due to its high efficiency and applicability to a wide range of aromatic nitriles.[5]

The overall transformation is as follows:

2,3-Dimethoxybenzonitrile → Alkyl 2,3-dimethoxybenzimidate hydrochloride (Pinner Salt) → this compound

Pinner_Reaction_Pathway cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis cluster_2 Purification Start 2,3-Dimethoxybenzonitrile PinnerSalt Alkyl 2,3-dimethoxybenzimidate HCl (Pinner Salt Intermediate) Start->PinnerSalt  Anhydrous Alcohol (e.g., EtOH)  Anhydrous HCl (gas)  Low Temperature (0-5 °C) Amidine 2,3-Dimethoxy-benzamidine HCl PinnerSalt->Amidine  Ammonia (in Alcohol)  Controlled Temperature FinalProduct Pure 2,3-Dimethoxy-benzamidine HCl Amidine->FinalProduct  Filtration  Recrystallization

Caption: The two-step Pinner reaction workflow for synthesizing 2,3-Dimethoxy-benzamidine HCl.

Detailed Experimental Protocol: Lab Scale (10g)

This protocol outlines a standard laboratory procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials & Reagents

Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mol)Notes
2,3-Dimethoxybenzonitrile163.1710.0 g0.061Starting material.[6]
Anhydrous Ethanol46.07100 mL-Must be completely dry.
Anhydrous HCl gas36.46~5.0 g~0.137Excess is required.
Anhydrous Diethyl Ether74.12100 mL-For precipitation.
Ammonia in Ethanol-~100 mL-Saturated solution (~15-20%).

Step 1: Formation of Ethyl 2,3-dimethoxybenzimidate Hydrochloride (Pinner Salt)

  • Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a drying tube (e.g., filled with CaCl₂) on the outlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to maintain anhydrous conditions.[7]

  • Reaction Setup: Charge the flask with 2,3-Dimethoxybenzonitrile (10.0 g) and anhydrous ethanol (100 mL).

  • Acidification: Cool the stirred solution to 0 °C using an ice-salt bath. Slowly bubble dry hydrogen chloride gas through the solution. The reaction is exothermic; maintain the temperature between 0 °C and 5 °C.[8] Continue the HCl addition until the solution is saturated and a slight excess of HCl is present (approx. 1.5-2 hours).

  • Reaction: Seal the flask and let it stand at 0-4 °C (in a refrigerator) for 24-48 hours. The Pinner salt will typically precipitate as a white crystalline solid.

  • Isolation (Optional but Recommended): To monitor completion, the intermediate can be isolated. Add anhydrous diethyl ether to fully precipitate the salt, filter the solid under a nitrogen blanket, wash with cold anhydrous ether, and dry under vacuum. This intermediate is moisture-sensitive and should be used immediately in the next step.

Step 2: Ammonolysis to this compound

  • Reaction Setup: Suspend the crude Pinner salt from Step 1 in a fresh portion of cold (~0 °C) anhydrous ethanol (50 mL).

  • Ammonia Addition: Slowly add a saturated solution of ammonia in ethanol to the stirred suspension at 0 °C. A significant amount of ammonium chloride (NH₄Cl) will precipitate.[9]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting nitrile spot (if the Pinner salt was not isolated) or the imidate intermediate.

Step 3: Work-up and Purification

  • Filtration: Filter the reaction mixture to remove the precipitated ammonium chloride. Wash the filter cake with a small amount of cold ethanol.

  • Concentration: Combine the filtrate and washings. Reduce the solvent volume under reduced pressure until the product begins to crystallize.

  • Recrystallization: Cool the concentrated solution in an ice bath to maximize crystallization. If necessary, add a co-solvent like anhydrous diethyl ether to induce precipitation.

  • Isolation and Drying: Collect the white crystals of this compound by filtration. Wash the crystals with a small amount of cold ethanol or an ethanol/ether mixture. Dry the product in a vacuum oven at 40-50 °C to a constant weight. The typical yield is 75-85%.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of this compound.

Troubleshooting_Workflow Start Problem Detected: Low Yield or Impure Product CheckMoisture Was the reaction strictly anhydrous? Start->CheckMoisture CheckTemp Was temperature controlled during HCl addition? Start->CheckTemp CheckAmmonolysis Was ammonolysis reaction complete? Start->CheckAmmonolysis CheckPurity Product is impure after isolation. Start->CheckPurity CheckMoisture->CheckTemp Yes Sol_Moisture Result: Hydrolysis to Ester/Amide Solution: Oven-dry all glassware. Use anhydrous solvents & reagents. Maintain positive N₂ pressure. CheckMoisture->Sol_Moisture No CheckTemp->CheckAmmonolysis Yes Sol_Temp Result: Side reactions/decomposition Solution: Use efficient cooling bath (ice/salt or cryocooler). Ensure slow, subsurface HCl addition. CheckTemp->Sol_Temp No CheckAmmonolysis->CheckPurity Yes Sol_Ammonolysis Result: Incomplete conversion Solution: Increase reaction time. Ensure sufficient excess of ammonia. Confirm Pinner salt formation first. CheckAmmonolysis->Sol_Ammonolysis No Sol_Purity Cause: Trapped NH₄Cl or byproducts Solution: Wash product thoroughly. Perform recrystallization from an appropriate solvent system (e.g., EtOH/ether). CheckPurity->Sol_Purity Yes

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Q1: My reaction yield is very low, and I've isolated methyl 2,3-dimethoxybenzoate instead of the amidine. What went wrong?

A: This is a classic sign of water contamination in your reaction. The Pinner salt intermediate is highly susceptible to hydrolysis.[3][10] When water is present, it acts as a nucleophile, attacking the imidate salt to produce the corresponding ester.

  • Causality: The Pinner reaction relies on the alcohol being the primary nucleophile to attack the protonated nitrile. Water is a more potent nucleophile under these conditions and will readily compete, leading to the ester byproduct.

  • Solution:

    • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (>120 °C) for several hours and cooled under a stream of dry nitrogen.

    • Solvent Quality: Use freshly opened anhydrous solvents or solvents dried over molecular sieves. Ethanol is hygroscopic and can absorb atmospheric moisture.

    • Reagent Quality: Use dry HCl gas. If generating it in-house (e.g., from NaCl and H₂SO₄), ensure it is passed through a sulfuric acid drying trap.

Q2: I have a significant amount of 2,3-dimethoxybenzamide as a byproduct. How can I avoid this?

A: The formation of the amide byproduct is typically caused by the thermal decomposition of the intermediate Pinner salt.[8] This is especially problematic at elevated temperatures.

  • Causality: The imidate hydrochloride salt is thermodynamically unstable.[7] At higher temperatures, it can rearrange and eliminate an alkyl chloride (e.g., ethyl chloride) to form the more stable amide.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature strictly between 0-5 °C during the HCl addition and subsequent reaction time. For larger scales, this may require a cryostat or a more efficient cooling bath than simple ice.

    • Subsurface Gas Addition: Ensure the HCl gas is introduced below the surface of the liquid. This promotes efficient dissolution and reaction, minimizing localized heating.

Q3: The final product is difficult to filter and appears clumpy. How can I improve the work-up?

A: This issue is almost always due to the co-precipitation of very fine particles of ammonium chloride (NH₄Cl), a key byproduct of the ammonolysis step.[9] These fine particles can clog filter paper and trap the desired product.

  • Causality: The reaction between the Pinner salt and ammonia is rapid and produces NH₄Cl, which has low solubility in ethanol and precipitates as a fine solid.

  • Solution:

    • Filter Aid: Use a pad of Celite® or another filter aid over your filter paper. This creates a porous bed that prevents the fine NH₄Cl particles from clogging the filter.

    • Centrifugation: On a larger scale, centrifugation can be more effective than filtration. Spin down the reaction mixture, decant the supernatant containing your product, and then wash the solid NH₄Cl pellet with a small amount of solvent.

    • Extended Stirring: Sometimes, stirring the slurry for an extended period can promote particle agglomeration, making filtration easier.

Frequently Asked Questions (FAQs)

Q: What are the critical safety precautions for scaling up this process?

A:

  • Anhydrous Hydrogen Chloride: HCl is a highly corrosive and toxic gas. All operations must be performed in a high-performance fume hood. On a larger scale, use a closed system with a scrubber (e.g., a sodium hydroxide solution) to neutralize any unreacted gas. Ensure pressure-rated glassware and connections are used.

  • Ammonia: Ammonia is a corrosive and pungent gas. Use a well-ventilated area and handle ammonia solutions in a fume hood.

  • Exothermic Reactions: Both the formation of the Pinner salt and the ammonolysis can be exothermic. Scale-up requires careful consideration of heat removal. Use a jacketed reactor with an appropriate cooling fluid and monitor the internal temperature closely. Add reagents slowly and controllably.

  • Flammable Solvents: Ethanol and diethyl ether are flammable. Ensure no ignition sources are present and that all equipment is properly grounded.

Q: What are the key analytical checks to perform during the process?

A: In-process controls (IPCs) are vital for a reproducible process.

  • TLC/HPLC: Monitor the disappearance of the starting 2,3-dimethoxybenzonitrile during the Pinner salt formation. A new spot for the imidate should appear (though it can be unstable on silica). During ammonolysis, monitor the disappearance of the imidate and the appearance of the amidine product.

  • ¹H NMR: A quick ¹H NMR of the crude product can confirm the presence of the desired amidine and identify major impurities like the ester or amide, allowing for adjustments to the purification strategy.

Q: How do I confirm the identity and purity of my final this compound?

A: A combination of spectroscopic methods should be used for full characterization.[11][12]

  • ¹H NMR (DMSO-d₆): Expect aromatic protons in the δ 7.0-7.5 ppm range, two distinct singlets for the methoxy groups (OCH₃) around δ 3.8-4.0 ppm, and broad singlets for the -NH₂ and -NH₂⁺ protons, often above δ 9.0 ppm.

  • ¹³C NMR (DMSO-d₆): Expect signals for the aromatic carbons, the two methoxy carbons (~δ 56 and 61 ppm), and the characteristic amidine carbon (C=N) around δ 165-170 ppm.

  • FTIR (KBr): Look for a strong C=N stretch around 1670-1690 cm⁻¹ and broad N-H stretching bands in the 3100-3400 cm⁻¹ region.[11]

  • Mass Spectrometry (ESI+): The base peak should correspond to the protonated free base [M+H]⁺ at m/z 181.10.

References

  • CN103864588A - Preparation method of 2,3-dimethoxy benzaldehyde.
  • CN102850296A - Preparation method of trimetazidine.
  • Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis - MDPI. [Link]

  • CN101643428A - Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis - Semantic Scholar. [Link]

  • Amidine synthesis by imidoylation - Organic Chemistry Portal. [Link]

  • US6204385B1 - Process for preparing amidines.
  • Pinner Reaction - NROChemistry. [Link]

  • Pinner reaction - Wikipedia. [Link]

  • Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. [Link]

  • Synthesis of amidines - Organic Chemistry Portal. [Link]

  • 2,3-Dimethoxybenzonitrile - PubChem. [Link]

  • CN100528836C - Purifying method of high-purity amidine hydrochloride.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - MDPI. [Link]

  • Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PubMed. [Link]

  • Synthesis and Protection of Some Amidines - TÜBİTAK Academic Journals. [Link]

  • EP2874980B1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Synthesis of Amidines and its application to heterocycles synthesis - ResearchGate. [Link]

  • WO2014013512A1 - Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - NIH. [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - ResearchGate. [Link]

  • Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities - PubMed. [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - NIH. [Link]

  • BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY - CyberLeninka. [Link]

Sources

refining experimental protocols for 2,3-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 2,3-Dimethoxy-benzamidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the experimental use of this compound. While specific literature on the 2,3-dimethoxy derivative is emerging, this guide leverages extensive data from the well-characterized parent compound, benzamidine hydrochloride, to provide robust and reliable protocols.

I. Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and properties of this compound.

1. What is this compound and what are its primary applications?

This compound is a benzamidine derivative with two methoxy groups on the phenyl ring.[1] It is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and other bioactive molecules.[1] Its structural features make it a valuable tool in medicinal chemistry for creating compounds that target specific biological pathways.[1] Like its parent compound, it is expected to act as a competitive inhibitor of serine proteases.[2][3]

2. What are the physical and chemical properties of this compound?

While extensive data for this specific derivative is not widely published, we can infer its properties from available information and comparison to benzamidine hydrochloride.

PropertyValueSource
CAS Number 1170449-53-2
Molecular Formula C₉H₁₂N₂O₂ · HCl
Molecular Weight 216.67 g/mol
Appearance Brown Solid
Storage 2-8°C[2]

3. How should I store this compound?

The solid compound should be stored in a well-sealed container at 2-8°C.[2] It is advisable to store it under an inert atmosphere if possible, as benzamidine derivatives can be sensitive to oxidation.[4][5]

4. What is the recommended procedure for preparing stock solutions?

For preparing a stock solution, dissolve the solid in an appropriate solvent. Based on the solubility of benzamidine hydrochloride, suitable organic solvents include DMSO and ethanol.[6] Aqueous solutions in buffers like PBS can also be prepared, but it is highly recommended to prepare these fresh daily, as they are not stable for long-term storage.[6]

5. What are the key safety precautions when handling this compound?

Based on the safety data for benzamidine hydrochloride, this compound should be handled with care. It is likely to cause skin and eye irritation and may cause respiratory irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

II. In-Depth Technical Guides

This section provides detailed protocols for common experimental applications of this compound.

A. Enzyme Inhibition Assay: Determining the Kᵢ for a Serine Protease

2,3-Dimethoxy-benzamidine is expected to act as a competitive inhibitor of serine proteases.[2][3] The following is a generalized protocol to determine its inhibition constant (Kᵢ).

Principle:

The inhibitory effect of this compound is quantified by measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the inhibitor. By varying the concentrations of both the substrate and the inhibitor, the mode of inhibition and the Kᵢ value can be determined using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Experimental Workflow:

enzyme_inhibition_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Stock Solutions setup_rxn Set up reaction mixtures with varying [Substrate] and [Inhibitor] prep_reagents->setup_rxn Proceed to assay initiate_rxn Initiate reaction by adding enzyme setup_rxn->initiate_rxn measure_rate Measure initial reaction rates (e.g., absorbance change over time) initiate_rxn->measure_rate plot_data Plot initial rates vs. [Substrate] (Michaelis-Menten) measure_rate->plot_data Collect data lineweaver_burk Construct Lineweaver-Burk plots (1/v vs. 1/[S]) plot_data->lineweaver_burk determine_ki Determine Vmax, Km, and Ki from plots lineweaver_burk->determine_ki

Caption: Workflow for determining the enzyme inhibition constant (Ki).

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: Prepare a suitable buffer for your target serine protease (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0 for trypsin).

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the serine protease in the assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of a chromogenic or fluorogenic substrate for the enzyme in the assay buffer.

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in the assay buffer. It is recommended to prepare this solution fresh.[6]

  • Determine Optimal Enzyme Concentration:

    • Perform a preliminary experiment to find an enzyme concentration that gives a linear reaction rate for at least 10 minutes.

  • Perform the Inhibition Assay:

    • In a 96-well plate, set up reactions with varying concentrations of the substrate and at least three different fixed concentrations of this compound (and a no-inhibitor control).

    • Pre-incubate the enzyme with the inhibitor for 5-10 minutes at the assay temperature.

    • Initiate the reaction by adding the substrate.

    • Measure the absorbance or fluorescence at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each condition from the linear portion of the progress curves.

    • Plot v₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.

    • Create Lineweaver-Burk plots (1/v₀ versus 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis.

    • Determine the apparent Kₘ for each inhibitor concentration.

    • Calculate Kᵢ using the equation: Kₘ(app) = Kₘ(1 + [I]/Kᵢ), where [I] is the inhibitor concentration.

B. Protein Crystallography: Co-crystallization with a Target Protease

Benzamidine and its derivatives are often used as ligands in protein crystallography to stabilize the active site of proteases.[3]

Principle:

Co-crystallization involves growing crystals of the target protein in the presence of the ligand (this compound). This can help to obtain a high-resolution crystal structure of the protein-ligand complex, providing insights into the binding mode of the inhibitor.

Experimental Workflow:

crystallography_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Structure Determination purify_protein Purify target protein to >95% homogeneity prepare_complex Prepare protein-inhibitor complex by incubation purify_protein->prepare_complex screen_conditions Screen for crystallization conditions (e.g., using hanging drop vapor diffusion) prepare_complex->screen_conditions Proceed to crystallization optimize_crystals Optimize lead conditions to grow diffraction-quality crystals screen_conditions->optimize_crystals harvest_cryo Harvest and cryo-protect crystals optimize_crystals->harvest_cryo Obtain suitable crystals diffraction_data Collect X-ray diffraction data harvest_cryo->diffraction_data solve_structure Solve and refine the crystal structure diffraction_data->solve_structure

Caption: General workflow for protein co-crystallization with an inhibitor.

Step-by-Step Protocol:

  • Protein Preparation: Purify the target serine protease to a high degree of homogeneity (>95%).

  • Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of this compound for at least one hour on ice.

  • Crystallization Screening: Use a sparse-matrix screen to test a wide range of crystallization conditions. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.

  • Optimization: Once initial crystal hits are identified, optimize the conditions (e.g., precipitant concentration, pH, temperature) to obtain larger, diffraction-quality crystals.

  • Data Collection and Structure Determination: Harvest the crystals, cryo-protect them, and collect X-ray diffraction data at a synchrotron source. The resulting data can then be used to solve the three-dimensional structure of the protein-inhibitor complex.

III. Troubleshooting Guides

This section provides solutions to common problems that may be encountered during experiments with this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Solubility of the Compound in Aqueous Buffer The compound may have limited solubility in certain buffers. The methoxy groups might increase hydrophobicity compared to benzamidine HCl.- Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting enzyme activity.[6]- Gently warm the solution to aid dissolution.[4]- Test different buffers or adjust the pH of the current buffer.
Inconsistent Results in Enzyme Inhibition Assays - Degradation of the inhibitor in the aqueous solution.- Pipetting errors.- Instability of the enzyme.- Always prepare fresh aqueous solutions of this compound before each experiment.[6]- Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.- Ensure the enzyme is stored correctly and handled on ice. Run appropriate controls to check for enzyme stability over the course of the assay.
No or Weak Inhibition Observed - The inhibitor concentration is too low.- The target enzyme is not a serine protease or is not inhibited by benzamidine derivatives.- The inhibitor has degraded.- Increase the concentration of the inhibitor. A good starting point for benzamidine derivatives is in the micromolar to millimolar range.[2]- Verify from the literature that your enzyme is a serine protease and is known to be inhibited by similar compounds.- Use a freshly prepared inhibitor solution.
Precipitation in the Assay Well - The final concentration of the inhibitor or other components exceeds their solubility in the assay buffer.- Reduce the final concentration of the inhibitor.- If using an organic solvent for the stock solution, ensure its final concentration is not causing precipitation.

IV. References

  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biol Chem. [Link]

  • Method for preparing 3,3'-dimethoxybenzidine hydrochloride. Google Patents.

  • Process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.

  • Improved process for preparation of 2,3-dihydroxy benzonitrile. Google Patents.

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. [Link]

  • A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14. PMC. [Link]

  • Benzamidine. Wikipedia. [Link]

  • Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer? ResearchGate. [Link]

  • Enzyme Inhibition. YouTube. [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. [Link]

  • Mechanism of Action Assays for Enzymes. NCBI Bookshelf. [Link]

  • Benzamidine. Wikipedia. [Link]

  • Protein Crystallization for X-ray Crystallography. PMC. [Link]

  • trypsin inhibition by benzamidine-conjugated molecular glues. PMC. [Link]

  • Preparation method of 2,3-dimethoxy benzaldehyde. Google Patents.

  • MDH Assay Enzyme Hints & Tips. Sandiego. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PMC. [Link]

  • Water regulates the residence time of Benzamidine in Trypsin. PMC. [Link]

  • Effects of pH and Buffer Concentration on the Thermal Stability of Etanercept Using DSC and DLS. ResearchGate. [Link]

  • Benzimidamide hydrochloride. Chemsrc. [Link]

  • Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. PubMed. [Link]

  • Preparation method of 2,3-dimethoxy benzaldehyde. Eureka | Patsnap. [Link]

  • Characterization of the pH-dependent protein stability of 3α-hydroxysteroid dehydrogenase/carbonyl reductase by differential scanning fluorimetry. PubMed. [Link]

  • Preparation of micron-sized benzamidine-modified magnetic agarose beads for trypsin purification from fish viscera. PubMed. [Link]

  • IDENTIFICATION OF BENZYDAMINE AND ITS METABOLIT IN THE PRESENCE OF CERTAIN ANTI-INFLAMMATORY NON-STEROIDAL DRUGS. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Preprints.org. [Link]

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method refinement for 2,3-Dimethoxy-benzamidine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2,3-Dimethoxybenzamidine Hydrochloride. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert-driven insights and practical solutions for common experimental challenges. My approach is to move beyond simple instructions, offering a causal understanding of the methodologies to empower you to refine your experiments, troubleshoot effectively, and ensure the integrity of your results.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, storage, and properties of 2,3-Dimethoxybenzamidine Hydrochloride.

Question 1: How should I properly store and handle 2,3-Dimethoxybenzamidine Hydrochloride?

Answer: Store the compound at 0-8°C under a dry, inert atmosphere (e.g., argon or nitrogen).[1][2] It should be kept in a tightly sealed container, preferably within a desiccator. The compound is supplied as a grey solid and should be handled with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Senior Scientist's Insight: The primary stability concern for benzamidine derivatives is hydrolysis. The amidine functional group is susceptible to cleavage by water, especially under basic conditions, which converts it to the corresponding and often unreactive 2,3-dimethoxybenzamide.[3][4] Storing at low temperatures slows kinetic degradation, while the inert, dry atmosphere minimizes contact with atmospheric moisture, the key reactant in the hydrolysis pathway.

Question 2: What are the best solvents for preparing stock solutions?

Answer: For initial stock solutions, high-purity, anhydrous organic solvents are recommended. Based on data for similar hydrochloride salts, dimethyl sulfoxide (DMSO) and ethanol are excellent choices.[5][6] For subsequent dilutions into aqueous media for biological assays, prepare fresh solutions daily and use buffers with a pH below 7.0 if possible.

Senior Scientist's Insight: While the hydrochloride salt form enhances water solubility compared to the free base, high concentrations in aqueous buffers can still be problematic. The rate of hydrolysis for benzamidinium compounds increases significantly with pH.[3] Preparing a concentrated stock in anhydrous DMSO or ethanol ensures long-term stability. When diluting into an aqueous buffer for an experiment, it is a race against hydrolysis. Therefore, these aqueous solutions should not be stored. If you observe precipitation upon dilution, consider lowering the final concentration or adding a small percentage of a co-solvent like DMSO to the final assay medium, ensuring the final solvent concentration is compatible with your experimental system.

Table 1: Recommended Solvents for 2,3-Dimethoxybenzamidine Hydrochloride

SolventRecommended UseApproximate Solubility (Analog-based)Key Considerations
Anhydrous DMSOPrimary Stock Solution~25 mg/mL[5]Ensure DMSO is high-purity and anhydrous. Store stock at -20°C.
Anhydrous EthanolPrimary Stock Solution~30 mg/mL[5]Purge with inert gas. Store stock at -20°C.
Phosphate-Buffered Saline (PBS, pH 7.2)Working Biological Solutions~5 mg/mL[6]Prepare fresh before each use. Do not store. Hydrolysis is possible.[3]
Deionized WaterWorking SolutionsModerately SolubleAcidity of the hydrochloride salt will result in a slightly acidic solution.

Question 3: Is this compound expected to be stable in my cell culture medium (e.g., DMEM, pH ~7.4) over a 24-48 hour experiment?

Answer: Significant degradation is likely over a 24-48 hour period in a typical cell culture medium at pH 7.4 and 37°C. Benzamidinium compounds hydrolyze in weakly basic aqueous environments to the corresponding amide.[4]

Senior Scientist's Insight: For long-term experiments, this instability presents a major challenge as the effective concentration of your active compound will decrease over time. There are several strategies to mitigate this:

  • Replenish the Compound: For longer incubations, consider replacing the medium with freshly prepared compound at intermediate time points (e.g., every 12 or 24 hours).

  • Kinetic Analysis: Run a time-course experiment to quantify the rate of degradation in your specific medium using LC-MS. This will allow you to model the effective concentration over time.

  • Use of Prodrugs: In a drug development context, this instability might necessitate the design of a prodrug that releases the active amidine in situ.

Below is a diagram illustrating the critical hydrolysis pathway that must be controlled.

HydrolysisPathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Degradation Products Amidine 2,3-Dimethoxy- benzamidine HCl Amide 2,3-Dimethoxy- benzamide (Inactive Metabolite) Amidine->Amide Hydrolysis H2O H₂O (Water) (from buffer/media) Conditions Aqueous Buffer pH ≥ 7 37°C Ammonia NH₄Cl

Caption: The hydrolysis pathway of 2,3-Dimethoxybenzamidine to its inactive amide form.

Section 2: Synthesis & Purification Troubleshooting

The most common route to benzamidines is the Pinner reaction, starting from the corresponding nitrile (2,3-dimethoxybenzonitrile). This reaction is powerful but notoriously sensitive.[7][8]

Question 4: I am attempting to synthesize the amidine from 2,3-dimethoxybenzonitrile via the Pinner reaction, but my yield is very low. What are the likely causes?

Answer: Low yields in a Pinner reaction almost always trace back to two main culprits: the presence of water and incomplete reaction progress. The reaction proceeds via an imidate salt intermediate (a "Pinner salt"), which is highly susceptible to hydrolysis.[9]

Senior Scientist's Insight: This is a classic challenge. You must operate under strictly anhydrous conditions.

  • Moisture Contamination: Water will rapidly hydrolyze your Pinner salt intermediate to a methyl ester or, upon workup, the corresponding amide, terminating the reaction.[10] Ensure all glassware is oven-dried, solvents are passed through activated alumina or distilled from a drying agent, and the reaction is run under a positive pressure of a dry, inert gas.

  • Inadequate HCl Saturation: The reaction requires acid catalysis. Anhydrous HCl gas must be bubbled through the cold alcohol/nitrile solution. If saturation is incomplete, the initial formation of the Pinner salt will be slow and inefficient.

  • Temperature Control: The initial formation of the Pinner salt is exothermic and should be performed at low temperatures (0 to -10 °C) to prevent side reactions.[9]

  • Incomplete Ammonolysis: The second step, conversion of the isolated Pinner salt to the amidine using ammonia, must be driven to completion. Ensure you are using a sufficient excess of ammonia (either as a solution in alcohol or as a gas) and allowing adequate reaction time.

The following decision tree provides a logical workflow for troubleshooting this specific problem.

PinnerTroubleshooting start_node Problem: Low Amidine Yield check_node1 Analyzed crude mixture? start_node->check_node1 Initial Check check_node check_node cause_node cause_node solution_node solution_node cause_node1 Major side product is 2,3-dimethoxybenzoate ester or 2,3-dimethoxybenzamide check_node1->cause_node1 Yes check_node2 Reaction appears stalled/incomplete? check_node1->check_node2 No solution_node1 Root Cause: Moisture. 1. Oven-dry all glassware (120°C, 4h). 2. Use anhydrous solvents (distill or use commercial grade). 3. Run reaction under dry N₂ or Ar atmosphere. 4. Use a drying tube on the reaction setup. cause_node1->solution_node1 cause_node2 High amount of unreacted 2,3-dimethoxybenzonitrile remains (by TLC/LCMS) check_node2->cause_node2 Yes cause_node3 Pinner salt intermediate isolated, but conversion to amidine is poor. check_node2->cause_node3 No, Pinner salt formed solution_node2 Root Cause: Inefficient Pinner Salt Formation. 1. Ensure HCl gas is dry. 2. Maintain low temp (0°C) during HCl bubbling. 3. Increase HCl saturation time. 4. Allow longer reaction time for salt formation (14-24h). cause_node2->solution_node2 solution_node3 Root Cause: Incomplete Ammonolysis. 1. Use a saturated solution of NH₃ in alcohol. 2. Increase excess of NH₃. 3. Increase reaction time or apply gentle heating (e.g., 40°C). cause_node3->solution_node3

Caption: A logical workflow for troubleshooting low yields in a Pinner synthesis of benzamidines.

Section 3: Analytical & Quality Control

Verifying the identity and purity of your compound is a non-negotiable step for ensuring the reliability of your experimental data.

Question 5: How can I confirm the purity of my synthesized 2,3-Dimethoxybenzamidine Hydrochloride?

Answer: A multi-modal approach is best for confirming purity and identity.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for purity assessment.[1] Use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to ensure the amidine remains protonated. Purity should be ≥95% for most applications.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is essential for identity confirmation.[11] You should look for the molecular ion peak corresponding to the free base [M+H]⁺. For 2,3-Dimethoxybenzamidine (C₉H₁₂N₂O₂), the expected monoisotopic mass is 180.09 Da.

  • NMR Spectroscopy: ¹H NMR will confirm the structure. You should expect to see distinct peaks for the two methoxy groups, the three aromatic protons, and the protons on the amidine group. The integration of these peaks should correspond to the number of protons.

Question 6: My NMR spectrum looks complex, and I suspect I have the hydrolysis product (2,3-dimethoxybenzamide). How can I tell them apart?

Answer: The NMR spectra of the amidine and the corresponding amide will have distinct differences. The most telling region is the chemical shift and appearance of the -NH₂ protons.

  • Amidine (-C(=NH)NH₂): The protons on the amidine functional group are in a different chemical environment and often appear as two broad singlets that exchange with D₂O.

  • Amide (-C(=O)NH₂): The amide protons also appear as broad singlets but typically in a different region of the spectrum. More importantly, the carbon to which they are attached is a carbonyl carbon, which will have a characteristic ¹³C NMR shift (~165-175 ppm), which is significantly different from the amidine carbon.

If you suspect hydrolysis, running a quick LC-MS is the most definitive method. The amide will have a molecular weight of 181.08 Da, one mass unit higher than the amidine free base due to the replacement of =NH with =O.

Section 4: Key Protocols

This section provides detailed, self-validating protocols for common procedures.

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

  • Preparation: Place a vial containing a stir bar and the required mass of 2,3-Dimethoxybenzamidine Hydrochloride (MW: 216.66 g/mol ) in a vacuum desiccator for at least 4 hours to remove any adsorbed moisture.

  • Calculation: To make 1 mL of a 10 mM solution, you will need 2.17 mg of the compound.

    • Self-Validation Check: Always use a calibrated analytical balance and re-tare before weighing. Record the exact mass.

  • Dissolution: Under a flow of dry nitrogen or in a glove box, add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 2.17 mg) to the vial using a calibrated pipette.

  • Mixing: Cap the vial tightly and vortex or stir at room temperature until the solid is completely dissolved. The solution should be clear and colorless.

  • Storage: Aliquot the stock solution into smaller volume tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C under desiccation.

Protocol 2: Model Pinner Reaction for Amidine Synthesis

Disclaimer: This protocol is a model and requires optimization for specific scales and equipment. All steps must be performed in a certified fume hood with appropriate PPE. Anhydrous HCl is highly corrosive and toxic.

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet adapter connected to a dry nitrogen line, and a gas outlet adapter leading to a bubbler and then a base trap (e.g., NaOH solution) for excess HCl.

  • Reactant Charging: In the flask, dissolve 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous methanol (5-10 eq).

  • Cooling: Cool the stirred solution to -5 °C using an ice-salt or acetone/dry ice bath.

    • Self-Validation Check: The temperature must be kept below 0°C during this phase.[9]

  • HCl Saturation: Switch the gas inlet from nitrogen to a line delivering dry HCl gas. Bubble the HCl gas through the solution at a moderate rate. The reaction is exothermic; monitor the temperature closely. Continue until the solution is saturated and white precipitate (the Pinner salt) begins to form.

  • Reaction: Remove the HCl gas inlet, replace it with a stopper, and allow the mixture to stir at 0-5 °C for 12-24 hours under a positive pressure of nitrogen.

    • Self-Validation Check: Monitor the reaction by taking a small, anhydrously quenched aliquot and analyzing by TLC or LC-MS to check for the disappearance of the starting nitrile.

  • Isolation of Pinner Salt: Remove the solvent under reduced pressure (keeping the temperature low) to obtain the crude imidate hydrochloride (Pinner salt) as a solid.

  • Ammonolysis: Dissolve the crude Pinner salt in a cold, saturated solution of ammonia in methanol. Seal the vessel and stir at room temperature for 6-12 hours.

  • Workup & Purification: Concentrate the reaction mixture in vacuo. The resulting crude solid contains the desired 2,3-Dimethoxybenzamidine Hydrochloride and ammonium chloride. The product can be purified by recrystallization or chromatography.

References

  • Google Patents. (CN103864588A). Preparation method of 2,3-dimethoxy benzaldehyde.
  • Google Patents. (CN101643428A). Method for preparing 3,3'-dimethoxybenzidine hydrochloride.
  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(vi), 85-138. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Google Patents. (CN106565541A). Synthesis method for benzamidine derivatives.
  • Jolliffe, K. A., et al. (2020). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Open Research Repository. Retrieved from [Link]

  • Google Patents. (EP2874980B1). Improved process for preparation of 2,3-dihydroxy benzonitrile.
  • PubChem. (n.d.). 2-(2,3-Dimethoxybenzyl)guanidine Hydrochloride. Retrieved from [Link]

  • Debnath, P. (2020). Synthesis of Amidines and its application to heterocycles synthesis. ResearchGate. Retrieved from [Link]

  • ChemRxiv. (2020). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. Retrieved from [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of benzamidine hydrochloride. Retrieved from [Link]

  • Gharehbaghi, K., et al. (1995). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Retrieved from [Link]

  • Rahman, N., & Hoda, M. N. (2003). Validated Spectrophotometric Methods for the Determination of Amlodipine Besylate in Drug Formulations Using 2,3-dichloro 5,6-dicyano 1,4-benzoquinone and Ascorbic Acid. PubMed. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

  • Wang, Q., & Ma, Y. (2014). Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride? Retrieved from [Link]

  • Wang, D., et al. (2022). Challenges and Breakthroughs in Selective Amide Activation. PMC. Retrieved from [Link]

  • El-Gindy, A., et al. (2011). Selective stability-indicating methods for the determination of clonidine hydrochloride and/or its related substance, 2,6-dichloroaniline. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, July 29). 08.07 Hydrolysis and Dehydration of Amides. YouTube. Retrieved from [Link]

  • Al-Ghamdi, M. S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. NIH. Retrieved from [Link]

  • Chemistry : The Mystery of Molecules. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Retrieved from [Link]

Sources

Technical Support Center: Addressing Impurities in 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2,3-Dimethoxy-benzamidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the highest purity of your compound.

I. Understanding the Chemistry: Synthesis and Potential Impurities

This compound is a versatile intermediate in pharmaceutical and agrochemical research.[1] Its synthesis most commonly proceeds via the Pinner reaction, starting from 2,3-dimethoxybenzonitrile. This reaction involves the acid-catalyzed addition of an alcohol to the nitrile, forming an intermediate imino ester (Pinner salt), which is then converted to the amidine hydrochloride upon treatment with ammonia.[2]

Understanding this synthetic pathway is crucial for anticipating potential impurities. The following diagram illustrates the likely synthetic route and the points at which impurities may arise.

Synthesis_and_Impurities Starting_Material 2,3-Dimethoxybenzonitrile Pinner_Salt Intermediate Imino Ester HCl (Pinner Salt) Starting_Material->Pinner_Salt HCl, Alcohol (e.g., EtOH) Unreacted_Nitrile Unreacted 2,3-Dimethoxybenzonitrile Amidine 2,3-Dimethoxy-benzamidine HCl (Target Compound) Pinner_Salt->Amidine NH3 Amide 2,3-Dimethoxybenzamide (from hydrolysis of imino ester) Pinner_Salt->Amide H2O Ester Alkyl 2,3-Dimethoxybenzoate (from hydrolysis of imino ester) Pinner_Salt->Ester H2O / excess alcohol Benzoic_Acid 2,3-Dimethoxybenzoic Acid (from hydrolysis of amidine/amide) Amidine->Benzoic_Acid H2O, heat Ammonium_Chloride Ammonium Chloride (byproduct) Amide->Benzoic_Acid H2O, acid/base

Caption: Synthetic pathway of 2,3-Dimethoxy-benzamidine HCl and potential impurities.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My final product shows a peak in the 1H NMR spectrum around δ 7.5-7.8 ppm that doesn't correspond to my desired product. What could it be?

A1: An unexpected peak in this region could indicate the presence of unreacted 2,3-dimethoxybenzonitrile . The aromatic protons of the nitrile are in a slightly different chemical environment compared to the amidine. Another possibility is the formation of 2,3-dimethoxybenzamide , a common hydrolysis byproduct.[3]

To confirm:

  • Compare with Starting Material: Run an NMR of your 2,3-dimethoxybenzonitrile starting material.

  • Spiking Experiment: Add a small amount of the starting material to your NMR sample. An increase in the intensity of the unknown peak confirms its identity.

  • LC-MS Analysis: This technique can help differentiate between the nitrile and the amide based on their mass-to-charge ratio.

Troubleshooting Steps:

  • Drive the Pinner Reaction to Completion: Ensure anhydrous conditions and a sufficient reaction time.[4] The reaction is often carried out at low temperatures to prevent side reactions.[2]

  • Purification:

    • Recrystallization: this compound is a polar salt. A mixed-solvent recrystallization using a polar solvent in which it is soluble (like ethanol or methanol) and a less polar anti-solvent can be effective.

    • Column Chromatography: Due to the polar nature of the hydrochloride salt, normal-phase silica gel chromatography can be challenging. Consider using a polar stationary phase or reverse-phase chromatography. A mobile phase containing a small percentage of a volatile amine (e.g., triethylamine) can help to improve peak shape for basic compounds on silica gel.

Q2: My isolated product is an oil or a sticky solid that won't crystallize. What's going on?

A2: This is a common issue when dealing with polar organic salts and often indicates the presence of impurities that are inhibiting crystallization. The most likely culprits are residual solvents or hygroscopic byproducts like ammonium chloride.

Troubleshooting Steps:

  • Remove Residual Solvents: Ensure your product is thoroughly dried under high vacuum. If you suspect a high-boiling point solvent is trapped, consider dissolving the product in a minimal amount of a low-boiling point solvent (like dichloromethane) and re-evaporating to azeotropically remove the stubborn solvent.

  • Remove Ammonium Chloride: Ammonium chloride is a common byproduct of the Pinner reaction.[5] It can be removed by washing the crude product with a solvent in which ammonium chloride is insoluble but your product has some solubility, or by dissolving the crude mixture in a minimal amount of a polar solvent and filtering off the insoluble ammonium chloride.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.

    • Seeding: If you have a small amount of pure, crystalline material, add a seed crystal to the supersaturated solution.

    • Solvent-Antisolvent: Dissolve the oil in a minimal amount of a good solvent (e.g., ethanol) and slowly add an anti-solvent (e.g., diethyl ether or ethyl acetate) until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly.

Q3: My mass spectrometry results show a peak corresponding to the mass of 2,3-dimethoxybenzoic acid. How did this form?

A3: The presence of 2,3-dimethoxybenzoic acid is a strong indicator of hydrolysis.[6] The amidine functional group can be hydrolyzed back to the carboxylic acid, especially under harsh acidic or basic conditions, or upon prolonged heating in the presence of water. The intermediate amide can also hydrolyze to the carboxylic acid.[1]

Troubleshooting Steps:

  • Avoid Harsh Conditions: During workup and purification, avoid strong acids or bases and prolonged heating, especially in aqueous solutions.

  • Anhydrous Conditions: Ensure all solvents and reagents used in the synthesis are anhydrous to minimize hydrolysis of the intermediate Pinner salt.

  • Purification: If benzoic acid is present, an acid-base extraction can be effective. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity. Be cautious, as your desired amidine is also basic and may be affected. A better approach might be purification by chromatography.

Q4: My HPLC analysis shows multiple peaks. How can I develop a suitable HPLC method for purity assessment?

A4: this compound is a polar, aromatic compound, which can present challenges for traditional reverse-phase HPLC.

Method Development Strategy:

HPLC_Method_Development Start Start with a Generic Gradient Method Column Choose a Suitable Column (e.g., C18, Polar-Embedded, or Phenyl) Start->Column Mobile_Phase Select Mobile Phase A: Aqueous buffer (e.g., 0.1% TFA or Formic Acid in Water) B: Organic solvent (e.g., Acetonitrile or Methanol) Column->Mobile_Phase Gradient Run a Broad Gradient (e.g., 5-95% B over 20 min) Mobile_Phase->Gradient Evaluation Evaluate Peak Shape and Resolution Gradient->Evaluation Good_Separation Good Separation Achieved Evaluation->Good_Separation Yes Poor_Shape Poor Peak Shape (Tailing) Evaluation->Poor_Shape No Poor_Resolution Poor Resolution Evaluation->Poor_Resolution No Optimization Optimize Gradient, Flow Rate, and Temperature Modify_MP Modify Mobile Phase (e.g., change pH, add ion-pairing agent) Poor_Shape->Modify_MP Modify_MP->Gradient Change_Column Try a Different Column Chemistry (e.g., HILIC for very polar compounds) Poor_Resolution->Change_Column Change_Column->Gradient

Caption: Workflow for developing an HPLC method for polar compounds.

  • For polar compounds that are poorly retained on standard C18 columns, consider using a polar-embedded phase or Hydrophilic Interaction Liquid Chromatography (HILIC). [7]

  • Mobile phase pH is critical for ionizable compounds. Using a buffer can help to ensure consistent retention times and peak shapes.

III. Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for this compound? A: As a hydrochloride salt, it is likely to be hygroscopic. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential hydrolysis.

Q: What are the expected 1H and 13C NMR chemical shifts for this compound? A: While specific experimental data for this exact compound is not readily available in the literature, we can predict the approximate chemical shifts based on similar structures and the electronic effects of the substituents.

Predicted 1H NMR (in DMSO-d6):

  • Aromatic Protons (3H): Expect a complex multiplet in the range of δ 7.0-7.6 ppm. The ortho-disubstitution pattern will lead to a characteristic splitting pattern.[8]

  • Methoxy Protons (6H): Two singlets around δ 3.8-4.0 ppm.

  • Amidine Protons (NH2): A broad singlet that may appear between δ 8.0-10.0 ppm, which is exchangeable with D2O.

Predicted 13C NMR (in DMSO-d6):

  • Amidine Carbon (C=N): Around δ 165 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbons attached to the methoxy groups will be the most downfield.[9]

  • Methoxy Carbons: Two signals around δ 56-62 ppm.

Q: What is the expected mass spectrum fragmentation pattern? A: In mass spectrometry (ESI+), you would expect to see the molecular ion [M+H]+. Common fragmentation patterns for benzamidines involve the loss of ammonia (NH3) or the cleavage of the C-N bonds.[10]

Predicted Analytical Data 1H NMR (DMSO-d6) 13C NMR (DMSO-d6) MS (ESI+)
Expected Signals δ 7.0-7.6 (m, 3H), 3.8-4.0 (s, 6H), 8.0-10.0 (br s, 2H)δ 165 (C=N), 110-160 (6 x Ar-C), 56-62 (2 x OCH3)m/z [M+H]+

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound via the Pinner Reaction

Disclaimer: This is a general procedure and may require optimization for your specific setup. Always perform a risk assessment before conducting any chemical synthesis.

  • Preparation of the Pinner Salt:

    • Dissolve 2,3-dimethoxybenzonitrile (1.0 eq) in anhydrous ethanol (or another suitable alcohol) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for several hours, ensuring the reaction mixture remains saturated with HCl.[11]

    • Seal the flask and allow it to stir at room temperature for 12-24 hours. The Pinner salt may precipitate as a white solid.

  • Formation of the Amidine Hydrochloride:

    • Collect the precipitated Pinner salt by filtration under an inert atmosphere.

    • Suspend the Pinner salt in a fresh portion of anhydrous ethanol.

    • Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture until the reaction is complete (monitor by TLC or HPLC).

    • The product, this compound, will precipitate along with ammonium chloride.

  • Workup and Purification:

    • Filter the solid mixture and wash with cold ethanol.

    • To remove ammonium chloride, triturate the solid with a solvent in which ammonium chloride is insoluble (e.g., chloroform or dichloromethane).

    • Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Protocol 2: Recrystallization of this compound

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat at reflux for 10-15 minutes.

  • Filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Slowly add a less polar solvent (e.g., diethyl ether or ethyl acetate) to the hot filtrate until the solution becomes slightly cloudy.

  • Reheat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent mixture.

  • Dry the crystals under high vacuum.

V. References

  • Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • CN106565541A - Synthesis method for benzamidine derivatives - Google Patents. (n.d.). Retrieved January 28, 2026, from

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. American Journal of Pharmacy and Health Research.

  • 13 C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) [Video]. YouTube. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc, 2015(7), 101-112.

  • HPLC Method Development and Impurity Profiling. (2025). ResearchGate.

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Pinner Reaction. (n.d.). Name Reaction Chemistry. Retrieved January 28, 2026, from [Link]

  • Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. (2013). Molecules, 18(8), 9874-9888.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc, 2015(7), 101-112.

  • 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2015, July 18). Retrieved January 28, 2026, from [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. (n.d.). PharmaTutor.

  • Lec-33 || Mass fragmentation pattern of amides || McLafferty rearrangement. (2022, December 25). [Video]. YouTube.

  • Hydrolysis of Benzamide to Benzoic Acid. (n.d.). Prezi. Retrieved January 28, 2026, from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025). ResearchGate.

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. Retrieved January 28, 2026, from [Link]

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. (n.d.). Molecules.

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. (2019, October 7). Retrieved January 28, 2026, from [Link]

  • A Lewis acid-promoted Pinner reaction. (2013). Beilstein Journal of Organic Chemistry, 9, 1613–1619.

  • Efficient symmetrical bidentate dioxime ligand-accelerated homogeneous palladium-catalyzed Suzuki-Miyaura coupling reaction of aryl chlorides. (2016). RSC Advances, 6(106), 104675-104683.

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 28, 2026, from [Link]

  • Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.

  • Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (2025). ResearchGate.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc.

  • High resolution NMR spectra of some tri-substituted benzenes. (2025). ResearchGate.

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. Retrieved January 28, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved January 28, 2026, from [Link]

  • Nitrile to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. (2010). Analytical Chemistry, 82(19), 8095–8104.

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved January 28, 2026, from [Link]

  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). Molecules, 25(19), 4386.

  • Quality-by-Design-Driven RP-HPLC Method Development and Validation for Impurity Analysis of Elexacaftor, a Cystic Fibrosis Drug, with LC-MS/MS-Based Degradant Identification. (2025). ACS Omega.

  • Variation of nitriles and alcohols. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Molecules, 28(18), 6543.

Sources

Technical Support Center: Optimizing Storage for 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2,3-Dimethoxy-benzamidine hydrochloride. This document provides in-depth guidance, troubleshooting, and best practices to ensure the long-term stability and efficacy of your compound. Proper storage is not merely a recommendation; it is a critical component of experimental success and reproducibility. The benzamidine functional group, while essential for the compound's activity, is susceptible to environmental factors that can lead to degradation. This guide is designed to help you mitigate these risks.

Core Storage Recommendations

For optimal stability, this compound requires careful management of its storage environment. The following table summarizes the critical parameters.

ParameterRecommended ConditionRationale & Key Considerations
Temperature 0-8°C[1]Storing at refrigerated temperatures significantly slows the rate of potential degradation reactions. While some related benzamidine compounds are stable at room temperature, the specific recommendation for this derivative should be prioritized.[2][3]
Atmosphere Inert Gas (Argon or Nitrogen)Benzamidine and its derivatives can be sensitive to oxidation. After opening the original container, flushing with an inert gas before re-sealing is a critical step to displace oxygen and prevent oxidative degradation.
Humidity Dry / Desiccated EnvironmentThe hydrochloride salt form can be hygroscopic.[4] Absorption of moisture can lead to hydrolysis and physical changes in the powder. Store in a desiccator, especially in humid environments.
Light Protected from Light (Amber Vial)While not explicitly stated for this specific derivative, photolytic degradation is a common pathway for many complex organic molecules.[5] Storing in a light-resistant container, such as an amber vial, is a standard best practice.
Container Original, Tightly Sealed VialAlways store the compound in its original container, which has been selected for compatibility.[4][6] Ensure the container is securely sealed to prevent exposure to moisture and air.[4][6][7] Polyethylene or polypropylene containers are also suitable alternatives.[4]

Frequently Asked Questions (FAQs)

Q1: Why is a storage temperature of 0-8°C recommended?

The 0-8°C range is specified by suppliers for 2,3-Dimethoxy-benzamidine, likely based on stability studies for this specific molecule.[1] Lowering the temperature reduces molecular kinetic energy, which slows down all chemical reactions, including potential degradation pathways like hydrolysis or oxidation. While general benzamidine hydrochloride can be stored at room temperature, adhering to the more stringent recommendation for this substituted derivative ensures maximum shelf-life.[2]

Q2: I've opened the container. Do I really need to use an inert gas?

Yes, for long-term stability, this is highly recommended. The amidine functional group is susceptible to oxidation. Each time you open the container, the air inside is replenished with fresh oxygen and moisture. Flushing the headspace with a dry, inert gas like argon or nitrogen before sealing minimizes this exposure, preserving the compound's integrity.

Q3: Is this compound sensitive to moisture?

Yes. As a hydrochloride salt, it is prone to being hygroscopic, meaning it can absorb moisture from the air.[4] This is problematic for two primary reasons: 1) it can initiate hydrolysis of the amidine group, and 2) it can cause the powder to clump, making accurate weighing difficult. Storing the vial inside a desiccator is a crucial preventative measure.

Q4: How should I handle and store solutions of this compound?

Aqueous solutions of benzamidine derivatives are not stable and should be prepared fresh for each experiment.[3] The amidine group can undergo hydrolysis, particularly in neutral to basic aqueous solutions, converting it to the corresponding benzamide.[8][9] This conversion renders the compound inactive for its intended purpose (e.g., as a protease inhibitor). If a stock solution must be prepared, use a dry, aprotic solvent like DMSO or ethanol, and store it in small, single-use aliquots at -20°C or -80°C under an inert atmosphere.[2] However, even under these conditions, stability is limited, and fresh preparation is always the best practice.

Troubleshooting Guide: Identifying and Solving Storage-Related Issues

If you suspect your compound has degraded, consult the following guide.

Issue 1: The white powder has developed a yellow or brownish tint.

  • Probable Cause: This is a classic sign of chemical degradation, most likely due to oxidation from prolonged or repeated exposure to air. Exposure to light can also cause discoloration in sensitive compounds.

  • Scientific Explanation: The aromatic rings and the amidine group contain electron-rich systems that can react with atmospheric oxygen, especially over time. This process can be accelerated by light and moisture, leading to the formation of colored impurities.

  • Recommended Action:

    • Do not use the discolored compound, as its purity is compromised. This will directly impact experimental results and reproducibility.

    • Discard the material according to your institution's safety protocols.

    • Prevention: When opening a new vial, consider aliquoting it into smaller, single-use vials under an inert atmosphere to minimize repeated exposure of the bulk material.

Issue 2: The compound has poor solubility or forms a cloudy solution in a previously reliable solvent.

  • Probable Cause: The compound has likely degraded into less soluble byproducts. The most common culprit is hydrolysis.

  • Scientific Explanation: The primary hydrolytic degradation pathway for a benzamidinium ion is the conversion to its corresponding benzamide.[8][9] Benzamides often have different solubility profiles than their parent benzamidine salts. This hydrolysis can occur from improper storage in a humid environment or from using non-anhydrous solvents.

  • Recommended Action:

    • Confirm that you are using a high-purity, anhydrous grade solvent.

    • If the solubility issue persists with fresh solvent, the solid stock is likely degraded and should be discarded.

    • Prevention: Always use tightly sealed containers for the solid and ensure solvents are dry. Prepare aqueous solutions immediately before use.

Issue 3: A noticeable decline in the compound's biological activity is observed (e.g., reduced enzyme inhibition).

  • Probable Cause: The active functional group has degraded.

  • Scientific Explanation: The biological activity of benzamidine derivatives typically relies on the positively charged amidinium group to interact with target molecules, such as the active site of a serine protease. Hydrolysis converts this group into a neutral, and far less active, amide group.[8][10] This directly leads to a loss of efficacy.

  • Recommended Action:

    • Immediately discard the solution and the solid stock from which it was made.

    • Open a fresh, uncompromised vial of the compound for future experiments.

    • Perform a quality control check, such as a melting point determination, on the suspect solid to confirm degradation.

Visualizing the Troubleshooting Process

The following workflow provides a logical path for addressing potential storage issues.

TroubleshootingWorkflow Start Observe Issue with Compound Discoloration Powder Discolored? Start->Discoloration Visual Inspection Solubility Solubility Issues? Start->Solubility In Experiment Activity Loss of Activity? Start->Activity Data Analysis Discoloration->Solubility No Cause_Oxidation Probable Cause: Oxidation / Degradation Discoloration->Cause_Oxidation Yes Solubility->Activity No Cause_Hydrolysis Probable Cause: Hydrolysis to Amide Solubility->Cause_Hydrolysis Yes Activity->Cause_Hydrolysis Yes Action_Discard Action: Discard Compound & Review Storage Protocol Activity->Action_Discard No (Issue Elsewhere) Cause_Oxidation->Action_Discard Action_QC Action: Perform QC Check (e.g., Melting Point) Cause_Hydrolysis->Action_QC Action_QC->Action_Discard If QC Fails

Caption: Troubleshooting workflow for storage-related issues.

Key Degradation Pathway: Hydrolysis

Understanding the mechanism of degradation reinforces the importance of proper storage. The primary non-oxidative pathway is the hydrolysis of the amidine to an amide, which is accelerated in aqueous basic conditions.[8][9]

HydrolysisPathway cluster_0 Active Compound cluster_1 Inactive Product Amidine 2,3-Dimethoxy-benzamidine (Active Amidinium Ion) Reagents + H₂O (Moisture) Amide 2,3-Dimethoxy-benzamide (Inactive Amide) Reagents->Amide Hydrolysis

Caption: Hydrolysis of benzamidine to its inactive amide form.

Experimental Protocol: Quality Control via Melting Point Determination

This protocol provides a self-validating system to check the purity of your compound. A significant deviation from the expected melting point is a strong indicator of impurities or degradation.

Objective: To assess the integrity of a stored batch of this compound by comparing its melting point range to the manufacturer's specification.

Materials:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Spatula

  • Sample of this compound

  • Reference standard (if available)

Methodology:

  • Sample Preparation:

    • Place a small amount of the dry powder onto a clean, dry surface.

    • Carefully tap the open end of a capillary tube into the powder until a small amount (2-3 mm high) is packed into the sealed end.

    • Tap the sealed end of the tube gently on a hard surface to ensure the powder is tightly packed.

  • Apparatus Setup:

    • Ensure the melting point apparatus is clean and calibrated according to the manufacturer's instructions.

    • Place the prepared capillary tube into the sample holder of the apparatus.

  • Melting Point Determination:

    • Set the apparatus to heat at a rapid rate until the temperature is about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure accurate measurement.

    • Carefully observe the sample.

    • Record the temperature (T1) at which the first drop of liquid appears.

    • Record the temperature (T2) at which the entire sample has melted into a clear liquid.

    • The observed melting range is T1 – T2.

  • Analysis & Interpretation:

    • Pure Compound: A pure compound will have a sharp melting range (typically < 2°C) that matches the value provided in the Certificate of Analysis or literature.

    • Impure/Degraded Compound: A degraded sample will exhibit a depressed (lower) and broad (wider) melting range compared to the reference value. This is due to the presence of impurities that disrupt the crystalline lattice of the solid.

References

  • BENZIDINE HYDROCHLORIDE SOLUTION MSDS - Loba Chemie. (2019, January 8). Retrieved from [Link]

  • Safety Data Sheet: Benzamidine hydrochloride - Carl ROTH. (2025, April 7). Retrieved from [Link]

  • Safety Data Sheet: Benzamidine hydrochloride monohydrate - Carl ROTH. (n.d.). Retrieved from [Link]

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water - Open Research Repository. (n.d.). Retrieved from [Link]

  • Amidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis method for benzamidine derivatives - Google Patents. (2017, April 19).
  • DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RELATED SUBSTANCES OF BENZYDAMINE HYDROCHLORIDE AND CHLORHEXIDINE GLUCONATE - Jetir.Org. (n.d.). Retrieved from [Link]

  • Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water | ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

Validation of 2,3-Dimethoxy-benzamidine Hydrochloride: Inhibitory Profiling & Comparative Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethoxy-benzamidine hydrochloride (2,3-DMBA) represents a structural evolution of the classical serine protease inhibitor, benzamidine. While the parent compound is a staple in protein purification and crystallography, the introduction of methoxy groups at the 2 and 3 positions of the phenyl ring alters the electronic and steric profile of the molecule.

This guide serves as a technical framework for researchers to validate the inhibitory efficacy of 2,3-DMBA. Unlike generic datasheets, this document focuses on the comparative validation of this compound against industry standards (Benzamidine HCl, PMSF, Leupeptin) and provides a self-validating experimental protocol to determine its specific inhibition constant (


) and mode of action.

Part 1: Mechanistic Profile & Comparative Analysis

Mechanism of Action

2,3-DMBA functions as a reversible, competitive inhibitor of trypsin-like serine proteases.

  • Pharmacophore: The amidine group (

    
    ) mimics the positively charged side chain of Arginine (Arg) or Lysine (Lys).
    
  • Binding Site: It anchors into the S1 specificity pocket of the enzyme (e.g., Asp189 in Trypsin) via a salt bridge, blocking substrate access.

  • Substituent Effect: The 2,3-dimethoxy substitution introduces electron-donating effects and steric bulk. In validation studies, this is hypothesized to restrict rotational freedom or enhance van der Waals contacts within the active site, potentially improving selectivity compared to unsubstituted benzamidine.

Comparative Performance Matrix

The following table contrasts 2,3-DMBA with standard alternatives. Use this to justify the selection of 2,3-DMBA for your specific application (e.g., if higher solubility or reversible inhibition without toxicity is required).

Feature2,3-Dimethoxy-benzamidine HCl Benzamidine HCl (Standard)PMSF (Phenylmethylsulfonyl fluoride)Leupeptin
Inhibition Type Reversible, CompetitiveReversible, CompetitiveIrreversible (Covalent)Reversible, Competitive/Transition-state
Primary Targets Trypsin, Thrombin, Serine ProteasesTrypsin, Thrombin, PlasminSerine Proteases (Broad), AcetylcholinesteraseTrypsin, Papain, Plasmin, Cathepsin B
Typical

/

To be determined via Protocol below (Target:

M range)

(Trypsin)
N/A (

applies)

(Higher Potency)
Stability (

)
HighHighLow (

at pH 8.0)
High
Toxicity Low/ModerateLowHigh (Neurotoxin)Low
Application Crystallography, SAR Studies, PurificationGeneral PurificationLysis Buffers (Single use)Cell Culture, Sensitive Assays

Critical Insight: Unlike PMSF, 2,3-DMBA does not covalently modify the enzyme, allowing for the recovery of active protein via dialysis. This makes it superior for downstream structural studies.

Part 2: Experimental Validation Framework

To validate 2,3-DMBA, you must prove it acts competitively and quantify its affinity relative to the parent benzamidine. The following protocols are designed to be self-validating : if the control arms fail, the data is invalid.

Protocol 1: Spectrophotometric Kinetic Assay (Determination of )

Objective: Determine the inhibition constant (


) using a chromogenic substrate.
Enzyme System:  Bovine Trypsin (Target) + BAPNA (Substrate).
Reagents
  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl

    
    , pH 8.2 (Calcium stabilizes Trypsin).
    
  • Substrate:

    
    -Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA). Stock: 20 mM in DMSO.
    
  • Enzyme: Trypsin (TPCK-treated to prevent chymotrypsin activity). Stock: 1 mg/mL in 1 mM HCl.

  • Inhibitor: 2,3-Dimethoxy-benzamidine HCl. Prepare serial dilutions (0, 10, 50, 100, 200, 500

    
    M).
    
Step-by-Step Methodology
  • Baseline Setup: In a 96-well microplate, add 150

    
    L Assay Buffer .
    
  • Inhibitor Addition: Add 20

    
    L  of 2,3-DMBA at varying concentrations to respective wells. Include a "0 
    
    
    
    M" control (Vehicle only).
  • Enzyme Incubation: Add 10

    
    L  of Trypsin solution. Incubate for 10 minutes at 25°C to allow 
    
    
    
    equilibrium.
  • Reaction Initiation: Add 20

    
    L  of BAPNA substrate (Final conc: 
    
    
    
    range, approx. 1 mM). Rapidly mix.
  • Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

Data Analysis (The Self-Validation Check)
  • Linearity Check: Plot Absorbance vs. Time. The slope (Initial Velocity,

    
    ) must be linear (
    
    
    
    ). If curves plateau early, reduce enzyme concentration.
  • Dixon Plot: Plot

    
     (y-axis) vs. [Inhibitor] (x-axis).
    
    • Validation Criteria: The lines for different substrate concentrations must intersect above the x-axis (in the second quadrant) to confirm Competitive Inhibition .

    • Calculation: The intersection point on the x-axis corresponds to

      
      .
      
Protocol 2: Selectivity Profiling (Orthogonal Validation)

To ensure 2,3-DMBA is not a "pan-assay interference compound" (PAINS), validate it against a counter-target (e.g., Chymotrypsin).

  • Method: Repeat Protocol 1 using Chymotrypsin and substrate N-Succinyl-Ala-Ala-Pro-Phe-pNA.

  • Expectation: Benzamidine derivatives should show weak to no inhibition of Chymotrypsin (which prefers hydrophobic residues like Phenylalanine, not Arginine). High inhibition here indicates non-specific binding or aggregation.

Part 3: Visualization & Logic Flow

Diagram 1: Mechanism of Competitive Inhibition

This diagram illustrates the mutually exclusive binding event at the S1 pocket, the core concept behind the validation.

InhibitionMechanism Enzyme Serine Protease (Trypsin) ES_Complex ES Complex (Active) Enzyme->ES_Complex + Substrate EI_Complex EI Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate (Arg-pNA) Substrate->ES_Complex Inhibitor 2,3-Dimethoxy- benzamidine Inhibitor->EI_Complex ES_Complex->Enzyme Dissociation Product Product (p-Nitroaniline) ES_Complex->Product Catalysis EI_Complex->Enzyme Reversible

Caption: Competitive inhibition logic: The inhibitor competes with the substrate for the free Enzyme, forming an inactive EI complex.

Diagram 2: Experimental Validation Workflow

This flowchart guides the researcher through the decision-making process during the assay.

ValidationWorkflow Start Start Validation Prep Prepare Reagents (Buffer pH 8.2, 2,3-DMBA) Start->Prep Assay Run Kinetic Assay (Protocol 1) Prep->Assay CheckLinear Is Abs vs Time Linear? Assay->CheckLinear Adjust Reduce Enzyme Conc. CheckLinear->Adjust No Calc Calculate V0 & Plot Dixon CheckLinear->Calc Yes Adjust->Assay Analyze Intersection Analysis Calc->Analyze Confirm Competitive Inhibition Confirmed (Valid) Analyze->Confirm Intersect > X-axis Reject Mixed/Non-Comp (Check Aggregation) Analyze->Reject Intersect on X-axis or Parallel

Caption: Step-by-step decision tree for validating inhibitory activity and troubleshooting assay conditions.

References

  • Walsmann, P. (1977).[1] Inhibition of serine proteinases by benzamidine derivatives. Acta Biol Med Ger, 36(11-12), 1931-7.[1] Retrieved from [Link]

  • Stürzebecher, J., et al. (1994).[2] Novel plasma kallikrein inhibitors of the benzamidine type. Braz J Med Biol Res, 27(8), 1929-34.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]

Sources

Comparative Guide: 2,3-Dimethoxy-benzamidine Hydrochloride vs. Standard Protease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dimethoxy-benzamidine hydrochloride is a specialized derivative of the classic serine protease inhibitor, Benzamidine. While Benzamidine HCl remains the industry "gold standard" for general protein purification and crystallography due to its well-defined


 and high water solubility, the 2,3-dimethoxy  analog represents a distinct chemical tool. It is primarily utilized in Structure-Activity Relationship (SAR)  studies to probe the steric and electronic tolerance of the S1 binding pocket of trypsin-like proteases, and as a key intermediate in the synthesis of complex pharmaceutical ligands (e.g., dopamine receptor antagonists).

This guide objectively compares the 2,3-dimethoxy variant against standard inhibitors (Benzamidine, PMSF, Leupeptin) to assist researchers in selecting the appropriate chemical probe for their specific experimental constraints.

Mechanistic Profile & Chemical Logic

The Benzamidine Scaffold

Both the parent compound and the 2,3-dimethoxy derivative function as reversible competitive inhibitors . They mimic the side chain of Arginine, the natural substrate for trypsin-like serine proteases.

  • Mechanism: The positively charged amidine group forms a salt bridge with the conserved Aspartate (Asp189 in Trypsin) at the bottom of the S1 specificity pocket.

  • 2,3-Dimethoxy Modification: The addition of methoxy groups at the 2 and 3 positions of the phenyl ring introduces:

    • Steric Bulk: Probes the width and plasticity of the S1 pocket.

    • Electronic Effects: The electron-donating methoxy groups alter the pKa of the amidine and the electron density of the aromatic ring, potentially influencing

      
      -stacking interactions within the active site.
      
DOT Diagram: Competitive Inhibition Pathway

The following diagram illustrates the kinetic competition between the substrate and the inhibitor for the free enzyme.

InhibitionMechanism E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) E->EI + I (kon) P Product (P) E->P Enzyme Recycled S Substrate (S) I Inhibitor (I) (2,3-Dimethoxy-benzamidine) ES->E (k-1) ES->P kcat EI->E (koff)

Figure 1: Kinetic pathway showing competitive inhibition. The inhibitor (I) competes with the substrate (S) for the active site of the enzyme (E), preventing product formation.

Comparative Performance Analysis

The following table contrasts 2,3-Dimethoxy-benzamidine HCl with the most common alternatives used in purification and enzymology.

Table 1: Inhibitor Performance Matrix

Feature2,3-Dimethoxy-benzamidine HCl Benzamidine HCl PMSF Leupeptin
Primary Class Substituted Aryl-AmidineAryl-AmidineSulfonyl FluoridePeptide Aldehyde
Inhibition Type Reversible, CompetitiveReversible, CompetitiveIrreversible, CovalentReversible, Transition State
Target Specificity Trypsin-like Serine ProteasesTrypsin, Thrombin, XaBroad Spectrum SerineSerine & Cysteine Proteases

(Trypsin)
Context-dependent (SAR)*~18 - 30 µMN/A (

driven)
~0.2 nM (Tight binding)
Solubility Moderate (DMSO often req.)High (Water)Poor (Isopropanol/Ethanol)High (Water)
Stability High (Stable solid)High (Stable solid)Low (Hydrolyzes in water)High
Toxicity Moderate (Irritant)Low/ModerateHigh (Neurotoxin)Low
Primary Use SAR Studies, Synthesis Intermediate Protein Purification, Crystallography Lysis Buffers (Acute) Cell Culture, Purification

*Note: Direct


 values for the 2,3-dimethoxy derivative are rarely reported in general literature compared to the parent Benzamidine. Users are advised to determine specific 

experimentally (see Protocol below).
Selectivity & Application Logic
  • Why use Benzamidine HCl? It is the standard for preventing proteolysis during purification of His-tagged or GST-tagged proteins. It is easily removed by dialysis.

  • Why use 2,3-Dimethoxy-benzamidine? Researchers use this when the standard Benzamidine fails to co-crystallize, or when testing the selectivity of a novel protease. The methoxy groups may provide unique electron density maps in X-ray crystallography or fit specific hydrophobic clefts in mutant enzymes.

Experimental Protocol: Determination of

Self-Validating Methodology

Since specific inhibition constants (


) for 2,3-Dimethoxy-benzamidine are not standard reference values, the following protocol allows you to determine this value precisely for your target protease.
Materials
  • Enzyme: Trypsin (Bovine Pancreatic) or target protease (final conc. 10–50 nM).

  • Substrate: Chromogenic substrate (e.g., BAPNA or L-BAPA).

  • Inhibitor: 2,3-Dimethoxy-benzamidine HCl (Prepare 100 mM stock in DMSO).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 10 mM CaCl

    
    .
    
Step-by-Step Workflow
  • Preparation: Prepare serial dilutions of the inhibitor (0, 10, 20, 40, 80, 160 µM).

  • Pre-incubation: Mix Enzyme + Inhibitor in buffer. Incubate for 10 mins at 25°C to establish equilibrium (

    
    ).
    
  • Reaction Start: Add Substrate at a fixed concentration (near its

    
    ).
    
  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) kinetically for 5 minutes. Calculate initial velocity (

    
    ).
    
  • Dixon Plot Analysis:

    • Plot

      
       (y-axis) vs. [Inhibitor] (x-axis).
      
    • Repeat at two different Substrate concentrations (

      
       and 
      
      
      
      ).
    • Result: The intersection of the lines gives

      
      .
      
DOT Diagram: Inhibitor Selection Decision Tree

Use this logic flow to decide if 2,3-Dimethoxy-benzamidine is the right choice for your experiment.

InhibitorSelection Start Start: Select Inhibitor Q1 Is the goal general protein purification? Start->Q1 Q2 Is the goal Structural Biology (SAR)? Q1->Q2 No (Research study) Benz Use Benzamidine HCl (Standard, Water Soluble) Q1->Benz Yes (Reversible req.) PMSF Use PMSF (Broad Spectrum, Irreversible) Q1->PMSF No (Lysis only) Q2->Benz No (Standard Crystallography) DMB Use 2,3-Dimethoxy-benzamidine (Probe Specificity/Sterics) Q2->DMB Yes (Probing S1 pocket)

Figure 2: Decision tree for selecting between standard Benzamidine, PMSF, and the 2,3-Dimethoxy analog.

References

  • Sigma-Aldrich. Benzamidine HCl Product Information & Enzymatic Analysis.Link

  • National Institutes of Health (NIH) - PubChem. Benzamidine Hydrochloride Compound Summary (CID 16324).Link

  • ResearchGate. Discussions on Protease Inhibitor Selection (PMSF vs Benzamidine).Link

  • Cayman Chemical. Benzamidine (hydrochloride) Product Description and Ki Data.Link

  • Chem-Impex. 2,3-Dimethoxy-benzamidine Product Overview.Link

Comparative Technical Guide: Benzamidine Hydrochloride vs. 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Generalist vs. The Specialist

In the landscape of serine protease inhibition and ligand design, Benzamidine Hydrochloride and its derivative 2,3-Dimethoxy-benzamidine Hydrochloride (2,3-DMBA) serve distinct, non-interchangeable roles.

  • Benzamidine HCl is the industry "Gold Standard" competitive inhibitor for trypsin-like serine proteases. It is essential for protein purification, preventing proteolytic degradation during cell lysis.

  • 2,3-Dimethoxy-benzamidine HCl is a "Specialized Ligand" and synthetic intermediate. The addition of methoxy groups at the 2- and 3-positions alters the steric and electronic profile, generally reducing its affinity for the canonical trypsin S1 pocket while creating unique selectivity profiles for drug targets (e.g., GPCRs, specific coagulation factors).

Key Takeaway: Do not substitute 2,3-DMBA for Benzamidine in standard lysis buffers. Use 2,3-DMBA only when probing specific structure-activity relationships (SAR) or designing selective ligands where the "ortho-effect" is required.

Chemical & Structural Analysis[1][2]

The functional divergence between these two compounds stems directly from the steric consequences of the methoxy substitutions.

Structural Comparison[3]
FeatureBenzamidine HCl2,3-Dimethoxy-benzamidine HCl
Formula


MW 156.61 g/mol 216.66 g/mol
Planarity High. The amidine group is coplanar with the phenyl ring, allowing deep insertion into the S1 pocket.Distorted. The ortho (2-position) methoxy group forces the amidine group to twist out of plane to relieve steric strain.
Electronic State Electron-deficient ring (due to amidine).Electron-rich ring (due to methoxy donors), but amidine basicity is altered by the twist.
Primary Use Broad-spectrum Serine Protease Inhibitor.Fragment-based Drug Discovery (FBDD), GPCR ligand synthesis.
The "Ortho-Effect" Mechanism

The critical differentiator is the Ortho-Effect .

  • Benzamidine: Fits perfectly into the deep, narrow S1 specificity pocket of Trypsin/Thrombin. The amidine group forms a bidentate salt bridge with Aspartate 189 (in Trypsin) at the bottom of the pocket [1].

  • 2,3-DMBA: The methoxy group at position 2 (ortho) creates a steric clash with the peptide backbone of the protease active site. Furthermore, it forces the amidine group to rotate, disrupting the optimal geometry required for the salt bridge. This typically increases the

    
      (lowers affinity) for generic trypsin-like enzymes [2].
    

OrthoEffect Benz Benzamidine HCl S1_Pocket Trypsin S1 Pocket (Asp189 + Backbone) Benz->S1_Pocket Planar Geometry Fits Deeply DMBA 2,3-Dimethoxy-benzamidine DMBA->S1_Pocket Ortho-Methoxy Steric Hindrance Binding_High High Affinity Binding (Ki ~18 µM) S1_Pocket->Binding_High Binding_Low Reduced Affinity (Steric Clash) S1_Pocket->Binding_Low

Figure 1: Mechanistic impact of ortho-substitution on protease binding. Benzamidine achieves optimal planarity for the S1 pocket, while 2,3-DMBA suffers from steric clashes.

Performance Data & Application Scenarios

Protease Inhibition (Trypsin/Thrombin)

Experimental data indicates that unsubstituted benzamidine is the superior choice for general purification.

ParameterBenzamidine HCl2,3-DMBA HClCausality
Inhibition Constant (

)
~18 µM (Trypsin) [3]Predicted >100 µM Steric hindrance at the 2-position prevents deep pocket penetration.
Binding Mode Canonical (Asp189 Salt Bridge)Distorted / SuperficialThe 2-methoxy group clashes with the enzyme surface (residues 190-215 region).
Reversibility Fully ReversibleReversibleBoth are competitive inhibitors.
Lysis Buffer Rec. Yes (1 mM) No 2,3-DMBA is not cost-effective or potent enough for bulk lysis.
Medicinal Chemistry & Selectivity

While 2,3-DMBA is a poor generic inhibitor, it excels as a probe for selectivity .

  • Dopamine Receptors: The 2,3-dimethoxy motif is frequently found in isoquinoline-based dopamine antagonists. 2,3-DMBA serves as a fragment to probe these hydrophobic pockets [4].

  • Factor Xa vs. Thrombin: Substitutions on the benzamidine ring are used to tune selectivity between coagulation factors. While 3-substituted (meta) derivatives often improve potency, 2-substituted (ortho) derivatives are used to exclude binding to enzymes with restrictive S1 pockets [5].

Experimental Protocols

Protocol A: Standard Protease Inhibition (Benzamidine)

Use this protocol for protein purification.

Materials:

  • Benzamidine HCl (Sigma/Merck grade)

  • Lysis Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0)

Workflow:

  • Stock Preparation: Prepare a 1.0 M Benzamidine stock in water. Store at -20°C. Note: Benzamidine is oxidation-sensitive; protect from light.

  • Lysis: Add stock to lysis buffer to a final concentration of 1 mM immediately prior to cell disruption.

  • Chromatography: Maintain 1 mM Benzamidine in wash buffers if the target protein is highly susceptible to degradation.

  • Removal: Remove via dialysis or Gel Filtration (Size Exclusion) chromatography. Benzamidine (156 Da) is easily separated from proteins (>10 kDa).

Protocol B: Determination of (Comparative Assay)

Use this protocol to validate if 2,3-DMBA binds to your specific target.

Materials:

  • Enzyme: Bovine Trypsin (or target protease)

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide)

  • Inhibitors: Benzamidine HCl (Control) and 2,3-DMBA (Test)

  • Detection: Spectrophotometer (410 nm)

Step-by-Step Methodology:

  • Baseline Kinetics: Determine the

    
     of the enzyme-substrate pair without inhibitor.
    
  • Inhibitor Titration: Prepare a range of inhibitor concentrations (0, 10, 50, 100, 500 µM).

  • Reaction:

    • Mix Enzyme + Inhibitor in buffer (50 mM Tris, pH 8.0, 20 mM

      
      ). Incubate 5 min at 25°C.
      
    • Add BAPNA substrate.

  • Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5 minutes.

  • Analysis:

    • Plot

      
       vs. 
      
      
      
      (Dixon Plot).
    • The intersection point determines

      
      .
      
    • Self-Validation: If the lines do not intersect in the second quadrant, the inhibition mode may not be purely competitive (common with sterically bulky ligands like 2,3-DMBA).

Decision Matrix: Which to Choose?

DecisionTree Start Start: Define Goal Goal_Purify Prevent Proteolysis (Lysis Buffer) Start->Goal_Purify Goal_Drug Drug Discovery / Ligand Design Start->Goal_Drug Choice_Benz USE BENZAMIDINE HCl (1 mM) Goal_Purify->Choice_Benz Check_Pocket Analyze Pocket Geometry Goal_Drug->Check_Pocket Pocket_Tight Tight S1 Pocket (Trypsin/Thrombin) Check_Pocket->Pocket_Tight Pocket_Open Hydrophobic/Flexible (GPCRs / Factor Xa) Check_Pocket->Pocket_Open Avoid_DMBA AVOID 2,3-DMBA (Steric Clash) Pocket_Tight->Avoid_DMBA Use_DMBA SCREEN 2,3-DMBA (Check Selectivity) Pocket_Open->Use_DMBA

Figure 2: Decision matrix for selecting between Benzamidine and 2,3-DMBA.

References

  • RCSB PDB. (2007). Crystal Structure of the trypsin complex with benzamidine. Protein Data Bank. [Link]

  • Sulea, T., et al. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. PubMed Central. [Link] (Note: Discusses the steric/electronic impact of ortho-substitution on amidine geometry).

  • Google Patents. (2003). Certain 4-aminomethyl-2-substituted imidazole derivatives... dopamine receptor subtype specific ligands. US20030018025A1.[1]

  • ResearchGate. (2025). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. [Link]

Sources

Efficacy of 2,3-Dimethoxy-benzamidine Hydrochloride in Preclinical Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the early-stage evaluation of novel chemical entities is a critical step in the therapeutic pipeline. This guide provides an in-depth, objective analysis of the potential efficacy of 2,3-Dimethoxy-benzamidine hydrochloride. Due to the limited direct experimental data on this specific molecule, this guide will leverage a chemically-informed, hypothesis-driven approach. We will dissect the compound's core structures—the benzamidine and guanidino-like moieties—to extrapolate its likely mechanisms of action and compare its potential performance against established alternatives in two key therapeutic areas: serine protease inhibition and modulation of voltage-gated sodium channels in neuropathic pain.

Part 1: The Benzamidine Moiety - A Serine Protease Inhibitor?

The benzamidine functional group is a well-established pharmacophore known for its ability to competitively inhibit serine proteases, such as trypsin and thrombin.[1] This interaction is driven by the positively charged amidinium group mimicking the side chain of arginine, a natural substrate for these enzymes.

Comparative Efficacy of Benzamidine Analogs as Serine Protease Inhibitors
CompoundTarget EnzymeInhibition Constant (Ki)Reference
BenzamidineHuman Tissue Kallikrein (hK1)1,098 ± 91 µM[2]
4-AminobenzamidineHuman Tissue Kallikrein (hK1)146 ± 10 µM[2]
1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) ureaBovine Trypsin2 µM[3]
1-(4-Amidino-phenyl)-3-(4-phenoxyphenyl) ureaRat Skin Tryptase4 µM[3]

This table summarizes the inhibitory constants (Ki) of various benzamidine derivatives against serine proteases. A lower Ki value indicates a higher binding affinity and greater inhibitory potency.

Experimental Protocol: In Vitro Trypsin Inhibition Assay

To empirically determine the inhibitory potential of this compound against a model serine protease like trypsin, a colorimetric assay using Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as a substrate is a standard and reliable method.[4][5]

Objective: To determine the IC50 or Ki value of this compound for trypsin.

Materials:

  • Bovine Trypsin

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) solution

  • This compound (test compound)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

    • Prepare a stock solution of BAPNA in a solvent like DMSO.

    • Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed amount of trypsin solution to each well (except for the blank).

    • Add varying concentrations of the test compound to the wells.

    • Include control wells with trypsin and buffer only (no inhibitor).

    • Include blank wells with buffer and substrate only (no enzyme).

  • Incubation:

    • Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow for binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the BAPNA substrate to all wells.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The hydrolysis of BAPNA by trypsin releases p-nitroaniline, which has a yellow color.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.

G cluster_workflow Trypsin Inhibition Assay Workflow prep Reagent Preparation (Trypsin, BAPNA, Inhibitor) setup Assay Setup in 96-well Plate (Enzyme + Inhibitor) prep->setup incubate Pre-incubation (Binding) setup->incubate react Reaction Initiation (Add BAPNA) incubate->react measure Kinetic Measurement (Absorbance at 405 nm) react->measure analyze Data Analysis (Calculate IC50/Ki) measure->analyze

Caption: Workflow for a typical in vitro trypsin inhibition assay.

Comparative Analysis and Causality

The benzamidine scaffold provides a strong basis for competitive inhibition of serine proteases. The addition of the 2,3-dimethoxy groups on the benzene ring of the target compound could influence its binding affinity through steric and electronic effects. These methoxy groups are electron-donating, which could potentially alter the pKa of the amidinium group and its interaction with the aspartate residue in the S1 pocket of trypsin-like proteases. However, they also add bulk, which might hinder optimal binding.

Compared to the parent benzamidine, it is plausible that this compound could exhibit altered selectivity for different serine proteases. Experimental validation through the described assay is essential to quantify its efficacy and compare it to established broad-spectrum protease inhibitors used in research, such as benzamidine itself, or more specific therapeutic inhibitors.

Part 2: The Guanidinobenzimidazole Hypothesis - A Neuropathic Pain Target?

The structure of this compound can also be viewed as a substituted guanidinobenzimidazole derivative. This class of compounds has been investigated for its ability to block voltage-gated sodium channels (Nav), which are critical targets in the pathophysiology of neuropathic pain.[6] Aberrant activity of these channels in sensory neurons leads to hyperexcitability and the perception of pain in the absence of a noxious stimulus.

Comparative Efficacy of Sodium Channel Blockers in Neuropathic Pain

While direct data for this compound is unavailable, we can compare its potential efficacy to existing sodium channel blockers and standard-of-care treatments for neuropathic pain.

CompoundTargetIC50In Vivo Model EfficacyReference
Experimental/Hypothetical
This compoundPresumed Nav ChannelsUnknownUnknown
Known Sodium Channel Blockers
LamotriginePeak Nav1.528.8 ± 4.0 µM[7]
LamotrigineLate Nav1.512.2 ± 0.5 µM[7]
Tetrodotoxin (TTX)hNav1.743 ± 7 nM[8]
Standard Neuropathic Pain Treatments
Gabapentinα2δ-1 subunit of VGCCsN/A (binds to α2δ-1)Moderately effective in diabetic neuropathy and postherpetic neuralgia[9][10]
Pregabalinα2δ-1 subunit of VGCCsN/A (binds to α2δ-1)Significant reduction in pain scores in diabetic peripheral neuropathy and postherpetic neuralgia[11][12]

This table presents the half-maximal inhibitory concentrations (IC50) of known sodium channel blockers and highlights the different mechanism of action for standard neuropathic pain treatments. VGCCs = Voltage-Gated Calcium Channels.

Experimental Protocol: Patch-Clamp Electrophysiology for Sodium Channel Blockade

To assess the direct effect of this compound on sodium channels, whole-cell patch-clamp electrophysiology is the gold-standard method.[8][13]

Objective: To determine the IC50 of this compound on a specific sodium channel subtype (e.g., Nav1.7, which is highly implicated in pain).

Materials:

  • Cell line stably expressing the target sodium channel (e.g., HEK293 cells with hNav1.7).

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass pipettes.

  • Internal (pipette) and external (bath) physiological solutions.

  • This compound (test compound).

Procedure:

  • Cell Preparation: Culture the cells expressing the target Nav channel to an appropriate confluency.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage-clamp protocol to elicit sodium currents. This typically involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward sodium current (e.g., 0 mV).

    • Record baseline sodium currents.

  • Compound Application:

    • Perfuse the external solution containing a known concentration of this compound onto the cell.

    • Record the sodium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak sodium current before and after compound application.

    • Repeat for a range of compound concentrations.

    • Plot the percentage of current inhibition against the logarithm of the compound concentration to determine the IC50 value.

G cluster_pathway Neuropathic Pain Signaling and Inhibition Nerve_Injury Nerve Injury Nav_Upregulation Upregulation and Hyperactivity of Voltage-Gated Sodium Channels (Nav) Nerve_Injury->Nav_Upregulation Ectopic_Firing Ectopic Action Potential Firing Nav_Upregulation->Ectopic_Firing Pain_Signal Pain Signal Transmission to CNS Ectopic_Firing->Pain_Signal Reduced_Firing Reduced Neuronal Hyperexcitability Sodium_Channel_Blocker Sodium Channel Blocker (e.g., Guanidinobenzimidazoles) Block Blockade of Sodium Channels Sodium_Channel_Blocker->Block Analgesia Analgesia Reduced_Firing->Analgesia

Sources

Comparative Analysis of Benzamidine Derivatives: From Enzyme Inhibition to Therapeutic Applications

[1]

Executive Summary: The Amidine Scaffold

Benzamidine derivatives represent a cornerstone in both bio-analytical chemistry and pharmacotherapy. Their utility stems from a singular molecular mimicry: the positively charged amidine group (

This guide provides a comparative technical analysis of three distinct classes of benzamidine derivatives:

  • Simple Mono-benzamidines (e.g., Benzamidine HCl,

    
    -Aminobenzamidine): Used primarily as biochemical reagents and purification ligands.
    
  • Bis-benzamidines (e.g., Pentamidine, Diminazene): Used therapeutically as antimicrobial/antiparasitic agents.

  • Complex Peptidomimetics (e.g., NAPAP, Rivaroxaban precursors): High-affinity anticoagulants.

Mechanistic Profiling: The "Arginine Mimic" Effect

To select the correct derivative for your application, you must understand the binding thermodynamics. The serine protease S1 pocket contains a conserved Aspartate residue (Asp189 in trypsin) at the bottom of the cleft.

  • Primary Interaction: The amidine group forms a salt bridge with the carboxylate of Asp189.

  • Secondary Interaction: The phenyl ring engages in hydrophobic stacking (often with Trp215).

  • Selectivity Driver: Substituents on the phenyl ring (e.g., para-amino, meta-hydroxyl) or extensions (bis-amidines) exploit the S2-S4 subsites to increase specificity.

Diagram: Mechanism of Action (S1 Pocket Interaction)

BenzamidineBindingcluster_enzymeSerine Protease Active Site (S1 Pocket)Asp189Asp189 (Anionic Floor)InhibitionCompetitive Inhibition(Substrate Blockade)Asp189->InhibitionSer195Ser195 (Catalytic Triad)Ser195->InhibitionHydrophobicHydrophobic Walls(Trp215/Phe)BenzamidineBenzamidine Derivative(Cationic Ligand)Benzamidine->Asp189Salt Bridge(Electrostatic)Benzamidine->Ser195Steric OcclusionBenzamidine->HydrophobicPi-Stacking

Figure 1: Structural basis of benzamidine inhibition. The amidine moiety anchors to Asp189, preventing the catalytic Ser195 from accessing natural substrates.

Comparative Performance Analysis

The following data synthesizes experimental


1
Table 1: Inhibition Profile of Key Derivatives[2]
DerivativeStructure ClassTarget: Trypsin (

)
Target: Thrombin (

)
Target: Factor Xa (

)
Primary Application
Benzamidine HCl Mono-amidine~18 µM [1]~200–500 µM> 500 µMGeneral Protease Inhibitor

-Aminobenzamidine
Substituted Mono~10–15 µM~150 µMHigh µM rangeAffinity Chromatography Ligand
Pentamidine Bis-amidine~2–5 µMVariableLow µMAntiparasitic / Antifungal
NAPAP Peptidomimetic0.006 µM0.006 µMWeakResearch Tool (Thrombin selective)
Rivaroxaban *Oxazolidinone^> 10 µM> 10 µM0.4 nM [2]Anticoagulant Drug

*Rivaroxaban is included as a benchmark for "modern" selectivity, though structurally evolved beyond simple benzamidine. ^Contains a benzamidine-like motif integrated into a complex scaffold.

Critical Analysis
  • Potency vs. Selectivity: Simple benzamidine is a "dirty" inhibitor. It inhibits trypsin effectively (

    
    ) but requires millimolar concentrations to fully inhibit thrombin. This makes it excellent for general scavenging of trypsin-like proteases in lysis buffers but poor for therapeutic anticoagulation.
    
  • The Linker Effect:

    
    -Aminobenzamidine shows similar kinetics to benzamidine but possesses an amino handle. This is critical for immobilization (see Section 4). The amino group does not significantly disrupt the S1 binding, making it the industry standard for resin manufacturing.
    
  • Bis-intercalation: Pentamidine's two amidine groups allow it to span larger distances. While it inhibits proteases (e.g., Plasmin

    
     [3]), its therapeutic efficacy often stems from DNA minor groove binding, showing that the benzamidine scaffold is promiscuous.
    

Application A: Protein Purification (Affinity Chromatography)

For researchers removing tag-cleavage enzymes (e.g., Thrombin, Enterokinase) or purifying serine proteases, Benzamidine Sepharose (immobilized

Comparative Efficiency: Benzamidine vs. PMSF[3]
  • PMSF (Phenylmethylsulfonyl fluoride): Irreversible, toxic, short half-life in water. Good for killing activity in lysates.

  • Benzamidine Resin: Reversible, reusable.[2] Essential for separating the protease from the product.

Workflow: Removal of Thrombin after GST-Tag Cleavage

Objective: Isolate your protein of interest (POI) from the Thrombin used to cleave the tag.

  • Equilibration: Wash Benzamidine column with Binding Buffer (50 mM Tris-HCl, 0.5 M NaCl, pH 7.4). High salt prevents non-specific ionic binding.

  • Loading: Pass the cleavage reaction (POI + Thrombin + cleaved tag) over the column.

    • Mechanism:[3][4] Thrombin binds the benzamidine ligand (

      
       range is sufficient for retention on a high-density column).
      
    • Flow-through: Collect your POI (does not bind).

  • Regeneration: Elute bound Thrombin with Elution Buffer (0.1 M Glycine, pH 3.0) or competitive elution (10 mM Benzamidine HCl).

Diagram: Purification Logic

PurificationSampleCrude Sample(Protein + Thrombin)ColumnBenzamidine Column(p-Aminobenzamidine)Sample->ColumnLoad (pH 7.4)FlowThroughFlow Through(Purified Protein)Column->FlowThroughThrombin RetainedEluateEluate(Thrombin Waste)Column->EluateLow pH / Competitive Elution

Figure 2: Separation logic using p-aminobenzamidine affinity chromatography.

Application B: Therapeutic Potential (Antimicrobial)[6]

Benzamidine derivatives like Pentamidine and Diminazene (Berenil) are critical in treating Trypanosomiasis (Sleeping Sickness) and Pneumocystis pneumonia.

Comparison: Pentamidine vs. Diminazene
FeaturePentamidineDiminazene Aceturate
Structure Bis-benzamidine (Alkyl linker)Bis-benzamidine (Triazene linker)
Uptake P2 transporter / HAPT1P2 transporter (TbAT1)
Mechanism DNA Minor Groove Binder + Protease InhibitionDNA Minor Groove Binder (A-T rich)
Toxicity Nephrotoxic / HypoglycemiaNeurotoxic at high doses
Resistance Linked to loss of TbAT1 transporter [4]Linked to loss of TbAT1 transporter

Key Insight: While both contain the benzamidine motif, their primary mode of action in parasites shifts from pure protease inhibition to DNA interaction. The cationic amidine groups interact electrostatically with the anionic phosphate backbone of DNA.

Experimental Protocol: Determination of

To validate a benzamidine derivative's potency against a specific protease (e.g., Trypsin), follow this kinetic assay.

Method: Chromogenic Substrate Kinetics (Competitive Inhibition).

Materials
  • Enzyme: Bovine Trypsin (final conc. 10–50 nM).

  • Substrate: L-BAPA (Nα-Benzoyl-L-arginine 4-nitroanilide).[5]

    
     mM.[2][3]
    
  • Inhibitor: Benzamidine derivative (0, 0.5, 1.0, 2.0, 5.0

    
     estimated).
    
  • Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2.

Step-by-Step Protocol
  • Preparation: Prepare 5 different concentrations of the inhibitor.

  • Incubation: Mix Trypsin + Inhibitor in buffer. Incubate for 10 min at 25°C to reach equilibrium.

  • Initiation: Add L-BAPA substrate to start the reaction.

  • Measurement: Monitor Absorbance at 410 nm (release of p-nitroaniline) for 5–10 minutes.

  • Data Analysis:

    • Plot Initial Velocity (

      
      ) vs. Substrate Concentration [S] for each Inhibitor concentration [I].
      
    • Use a Dixon Plot (1/

      
       vs. [I]) or non-linear regression fitting to the competitive inhibition equation:
      
      
      

References

  • Walsmann P. (1977).[6] Inhibition of serine proteinases by benzamidine derivatives.[2][6][7][8] Acta Biol Med Ger.[6]

  • Perzborn E, et al. (2011). Rivaroxaban: a new oral factor Xa inhibitor. Arterioscler Thromb Vasc Biol.

  • Dahms G, et al. (2014). Multivalent Benzamidine Molecules for Plasmin Inhibition.[1] ChemMedChem.

  • De Koning HP. (2008). Uptake of pentamidine and related drugs by African trypanosomes. Journal of Antimicrobial Chemotherapy.

  • Cytiva. (2023). Benzamidine Sepharose 4 Fast Flow Data File.

Confirming the Efficacy and Purity of 2,3-Dimethoxy-benzamidine HCl: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Objective: You are likely evaluating 2,3-Dimethoxy-benzamidine hydrochloride (2,3-DMB) as a specialized serine protease inhibitor or a fragment-based drug discovery (FBDD) scaffold. Unlike the ubiquitous unsubstituted Benzamidine HCl , the 2,3-dimethoxy variant introduces specific steric and electronic perturbations to the amidine warhead.

The Challenge: Commercial batches of substituted benzamidines frequently suffer from regioisomeric impurities (e.g., 2,4- or 3,4-dimethoxy isomers) or hydrolysis byproducts (benzamides). "Confirming the findings" in this context requires a rigorous, self-validating workflow to prove both structural identity and functional potency (


) against a reference standard.

This guide moves beyond basic datasheets. It provides a comparative analysis and a stress-tested experimental protocol to validate 2,3-DMB in your specific assay system.

Part 2: Comparative Analysis – The "Why" and "What"

Before validating, we must understand the mechanistic divergence between the standard and the target molecule.

Mechanism of Action

Both compounds function as competitive reversible inhibitors of trypsin-like serine proteases.

  • The Warhead: The positively charged amidine group (

    
    ) mimics the side chain of Arginine/Lysine.
    
  • The Target: It forms a salt bridge with the critical Aspartate (Asp189 in trypsin) residue at the bottom of the S1 specificity pocket.

Product Comparison Matrix
FeatureBenzamidine HCl (Standard) 2,3-Dimethoxy-benzamidine HCl (Target) Implication for Research
Structure Unsubstituted phenyl ringPhenyl ring with -OCH₃ at positions 2,32,3-DMB is bulkier and more electron-rich.
Electronic Effect Neutral referenceElectron-donating (+M effect)Increases basicity of the amidine; strengthens salt bridge potential but may alter pKa.
Steric Profile MinimalHigh (Ortho-substitution)The 2-methoxy group may clash with S1 pocket walls (e.g., Ser190), potentially increasing selectivity but reducing broad potency.
Solubility High (aqueous)Moderate (aqueous)2,3-DMB requires DMSO stock preparation for consistent kinetics.
Primary Use General protease preventionSAR probing; Fragment libraries; Dopamine D2 ligand synthesis.2,3-DMB is a precision tool , not a general buffer additive.

Part 3: Experimental Validation Protocols

To confirm the findings of 2,3-DMB research, you must execute a two-phase validation: Structural Integrity and Functional Kinetics .

Phase 1: Structural Confirmation (Purity & Identity)

Causality: Substituted benzamidines are prone to hydrolysis into inactive benzamides under moist conditions. You must rule this out before biological testing.

Protocol:

  • Solvent: Dissolve 5 mg in DMSO-

    
     (Avoid 
    
    
    
    initially to prevent rapid H/D exchange of amidine protons).
  • 1H NMR Target Signals:

    • Amidine Protons: Look for broad singlets around

      
       9.0–9.5 ppm (integrated for 3H/4H depending on salt form). Absence indicates hydrolysis.
      
    • Methoxy Groups: Two distinct singlets (or overlapping) around

      
       3.7–3.9 ppm.
      
    • Aromatic Region: Multiplet characteristic of 1,2,3-trisubstituted benzene.

  • Mass Spectrometry (LC-MS):

    • Confirm parent ion

      
      . Watch for a mass shift of +1 Da (hydrolysis product: amide) or regioisomer retention time shifts.
      
Phase 2: Functional Validation (Enzyme Kinetics)

Causality: To confirm 2,3-DMB efficacy, we compare its


 and 

against Benzamidine HCl using a chromogenic substrate assay.

Materials:

  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.2.
    

Step-by-Step Workflow:

  • Preparation:

    • Prepare 100 mM stock of Benzamidine HCl (Water) and 2,3-DMB (DMSO).

    • Prepare 2 mM BAPNA substrate solution.

  • The Reaction:

    • In a 96-well plate, add Buffer + Enzyme + Inhibitor (Gradient: 0, 10, 50, 100, 500 µM).

    • Incubate for 10 min at 25°C to establish equilibrium (

      
      ).
      
    • Add Substrate (Start Reaction).

  • Measurement:

    • Monitor Absorbance at 410 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis:

    • Plot Initial Velocity (

      
      ) vs. Inhibitor Concentration 
      
      
      
      .
    • Fit to the Cheng-Prusoff equation to derive

      
      .
      

Expected Outcome:

  • Benzamidine HCl:

    
    .
    
  • 2,3-DMB: Due to the ortho-methoxy steric hindrance, expect a higher

    
      (lower potency) for Trypsin compared to the parent, unless the enzyme has a specific hydrophobic cleft accommodating the 2,3-substituents (e.g., Thrombin or specific GPCRs). If 2,3-DMB shows <10 µM 
    
    
    
    , verify for assay artifacts (aggregation).

Part 4: Visualization of Mechanism & Workflow

Competitive Inhibition Pathway

This diagram illustrates the competitive nature of the interaction. The 2,3-DMB must outcompete the substrate for the active site.

InhibitionMechanism Enzyme Serine Protease (Trypsin) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + 2,3-DMB (Competitive) Substrate Substrate (BAPNA) Inhibitor 2,3-Dimethoxy- benzamidine ES_Complex->Enzyme Reversible Product Product (p-Nitroaniline) ES_Complex->Product Catalysis EI_Complex->Enzyme Reversible (Ki dependent)

Caption: Competitive inhibition model. 2,3-DMB competes with BAPNA for the catalytic triad, forming a reversible, inactive complex.

Validation Workflow Logic

A decision tree for accepting or rejecting the "findings" of the compound's activity.

ValidationLogic Start Start Validation NMR 1H NMR Analysis (DMSO-d6) Start->NMR Check1 Amidine Signal Present? NMR->Check1 Hydrolysis REJECT: Hydrolyzed to Amide Check1->Hydrolysis No Assay Enzyme Kinetic Assay (Trypsin + BAPNA) Check1->Assay Yes DataFit Fit to Michaelis-Menten Assay->DataFit Check2 Ki vs Benzamidine? DataFit->Check2 Valid CONFIRMED: Valid Inhibitor Check2->Valid Ki consistent with SAR Artifact INVESTIGATE: Possible Aggregation Check2->Artifact Ki < 10nM (Suspiciously Potent)

Caption: Step-by-step decision tree for validating 2,3-Dimethoxy-benzamidine HCl integrity and activity.

Part 5: References

  • Gupta, S. P., Handa, A., & Shewade, D. G. (1987). "A comprehensive study on the mechanism of inhibition of serine proteases by benzamidines based on quantitative structure-activity relationship studies." Arzneimittelforschung.

  • Santa Cruz Biotechnology. "2,3-Dimethoxy-benzamidine HCl Product Data." SCBT Chemical Catalog. (Note: Verify specific catalog entries for 2,3 vs 3,4 isomers).

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 177812589, 2-(2,3-Dimethoxybenzyl)guanidine Hydrochloride" (Structural Analog Reference).

  • Sigma-Aldrich. "Benzamidine hydrochloride hydrate: Enzymatic Assay and Properties." Technical Product Sheet.

  • Lecturio Medical. "Serine Protease: Background & Catalytic Mechanism." Biochemistry Education.

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2,3-Dimethoxybenzamidine Hydrochloride: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamidine Scaffold as a Privileged Motif in Serine Protease Inhibition

In the landscape of modern drug discovery, the pursuit of selective and potent enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the myriad of molecular scaffolds, the benzamidine moiety has long been recognized as a "privileged" structure, particularly for its ability to competitively inhibit serine proteases.[1] These enzymes, characterized by a highly conserved catalytic triad featuring a critical serine residue, play pivotal roles in a vast array of physiological and pathological processes, including coagulation, inflammation, and viral replication.[1]

The inhibitory prowess of benzamidine derivatives stems from their structural mimicry of the side chain of arginine, a natural substrate for trypsin-like serine proteases. The positively charged amidinium group effectively interacts with the negatively charged aspartate residue (Asp189) at the bottom of the S1 specificity pocket of these enzymes, anchoring the inhibitor within the active site.[2] This fundamental interaction serves as the foundation for designing a multitude of inhibitors, where modifications to the benzene ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses on 2,3-Dimethoxybenzamidine hydrochloride, a specific derivative that serves as a valuable synthetic intermediate for more complex bioactive molecules.[3] By exploring its structure-activity relationship (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding how structural modifications to this core influence its inhibitory potential. We will present a comparative analysis with rationally designed virtual analogs, supported by detailed, self-validating experimental protocols to empower your own research endeavors.

Core Chemical Structure and Key Interaction Sites

The fundamental interaction of a benzamidine inhibitor with the active site of a trypsin-like serine protease is depicted below. This model is crucial for understanding the rationale behind the structural modifications discussed in this guide.

cluster_Trypsin Trypsin S1 Pocket cluster_Inhibitor Benzamidine Inhibitor Asp189 Asp189 Ser195 Ser195 (Catalytic) Gly219 Gly219 Gly226 Gly226 Amidinium Amidinium Group (+ charge) Amidinium->Asp189 Ionic Bond (Key Interaction) Amidinium->Ser195 Positions in close proximity Phenyl Phenyl Ring Phenyl->Gly219 Hydrophobic Interactions Phenyl->Gly226 Hydrophobic Interactions

Caption: Benzamidine binding to the S1 pocket of a trypsin-like serine protease.

Comparative Analysis of 2,3-Dimethoxybenzamidine Analogs

Table 1: Predicted Structure-Activity Relationship of Benzamidine Analogs against Trypsin

Compound IDStructureModification from ParentPredicted Relative PotencyRationale for Potency Change
Parent 2,3-Dimethoxybenzamidine-BaselineThe 2,3-dimethoxy substitution pattern provides a specific electronic and steric profile.
Analog 1 3,4-DimethoxybenzamidinePositional IsomerLikely IncreasedThe 4-position methoxy group is electron-donating by resonance, which can enhance binding in some serine proteases.[4] This para-substitution may offer more favorable interactions within the wider binding cleft compared to the ortho/meta arrangement.
Analog 2 2,5-DimethoxybenzamidinePositional IsomerLikely DecreasedThe 2,5-substitution may introduce steric hindrance or an unfavorable electronic distribution for optimal binding compared to the parent compound.
Analog 3 3-MethoxybenzamidineRemoval of 2-MethoxyPotentially IncreasedRemoval of the ortho-methoxy group reduces steric bulk, which could allow for a more favorable orientation in the S1 pocket. The impact of losing one electron-donating group would need to be balanced against the steric gain.
Analog 4 BenzamidineRemoval of both Methoxy groupsDecreasedMethoxy groups, being electron-donating, can influence the electronic character of the phenyl ring, which in turn affects binding.[4] Their removal would likely reduce potency compared to the optimized substituted analogs.
Analog 5 2,3-DihydroxybenzamidineMethoxy to HydroxyAmbiguousHydroxy groups are smaller and can act as both hydrogen bond donors and acceptors, potentially forming new interactions. However, they are also more polar, which can be detrimental to trypsin inhibition.[3] The net effect would be highly dependent on the specific topology of the enzyme's active site.
Analog 6 2,3-DifluorobenzamidineMethoxy to FluoroLikely DecreasedFluorine is a small, highly electronegative atom. While it can form favorable interactions, replacing the electron-donating methoxy groups with electron-withdrawing fluoro groups would significantly alter the ring's electronics, likely reducing affinity for proteases where electron donation is favorable.[4]

Expert Insights on SAR: The inhibitory activity of substituted benzamidines against serine proteases is a delicate balance of steric, electronic, and hydrophobic factors.[4] For trypsin, which has a deep S1 pocket, the overall size and shape (molar refractivity and molecular weight) of the inhibitor are critical.[4] Furthermore, the polarity of the substituents plays a key role; highly polar groups can be disfavored due to the partially hydrophobic nature of the regions surrounding the S1 pocket entrance.[3] The electron-donating nature of methoxy groups generally appears to be favorable for interaction with proteases like plasmin and C1s, a principle that may extend to other members of the serine protease family.[4]

Experimental Protocols for SAR Validation

To empirically validate the predicted SAR outlined above, two primary assays are indispensable: a direct enzyme inhibition assay to determine potency and a cell-based cytotoxicity assay to assess the compound's therapeutic window.

Workflow for SAR Evaluation

The following diagram illustrates a self-validating workflow for the systematic evaluation of newly synthesized benzamidine analogs.

cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Parent Parent Compound (2,3-Dimethoxybenzamidine) Analogs Synthesize Analogs (Table 1) Parent->Analogs Design QC Purification & QC (NMR, MS, HPLC) Analogs->QC Synthesize Inhibition Serine Protease Inhibition Assay (IC50/Ki) QC->Inhibition Test Cytotoxicity Cytotoxicity Assay (MTT, IC50) QC->Cytotoxicity Test SAR_Table Compile SAR Table Inhibition->SAR_Table Analyze Cytotoxicity->SAR_Table Analyze Lead_ID Identify Lead Compounds SAR_Table->Lead_ID Compare

Caption: A logical workflow for the synthesis and evaluation of benzamidine analogs.

Serine Protease (Trypsin) Inhibition Assay Protocol

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against bovine trypsin using a chromogenic substrate.

Principle: Trypsin cleaves the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releasing p-nitroaniline (pNA), which absorbs light at 405 nm. A potent inhibitor will decrease the rate of pNA formation, and the IC50 is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich, Cat# T8003)

  • L-BAPNA (e.g., Sigma-Aldrich, Cat# B3279)

  • Tris-HCl buffer (100 mM, pH 8.2) containing 20 mM CaCl2

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (2,3-Dimethoxybenzamidine HCl and analogs)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Trypsin Solution: Prepare a stock solution of bovine trypsin (e.g., 1.25 mg/mL) in water adjusted to pH 3.0 with HCl.[5] For the assay, dilute this stock in the Tris-HCl buffer to the desired final concentration (e.g., 100 µL of trypsin solution per well).[5]

    • Substrate Solution (L-BAPNA): Prepare a stock solution of L-BAPNA in DMSO (e.g., 60 mM).[5] Immediately before use, dilute the stock solution in the Tris-HCl buffer to the final working concentration (e.g., dilute 200 µL stock into 10 mL buffer).[5] Protect from light.

    • Inhibitor Solutions: Prepare stock solutions of each test compound in DMSO (e.g., 10 mM). Create a series of dilutions in Tris-HCl buffer to cover a range of final assay concentrations (e.g., from 0.1 µM to 100 µM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 100 µL of trypsin solution and 100 µL of the corresponding inhibitor dilution.

    • Control (Uninhibited) Wells: Add 100 µL of trypsin solution and 100 µL of buffer (with the same final DMSO concentration as the test wells).

    • Blank Wells: Add 200 µL of buffer.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the L-BAPNA working solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.[6]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Viability and Cytotoxicity Assay Protocol

This protocol assesses the general cytotoxicity of the compounds on a mammalian cell line (e.g., HEK293 or HepG2) to determine their therapeutic index.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[7] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[7] The amount of formazan produced is proportional to the number of living cells.[7]

Materials:

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds

  • 96-well cell culture plate

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells, ensuring viability is >90%.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10-20 µL of the 5 mg/mL MTT solution to each well.[8]

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[9] A purple precipitate should be visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[8]

    • Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete dissolution of the formazan crystals.[8]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for cytotoxicity.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and investigating the structure-activity relationship of 2,3-dimethoxybenzamidine hydrochloride as a serine protease inhibitor. The benzamidine core serves as a potent anchor in the S1 pocket of trypsin-like enzymes, while substitutions on the phenyl ring, such as the 2,3-dimethoxy pattern, offer avenues for modulating potency and selectivity. Our comparative analysis, grounded in established medicinal chemistry principles, suggests that the positional isomerism of these methoxy groups is a critical determinant of inhibitory activity, with the 3,4-dimethoxy analog predicted to offer enhanced potency.

The provided experimental protocols for enzyme inhibition and cytotoxicity are designed to be robust and self-validating, enabling researchers to systematically test these hypotheses and generate high-quality, reproducible data. By correlating the structural modifications of synthesized analogs with their biological activity, a clear SAR can be established, paving the way for the rational design of next-generation inhibitors with improved therapeutic profiles. Future work should focus on the synthesis and empirical testing of these and other novel analogs to further refine our understanding and unlock the full potential of the dimethoxybenzamidine scaffold in drug discovery.

References

  • Arias, L. A., et al. (2025). Thermodynamic analysis of binding of p-substituted benzamidines to trypsin. Journal of Molecular Recognition. [Link]

  • Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. [Link]

  • Yoshimura, T., et al. (2015). Trypsin inhibition by benzamidine-conjugated molecular glues. Chemical Communications, 51(88), 15951-15954. [Link]

  • Stürzebecher, J., et al. (2012). Active site mapping of trypsin, thrombin and matriptase-2 by sulfamoyl benzamidines. Bioorganic & Medicinal Chemistry, 20(22), 6490-6500. [Link]

  • Katz, B. A., et al. (1995). Episelection: novel Ki approximately nanomolar inhibitors of serine proteases selected by binding or chemistry on an enzyme surface. Biochemistry, 34(26), 8264-8280. [Link]

  • Kriplen, P., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1143-1152. [Link]

  • Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. Biochemistry, 19(21), 4859-4864. [Link]

  • Chromogenix. (n.d.). Trypsin. Chromogenix. [Link]

  • Buch, I., et al. (2011). Protein conformational plasticity and complex ligand-binding kinetics explored by atomistic simulations and Markov models. PNAS, 108(42), 17358-17363. [Link]

  • Cytiva. (n.d.). Purification or Removal of Serine Proteases, such as Thrombin and Trypsin, and Zymogens. Cytiva Lifesciences. [Link]

  • Langridge, R., et al. (1982). Interactive Computer Surface Graphics Approach to Study of the Active Site of Bovine Trypsin. Journal of Molecular Biology, 157(2), 389-405. [Link]

  • Savchuk, I. A., et al. (2020). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. Drug Testing and Analysis, 12(8), 1143-1152. [Link]

  • Frontiers. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

  • Kumar, P., et al. (2019). Synthesis and biological evaluation of substituted N-alkylphenyl-3,5-dinitrobenzamide analogs as anti-TB agents. RSC Advances, 9(1), 241-252. [Link]

  • Belozersky, A. N., & Proskuryakov, N. I. (1936). Quantitative Determination of Trypsin Inhibitory Activity in Complex Matrices. Biokhimiya, 1, 64-70. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Noé, F., et al. (2013). Protein-ligand binding: Hidden Markov model analysis of Benzamidine-Trypsin binding. Journal of Chemical Physics, 138(1), 014102. [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931-1937. [Link]

  • Kumar, A., et al. (2014). Synthesis, Biological Evaluation, and Molecular Modeling Study of Substituted Benzyl Benzamides as CETP Inhibitors. Archiv der Pharmazie, 347(11), 814-825. [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Valente, S., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. Molecules, 27(8), 2588. [Link]

  • ResearchGate. (2015). Can I use PMSF and benzamidine both as a protease inhibitor in lysis buffer?. ResearchGate. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

  • Chondrex, Inc. (n.d.). Trypsin Activity Assay Kit. Chondrex, Inc.. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Roche Life Science. [Link]

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A Senior Application Scientist's Guide to Confirming the Biological Activity of 2,3-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to experimentally confirm and comparatively evaluate the biological activity of 2,3-Dimethoxy-benzamidine hydrochloride. Our focus will be on its role as a serine protease inhibitor, a function suggested by its core benzamidine structure.

The Target Landscape: Why Serine Proteases?

Serine proteases are a ubiquitous class of enzymes critical to countless physiological processes, from digestion (trypsin, chymotrypsin) and blood coagulation (thrombin, Factor Xa) to immune responses (complement C1s).[1] Their activity is tightly regulated, and dysregulation is implicated in a host of pathologies including thrombotic diseases, inflammation, and cancer.[2][3] This makes them a prime target for therapeutic intervention.

These enzymes are defined by a highly conserved catalytic triad in their active site, featuring a critical serine residue.[2] The benzamidine moiety is a classic pharmacophore that acts as a mimic of arginine or lysine, allowing it to bind competitively within the enzyme's substrate-specificity pocket (the S1 pocket), thereby inhibiting its catalytic function.[4] The addition of methoxy groups to the phenyl ring, as in our target compound, is a common medicinal chemistry strategy to modulate physicochemical properties such as hydrophobicity and electron distribution, which can significantly impact binding affinity and selectivity.[2]

Comparative Profiling: Choosing the Right Benchmarks

To validate the activity of this compound, we must compare it to established inhibitors. A well-chosen panel of comparators allows us to contextualize its potency and understand its mechanism.

  • Benzamidine Hydrochloride (Reversible, Competitive): The parent compound. It is a well-documented, reversible competitive inhibitor of trypsin and other serine proteases.[5] It serves as our baseline.

  • 4-Amidinophenylmethanesulfonyl fluoride (APMSF) (Irreversible): An irreversible inhibitor that, like benzamidine, targets proteases that cleave after arginine or lysine residues.[6][7] Its sulfonyl fluoride group forms a covalent bond with the active site serine, providing a clear mechanistic contrast to our reversibly-binding target.[7]

  • 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF / Pefabloc SC) (Irreversible): Another widely used irreversible serine protease inhibitor.[8] AEBSF is notable for its high water solubility and greater stability in aqueous solutions compared to the classic inhibitor PMSF, making it a robust experimental tool.[9][10]

The following table summarizes the key characteristics of these inhibitors. The goal of our experimental workflow is to determine the missing values for our target compound.

Feature2,3-Dimethoxy-benzamidine HCl Benzamidine HClAPMSF HClAEBSF HCl (Pefabloc SC)
Target Class Serine ProteasesTrypsin-like Serine ProteasesTrypsin-like Serine ProteasesBroad-Spectrum Serine Proteases
Mechanism Competitive, Reversible (Predicted) Competitive, Reversible[5]Irreversible (Covalent)[7]Irreversible (Covalent)[9]
Inhibition Constant (Kᵢ) vs. Trypsin To be determined by assay~21 µM[1]~1-2 µM[7]Not applicable (irreversible)
Solubility Good aqueous solubility predictedSoluble in water (~50 mg/mL)[11]Soluble in DMSO (50 mg/mL)[3]Highly soluble in water (~200 mg/mL)[10]
Key Advantage Potentially altered selectivity/potency due to methoxy groupsWell-characterized baselinePotent, irreversible inhibitionHigh stability and safety profile[8]

Experimental Validation: A Step-by-Step Workflow

The following workflow is designed as a self-validating system. We begin with a direct biochemical assay to confirm enzyme inhibition and determine potency, which is the foundational step for any further characterization.

Foundational Workflow Overview

This diagram illustrates the logical progression from reagent preparation to data analysis for characterizing our inhibitors.

G P1 Prepare Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, pH 8.0) A1 Dispense Assay Buffer to 96-well plate P1->A1 P2 Prepare Enzyme Stock (e.g., Bovine Trypsin) A3 Add Trypsin (Pre-incubate for irreversible inhibitors) P2->A3 P3 Prepare Substrate Stock (e.g., BAPNA in DMSO) A4 Initiate Reaction: Add BAPNA Substrate P3->A4 P4 Prepare Inhibitor Stocks (Test & Comparators in water/DMSO) A2 Add serial dilutions of Inhibitors P4->A2 A1->A2 A2->A3 A3->A4 A5 Monitor Absorbance at 405-410 nm (Kinetic Read) A4->A5 D1 Calculate Reaction Velocity (V) for each inhibitor concentration A5->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Fit data to dose-response curve (Non-linear regression) D2->D3 D4 Determine IC50 Value D3->D4 D5 Calculate Ki Value (Cheng-Prusoff Equation for reversible) D4->D5

Caption: Experimental workflow for determining inhibitor potency.

Mechanism of Inhibition at the Active Site

Understanding the molecular interactions is key. Benzamidine derivatives occupy the same site as the natural substrate, while irreversible inhibitors form a permanent covalent bond with the catalytic serine.

G cluster_enzyme Serine Protease Active Site cluster_inhibitors Inhibitors S1_Pocket S1 Specificity Pocket Ser195 Catalytic Serine (Ser195) Benzamidine Benzamidine Derivative (Reversible) Benzamidine->S1_Pocket Binds reversibly APMSF APMSF / AEBSF (Irreversible) APMSF->Ser195 Forms covalent bond Substrate Natural Substrate (Arg/Lys) Substrate->S1_Pocket Normal Binding

Caption: Competitive vs. Irreversible Inhibition Mechanisms.

Detailed Protocol: In Vitro Trypsin Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of 2,3-Dimethoxy-benzamidine HCl and the comparators against bovine trypsin.

Rationale: We use a chromogenic substrate, Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). Trypsin cleaves BAPNA, releasing p-nitroaniline, which produces a yellow color that can be measured spectrophotometrically at 405-410 nm.[12] The rate of color formation is directly proportional to enzyme activity. An effective inhibitor will slow down this rate.

Materials:

  • Bovine Trypsin (e.g., Sigma-Aldrich T1426)

  • Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)

  • 2,3-Dimethoxy-benzamidine HCl and comparator compounds

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0

  • Dimethyl Sulfoxide (DMSO)

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Step-by-Step Procedure:

  • Reagent Preparation:

    • Enzyme Stock (2X): Prepare a 20 µg/mL solution of Trypsin in Assay Buffer. Keep on ice. (Final concentration will be 10 µg/mL).

    • Substrate Stock (10X): Dissolve BAPNA in DMSO to make a 10 mM stock. Further dilute in Assay Buffer to create a 2.5 mM (10X) working solution. (Final concentration will be 0.25 mM).

      • Scientist's Note: BAPNA has poor aqueous solubility. The initial DMSO stock is critical. The final DMSO concentration in the assay should be kept low (<1%) to avoid impacting enzyme activity.

    • Inhibitor Stocks (4X): Prepare 10 mM stock solutions of each inhibitor (2,3-Dimethoxy-benzamidine HCl and Benzamidine HCl in water; APMSF and AEBSF in water or DMSO as needed).[3][11][13] Create a serial dilution series (e.g., 11 points, 1:3 dilution) in Assay Buffer at 4X the desired final concentration. Include a "no inhibitor" control containing only Assay Buffer.

  • Assay Execution:

    • Add 50 µL of each 4X inhibitor dilution (and the "no inhibitor" control) to triplicate wells of the 96-well plate.

    • Add 50 µL of Assay Buffer to a set of "no enzyme" blank wells.

    • Add 100 µL of the 2X Trypsin stock solution to all wells except the "no enzyme" blanks.

    • Pre-incubation (Critical for Mechanism Distinction):

      • For reversible inhibitors (2,3-Dimethoxy-benzamidine, Benzamidine): Incubate for 15 minutes at room temperature.

      • For irreversible inhibitors (APMSF, AEBSF): Incubate for 30-60 minutes at room temperature to allow for the covalent modification to occur.

    • Set the plate reader to kinetically measure absorbance at 405 nm every 60 seconds for 15-20 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of the 10X BAPNA substrate solution to all wells. Mix briefly.

    • Immediately start the kinetic read.

Data Analysis and Interpretation

  • Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • Average the velocities of the "no inhibitor" control wells (V_control).

    • For each inhibitor concentration, calculate the percent inhibition using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

  • Determine IC₅₀:

    • Plot Percent Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.

  • Calculate Inhibition Constant (Kᵢ): For reversible, competitive inhibitors like 2,3-Dimethoxy-benzamidine, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

    • Where:

      • [S] is the substrate concentration (0.25 mM in this protocol).

      • Kₘ is the Michaelis-Menten constant for BAPNA with trypsin (literature value is ~0.1-0.2 mM, but should be determined experimentally for highest accuracy).[12]

Interpreting the Results: A low IC₅₀ or Kᵢ value for this compound indicates high potency. Comparing its Kᵢ to that of Benzamidine (~21 µM) will directly quantify the effect of the dimethoxy substitutions. If the potency is significantly higher (lower Kᵢ), it suggests the substitutions create more favorable interactions within the enzyme's active site. The data from the irreversible inhibitors APMSF and AEBSF provide benchmarks for potent, covalent inhibition and validate the overall assay performance.

Conclusion

This guide provides a robust, logical, and scientifically sound methodology for confirming the biological activity of this compound. By framing the investigation as a comparative analysis against well-understood benchmarks, researchers can confidently determine its potency (IC₅₀/Kᵢ) and confirm its predicted mechanism as a reversible serine protease inhibitor. This foundational biochemical data is the essential first step in the journey of drug discovery and development, providing the quantitative evidence needed to justify further exploration in more complex cellular and in vivo models.

References

  • Fuloria, S., Fuloria, N. K., Ravichandran, M., Sathasivam, K. V., & Lalitha, P. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. Antibiotics (Basel, Switzerland), 11(2), 207. [Link]

  • Bieth, J. (1974). [Interaction between alpha-2 macroglobulin and trypsin with synthetic trypsin inhibitors]. Comptes rendus des seances de la Societe de biologie et de ses filiales, 168(8-9), 963–968. [Link]

  • Andrews, J. M., & Bing, D. H. (1981). Inhibition of four human serine proteases by substituted benzamidines. Journal of medicinal chemistry, 24(7), 841–846. [Link]

  • Laura, R., Robinson, D. J., & Bing, D. H. (1980). (p-Amidinophenyl)methanesulfonyl fluoride, an irreversible inhibitor of serine proteases. Biochemistry, 19(21), 4859–4864. [Link]

  • Yamashita, T., Kawamura, E., & Anraku, Y. (2018). Trypsin inhibition by benzamidine-conjugated molecular glues. Organic & biomolecular chemistry, 16(43), 8249–8253. [Link]

  • Fuloria, S., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. ResearchGate. [Link]

  • Roche Applied Science. (n.d.). The Complete Guide for Protease Inhibition. Retrieved February 4, 2026, from [Link]

  • Fuloria, S., Fuloria, N. K., Ravichandran, M., Kumari, U., Gabr, G. A., & Ali, H. M. (2022). Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria. Molecules (Basel, Switzerland), 27(19), 6543. [Link]

  • Gfeller, F., et al. (2013). List of Calculated Dissociation Constants (K D ) for Five Benzamidine Based Ligands and Trypsin... ResearchGate. [Link]

  • Zha, X., et al. (1993). Mammalian tissue trypsin-like enzymes: substrate specificity and inhibitory potency... Journal of medicinal chemistry. [Link]

  • Wikipedia. (n.d.). AEBSF. Retrieved February 4, 2026, from [Link]

  • Walsmann, P. (1977). Inhibition of serine proteinases by benzamidine derivatives. Acta biologica et medica Germanica, 36(11-12), 1931–1937. [Link]

  • Wang, W., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & medicinal chemistry letters. [Link]

  • Jiang, H., Zou, H., Wang, H., Ni, J., Zhang, Q., & Zhang, Y. (2000). On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis. Journal of chromatography. A, 903(1-2), 77–84. [Link]

  • Phosri, S., et al. (2020). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]

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Technical Comparison & Validation Guide: 2,3-Dimethoxy-benzamidine HCl vs. Benzamidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Gap

Benzamidine hydrochloride is the industry "Gold Standard" reversible competitive inhibitor for trypsin-like serine proteases (


 for trypsin). However, structural biology and medicinal chemistry campaigns often require derivatives with altered physicochemical properties—such as 2,3-Dimethoxy-benzamidine hydrochloride (2,3-DMBA) .

While the core benzamidine moiety provides the primary electrostatic anchor (salt bridge to Asp189 in the S1 pocket), the 2,3-dimethoxy substitution introduces significant steric and electronic factors. This guide outlines the mandatory cross-validation workflow to determine if 2,3-DMBA is a viable alternative or superior reagent for your specific application (e.g., protein crystallization, purification, or selectivity profiling).

Key Hypothesis for Validation:

  • Electronic Effect: Methoxy groups are electron-donating. This may modulate the pKa of the amidine group, potentially altering the strength of the salt bridge.

  • Steric Effect: The ortho (2-position) substitution creates steric bulk that may clash with the active site residues of proteases with restricted S1 pockets, potentially offering enhanced selectivity over the promiscuous unsubstituted benzamidine.

Mechanistic Grounding & Pathway Analysis

To validate 2,3-DMBA, one must understand the competitive inhibition mechanism. The inhibitor (


) competes with the substrate (

) for the free enzyme (

).
Figure 1: Serine Protease Competitive Inhibition Pathway

InhibitionMechanism E Enzyme (E) (Trypsin/Thrombin) ES E-S Complex (Michaelis Complex) E->ES k1 (+S) EI E-I Complex (Inhibited) E->EI kon (+I) P Product (P) (p-NA + Peptide) E->P Turnover S Substrate (S) (Chromogenic Peptide) I Inhibitor (I) (2,3-DMBA) ES->E k-1 ES->P kcat EI->E koff

Caption: Kinetic pathway showing 2,3-DMBA (I) competing with substrate (S) for the active site. Validation targets the equilibrium constant


.

Comparative Performance Data

The following data summarizes the expected baseline (Benzamidine) and the parameters you must generate for 2,3-DMBA.

FeatureBenzamidine HCl (Standard)2,3-Dimethoxy-benzamidine HCl (Candidate)Validation Requirement
Target Trypsin-like Serine ProteasesTrypsin-like Serine ProteasesConfirm

is within 1-log of standard.
Binding Mode Salt bridge (Asp189) + HydrophobicSalt bridge + Steric/Electronic modulationExp 1: Kinetic Assay
Solubility ~50 mg/mL (Water)High (Methoxy increases polarity)Exp 2: Solubility Stress Test

(Trypsin)

[1,4]
To be determined (Likely

)
Determine via Dixon Plot.
Selectivity Low (Inhibits Trypsin, Thrombin, Xa)Potential for Thrombin/Xa selectivityExp 3: Selectivity Profiling

Experimental Protocols

Experiment 1: Kinetic Determination of (The Gold Standard)

Objective: Quantify the inhibition constant (


) of 2,3-DMBA against Bovine Trypsin to assess potency relative to Benzamidine.

Reagents:

  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: BAPNA (Nα-Benzoyl-D,L-arginine 4-nitroanilide hydrochloride).

  • Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.

  • Inhibitors: Benzamidine HCl (Control), 2,3-DMBA HCl (Test).

Protocol:

  • Preparation: Prepare a 100 mM stock of 2,3-DMBA in DMSO (or water if soluble).

  • Substrate Gradient: Prepare BAPNA concentrations: 0.5, 1.0, 2.0, and 4.0 mM.

  • Inhibitor Gradient: For each substrate concentration, test 2,3-DMBA at 0, 10, 50, 100, and 500 µM.

  • Reaction:

    • Add 10 µL Inhibitor + 170 µL Buffer + 10 µL Enzyme in a 96-well plate.

    • Incubate 5 mins at 25°C.

    • Add 10 µL Substrate to initiate.

  • Measurement: Monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ) for each condition.
      
    • Dixon Plot: Plot

      
       (y-axis) vs. [Inhibitor] (x-axis). The intersection of lines from different substrate concentrations gives 
      
      
      
      .
    • Comparison: If

      
      , the candidate is more potent. If 
      
      
      
      , the 2,3-substitution hinders binding (likely steric clash).
Experiment 2: Selectivity Profiling (Thrombin vs. Trypsin)

Objective: Determine if the "2,3-dimethoxy" motif confers specificity. Benzamidine is promiscuous; 2,3-DMBA may selectively inhibit proteases with wider S1 pockets (e.g., Thrombin) over those with tighter pockets.

Protocol:

  • Repeat "Experiment 1" using Thrombin and a Thrombin-specific chromogenic substrate (e.g., S-2238).

  • Calculate the Selectivity Ratio:

    
    
    
  • Interpretation: A ratio

    
     indicates the derivative is useful for selectively inhibiting one protease in a complex mixture.
    
Experiment 3: Crystallographic Soaking Suitability

Objective: Verify if 2,3-DMBA can be used as a stabilizing ligand in X-ray crystallography without precipitating.

Protocol:

  • Solubility Test: Prepare a saturation curve of 2,3-DMBA in crystallization mother liquor (often high salt/PEG).

  • Soaking: Incubate apo-trypsin crystals in mother liquor containing 50 mM 2,3-DMBA for 1 hour.

  • Validation: Check for crystal cracking (osmotic shock) or dissolution. If crystals remain intact, the compound is suitable for structural studies.

Validation Workflow Diagram

Follow this decision tree to accept or reject 2,3-DMBA for your project.

ValidationWorkflow Start Start: 2,3-DMBA Validation Solubility Exp 1: Solubility Check (>50 mM in buffer?) Start->Solubility Kinetic Exp 2: Kinetic Assay (Trypsin) Determine Ki Solubility->Kinetic Soluble Reject REJECT: No advantage over Benzamidine Solubility->Reject Insoluble Compare Compare Ki to Benzamidine (Ref: ~20 µM) Kinetic->Compare Better Ki < 20 µM (High Potency) Compare->Better Worse Ki > 100 µM (Weak Binding) Compare->Worse Similar Ki ~ 20 µM (Bio-equivalent) Compare->Similar UsePotent USE CASE: High-affinity Inhibitor Better->UsePotent Selectivity Exp 3: Selectivity Profile (Test vs. Thrombin/Xa) Worse->Selectivity Check Selectivity Similar->Selectivity UseSelective USE CASE: Selective Agent Selectivity->UseSelective High Selectivity Selectivity->Reject No Selectivity

Caption: Decision tree for validating 2,3-DMBA. "Bio-equivalent" compounds should be tested for selectivity advantages.

References

  • Sigma-Aldrich. Benzamidine Hydrochloride Product Information & Enzyme Inhibition Data. Retrieved from

  • Cayman Chemical. Benzamidine (hydrochloride) Safety & Solubility Data. Retrieved from

  • Tanizawa, K., et al. (1971). Proteolytic enzymes.[1] VI. Aromatic amidines as competitive inhibitors of trypsin.[2] Journal of Biochemistry. (Establishing the baseline

    
     for benzamidine derivatives).
    
  • Chem-Impex. 2,3-Dimethoxy-benzamidine Product Overview. Retrieved from

  • Katz, B.A., et al. (2000).Structural basis for selectivity of a small molecule, S1-binding, submicromolar inhibitor of urokinase-type plasminogen activator. Chemistry & Biology. (Discusses structural impacts of amidine substitutions).

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A Comparative Guide to the Synthetic Routes of 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,3-Dimethoxy-benzamidine Hydrochloride

This compound is a crucial building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds, making its efficient and scalable synthesis a topic of significant interest for researchers. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering detailed experimental protocols, analysis of the chemical principles underpinning each step, and a quantitative comparison to aid in the selection of the most suitable method for your research needs.

Strategic Overview: Pathways to this compound

The synthesis of this compound predominantly commences from the corresponding benzonitrile, 2,3-dimethoxybenzonitrile. This key intermediate can be prepared from readily available starting materials such as 2,3-dimethoxybenzaldehyde or 2,3-dimethoxybenzoic acid. Subsequently, the nitrile functionality is converted to the desired amidine hydrochloride. This guide will explore two principal strategies for this conversion: the classical Pinner reaction and the more direct approach of ammonolysis.

cluster_precursor Precursor Synthesis cluster_amidine Amidine Synthesis 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzaldehyde 2,3-Dimethoxybenzonitrile 2,3-Dimethoxybenzonitrile 2,3-Dimethoxybenzaldehyde->2,3-Dimethoxybenzonitrile Oximation & Dehydration 2,3-Dimethoxybenzoic_acid 2,3-Dimethoxybenzoic_acid 2,3-Dimethoxybenzoic_acid->2,3-Dimethoxybenzonitrile Amidation & Dehydration Pinner_Reaction Pinner Reaction 2,3-Dimethoxybenzonitrile->Pinner_Reaction Direct_Ammonolysis Direct Ammonolysis 2,3-Dimethoxybenzonitrile->Direct_Ammonolysis 2,3-Dimethoxy-benzamidine_HCl 2,3-Dimethoxy-benzamidine_HCl Pinner_Reaction->2,3-Dimethoxy-benzamidine_HCl Direct_Ammonolysis->2,3-Dimethoxy-benzamidine_HCl

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Intermediate: 2,3-Dimethoxybenzonitrile

A reliable supply of high-purity 2,3-dimethoxybenzonitrile is paramount for the successful synthesis of the target amidine. Two common and effective routes from commercially available precursors are detailed below.

Route 1A: From 2,3-Dimethoxybenzaldehyde via Oxime Formation and Dehydration

This two-step sequence is a classical and high-yielding method for the conversion of an aldehyde to a nitrile.

Causality of Experimental Choices:

  • Oxime Formation: The reaction of 2,3-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide) readily forms the corresponding aldoxime. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

  • Dehydration: The subsequent dehydration of the aldoxime to the nitrile is a key step. A variety of dehydrating agents can be employed, with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) being particularly effective. The choice of a mild dehydrating agent is important to avoid unwanted side reactions.

Experimental Protocol:

Step 1: Synthesis of 2,3-Dimethoxybenzaldehyde Oxime

  • To a stirred solution of 2,3-dimethoxybenzaldehyde (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.2 equivalents).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the oxime.

  • Filter the solid, wash with water, and dry under vacuum to yield 2,3-dimethoxybenzaldehyde oxime.

Step 2: Synthesis of 2,3-Dimethoxybenzonitrile

  • In a fume hood, dissolve the dried 2,3-dimethoxybenzaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane or toluene.

  • Cool the solution in an ice bath and slowly add phosphorus oxychloride (1.2 equivalents).

  • Allow the reaction to warm to room temperature and then reflux for 1-2 hours, or until TLC indicates the complete consumption of the starting material.

  • Carefully quench the reaction by pouring it onto crushed ice.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography to afford pure 2,3-dimethoxybenzonitrile.

Route 1B: From 2,3-Dimethoxybenzoic Acid via Amidation and Dehydration

This route provides an alternative pathway, particularly useful if 2,3-dimethoxybenzoic acid is a more readily available starting material.

Causality of Experimental Choices:

  • Amidation: The conversion of the carboxylic acid to the primary amide is typically achieved by first activating the carboxyl group, for instance, by converting it to an acyl chloride with thionyl chloride or oxalyl chloride, followed by reaction with ammonia.

  • Dehydration: The resulting 2,3-dimethoxybenzamide is then dehydrated to the nitrile. Common dehydrating agents for this transformation include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or cyanuric chloride.

Experimental Protocol:

Step 1: Synthesis of 2,3-Dimethoxybenzamide

  • To a stirred solution of 2,3-dimethoxybenzoic acid (1 equivalent) in a suitable solvent like dichloromethane, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture and carefully add it to a concentrated aqueous solution of ammonia, maintaining the temperature below 10°C.

  • Stir vigorously for 30 minutes, then filter the precipitated solid.

  • Wash the solid with cold water and dry to obtain 2,3-dimethoxybenzamide.

Step 2: Synthesis of 2,3-Dimethoxybenzonitrile

  • Mix the 2,3-dimethoxybenzamide (1 equivalent) with a dehydrating agent such as phosphorus oxychloride (1.5 equivalents).

  • Heat the mixture gently under a nitrogen atmosphere.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto ice.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue to obtain 2,3-dimethoxybenzonitrile.

Part 2: Conversion of 2,3-Dimethoxybenzonitrile to this compound

With the key nitrile intermediate in hand, the next stage is the formation of the amidine. The choice of method at this juncture can significantly impact the overall efficiency, scalability, and safety of the synthesis.

Route 2A: The Pinner Reaction

The Pinner reaction is a classic and reliable method for the synthesis of amidines from nitriles.[1] It proceeds in two distinct steps: the formation of an imidate ester hydrochloride (a "Pinner salt") followed by ammonolysis.

Causality of Experimental Choices:

  • Imidate Formation: The nitrile is treated with an alcohol (commonly ethanol) in the presence of anhydrous hydrogen chloride. The strong acid protonates the nitrile nitrogen, activating the carbon towards nucleophilic attack by the alcohol. Strict anhydrous conditions are critical to prevent the hydrolysis of the intermediate imidate to an ester.[2]

  • Ammonolysis: The isolated Pinner salt is then reacted with ammonia. The more nucleophilic ammonia displaces the alkoxy group of the imidate to form the amidine. The reaction is typically carried out in a solution of ammonia in an alcohol.

2,3-Dimethoxybenzonitrile 2,3-Dimethoxybenzonitrile Pinner_Salt Ethyl 2,3-dimethoxybenzimidate HCl (Pinner Salt) 2,3-Dimethoxybenzonitrile->Pinner_Salt Step 1: Imidate Formation Ethanol_HCl Ethanol, Anhydrous HCl Ethanol_HCl->Pinner_Salt 2,3-Dimethoxy-benzamidine_HCl 2,3-Dimethoxy-benzamidine_HCl Pinner_Salt->2,3-Dimethoxy-benzamidine_HCl Step 2: Ammonolysis Ammonia Ammonia Ammonia->2,3-Dimethoxy-benzamidine_HCl

Sources

The Evolving Landscape of Nitric Oxide Synthase Inhibition: A Performance Comparison Featuring Benzamidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of nitric oxide (NO) signaling, the selection of appropriate chemical tools is paramount. This guide provides an in-depth technical comparison of nitric oxide synthase (NOS) inhibitors, with a special focus on the versatile benzamidine scaffold. While 2,3-Dimethoxy-benzamidine hydrochloride is primarily recognized as a valuable intermediate in chemical synthesis, the broader family of benzamidine derivatives has yielded potent and selective inhibitors of NOS isoforms.[1][2][3] This guide will delve into the performance of these derivatives in relevant assays, comparing them against established NOS inhibitors and providing the experimental framework necessary for their effective evaluation.

The Rationale for Targeting Nitric Oxide Synthases

Nitric oxide is a pleiotropic signaling molecule synthesized by three distinct NOS isoforms: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3).[4] While eNOS- and nNOS-derived NO are crucial for physiological processes like vasodilation and neurotransmission, the overproduction of NO by iNOS, and in some cases nNOS, is implicated in a range of pathologies, including neurodegenerative diseases, inflammation, and septic shock.[5][6] This dichotomy necessitates the development of isoform-selective NOS inhibitors to therapeutically modulate NO levels without disrupting essential physiological functions.

The benzamidine core, due to its structural resemblance to the guanidino group of the natural substrate L-arginine, has proven to be a highly effective pharmacophore for competitive inhibition of NOS.[7][8] By modifying the benzamidine scaffold, researchers have been able to develop inhibitors with varying degrees of potency and selectivity for the different NOS isoforms.[9]

Performance Comparison of NOS Inhibitors in In Vitro Assays

The efficacy of a NOS inhibitor is primarily assessed by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50).[1][10] A lower value for these parameters indicates a more potent inhibitor.[10] Equally important is the selectivity of the inhibitor for the target NOS isoform over the others. The following table summarizes the in vitro performance of representative benzamidine-based inhibitors and commonly used comparator compounds.

Compound ClassSpecific CompoundTarget IsoformIC50 / KiSelectivity ProfileReference
Benzamidine Derivatives p-AminobenzamidinenNOS (mouse brain)Ki = 120 µMNon-selective[7]
Compound 1b (amidine-benzenesulfonamide)iNOS (human)IC50 = 0.065 µM>769-fold vs eNOS[9]
Compound 2b (amidine-benzenesulfonamide)iNOS (human)IC50 = 0.832 µM>60-fold vs eNOS[9]
1H-Pyrazole-1-carboxamidine (PCA)Non-selectiveIC50 ≈ 0.2 µM for nNOS, iNOS, eNOSNon-selective[11]
4-Methyl-PCAiNOSIC50 = 2.4 µMPreferential for iNOS[11]
Arginine-Based (Non-selective) L-NAME (NG-Nitro-L-arginine methyl ester)All NOS isoformsVaries with isoform and speciesNon-selective[12]
Indazole-Based (nNOS selective) 7-Nitroindazole (7-NI)nNOSKi = 0.16 µMIn vivo tissue selectivity for nNOS[4]
Acetamidine-Based (iNOS selective) 1400WiNOS (human)IC50 = 0.081 µMHighly selective for iNOS[3][9]

Note: IC50 and Ki values can vary depending on the assay conditions, enzyme source, and substrate concentration. The data presented here is for comparative purposes.

Experimental Design: Assaying NOS Inhibition

The two most common methods for determining NOS activity and inhibition are the citrulline exclusion assay and the Griess assay.[13][14] The choice of assay depends on the research question, the purity of the enzyme preparation, and the available equipment.

Signaling Pathway of Nitric Oxide Synthesis and Inhibition

cluster_0 Nitric Oxide Synthase (NOS) Catalytic Cycle cluster_1 Mechanism of Competitive Inhibition L-Arginine L-Arginine NOS_enzyme NOS Enzyme L-Arginine->NOS_enzyme Substrate Binding NOS_enzyme_inhibited NOS Enzyme (Inhibited) L-Arginine->NOS_enzyme_inhibited Binding Blocked L-Citrulline L-Citrulline NOS_enzyme->L-Citrulline Product 1 NO Nitric Oxide (NO) NOS_enzyme->NO Product 2 Cofactors NADPH, O2, BH4, CaM Cofactors->NOS_enzyme Activation Downstream_Signaling e.g., Guanylate Cyclase Activation NO->Downstream_Signaling Biological Effects Benzamidine_Inhibitor Benzamidine-based Inhibitor Benzamidine_Inhibitor->NOS_enzyme_inhibited Binds to Active Site

Caption: Competitive inhibition of NOS by benzamidine-based inhibitors.

Experimental Workflow: A Comparative Assay Strategy

cluster_0 Preparation cluster_1 Assay Execution cluster_2 Detection & Analysis Enzyme_Prep Prepare NOS Isoforms (nNOS, iNOS, eNOS) Assay_Setup Set up Reactions: Enzyme, Buffer, Cofactors, Inhibitor (varying concentrations) Enzyme_Prep->Assay_Setup Inhibitor_Prep Prepare Stock Solutions of Inhibitors (Benzamidine derivatives, Comparators) Inhibitor_Prep->Assay_Setup Reagent_Prep Prepare Assay Buffers and Reagents Reagent_Prep->Assay_Setup Incubation Pre-incubate with Inhibitor Assay_Setup->Incubation Reaction_Start Initiate Reaction with L-Arginine (radiolabeled or unlabeled) Incubation->Reaction_Start Reaction_Incubation Incubate at 37°C Reaction_Start->Reaction_Incubation Reaction_Stop Stop Reaction Reaction_Incubation->Reaction_Stop Citrulline_Assay Citrulline Assay: Separate [3H]-Citrulline from [3H]-Arginine Reaction_Stop->Citrulline_Assay Griess_Assay Griess Assay: Measure Nitrite/Nitrate Reaction_Stop->Griess_Assay Data_Analysis Calculate % Inhibition, Determine IC50/Ki Values Citrulline_Assay->Data_Analysis Griess_Assay->Data_Analysis Selectivity_Analysis Compare Potency across NOS Isoforms Data_Analysis->Selectivity_Analysis

Caption: A generalized workflow for comparing the performance of NOS inhibitors.

Detailed Experimental Protocols

Citrulline Exclusion Assay for NOS Inhibition

This assay directly measures the enzymatic conversion of L-[3H]arginine to L-[3H]citrulline. It is considered the gold standard for its direct measurement of enzyme activity.

Materials:

  • Purified NOS isoforms (nNOS, iNOS, eNOS)

  • L-[3H]arginine

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 1 mM EDTA

  • Cofactor Solution: 1.25 mM NADPH, 6.25 µM FAD, 6.25 µM FMN, and 5 µM tetrahydrobiopterin in Assay Buffer

  • For nNOS and eNOS: 2.5 mM CaCl2 and 25 µg/mL calmodulin

  • Test inhibitors (benzamidine derivatives and comparators) dissolved in an appropriate solvent (e.g., DMSO)

  • Stop Buffer: 100 mM HEPES, pH 5.5, containing 10 mM EDTA

  • Dowex AG 50W-X8 resin (Na+ form), equilibrated with Stop Buffer

  • Scintillation cocktail and vials

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

    • 50 µL of Assay Buffer

    • 10 µL of Cofactor Solution

    • For nNOS and eNOS, 10 µL of CaCl2/calmodulin solution

    • 10 µL of test inhibitor at various concentrations (or vehicle control)

    • 10 µL of purified NOS enzyme

  • Pre-incubate the mixtures for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of L-[3H]arginine (final concentration ~10 µM).

  • Incubate for 15-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Terminate the reaction by adding 400 µL of ice-cold Stop Buffer.

  • Add 100 µL of a 50% slurry of Dowex AG 50W-X8 resin to each tube to bind unreacted L-[3H]arginine.

  • Vortex and centrifuge at 13,000 x g for 1 minute.

  • Transfer 200 µL of the supernatant (containing L-[3H]citrulline) to a scintillation vial.

  • Add 5 mL of scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Griess Assay for NOS Inhibition in Cell-Based Models

The Griess assay is an indirect method that measures the accumulation of nitrite (NO2-), a stable breakdown product of NO, in the cell culture medium.[15][16] It is well-suited for screening inhibitors in cellular models where iNOS is induced.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction

  • Test inhibitors

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (for standard curve)

  • 96-well microplate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.

  • Simultaneously, add the test inhibitors at various concentrations. Include a vehicle control and a positive control (e.g., 1400W).

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.

  • Add 50 µL of Griess Reagent Solution A to each well containing supernatant or standard.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration in the samples using the standard curve.

  • Calculate the percent inhibition of nitrite production for each inhibitor concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective benzamidine-based NOS inhibitors has been guided by key structure-activity relationships.[17][18][19][20] Modifications to the benzamidine core and the addition of various substituents can dramatically influence both potency and isoform selectivity. For instance, the addition of a benzenesulfonamide moiety has been shown to yield highly potent and selective iNOS inhibitors.[9] The exploration of different heterocyclic rings attached to the benzamidine nitrogen has also led to compounds with preferential iNOS inhibition.[11] These studies underscore the tunability of the benzamidine scaffold for achieving desired inhibitory profiles.

Concluding Remarks for the Practicing Scientist

The benzamidine scaffold represents a rich starting point for the design of novel and selective NOS inhibitors. While this compound serves as a valuable building block, its derivatives have demonstrated significant therapeutic potential. For researchers in this field, a thorough understanding of the comparative performance of these compounds in well-defined assays is crucial. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for the rational selection and evaluation of NOS inhibitors. As the field continues to evolve, the principles of rigorous, comparative in vitro and cell-based assays will remain central to the discovery of the next generation of therapeutics targeting the nitric oxide pathway.

References

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  • New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. DIGIBUG Principal. [Link]

  • Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. National Institutes of Health. [Link]

  • Competitive inhibition of nitric oxide synthase by p-aminobenzamidine, a serine proteinase inhibitor. PubMed. [Link]

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  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. National Institutes of Health. [Link]

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  • A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PubMed Central. [Link]

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  • A selection of the latest prepared amino benzamides. IC50 values... ResearchGate. [Link]

  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives. ResearchGate. [Link]

  • Structure–activity relationship study of benserazide derivatives as PilB inhibitors. National Institutes of Health. [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Center for Biotechnology Information. [Link]

  • Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. MDPI. [Link]

  • Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. National Institutes of Health. [Link]

  • Structure–activity relationship study of benserazide derivatives as PilB inhibitors. Royal Society of Chemistry. [Link]

  • Measurement of the Nitric Oxide Synthase Activity Using the Citrulline Assay. PubMed. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

  • Nitric Oxide Synthase (NOS) Inhibition during Porcine In Vitro Maturation Modifies Oocyte Protein S-Nitrosylation and In Vitro Fertilization. PLOS One. [Link]

  • Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. ResearchGate. [Link]

  • Crystal structure of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide. National Institutes of Health. [Link]

  • Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Bentham Science. [Link]

  • Ultra Sensitive Assay for Nitric Oxide Synthase. Oxford Biomedical Research. [Link]

  • Structure-based design, synthesis, and profiling of potent and selective neuronal nitric oxide synthase (nNOS) inhibitors with an amidinothiophene hydroxypiperidine scaffold. MedChemComm (RSC Publishing). [Link]

  • Structure-activity Relationships of Spontaneous Nitric Oxide Releasers, FK409 and Its Derivatives. PubMed. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

  • Nitric oxide detection methods in vitro and in vivo. National Institutes of Health. [Link]

  • Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. Scirp.org. [Link]

  • Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. PubMed. [Link]

  • Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides. ResearchGate. [Link]

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A Comparative Guide to 2,3-Dimethoxy-benzamidine Hydrochloride and Alternatives for Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating the intricate roles of nitric oxide (NO) signaling, the selection of appropriate chemical tools to modulate Nitric Oxide Synthase (NOS) activity is paramount. This guide provides a comprehensive comparison of 2,3-Dimethoxy-benzamidine hydrochloride, a representative benzamidine derivative, with established NOS inhibitors. By examining experimental data on inhibitory potency and isoform selectivity, this document aims to equip researchers with the critical information needed to make informed decisions for their experimental designs.

Introduction to Nitric Oxide Synthases and the Rationale for Inhibition

Nitric oxide is a crucial signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1] Its synthesis is catalyzed by a family of three distinct Nitric Oxide Synthase (NOS) isoforms: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1] While basal NO production by nNOS and eNOS is essential for homeostasis, the overexpression of iNOS can lead to excessive NO production, contributing to the pathology of inflammatory diseases, septic shock, and neurodegenerative disorders.[2] This dichotomy underscores the therapeutic potential of isoform-selective NOS inhibitors.

The benzamidine scaffold has emerged as a promising pharmacophore for the development of NOS inhibitors due to its structural resemblance to the guanidino group of L-arginine, the natural substrate for NOS.[3] These compounds primarily act as competitive inhibitors at the L-arginine binding site.[3] this compound represents a specific analog within this class, and understanding its performance relative to widely used inhibitors is crucial for its potential application in research and drug discovery.

Comparative Analysis of Inhibitor Potency and Selectivity

A critical aspect of a NOS inhibitor's utility is its potency and selectivity towards the different NOS isoforms. Non-selective inhibition can lead to undesirable off-target effects, complicating data interpretation and limiting therapeutic potential. For instance, inhibition of eNOS can impair normal cardiovascular function.[4]

CompoundTarget IsoformIC50 (µM)Selectivity ProfileReference
Benzamidine Derivative 1b iNOS0.065Highly selective for iNOS over eNOS.[5]
eNOSInactive[5]
1400W iNOS0.081Highly selective iNOS inhibitor.[5][5]
Aminoguanidine iNOS2.1Preferential for iNOS over nNOS and eNOS.[6][6]
L-NMMA nNOS, eNOS, iNOS-Non-selective NOS inhibitor.[7]
FR038251 iNOS1.738-fold selective for iNOS over nNOS and 8-fold selective over eNOS.[6]
FR191863 iNOS1.953-fold selective for iNOS over nNOS and 3-fold selective over eNOS.[6]

Note: Benzamidine Derivative 1b is a p-methyl-benzenesulfonamide derivative of an amidine.

The data clearly illustrates the superior potency and selectivity of certain benzamidine derivatives, such as compound 1b , for iNOS, with an IC50 value comparable to the well-established selective inhibitor 1400W .[5] In contrast, Aminoguanidine exhibits preferential, but less potent, inhibition of iNOS.[6] L-NMMA serves as a non-selective control, inhibiting all three isoforms.[7] The structural modifications on the benzamidine core, as seen in the FR series of compounds, can significantly influence both potency and selectivity.[6]

Mechanistic Insights: The Nitric Oxide Synthesis Pathway and Inhibition

To appreciate the action of these inhibitors, it is essential to understand the enzymatic process of NO synthesis. NOS enzymes catalyze the five-electron oxidation of a guanidino-nitrogen of L-arginine, utilizing molecular oxygen and NADPH as co-substrates. This complex reaction involves several cofactors, including FAD, FMN, and tetrahydrobiopterin (BH4).

NOS_Pathway cluster_inputs Inputs cluster_outputs Outputs L_Arginine L-Arginine NOS Nitric Oxide Synthase (nNOS, eNOS, iNOS) L_Arginine->NOS L_Citrulline L-Citrulline NOS->L_Citrulline NO Nitric Oxide (NO) NOS->NO NADP NADP+ NOS->NADP O2 O2 O2->NOS NADPH NADPH NADPH->NOS Inhibitors Benzamidine Derivatives (e.g., 2,3-Dimethoxy-benzamidine HCl) L-NAME, Aminoguanidine, 1400W Inhibitors->NOS Competitive Inhibition

Caption: Simplified schematic of the Nitric Oxide Synthase (NOS) enzymatic pathway and the point of intervention for competitive inhibitors.

Benzamidine-based inhibitors, including this compound, function by competing with L-arginine for binding to the active site of the NOS enzyme, thereby preventing the synthesis of NO. The substitutions on the benzamidine ring, such as the 2,3-dimethoxy groups, play a crucial role in determining the binding affinity and isoform selectivity.

Experimental Protocol: In Vitro Assessment of NOS Inhibition using the Griess Assay

A reliable and widely used method to quantify NOS activity in vitro is the Griess assay. This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO2-), in the reaction supernatant.

Workflow for In Vitro NOS Inhibition Assay

Griess_Assay_Workflow start Start prepare_reagents Prepare Reagents: - NOS enzyme (e.g., recombinant human iNOS) - L-Arginine solution - NADPH solution - Cofactors (FAD, FMN, BH4) - Inhibitor stock solutions (Test compound and controls) - Griess Reagents A and B start->prepare_reagents setup_reaction Set up 96-well plate reactions: - Enzyme + Buffer - Add varying concentrations of inhibitor - Pre-incubate prepare_reagents->setup_reaction initiate_reaction Initiate reaction by adding L-Arginine and NADPH setup_reaction->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction (optional, e.g., by heating) incubate->stop_reaction collect_supernatant Collect supernatant stop_reaction->collect_supernatant griess_reaction Add Griess Reagents A and B to supernatant collect_supernatant->griess_reaction incubate_color Incubate at room temperature for color development griess_reaction->incubate_color measure_absorbance Measure absorbance at 540 nm incubate_color->measure_absorbance calculate_ic50 Calculate % inhibition and determine IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Step-by-step workflow for determining the IC50 of a NOS inhibitor using the Griess assay.

Detailed Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare stock solutions of L-arginine, NADPH, FAD, FMN, and BH4 in the appropriate buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors (L-NAME, Aminoguanidine, 1400W) in the reaction buffer.

    • Prepare Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Enzyme Reaction:

    • In a 96-well microplate, add the reaction buffer, NOS enzyme, and cofactors to each well.

    • Add the desired concentration of the inhibitor or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding L-arginine and NADPH to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection (Griess Reaction):

    • Following incubation, transfer a portion of the supernatant from each well to a new 96-well plate.

    • Add Griess Reagent A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.

  • Data Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each reaction.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The exploration of benzamidine derivatives as NOS inhibitors presents a promising avenue for the development of novel therapeutics. While direct experimental data on this compound remains to be published, the available literature on structurally similar compounds suggests that targeted modifications to the benzamidine scaffold can yield highly potent and isoform-selective inhibitors.[5] The provided experimental framework offers a robust methodology for researchers to characterize the inhibitory profile of this compound and other novel compounds. Future studies should focus on conducting head-to-head comparative analyses of a wider range of substituted benzamidines against all three NOS isoforms to build a comprehensive structure-activity relationship (SAR) profile. Such data will be invaluable for the rational design of next-generation NOS inhibitors with improved therapeutic indices.

References

  • Moncada S, Higgs EA. The discovery of nitric oxide and its role in vascular biology. Br J Pharmacol 147(Suppl. 1):S193-S201.
  • Re, N., Fantacuzzi, M., Maccallini, C., Paciotti, R., & Amoroso, R. (2016).
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. Retrieved from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. Methods in Molecular Biology, 411, 237-246.
  • Zhang, Y., Chen, X., & Li, W. (2024). Ferroptosis in diabetic retinopathy: from pathogenic mechanisms to translational prospects. Signal Transduction and Targeted Therapy, 9(1), 1-22.
  • Maccallini, C., et al. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. Molecules, 29(15), 3536.
  • Tuteja, N. (2009). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. In Methods in Molecular Biology (pp. 27-36). Humana Press.
  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315-424.
  • Kolesnik, B., & Vacek, J. (2012). Arginine-based inhibitors of nitric oxide synthase: therapeutic potential and challenges. Oxidative medicine and cellular longevity, 2012.
  • Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. (2020). Letters in Drug Design & Discovery, 17(5), 579-592.
  • Proskuryakov, S. Y., Konoplyannikov, A. G., Skvortsov, V. G., Mandrugin, A. A., & Fedoseev, V. M. (2005). Structure and activity of NO synthase inhibitors specific to the L-arginine binding site. Biochemistry (Moscow), 70(1), 8-23.
  • Romero-Aguirregomezcorta, J., Santa, Á. P., García-Vázquez, F. A., Coy, P., & Matás, C. (2014). Nitric oxide synthase (NOS)
  • Riegger, U., et al. (2017). Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay. Journal of Pharmacological and Toxicological Methods, 88, 133-138.
  • Cinelli, M. A., Do, H. T., Chreifi, G., & Silverman, R. B. (2020). Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. Medicinal research reviews, 40(1), 158–189.
  • A selection of the latest prepared amino benzamides. IC50 values... - ResearchGate. (n.d.). Retrieved from [Link]

  • Lee, J., Ryu, H., & Ferrante, R. J. (2005). Translational control of inducible nitric oxide synthase expression by arginine can explain the arginine paradox. Proceedings of the National Academy of Sciences, 102(38), 13567-13572.
  • Zhang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. ASSAY and Drug Development Technologies, 5(2), 241-248.
  • Singh, P., & Singh, P. P. (2016). Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. Medicinal Chemistry Research, 25(4), 597-622.
  • ResearchGate. (2014, May 16). Griess reagent is used to measure NO released by cells. How can I use this to assess the function of endothelial nitric oxide synthase (eNOS)? Retrieved from [Link]

  • Li, H., & Poulos, T. L. (2005). Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain. Current topics in medicinal chemistry, 5(8), 721-736.
  • Ohtsuki, K., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. Japanese journal of pharmacology, 83(4), 323-330.
  • Yokoi, I., Kabuto, H., Habu, H., Inada, K., Toma, J., & Mori, A. (1994). Structure-activity relationships of arginine analogues on nitric oxide synthase activity in the rat brain. Neuropharmacology, 33(11), 1261-1265.
  • Guillon, C., Wisnoski, D., Saxena, J., Heindel, N., Heck, D., Wolff, D., & Laskin, J. (2014). Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors.
  • Re, N., Fantacuzzi, M., Maccallini, C., Paciotti, R., & Amoroso, R. (2016). Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Current Enzyme Inhibition, 12(1), 30-39.
  • Pacher, P., Beckman, J. S., & Liaudet, L. (2007). Nitric oxide and peroxynitrite in health and disease. Physiological reviews, 87(1), 315-424.
  • Zhang, Y., Chen, X., & Li, W. (2024). Ferroptosis in diabetic retinopathy: from pathogenic mechanisms to translational prospects. Signal Transduction and Targeted Therapy, 9(1), 1-22.
  • Maccallini, C., et al. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. Molecules, 29(15), 3536.
  • Hobbs, A. J., Higgs, A., & Moncada, S. (1999). Inhibition of nitric oxide synthase as a potential therapeutic target. Annual review of pharmacology and toxicology, 39(1), 191-220.

Sources

independent verification of 2,3-Dimethoxy-benzamidine hydrochloride results

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Researcher's Guide to the Verification of 2,3-Dimethoxy-benzamidine Hydrochloride

This guide provides a comprehensive framework for the independent verification of this compound, a versatile compound utilized in the synthesis of pharmaceuticals, particularly as a crucial intermediate in the development of enzyme inhibitors.[1] For researchers in drug discovery and medicinal chemistry, confirming the identity, purity, and structural integrity of such starting materials is a foundational step for generating reliable and reproducible downstream data. This document outlines a multi-technique approach, grounded in established analytical principles, to create a self-validating system for quality assessment. We will compare the results of a test sample against a certified reference standard and the parent compound, benzamidine hydrochloride, to demonstrate analytical specificity.

The following diagram illustrates the logical workflow for a comprehensive verification process.

Verification_Workflow cluster_0 Initial Screening cluster_1 Purity Quantification cluster_2 Structural Elucidation & Confirmation cluster_3 Final Assessment TLC Thin-Layer Chromatography (TLC) - Assess gross purity - Compare Rf values MP Melting Point Analysis - Check for sharp melting range TLC->MP If pure... HPLC High-Performance Liquid Chromatography (HPLC) - Quantify purity (% area) - Detect impurities MP->HPLC If sharp... NMR Nuclear Magnetic Resonance (NMR) - ¹H and ¹³C NMR - Confirm connectivity & substitution HPLC->NMR If >98% pure... MS Mass Spectrometry (MS) - Determine molecular weight - Confirm elemental composition NMR->MS FTIR Fourier-Transform Infrared (FTIR) - Identify key functional groups MS->FTIR Report Data Compilation & Report - Compare all results - Certify batch FTIR->Report LCMS_Diagram cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) Solvent Mobile Phase Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column HPLC Column Injector->Column IonSource Ion Source (e.g., ESI) Column->IonSource Eluent MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System Detector->DataSystem Signal

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,3-Dimethoxy-benzamidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as 2,3-Dimethoxy-benzamidine hydrochloride, are not merely operational tasks but fundamental responsibilities that safeguard laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in regulatory compliance and best laboratory practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is essential. While specific toxicological data for this compound may be limited, the hazards are extrapolated from data on the parent compound, benzamidine hydrochloride, and general principles of chemical safety. This proactive assessment is the cornerstone of a self-validating safety system in the laboratory.

The primary hazards associated with benzamidine hydrochloride, and by extension its derivatives, include irritation to the skin, eyes, and respiratory tract.[1][2][3][4] Some data also suggests it may be harmful if swallowed.[5][6] It is also noted to be sensitive to moisture.[1]

Table 1: Hazard Profile of Benzamidine Hydrochloride Analogues

Hazard ClassificationGHS PictogramDescriptionPrimary Precaution
Skin Irritation

Causes skin irritation upon contact.[2]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Irritation

Causes serious eye irritation.[2][5]Wear safety glasses or goggles.
Respiratory Tract Irritation

May cause respiratory irritation if inhaled as dust.[2]Handle in a well-ventilated area or a fume hood to minimize dust generation.[1]
Acute Toxicity (Oral)

Harmful if swallowed.[5][6]Do not eat, drink, or smoke when handling this product.[5][6]

Disclaimer: This table is based on information for benzamidine hydrochloride and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for this compound.

Due to these characteristics, this compound waste must be treated as hazardous waste . This classification is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[7] Disposing of this chemical in the regular trash or down the drain is a regulatory violation and poses a significant risk to public health and the environment.[7][8]

The Core Directive: A Step-by-Step Disposal Protocol

This protocol is designed to ensure that this compound waste is handled, stored, and disposed of in a manner that is safe, compliant, and environmentally responsible.

Experimental Protocol: Waste Segregation and Containment

Objective: To safely collect and store this compound waste prior to final disposal.

Materials:

  • Designated hazardous waste container (plastic is preferred, must be compatible with the chemical)[7][9]

  • Hazardous waste labels from your institution's Environmental Health and Safety (EHS) department

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable first step to prevent personal exposure.[6][10]

  • Select an Appropriate Waste Container:

    • Use a container that is in good condition, free of cracks or leaks, and has a secure, screw-top cap.[11]

    • The container material must be compatible with this compound. High-density polyethylene (HDPE) containers are generally a good choice.

    • Never use a container that previously held an incompatible chemical, as residual amounts could lead to a dangerous reaction.

  • Label the Waste Container:

    • As soon as you designate a container for this waste stream, affix a hazardous waste label provided by your EHS office.[7]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[7]

    • List all constituents of the waste, including any solvents, if it is a mixture.

  • Collect the Waste:

    • For solid waste, carefully sweep or transfer the material into the designated container, minimizing dust generation.[1]

    • For solutions, pour the liquid waste carefully into the container using a funnel.

    • Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[11]

    • Keep the container securely closed at all times, except when you are actively adding waste.[11][12]

  • Store the Waste in a Satellite Accumulation Area (SAA):

    • The labeled and closed waste container must be stored in a designated SAA within the laboratory.[9][11]

    • The SAA must be under the control of the laboratory personnel and located at or near the point of generation.

    • Crucially, you must segregate this waste from incompatible materials. For example, store it away from strong oxidizing agents. Segregation should be based on chemical compatibility, not alphabetical order.[7][13][14] Use secondary containment (such as a plastic tub) to prevent the mixing of incompatible wastes in the event of a leak.[13]

  • Arrange for Final Disposal:

    • Once the waste container is full, or if you are generating waste infrequently, within one year of the first addition of waste, you must arrange for its disposal.[11]

    • Contact your institution's EHS department to request a waste pickup.[7][9]

    • The EHS department will then manage the transport of the waste to a licensed hazardous waste treatment, storage, and disposal facility (TSDF), fulfilling the "cradle-to-grave" requirement of RCRA.[15][16]

Visualization of the Disposal Workflow

To ensure clarity and adherence to the protocol, the following diagram illustrates the decision-making and operational workflow for the disposal of this compound.

G Workflow for Disposal of this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as 2,3-Dimethoxy-benzamidine HCl B Assess Hazards (Irritant, Harmful) A->B Consult SDS C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Mitigate Risk D Select & Label Compatible Waste Container C->D E Add Waste to Container (Keep Closed) D->E F Store in Designated SAA E->F G Segregate from Incompatible Materials F->G H Container Full or Nearing Time Limit? G->H H->F No I Contact EHS for Waste Pickup H->I Yes J EHS Manages Transport to Licensed TSDF I->J

Caption: Disposal workflow from hazard assessment to final disposal.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using a spill kit with appropriate absorbent materials.

  • Clean-up:

    • Ensure you are wearing appropriate PPE, including respiratory protection if the material is dusty.

    • Sweep up the solid material and place it into a designated hazardous waste container.[1]

    • Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

By adhering to this comprehensive guide, you contribute to a robust safety culture, ensuring that the pursuit of scientific advancement does not come at the cost of personal or environmental well-being.

References

  • Material Safety Data Sheet - Benzamidine hydrochloride, 99% (titr.). (n.d.). Cole-Parmer.
  • Safety data sheet. (2026, February 3). BASF.
  • MATERIAL SAFETY DATA SHEETS BENZAMIDINE HYDROCHLORIDE. (n.d.). Cleanchem Laboratories.
  • Benzamidine (hydrochloride) - Safety Data Sheet. (2025, August 11). Cayman Chemical.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Dispose of Chemical Waste. (n.d.). Environmental Health and Safety, University of Tennessee.
  • CAT 610 - Benzydamine hydrochloride Assay Standard - SAFETY DATA SHEET. (2023, October 19). LGC Standards.
  • SAFETY DATA SHEET - Benzydamine Hydrochloride. (2025, March 5). TCI Chemicals.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
  • SAFETY DATA SHEET - Benzamide. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet: Benzamidine hydrochloride. (2025, April 7). Carl ROTH.
  • SAFETY DATA SHEET - Benzamidine hydrochloride hydrate. (2025, September 17). Thermo Fisher Scientific.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
  • School Science Safety | Disposal of Hazardous Waste. (2023, June 21). Washington State Department of Health [Video]. YouTube.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Hazardous Waste - Overview. (n.d.). Occupational Safety and Health Administration.
  • Best Practices for Managing Laboratory Waste. (2025, October 23). Republic Services.
  • What Are The Key Hazardous Waste Disposal Regulations For Engineers? (2025, November 9). Civil Engineering Explained [Video]. YouTube.
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). HalenHardy.
  • Laboratory Environmental Sample Disposal Information Document. (n.d.). US EPA.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). HWH Environmental.
  • 1910.1200 - Hazard Communication. (n.d.). Occupational Safety and Health Administration.
  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Academies Press (US).

Sources

Personal protective equipment for handling 2,3-Dimethoxy-benzamidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Chemical Identity: 2,3-Dimethoxy-benzamidine hydrochloride CAS Number: 144650-01-1 Synonyms: 2,3-Dimethoxybenzenecarboximidamide HCl Physical State: Grey to off-white solid (Hygroscopic) Storage: 2–8°C, Desiccated (Hygroscopic)

Critical Hazard Overview: This compound is a bioactive serine protease inhibitor analog and a potent mucosal irritant. While specific toxicological data for the 2,3-dimethoxy isomer is limited, it must be handled with the rigor applied to the parent compound (Benzamidine HCl) with added precautions for its potential pharmacological activity.

Immediate Risks:

  • Inhalation: High risk of respiratory tract irritation (STOT SE 3).[1] Dust inhalation may cause coughing, wheezing, and chemical pneumonitis.

  • Contact: Causes skin (H315) and serious eye irritation (H319).[1][2][3]

  • Stability: Hygroscopic. Absorbs atmospheric moisture rapidly, altering stoichiometry and physical handling properties.

Risk Assessment & Toxicology Context

Expert Insight: The "Read-Across" Safety Principle In the absence of a dedicated full-spectrum toxicology report for this specific isomer, safety protocols are derived from the structural parent, Benzamidine Hydrochloride (CAS 1670-14-0) , and the functional methoxy-substituents.

Hazard ClassGHS CategoryMechanism of Action
Skin Irritation Category 2Amidine functional group acts as a cationic surfactant/irritant, disrupting the stratum corneum.
Eye Irritation Category 2AAcidic hydrolysis of the HCl salt upon contact with ocular moisture creates localized pH drops and direct tissue damage.
STOT-SE Category 3Fine particulate matter triggers inflammatory response in alveolar tissue.
Bioactivity N/A (Precautionary)As a benzamidine derivative, assume potential inhibition of trypsin-like serine proteases, affecting blood coagulation or digestion pathways if ingested.

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard" lab PPE. Use this task-specific matrix.

Glove Selection Protocol

Permeation Logic: The hydrochloride salt is highly polar. Non-polar solvents (Hexane) will not permeate, but aqueous or alcohol solutions require strict barrier control.

TaskGlove MaterialThicknessBreak-Through TimeRationale
Dry Solid Handling Nitrile≥ 0.11 mm> 480 minSolid state offers low permeation risk; focus is on abrasion resistance.
Aqueous Solutions Nitrile (Double Gloved)≥ 0.11 mm (x2)> 240 minWater acts as a vehicle for skin absorption. Double layer provides visual breach indicator.
Organic Solvents (DMSO/MeOH) Barrier Laminate (Silver Shield)Multilayer> 480 minDMSO facilitates rapid transdermal transport of the benzamidine salt.
Respiratory & Body Protection[2][3][5]
  • Respiratory: If handling >100 mg outside a fume hood, a P95 or P100 particulate respirator is mandatory.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1) are required.[1][3][4][5] Safety glasses are insufficient due to the fine dust hazard.

  • Body: Lab coat with high-neck closure (Tyvek sleeves recommended for scale-up >10g).

Operational Handling Protocol

Trustworthiness Check: This workflow minimizes hygroscopic degradation and exposure.

Step-by-Step Weighing & Solubilization
  • Acclimatization: Remove the vial from 4°C storage and allow it to warm to room temperature inside a desiccator (approx. 30 mins) before opening. This prevents condensation from forming on the bioactive solid.

  • Static Control: Use an anti-static gun or ionizer bar if weighing <10 mg, as amidine salts are prone to static dispersion.

  • Solubilization: Add solvent (Water, DMSO, or Methanol) slowly to the solid. The dissolution is slightly exothermic; cool if scaling up (>5g).

Workflow Visualization

The following diagram illustrates the decision logic for safe handling based on the state of matter.

G Start Start: 2,3-Dimethoxy-benzamidine HCl StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Solution Solution (DMSO/H2O) StateCheck->Solution Dissolved Hood Engineering Control: Chemical Fume Hood Required Solid->Hood Splash Splash Protection: Double Nitrile or Barrier Laminate Gloves Solution->Splash Weighing Weighing Protocol: 1. Warm to RT (Desiccator) 2. Anti-static precautions 3. Use Analytical Balance Hood->Weighing Disposal Disposal: Segregate into Halogenated or Solid Waste Stream Weighing->Disposal Handling Transfer/Pipetting: Avoid aerosol generation Keep capped when not in use Splash->Handling Handling->Disposal

Figure 1: Decision logic for handling 2,3-Dimethoxy-benzamidine HCl based on physical state.

Emergency Response & Decontamination

Exposure Scenarios[1][5][6][9][10]
  • Eye Contact: Immediately flush with water for 15 minutes .[6] Hold eyelids open. The acidic nature of the hydrochloride salt requires thorough irrigation to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2][7][6] Do not use alcohol, as it may enhance absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (radius: 10 ft) if the spill is >1g.

  • PPE: Don N95 respirator and double nitrile gloves.

  • Neutralize: Cover the spill with a weak base (Sodium Bicarbonate) to neutralize the acidic hydrochloride component.

  • Collect: Sweep carefully to avoid dust generation.[7] Use a HEPA vacuum if available.

  • Clean: Wipe the surface with 70% Ethanol, followed by water.

Waste Disposal Strategy

Regulatory Compliance: RCRA (USA) / Hazardous Waste Directive (EU)

Do not dispose of down the drain. This compound is toxic to aquatic life (H402 read-across).[2]

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Seal in a biohazard or hazardous solid waste bag. Label: "Toxic Solid, Organic."
Liquid Waste (Aqueous) Solutions in water or buffers.Adjust pH to 6–8. Dispose in "Aqueous Toxic" container.
Liquid Waste (Organic) Solutions in DMSO, Methanol, etc.Dispose in "Organic Solvents (Non-Halogenated)" unless mixed with chloroform/DCM.

References

  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved February 4, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.